DL-1,4-Dichloro-2,3-butanediol
Description
BenchChem offers high-quality DL-1,4-Dichloro-2,3-butanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-1,4-Dichloro-2,3-butanediol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dichlorobutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUBRJOIKMVSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CCl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870974 | |
| Record name | 2,3-Butanediol, 1,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2419-73-0 | |
| Record name | 1,4-Dichloro-2,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Butanediol, 1,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Butanediol, 1,4-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Butanediol, 1,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dichlorobutane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to DL-1,4-Dichloro-2,3-butanediol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of DL-1,4-dichloro-2,3-butanediol, a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug discovery. By leveraging its unique stereochemical and reactive properties, this compound serves as a valuable building block for complex molecular architectures. This document moves beyond a simple recitation of facts to explain the underlying chemical principles that govern its behavior and utility.
Core Physicochemical and Structural Properties
DL-1,4-dichloro-2,3-butanediol is a halogenated diol characterized by a four-carbon backbone. The "DL" designation indicates that the compound is a racemic mixture of the (2R,3R) and (2S,3S) enantiomers. This stereochemistry is critical, as the spatial arrangement of the hydroxyl and chloro groups dictates the molecule's conformational preferences and reactivity, distinguishing it from its meso diastereomer.
The presence of polar hydroxyl groups renders the compound water-soluble, while the chloro groups contribute to its utility as a synthetic intermediate.[1] It is typically supplied as a stable, white crystalline solid, though it is noted to be air-sensitive and hygroscopic, necessitating careful handling and storage.[1][2]
Table 1: Physicochemical Properties of DL-1,4-Dichloro-2,3-butanediol
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈Cl₂O₂ | [1][3][4] |
| Molecular Weight | 159.01 g/mol | [2][3][4] |
| CAS Number | 2419-73-0 | [1][3][4] |
| Appearance | White to almost white powder/crystal | [2][3][5] |
| Melting Point | 74.0 - 78.0 °C | [2][5] |
| Solubility | Soluble in water | [1] |
| Purity (Typical) | >98.0% (by GC) | [2][3][5] |
Molecular Structure and Stereochemistry
The core of DL-1,4-dichloro-2,3-butanediol's utility lies in its structure, featuring two chiral centers at the C2 and C3 positions. The racemic mixture contains equal amounts of two enantiomers, which are non-superimposable mirror images.
Caption: Enantiomers of DL-1,4-dichloro-2,3-butanediol.
Spectroscopic Characterization Profile
Definitive identification and purity assessment of DL-1,4-dichloro-2,3-butanediol rely on a combination of spectroscopic techniques. The unique electronic environments of the carbon and hydrogen atoms provide distinct spectral fingerprints.
¹H NMR Spectroscopy
The proton NMR spectrum provides clear signals for the different types of protons in the molecule. In a deuterated solvent like DMSO-d₆, the hydroxyl protons are typically observable.
Table 2: ¹H NMR Data (300 MHz, DMSO-d₆)
| Parameter | Chemical Shift (ppm) | Multiplicity | Assignment |
| D(A) | 5.30 | Doublet | -OH |
| D(B) | 3.72 | Multiplet | -CH(OH)- |
| D(C) | 3.67 | Multiplet | -CH₂Cl |
| D(D) | 3.51 | Multiplet | -CH₂Cl |
| Data sourced from ChemicalBook.[5] |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Shift Range (ppm) | Rationale |
| C1, C4 (-CH₂Cl) | 45 - 55 | Attached to one electronegative Cl atom. |
| C2, C3 (-CHOH) | 70 - 80 | Attached to one electronegative OH group and adjacent to a carbon with a Cl atom. |
| Predictions are based on established principles of ¹³C NMR spectroscopy for halogenated alcohols.[6][7] |
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak (M⁺) is expected at m/z 158 (for ³⁵Cl isotopes), with a characteristic M+2 peak at m/z 160 due to the presence of two chlorine atoms.[5] Common fragmentation pathways include the loss of HCl, H₂O, and cleavage of the C-C bonds.
Table 4: Key Mass Spectrometry Fragments
| m/z | Relative Intensity | Possible Fragment |
| 109/111 | 53.2 / 17.2 | [M - H₂O - Cl]⁺ |
| 91 | 25.1 | [C₄H₄OCl]⁺ |
| 79/81 | 46.5 / 14.7 | [C₂H₄OCl]⁺ |
| 43 | 67.5 | [C₂H₃O]⁺ |
| Data sourced from ChemicalBook.[5] |
Synthesis and Chemical Reactivity
As a chiral building block, the synthesis and subsequent reactions of DL-1,4-dichloro-2,3-butanediol are of primary importance. Its bifunctional nature allows for a wide range of chemical transformations.
Plausible Synthetic Pathway
While multiple routes are conceivable, a highly logical and efficient synthesis involves the anti-dihydroxylation of a Z-alkene precursor, which establishes the required (R,R) and (S,S) stereochemistry in the racemic product. This approach offers excellent stereochemical control. A related synthesis for a difluoro-analog from (Z)-but-2-enediol has been demonstrated, validating this strategic approach.[1]
Caption: Plausible two-step synthesis of the target compound.
This pathway is advantageous because the stereospecificity of each step is well-established in organic chemistry. The epoxidation of a Z-alkene yields a cis-epoxide, and the subsequent acid-catalyzed ring-opening proceeds via an anti-addition of water, yielding the desired DL-racemic diol.
Core Chemical Reactivity
The reactivity of DL-1,4-dichloro-2,3-butanediol is dominated by its two functional groups: the secondary alcohols and the primary alkyl chlorides.
-
Reactions of the Hydroxyl Groups: The vicinal diol motif allows for characteristic reactions. The hydroxyl groups can be oxidized to the corresponding diketone, 1,4-dichloro-2,3-butanedione. They can also be protected as acetals or ketals by reacting with aldehydes or ketones, a common strategy in multi-step synthesis.[8] Furthermore, they can be converted into better leaving groups, such as tosylates, to facilitate nucleophilic substitution.[2]
-
Reactions of the Chloro Groups: The primary alkyl chlorides are susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups, such as azides, cyanides, thiols, or amines, making this compound a versatile scaffold for building molecular diversity.
-
Intramolecular Reactions: Under basic conditions, the molecule can undergo intramolecular cyclization. An alkoxide formed by deprotonating one of the hydroxyl groups can displace the chlorine atom on the same or adjacent carbon, leading to the formation of epoxides or other cyclic ethers. For instance, base-induced dehydrochlorination of dichlorobutanediols is a known route to produce 1,3-butadiene diepoxide.[3]
Caption: Key reaction pathways for DL-1,4-dichloro-2,3-butanediol.
Applications in Drug Development and Research
Chlorine-containing compounds are integral to modern medicine, with over 250 FDA-approved drugs featuring at least one chlorine atom.[9][10] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. DL-1,4-dichloro-2,3-butanediol serves as an excellent starting point for accessing novel, stereochemically defined chlorinated molecules.
-
Chiral Building Block: It provides a four-carbon scaffold with defined stereochemistry, which can be elaborated into more complex drug candidates. The ability to perform selective chemistry at either the hydroxyl or chloro groups adds to its versatility.[4][]
-
Access to Novel Heterocycles: Through substitution and cyclization reactions, it can be converted into a variety of heterocyclic structures, such as substituted tetrahydrofurans or piperidines, which are common motifs in pharmaceuticals.
-
Analogs of Natural Products: Its dithiol analog, DL-dithiothreitol (DTT), is a widely used reducing agent in biochemistry and molecular biology, demonstrating the utility of this butanediol scaffold in biological applications.[12]
Experimental Protocols
Adherence to rigorous experimental protocols is essential for safety, accuracy, and reproducibility.
Protocol 1: NMR Sample Preparation
The quality of an NMR spectrum is highly dependent on proper sample preparation. This protocol ensures high-quality data acquisition.
Caption: Workflow for preparing a high-quality NMR sample.
Methodology:
-
Weighing: Accurately weigh 5-25 mg of DL-1,4-dichloro-2,3-butanediol for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[13]
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Vortex gently to ensure the solid is fully dissolved.[14]
-
Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool at the bottom. Filter the solution through the plug directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter which can severely degrade spectral quality.
-
Transfer and Capping: Ensure the final liquid height in the NMR tube is approximately 4-5 cm. Cap the tube securely to prevent solvent evaporation.[14]
-
Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.[15]
Protocol 2: Safe Handling and Storage
Given its potential toxicity and sensitivity to air and moisture, strict safety procedures must be followed.
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles.[16]
-
Engineering Controls: Use a fume hood to prevent inhalation of any dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Handling: Avoid creating dust when weighing and transferring the solid. Use spark-proof tools and avoid contact with skin and eyes. If skin contact occurs, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[17]
-
Storage: The compound is listed as air-sensitive.[2] Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The container should be placed in a cool, dry, and dark location, preferably in a desiccator.[2]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be placed in a designated hazardous waste container.
Conclusion
DL-1,4-dichloro-2,3-butanediol is a potent and versatile chemical tool for advanced organic synthesis. Its well-defined stereochemistry and dual functionality provide a robust platform for constructing complex molecules, particularly within the pharmaceutical industry. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is paramount for any researcher intending to unlock its full synthetic potential. By adhering to the principles of scientific integrity and safety, scientists can effectively leverage this building block to drive innovation in drug discovery and materials science.
References
-
G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Jong, J. A. W., et al. (2019). Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
WorkSafeBC. Safe Work Practices for Chlorine. [Link]
-
Centers for Disease Control and Prevention (CDC). Chlorine | Medical Management Guidelines. [Link]
-
Chemboost. (2022). Chemical reactions of vicinal glycols. YouTube. [Link]
-
University of Ottawa. NMR Sample Preparation. [Link]
-
Alcántara, A. R. (2017). Biotransformations in Drug Synthesis: A Green and Powerful Tool for Medicinal Chemistry. Sci Forschen. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of 1,1-dichloroethane. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
ResearchGate. 2,3-Butanediol biosynthesis pathway. [Link]
-
ResearchGate. Reactivity of (Vicinal) Carbonyl Compounds with Urea. [Link]
-
Health and Safety Executive (HSE). Safe handling of chlorine from drums and cylinders. [Link]
-
de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine. [Link]
-
The Organic Chemistry Tutor. (2024). Reactions of Alcohols | Overview. YouTube. [Link]
-
PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
University College London. Sample Preparation. [Link]
-
ACS Publications. Safe handling of chlorine. [Link]
-
MDPI. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. [Link]
Sources
- 1. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US5977417A - Preparation of 1,4-butanediol - Google Patents [patents.google.com]
- 4. sciforschenonline.org [sciforschenonline.org]
- 5. DL-1,4-DICHLORO-2,3-BUTANEDIOL(2419-73-0) 1H NMR [m.chemicalbook.com]
- 6. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,2-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. youtube.com [youtube.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 16. worksafebc.com [worksafebc.com]
- 17. pubs.acs.org [pubs.acs.org]
DL-1,4-Dichloro-2,3-butanediol CAS number 2419-73-0
An In-Depth Technical Guide to DL-1,4-Dichloro-2,3-butanediol (CAS No. 2419-73-0)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of DL-1,4-Dichloro-2,3-butanediol, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, applications, and critical safety protocols, grounded in established scientific principles and field-proven insights.
Introduction and Core Characteristics
DL-1,4-Dichloro-2,3-butanediol is an organic compound featuring a four-carbon butane backbone with chloro-substituents at the 1 and 4 positions and hydroxyl groups at the 2 and 3 positions.[1] Its unique structure, containing both nucleophilic hydroxyl groups and reactive carbon-chlorine bonds, makes it a valuable bifunctional building block in organic synthesis. It serves as a key intermediate in the production of various specialty chemicals, including pharmaceuticals and agrochemicals.[1] The "DL" designation indicates that this product is a racemic mixture of (2R, 3R) and (2S, 3S) enantiomers.
Physicochemical and Structural Data
The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. The data below has been compiled for DL-1,4-Dichloro-2,3-butanediol, providing a foundation for its application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 2419-73-0 | [2] |
| Molecular Formula | C₄H₈Cl₂O₂ | [1][3] |
| Molecular Weight | 159.01 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder or solid. | [4][5] |
| Melting Point | 74.0 to 78.0 °C | [4][5] |
| Boiling Point | 152 °C at 30 mmHg | [4] |
| Solubility | Soluble in water. | [1] |
| Hygroscopicity | Hygroscopic; can absorb moisture from the air. | [1] |
| IUPAC Name | 1,4-dichlorobutane-2,3-diol | [3] |
| SMILES | C(C(C(CCl)O)O)Cl | [3] |
Synthesis and Reaction Chemistry
Synthetic Pathways
While multiple synthetic routes can be envisioned, a common and logical approach involves the stereospecific dihydroxylation of a dichlorinated alkene precursor. A plausible pathway, adapted from methodologies used for similar halogenated diols, begins with (Z)-1,4-dichloro-2-butene.[6]
The workflow can be conceptualized as follows:
-
Epoxidation: The alkene is first converted to an epoxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the starting alkene influences the resulting epoxide.
-
Epoxide Ring-Opening: The epoxide undergoes acid-catalyzed hydrolysis (ring-opening) to yield the vicinal diol. This step establishes the final stereochemistry of the hydroxyl groups.
This multi-step synthesis provides control over the stereochemical outcome, which is often a critical consideration in pharmaceutical applications.[6]
Caption: Plausible synthesis of DL-1,4-Dichloro-2,3-butanediol.
Core Reactivity and Utility as an Intermediate
The true value of DL-1,4-Dichloro-2,3-butanediol lies in its reactivity. The two hydroxyl groups can undergo typical alcohol reactions (e.g., esterification, etherification), while the primary alkyl chlorides are susceptible to nucleophilic substitution.
A significant application is its role as a precursor to 1,3-butadiene diepoxide.[7] This conversion is achieved through a base-induced intramolecular dehydrochlorination, where the hydroxyl groups, acting as internal nucleophiles, displace the chloride leaving groups to form two epoxide rings. 1,3-butadiene diepoxide is a valuable crosslinking agent and an intermediate for producing other diols like 1,4-butanediol.[7]
Applications in Drug Development and Industrial Synthesis
DL-1,4-Dichloro-2,3-butanediol is primarily a building block. Its applications are realized in the molecules synthesized from it.
-
Pharmaceutical Synthesis : The compound provides a four-carbon scaffold with defined stereocenters. This is crucial in drug development, where specific stereoisomers of a drug molecule often determine its efficacy and safety. It can be used to synthesize complex chiral molecules and active pharmaceutical ingredients (APIs).[1]
-
Agrochemicals : Similar to pharmaceuticals, the synthesis of modern pesticides and herbicides often requires chiral intermediates to achieve high target specificity and reduced environmental impact.[1]
-
Polymer Chemistry : The parent compound, 1,4-butanediol, is a high-volume industrial chemical used to produce valuable polymers such as polybutylene terephthalate (PBT) and polyurethanes.[8][9] DL-1,4-Dichloro-2,3-butanediol can serve as a precursor in alternative synthetic routes to these monomers or for creating specialty polymers with unique properties.
-
Biochemical Reagents : The structural analog, 1,4-dithio-DL-threitol (DTT or Cleland's reagent), is a widely used reducing agent in biochemistry to stabilize proteins and enzymes containing disulfide bonds.[10] This suggests the potential for DL-1,4-Dichloro-2,3-butanediol to be a starting material for novel biochemical probes and reagents after substitution of the chloro groups.
Experimental Protocol: Synthesis of 1,3-Butadiene Diepoxide
This protocol describes a validated, self-validating system for the conversion of DL-1,4-Dichloro-2,3-butanediol to 1,3-butadiene diepoxide, demonstrating its practical utility. The causality behind each step is explained to ensure reproducibility and understanding.
Objective
To synthesize 1,3-butadiene diepoxide via base-induced double intramolecular cyclization of DL-1,4-Dichloro-2,3-butanediol.
Materials and Reagents
-
DL-1,4-Dichloro-2,3-butanediol (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq), powdered
-
Diethyl Ether (anhydrous)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Step-by-Step Methodology
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 15.9 g (0.1 mol) of DL-1,4-Dichloro-2,3-butanediol in 100 mL of anhydrous diethyl ether.
-
Causality: Diethyl ether is chosen as the solvent due to its low boiling point, facilitating easy removal post-reaction, and its inability to participate in the reaction. Anhydrous conditions prevent unwanted side reactions with the base.
-
-
Addition of Base : While stirring vigorously, add 9.6 g (0.24 mol) of powdered sodium hydroxide in small portions over 15 minutes.
-
Causality: Powdered NaOH provides a high surface area for the heterogeneous reaction. A slight excess (2.2 eq) ensures complete deprotonation of both hydroxyl groups and drives the reaction to completion. Portion-wise addition helps control the initial exotherm.
-
-
Reaction Execution : Heat the mixture to a gentle reflux (approx. 35°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the necessary activation energy for the intramolecular Williamson ether synthesis (epoxidation). TLC allows for empirical validation that the starting material has been consumed.
-
-
Workup and Quenching : After cooling to room temperature, carefully decant the ether solution away from the solid salts. Wash the remaining salts with an additional 20 mL of diethyl ether and combine the organic phases.
-
Causality: This separates the product from the inorganic byproducts (NaCl and excess NaOH).
-
-
Aqueous Wash : Transfer the combined ether solution to a separatory funnel and wash twice with 50 mL of water, followed by once with 50 mL of brine.
-
Causality: The water wash removes any remaining water-soluble impurities and salts. The brine wash helps to break any emulsions and begins the drying process of the organic layer.
-
-
Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Causality: MgSO₄ is a neutral drying agent that efficiently removes residual water. Rotary evaporation allows for the gentle removal of the volatile diethyl ether, isolating the desired product.
-
-
Product Characterization : Characterize the resulting oil (1,3-butadiene diepoxide) by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Caption: Workflow for the synthesis of 1,3-butadiene diepoxide.
Safety, Handling, and Toxicological Profile
Handling DL-1,4-Dichloro-2,3-butanediol requires strict adherence to safety protocols due to its potential hazards.[1]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]
-
Handling : Avoid contact with skin and eyes.[11] Avoid the formation of dust and aerosols.[11] In case of contact, flush the affected area with copious amounts of water.[12]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place (<15°C is recommended).[4] The compound is listed as potentially air-sensitive and hygroscopic, so storage under an inert gas like argon or nitrogen is advisable for long-term stability.[1][4]
-
Fire Hazards : The compound is combustible. Upon combustion, it may decompose and emit highly toxic and corrosive hydrogen chloride (HCl) gas.[12] Use appropriate fire extinguishers (dry chemical, CO₂, or foam).
-
Toxicological Concerns : While specific toxicological data for this compound is limited, the safety data for related compounds indicates it may be harmful if swallowed and cause skin and serious eye irritation.[13] A significant concern arises from its structural similarity to 1,4-butanediol, which is metabolized in the body to gamma-hydroxybutyrate (GHB), a regulated substance known for its sedative effects and potential for abuse.[14][15] The FDA has issued warnings regarding products containing 1,4-butanediol, classifying it as a potentially life-threatening health hazard.[15] Therefore, extreme caution should be exercised, and ingestion must be strictly avoided.
Conclusion
DL-1,4-Dichloro-2,3-butanediol is a highly functionalized and versatile chemical intermediate. Its bifunctional nature, combining hydroxyl and chloro groups on a four-carbon chain, provides a rich platform for synthetic chemists in academia and industry. While its primary utility lies in serving as a precursor for other complex molecules, particularly in the pharmaceutical and agrochemical sectors, its handling demands a rigorous and informed approach to safety. A thorough understanding of its reactivity and potential hazards is paramount for its effective and responsible application in research and development.
References
-
The Many Applications of 1,4-Butanediol: A Key Role in Modern Industry. (n.d.). Zoran. Retrieved January 29, 2026, from [Link]
- US5977417A - Preparation of 1,4-butanediol. (n.d.). Google Patents.
-
1,4-Butanediol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved January 29, 2026, from [Link]
- CN110981687A - Method for producing dichloroalkane compound and production device thereof. (n.d.). Google Patents.
-
LCA of 1,4-Butanediol Produced via Direct Fermentation of Sugars from Wheat Straw Feedstock within a Territorial Biorefinery. (2019). MDPI. Retrieved January 29, 2026, from [Link]
-
New diol processes: 1,3-propanediol and 1,4-butanediol. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. (2012). National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
Safety Assessment of Alkane Diols as Used in Cosmetics. (2017). Cosmetic Ingredient Review. Retrieved January 29, 2026, from [Link]
-
2,3-Butanediol. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
-
Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. (2021). MDPI. Retrieved January 29, 2026, from [Link]
-
2,3-Butanediol, 1,4-dichloro-. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Microbial production of 2,3-butanediol for industrial applications. (2019). PubMed. Retrieved January 29, 2026, from [Link]
-
Microorganisms for enhanced production of 2,3 butanediol and uses thereof. (2020). Regional Centre for Biotechnology. Retrieved January 29, 2026, from [Link]
-
Reactions of Dienes: 1,2 and 1,4 Addition. (2017). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]
-
2,3-Dichloro-benzene-1,4-diol. (2009). PubMed. Retrieved January 29, 2026, from [Link]
-
Toxic Substances Control Act (TSCA) Chemical Substance Inventory. (1979). Environmental Protection Agency. Retrieved January 29, 2026, from [Link]
-
Safety Data Sheet. (n.d.). TCI America. Retrieved January 29, 2026, from [Link]
Sources
- 1. CAS 2419-73-0: 1,4-Dichloro-2,3-butanediol | CymitQuimica [cymitquimica.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DL-1,4-Dichloro-2,3-butanediol | 2419-73-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. DL-1,4-Dichloro-2,3-butanediol | 2419-73-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5977417A - Preparation of 1,4-butanediol - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. echemi.com [echemi.com]
- 12. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. 1,4-Butanediol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 15. cir-safety.org [cir-safety.org]
DL-1,4-Dichloro-2,3-butanediol molecular weight
An In-Depth Technical Guide to DL-1,4-Dichloro-2,3-butanediol: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
DL-1,4-Dichloro-2,3-butanediol is a halogenated organic compound that serves as a versatile intermediate in complex chemical syntheses. Characterized by a four-carbon backbone with two hydroxyl groups and two chlorine atoms, its structure offers multiple reactive sites, making it a valuable building block for researchers in medicinal chemistry and materials science.[1] The presence of stereocenters at the C2 and C3 positions further adds to its chemical complexity and potential for creating stereospecific molecules. This guide provides a comprehensive technical overview of DL-1,4-Dichloro-2,3-butanediol, focusing on its fundamental properties, logical synthetic approaches, and key applications relevant to scientific research and development.
Core Physicochemical Properties
The foundation of utilizing any chemical reagent is a thorough understanding of its intrinsic properties. The molecular weight, derived from its atomic composition, is a cornerstone of stoichiometric calculations in synthesis. DL-1,4-Dichloro-2,3-butanediol's identity is defined by a precise combination of carbon, hydrogen, chlorine, and oxygen, culminating in a molecular weight of 159.01 g/mol .[2][3]
Chemical Structure
The spatial arrangement of atoms dictates the molecule's reactivity and interactions.
Caption: 2D representation of DL-1,4-Dichloro-2,3-butanediol.
Data Summary Table
For efficient reference, the key quantitative and qualitative properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈Cl₂O₂ | [2][3][4] |
| Molecular Weight | 159.01 g/mol | [2][3] |
| IUPAC Name | 1,4-dichlorobutane-2,3-diol | [3] |
| CAS Number | 2419-73-0 | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 74.0 - 78.0 °C | |
| Solubility | Soluble in water | [1] |
Synthesis Strategy and Mechanistic Rationale
The synthesis of functionalized diols like DL-1,4-Dichloro-2,3-butanediol requires a strategic approach to control regioselectivity and stereoselectivity. While specific proprietary synthesis routes are seldom published, a logical pathway can be devised based on established principles of organic chemistry, such as the halogenation of unsaturated precursors.
A plausible and common strategy involves the dihydroxylation and subsequent chlorination of a butene-derived substrate. The choice of starting material and reagents is critical for achieving the desired dichlorinated diol structure over other potential isomers.
Caption: A plausible synthetic workflow for DL-1,4-Dichloro-2,3-butanediol.
Applications in Research and Drug Development
The utility of DL-1,4-Dichloro-2,3-butanediol lies in its bifunctional nature. The two chlorine atoms act as excellent leaving groups for nucleophilic substitution reactions, while the two hydroxyl groups can be derivatized through esterification, etherification, or oxidation. This makes it a powerful scaffold for building more complex molecules.
Role as a Chemical Intermediate
In drug development, creating a library of related compounds is essential for structure-activity relationship (SAR) studies. DL-1,4-Dichloro-2,3-butanediol can be used as a central building block to introduce a C4 spacer with specific stereochemistry and functionality into a lead molecule.
Caption: Role as a versatile intermediate in synthetic chemistry.
Context from Parent Molecules
The parent structures, 1,4-butanediol and 2,3-butanediol, have significant biological and industrial relevance. 1,4-butanediol is a known metabolic precursor to gamma-hydroxybutyric acid (GHB), a neurotransmitter and a controlled substance.[5][6] This metabolic link is a critical consideration for drug developers, as related structures could exhibit unforeseen physiological effects. 2,3-butanediol and its derivatives are used in the food, cosmetic, and polymer industries.[7][8][9] The dichlorinated analogue provides a chemically distinct tool for researchers to explore applications where reactivity is paramount.
Analytical Verification Protocol
Ensuring the purity and identity of a starting material is a non-negotiable aspect of scientific integrity. Gas Chromatography (GC) is a standard method for assessing the purity of volatile and semi-volatile organic compounds like DL-1,4-Dichloro-2,3-butanediol.[2]
Experimental Protocol: Purity Assessment by Gas Chromatography (GC)
-
Standard Preparation:
-
Accurately weigh approximately 20 mg of the DL-1,4-Dichloro-2,3-butanediol reference standard.
-
Dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate) in a volumetric flask to create a stock solution of ~2 mg/mL.
-
Perform serial dilutions to create calibration standards if quantitative analysis is required.
-
-
Sample Preparation:
-
Prepare a sample solution of the batch to be tested at the same concentration as the primary standard (~2 mg/mL).
-
-
GC System and Conditions:
-
Instrument: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
Run the solvent blank, followed by the reference standard and then the test sample.
-
Identify the peak corresponding to DL-1,4-Dichloro-2,3-butanediol based on the retention time of the standard.
-
Calculate the purity of the sample by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Safety, Handling, and Storage
Proper laboratory practice requires adherence to strict safety protocols, especially when handling reactive chlorinated compounds.
GHS Hazard and Precautionary Summary
| Hazard Statement | GHS Code | Precautionary Measures |
| Harmful if swallowed | H302 | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[10] |
| Causes skin irritation | H315 | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[11] |
| Causes serious eye damage | H318 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
| Harmful to aquatic life | H402 | P273: Avoid release to the environment.[11] |
Storage Conditions: Store in a tightly sealed container under an inert atmosphere. The compound is air-sensitive. For long-term stability, it is recommended to store in a cool, dark place at temperatures below 15°C.
Conclusion
DL-1,4-Dichloro-2,3-butanediol, with a molecular weight of 159.01 g/mol , is more than a simple chemical; it is a strategic tool for molecular innovation. Its defined physicochemical properties, coupled with its versatile reactivity, make it an important intermediate for scientists engaged in the design and synthesis of novel pharmaceuticals and functional materials. A rigorous understanding of its synthesis, handling, and analytical verification ensures its effective and safe application in the laboratory, paving the way for future discoveries.
References
-
PubChem. 2,3-Butanediol, 1,4-dichloro-. National Center for Biotechnology Information. Available from: [Link]
-
NIST. 1,4-Dithiothreitol. NIST Chemistry WebBook. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Available from: [Link]
- Google Patents. CN110981687A - Method for producing dichloroalkane compound and production device thereof.
-
ResearchGate. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Available from: [Link]
-
PubMed. Central effects of 1,4-butanediol are mediated by GABA(B) receptors via its conversion into gamma-hydroxybutyric acid. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. Available from: [Link]
-
Australian Industrial Chemicals Introduction Scheme. 1,4-Butanediol. Available from: [Link]
-
National Institutes of Health (NIH). Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole. Available from: [Link]
-
MDPI. Vapor-Phase Oxidant-Free Dehydrogenation of 2,3- and 1,4-Butanediol over Cu/SiO2 Catalyst Prepared by Crown-Ether-Assisted Impregnation. Available from: [Link]
-
SAGE Journals. Safety Assessment of Alkane Diols as Used in Cosmetics. Available from: [Link]
-
Wikipedia. 2,3-Butanediol. Available from: [Link]
Sources
- 1. CAS 2419-73-0: 1,4-Dichloro-2,3-butanediol | CymitQuimica [cymitquimica.com]
- 2. labproinc.com [labproinc.com]
- 3. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Central effects of 1,4-butanediol are mediated by GABA(B) receptors via its conversion into gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Structure and Stereochemistry of DL-1,4-Dichloro-2,3-butanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Stereochemical Complexity of a Dichlorinated Diol
1,4-Dichloro-2,3-butanediol is a halogenated organic compound with a four-carbon backbone, featuring two hydroxyl groups and two chlorine atoms. Its structure, seemingly simple at first glance, presents a fascinating case study in stereochemistry due to the presence of two chiral centers at the C2 and C3 positions. This guide provides a comprehensive exploration of the synthesis, stereoisomeric forms, and analytical characterization of DL-1,4-dichloro-2,3-butanediol, offering insights crucial for its application in chemical synthesis and drug development.
The term "DL-1,4-dichloro-2,3-butanediol" refers to the racemic mixture, an equimolar combination of the dextrorotatory (+) and levorotatory (-) enantiomers. However, the synthesis of this compound can also yield an achiral, optically inactive meso form. Understanding the distinct properties and spatial arrangements of these stereoisomers is paramount for controlling reaction outcomes and for the development of stereospecific downstream applications.
The Stereoisomers of 1,4-Dichloro-2,3-butanediol: A Tale of Three Molecules
The presence of two chiral carbons in 1,4-dichloro-2,3-butanediol gives rise to a maximum of 2n = 4 possible stereoisomers, where 'n' is the number of chiral centers. However, due to the symmetrical substitution pattern, only three distinct stereoisomers exist: a pair of enantiomers and a meso compound.[1]
-
Enantiomers: (2R,3R)- and (2S,3S)-1,4-Dichloro-2,3-butanediol These two molecules are non-superimposable mirror images of each other.[2] They possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining characteristic is their equal but opposite rotation of plane-polarized light, a property known as optical activity.[3] The racemic mixture, denoted as (±) or DL, is optically inactive due to the cancellation of the opposing rotations of the two enantiomers.
-
Meso Compound: (2R,3S)-1,4-Dichloro-2,3-butanediol This stereoisomer, despite having two chiral centers, is achiral overall due to an internal plane of symmetry.[1] This plane bisects the molecule, making one half the mirror image of the other. Consequently, the meso form is optically inactive.[3] As a diastereomer of the enantiomeric pair, the meso compound has distinct physical properties, such as a different melting point.[2]
dot
Caption: Relationship between the stereoisomers of 1,4-dichloro-2,3-butanediol.
Synthesis and Stereochemical Control
A plausible and industrially relevant synthetic pathway to DL-1,4-dichloro-2,3-butanediol commences with the chlorination of butadiene. This reaction yields 1,4-dichloro-2-butene as a mixture of cis and trans isomers.[1] Subsequent dihydroxylation of the double bond in 1,4-dichloro-2-butene can be achieved using various oxidizing agents. The choice of the geometric isomer of the starting alkene and the dihydroxylation method dictates the stereochemical outcome of the final product.
-
Syn-dihydroxylation of trans-1,4-dichloro-2-butene will yield the meso-1,4-dichloro-2,3-butanediol.
-
Anti-dihydroxylation of trans-1,4-dichloro-2-butene will result in the racemic mixture (DL) of (2R,3R)- and (2S,3S)-1,4-dichloro-2,3-butanediol.
-
Conversely, syn-dihydroxylation of cis-1,4-dichloro-2-butene will produce the racemic (DL) mixture, while anti-dihydroxylation will give the meso compound.
dot
Sources
An In-Depth Technical Guide to the Physical Properties of DL-1,4-Dichloro-2,3-butanediol
Introduction
DL-1,4-Dichloro-2,3-butanediol (CAS No. 2419-73-0) is a halogenated diol that serves as a versatile building block in synthetic organic chemistry.[1] Its structure, featuring two chiral centers and reactive chloro and hydroxyl functional groups, makes it a valuable intermediate for the synthesis of various pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of the core physical properties of the DL-racemic mixture, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, key physical constants, solubility, and spectroscopic profile, while also discussing the critical influence of stereochemistry on these properties by comparing the DL-form with its meso counterpart.
Molecular Structure and Stereoisomerism
1,4-Dichloro-2,3-butanediol possesses two stereocenters at the C2 and C3 positions. This gives rise to three possible stereoisomers: a pair of enantiomers (2R,3R and 2S,3S) and an achiral meso compound (2R,3S). The topic of this guide, DL-1,4-dichloro-2,3-butanediol, refers to the racemic mixture—an equimolar blend of the (2R,3R) and (2S,3S) enantiomers.
The distinct spatial arrangement of the chloro and hydroxyl groups in the DL-racemate versus the meso form leads to significant differences in their physical properties, most notably the melting point. This is a crucial consideration in synthesis and purification, as the stereoisomers can exhibit different biological activities and reaction kinetics.
Caption: Molecular structures of the (2R,3R) and (2S,3S) enantiomers comprising the DL-racemic mixture.
Core Physical Properties
The fundamental physical constants of DL-1,4-dichloro-2,3-butanediol are summarized below. For clarity and to underscore the importance of stereochemical purity, a comparison with the meso isomer is included.
| Property | DL-1,4-Dichloro-2,3-butanediol | meso-1,4-Dichloro-2,3-butanediol |
| CAS Number | 2419-73-0[1] | 7268-35-1[3] |
| Molecular Formula | C₄H₈Cl₂O₂[1] | C₄H₈Cl₂O₂[3] |
| Molecular Weight | 159.01 g/mol [1] | 159.01 g/mol [3] |
| Appearance | White to almost white crystalline powder[1][2] | White to almost white powder or crystal[3] |
| Melting Point | 74.0 - 78.0 °C[1] | 126.0 - 130.0 °C[3] |
| Boiling Point | 152 °C at 30 mmHg[4] | Not available |
Expert Insight: The significant difference in melting points (~50 °C) between the DL-racemate (74-78 °C) and the meso form (126-130 °C) is a direct consequence of their different molecular symmetries.[1][3] The meso isomer's higher symmetry allows for more efficient packing into a crystal lattice, resulting in stronger intermolecular forces that require more energy to overcome. This property is invaluable for purification, as techniques like fractional crystallization can be employed to separate the stereoisomers.
Solubility Profile
DL-1,4-Dichloro-2,3-butanediol is described as being soluble in water.[2] This is attributed to the two polar hydroxyl (-OH) groups which can form hydrogen bonds with water molecules. The compound is also noted to be hygroscopic, meaning it can absorb moisture from the atmosphere.[2]
Trustworthiness Check: When working with this compound, it is crucial to store it in a desiccated environment to prevent water absorption, which could affect sample weight accuracy and potentially lead to degradation over time.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the compound.
¹H NMR Spectroscopy
Proton NMR data provides detailed information about the hydrogen environments in the molecule. For DL-1,4-dichloro-2,3-butanediol, a spectrum recorded in DMSO-d₆ shows distinct signals:[3]
-
~5.3 ppm: This signal corresponds to the two hydroxyl (-OH) protons. Its chemical shift can be variable and depends on concentration and residual water in the solvent.
-
~3.7 ppm (multiplet): This complex region contains the signals for the two methine protons (-CH(OH)-).
-
~3.5-3.7 ppm (multiplet): This region contains the signals for the four methylene protons (-CH₂Cl).
The complexity of the methine and methylene signals arises from diastereotopic protons and their coupling to each other, which is expected for a chiral molecule.
¹³C NMR Spectroscopy
While a detailed, assigned spectrum is not publicly available, the expected chemical shifts can be predicted based on known ranges for similar functional groups.[5]
-
Carbons bonded to Chlorine (C1, C4): The -CH₂Cl carbons are expected to appear in the range of 40-50 ppm. The high electronegativity of chlorine deshields these carbons, shifting them downfield from a typical alkane signal.
-
Carbons bonded to Oxygen (C2, C3): The -CH(OH) carbons are expected in the 60-75 ppm range. The electronegative oxygen atom causes a significant downfield shift.
Due to the symmetry in the DL-racemate (within each enantiomer, C1/C4 and C2/C3 are not equivalent, but the overall spectrum is a sum of two enantiomers), one would expect two distinct signals for the two types of carbons.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. For DL-1,4-dichloro-2,3-butanediol, the following characteristic absorption bands would be expected:
-
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups and hydrogen bonding.
-
C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the methylene and methine groups.
-
C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region, indicative of the C-O single bonds of the alcohol groups.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl bonds.[6]
Methodologies for Physical Property Determination
To ensure the integrity of experimental results, standardized protocols for determining physical properties are essential.
Protocol 1: Melting Point Determination
Causality: The melting point is a robust indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically < 2 °C), whereas impurities depress and broaden the melting range.
-
Sample Preparation: Finely powder a small amount of the crystalline DL-1,4-dichloro-2,3-butanediol.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (74-78 °C).[1]
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
-
Reporting: Report the result as a temperature range.
Caption: Standard workflow for melting point determination.
Plausible Synthetic Route & Handling
Expertise: While specific preparations can be proprietary, a common method for synthesizing such compounds involves the dihydroxylation and subsequent chlorination of an alkene precursor. A plausible route starts from cis-2-butene-1,4-diol.
-
Epoxidation: The alkene is first treated with a peroxy acid (e.g., m-CPBA) to form the corresponding epoxide, cis-2,3-epoxybutane-1,4-diol.
-
Ring-Opening/Chlorination: The epoxide is then opened under acidic conditions using a chloride source like hydrochloric acid. This step introduces the chloro and hydroxyl groups with specific stereochemistry. Careful control of reaction conditions is necessary to achieve the desired DL-racemic product over the meso form.
-
Purification: The crude product mixture would be purified, likely using column chromatography or fractional crystallization, leveraging the different physical properties of the stereoisomers.
Safety and Handling
Based on available safety data, DL-1,4-dichloro-2,3-butanediol should be handled with care in a well-ventilated area or fume hood.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.
-
Inhalation/Contact: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.
-
Storage: Store in a cool, dark, and dry place, preferably in a tightly sealed container under desiccation to protect from moisture.
Conclusion
DL-1,4-Dichloro-2,3-butanediol is a key chemical intermediate whose utility is fundamentally linked to its physical properties. Its melting point of 74-78 °C stands in stark contrast to its meso isomer, a fact that is critical for purification and quality control. Its solubility in polar solvents and characteristic spectroscopic signatures provide the necessary tools for its application and characterization in research and development. A thorough understanding of these properties, as outlined in this guide, is essential for any scientist working with this versatile compound.
References
-
abcr GmbH. (n.d.). AB250027 | CAS 2419-73-0. Retrieved from [Link]
-
Labomoderne. (n.d.). DL-1,4-Dichloro-2,3-butanediol >98.0%(GC) 5g. Retrieved from [Link]
-
PubChem. (n.d.). Meso-2,3-Butanediol. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Butanediol, 1,4-dichloro-. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,3-Butanediol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of 1,2-dichloroethane. Retrieved from [Link]
Sources
- 1. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- 3. DL-1,4-DICHLORO-2,3-BUTANEDIOL(2419-73-0) 1H NMR [m.chemicalbook.com]
- 4. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
DL-1,4-Dichloro-2,3-butanediol melting point
An In-depth Technical Guide to the Melting Point of DL-1,4-Dichloro-2,3-butanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dichloro-2,3-butanediol is a halogenated organic compound with significant stereochemical complexity that directly influences its physical properties. This technical guide provides a comprehensive examination of the melting point of its stereoisomers, focusing on the racemic (DL) mixture and the meso form. We delve into the structural basis for the differences in their melting points, outline detailed protocols for synthesis, purification, and characterization, and provide a rigorous methodology for accurate melting point determination. This document serves as an essential resource for scientists working with this compound, emphasizing the principles of scientific integrity, experimental causality, and authoritative grounding in established analytical techniques.
Introduction to 1,4-Dichloro-2,3-butanediol and its Stereoisomerism
1,4-Dichloro-2,3-butanediol (C₄H₈Cl₂O₂) is a vicinal diol featuring two chlorine atoms on its terminal carbons.[1] The presence of two chiral centers at positions C2 and C3 gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,3R) and (2S,3S), and an achiral meso compound, (2R,3S).[2][3]
-
The DL-Enantiomeric Pair: The (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other. An equimolar mixture of these two enantiomers is known as a racemic mixture or DL-1,4-dichloro-2,3-butanediol.
-
The meso Isomer: The (2R,3S) isomer contains an internal plane of symmetry, rendering it achiral despite having two chiral centers.[4] This is referred to as meso-1,4-dichloro-2,3-butanediol.
This stereochemical diversity is paramount because the spatial arrangement of atoms profoundly affects how the molecules pack in a solid crystal lattice. Consequently, the energy required to break this lattice structure, i.e., the melting point, differs significantly between the meso form and the racemic mixture. For professionals in drug development and materials science, understanding and accurately measuring the melting point is a critical first step in compound identification, purity assessment, and formulation.[5]
Understanding the Physical Properties of Stereoisomers
The difference in melting points between diastereomers (like the meso and DL-isomers) arises from variations in their crystal lattice energy. The meso isomer, due to its symmetry, can often pack into a more stable and ordered crystal lattice than the chiral molecules of the racemic mixture. This more efficient packing leads to stronger intermolecular forces, requiring more energy to disrupt, and thus resulting in a higher melting point.[6] This phenomenon is observed in similar molecules like tartaric acid, where the meso form has a distinctly different melting point from the enantiomeric forms.[4]
Reported Melting Point Data
A critical review of available data highlights the distinct thermal properties of the isomers. It is crucial for researchers to verify the specific isomer they are working with, as CAS numbers can sometimes be used interchangeably in literature and commercial listings.
| Isomer | CAS Number | Reported Melting Point (°C) | Notes |
| meso-1,4-Dichloro-2,3-butanediol | 7268-35-1 | 126 - 129 | Recrystallized from ethyl acetate. Also referred to as rel-(2R,3S).[7] |
| DL-1,4-Dichloro-2,3-butanediol | 2419-73-0 | Data not explicitly found in searches. | The melting point is expected to be different from the meso form. |
Note: The general CAS number for 1,4-Dichloro-2,3-butanediol is 2419-73-0, which may refer to an unspecified mixture of isomers or the DL-racemate.[1] The specific CAS for the meso form is 7268-35-1.[7]
Experimental Workflow for Accurate Melting Point Determination
A reliable melting point measurement is contingent on a self-validating workflow that begins with the synthesis of the target compound and proceeds through rigorous purification and characterization before the final analysis.
Caption: Workflow for reliable melting point determination.
Part 1: Synthesis and Purification Protocol
The synthesis of 1,4-dichloro-2,3-butanediol isomers typically starts from the corresponding stereoisomer of 2,3-butanediol or a precursor like butenediol. The following protocol is a representative method adapted from related halogenation procedures.[8][9]
Objective: To synthesize and purify meso-1,4-dichloro-2,3-butanediol.
Materials:
-
meso-2,3-Butanediol (CAS 5341-95-7)[10]
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under a nitrogen atmosphere, dissolve meso-2,3-butanediol (1 equivalent) and pyridine (2.2 equivalents) in anhydrous DCM.
-
Chlorination: Cool the flask to 0°C in an ice bath. Add thionyl chloride (2.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The addition of pyridine is crucial to neutralize the HCl gas produced during the reaction.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding ice-cold water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature and then place it in a 4°C refrigerator to induce crystallization. Filter the resulting crystals and wash with a small amount of cold ethyl acetate. Dry the crystals under vacuum. The choice of solvent is critical; ethyl acetate is cited as an effective solvent for this compound.[7]
Part 2: Characterization and Purity Assessment
Before melting point analysis, the identity and purity of the synthesized compound must be unequivocally confirmed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. For 1,4-dichloro-2,3-butanediol, one would expect signals for the CH₂Cl and CHOH protons. The coupling patterns between these protons can help confirm the structure.[11]
-
¹³C NMR: Confirms the carbon skeleton, with distinct signals expected for the CH₂Cl and CHOH carbons.
2. Mass Spectrometry (MS):
-
Determines the molecular weight of the compound. The expected molecular weight for C₄H₈Cl₂O₂ is approximately 159.01 g/mol .[1] The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key diagnostic feature.
3. Infrared (IR) Spectroscopy:
-
Identifies functional groups. A broad absorption in the ~3200-3600 cm⁻¹ region confirms the presence of the O-H groups, while C-Cl stretches will appear in the fingerprint region (~600-800 cm⁻¹).
Part 3: Melting Point Determination Protocol
This protocol ensures accuracy and reproducibility.
Apparatus:
-
Digital melting point apparatus (e.g., DigiMelt or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the purified sample is completely dry. Place a small amount of the crystalline solid on a clean, dry surface. If the crystals are large, gently pulverize them to a fine powder using a mortar and pestle.[12]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm for an accurate reading.[13]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[5]
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick scan by heating at a rate of 10-20°C per minute to find a rough range.[5]
-
Accurate Measurement: For a precise measurement, set the starting temperature to about 20°C below the expected or roughly determined melting point. Set the heating ramp rate to 1-2°C per minute.[13]
-
Recording the Melting Range:
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) when the entire sample has completely liquefied.
-
The melting point is reported as the range T₁ - T₂. A pure compound will exhibit a sharp melting range of 1-2°C.[5]
-
Interpretation of Results and Troubleshooting
-
Broad Melting Range: A melting range greater than 2°C typically indicates the presence of impurities. Impurities disrupt the crystal lattice, lowering and broadening the melting range.
-
Discrepancy with Literature Values: If the measured melting point differs significantly from the literature value, it may suggest the sample is impure, is the wrong isomer, or contains a mixture of isomers. Re-purification and re-characterization are necessary.
-
Shrinking/Sintering: The sample may shrink or pull away from the capillary walls before melting begins. This is not the start of melting. The true melting point begins with the appearance of liquid.[13]
Conclusion
The melting point of 1,4-dichloro-2,3-butanediol is a property fundamentally tied to its stereochemistry. The meso isomer exhibits a significantly higher melting point (126-129°C) compared to its DL-counterpart due to more efficient crystal lattice packing. Accurate determination of this value is not a standalone measurement but the culmination of a rigorous experimental process encompassing synthesis, purification, and spectroscopic verification. For researchers in medicinal chemistry and material science, adherence to this comprehensive workflow ensures data integrity and provides a solid foundation for further compound development and application.
References
-
The Good Scents Company. (n.d.). dithiothreitol 2,3-butanediol, 1,4-dimercapto-, (R-(R,R))- (9CI). Retrieved from [Link]
-
Wikipedia. (n.d.). 2,3-Butanediol. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Butanediol, 1,4-dichloro-. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 6.1.6: Meso Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Melting Point Alternation in α,ω‐Alkanediols and α,ω‐Alkanediamines: Interplay between Hydrogen Bonding and Hydrophobic Interactions. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 1,4-dichlorobutane. Retrieved from [Link]
-
SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Retrieved from [Link]
- Google Patents. (n.d.). US10322988B2 - Process for purifying a stream comprising 1,4-butanediol.
-
Course Hero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation of 2,3-Butanediol from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
YouTube. (2019, August 9). Conformational analysis of Butane-2,3-diol. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
Sources
- 1. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. DL-1,4-DICHLORO-2,3-BUTANEDIOL(2419-73-0) 1H NMR [m.chemicalbook.com]
- 12. davjalandhar.com [davjalandhar.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Solubility of DL-1,4-Dichloro-2,3-butanediol in Organic Solvents
For Researchers, Scientists, and Professionals in Drug Development
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of DL-1,4-dichloro-2,3-butanediol. Aimed at professionals in research and development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and practical methodologies for solubility determination. While quantitative solubility data in a wide array of organic solvents is not extensively available in published literature, this guide offers predictive insights based on molecular structure and includes detailed protocols for empirical determination.
Introduction: Understanding the Molecule
DL-1,4-dichloro-2,3-butanediol is a halogenated diol with a unique combination of functional groups that dictate its physical and chemical properties. The presence of two hydroxyl (-OH) groups and two chlorine (-Cl) atoms on a four-carbon backbone creates a molecule with significant polarity and the capacity for hydrogen bonding.
This guide will differentiate between the DL-racemic mixture (CAS 2419-73-0) and the meso diastereomer (CAS 7268-35-1), as their stereochemistry influences their physical properties, including melting point and potentially, solubility.
Physicochemical Properties
A clear understanding of the physical properties of DL-1,4-dichloro-2,3-butanediol and its meso diastereomer is fundamental to predicting and experimenting with its solubility.
| Property | DL-1,4-dichloro-2,3-butanediol | meso-1,4-dichloro-2,3-butanediol |
| CAS Number | 2419-73-0[1][2] | 7268-35-1 |
| Molecular Formula | C₄H₈Cl₂O₂[1][2][3] | C₄H₈Cl₂O₂ |
| Molecular Weight | 159.01 g/mol [1][2][3] | 159.01 g/mol [4] |
| Appearance | White to almost white powder/crystal[2] | White to almost white powder/crystal |
| Melting Point | 74.0 - 78.0 °C[2] | 126.0 - 130.0 °C[5] |
| Boiling Point | 152 °C at 30 mmHg | Not readily available |
| Water Solubility | Soluble[6] | Not explicitly stated, but expected to be soluble |
| Organic Solvent Solubility | No quantitative data available | Soluble in Methanol[4][5] |
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent.
The Role of Intermolecular Forces
The dissolution of a solute in a solvent can be conceptualized as a three-step process:
-
Overcoming Solute-Solute Interactions: Energy is required to break the bonds holding the solute molecules together in the crystal lattice.
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create space within the solvent for the solute molecules.
-
Formation of Solute-Solvent Interactions: Energy is released when new bonds are formed between the solute and solvent molecules.
The overall enthalpy of solution will be favorable if the energy released in the third step is comparable to or greater than the energy consumed in the first two steps.
Molecular Structure and Solubility Prediction
The structure of DL-1,4-dichloro-2,3-butanediol offers several clues to its solubility behavior:
-
Hydroxyl Groups: The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. This strongly suggests good solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and water.[7]
-
Chlorine Atoms: The electronegative chlorine atoms introduce dipole moments, increasing the overall polarity of the molecule. This enhances its affinity for polar aprotic solvents (e.g., acetone, ethyl acetate).
-
Carbon Backbone: The four-carbon chain is relatively short, meaning the polar functional groups dominate the molecule's character. In longer-chain diols, the nonpolar character of the carbon chain would decrease water solubility.[7]
Based on these features, a qualitative solubility profile can be predicted:
-
High Solubility: Polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., acetone, DMSO, DMF).
-
Moderate Solubility: Solvents of intermediate polarity (e.g., chloroform, dichloromethane).
-
Low to Negligible Solubility: Nonpolar solvents (e.g., hexane, toluene). The energy required to break the hydrogen bonds in the solute would not be sufficiently compensated by the weak van der Waals forces formed with nonpolar solvents.
Experimental Determination of Solubility
Given the absence of extensive quantitative data, an empirical approach is necessary to determine the precise solubility of DL-1,4-dichloro-2,3-butanediol in various organic solvents. The "shake-flask" method is a reliable and widely used technique.[8]
Protocol: Isothermal Shake-Flask Method
This protocol outlines a standardized procedure for determining the equilibrium solubility of a solid in a liquid at a constant temperature.
Materials:
-
DL-1,4-dichloro-2,3-butanediol (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC, GC, or gravimetric analysis)
Procedure:
-
Preparation: Add an excess amount of DL-1,4-dichloro-2,3-butanediol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of DL-1,4-dichloro-2,3-butanediol using a pre-calibrated analytical method.
-
Calculation: The solubility is calculated based on the measured concentration and expressed in units such as g/100 mL or mol/L.
Predictive Models for Solubility Estimation
In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular descriptors with experimental properties, are particularly useful.[9] While a specific QSPR model for DL-1,4-dichloro-2,3-butanediol is not available, general models for chlorinated and hydroxylated compounds can offer insights.[9]
Thermodynamic models, such as those based on the Non-Random Two-Liquid (NRTL) theory, can also be employed to predict solubility, especially in binary or multi-component solvent systems.[10] These models often require some experimental data for parameterization but can then be used to predict solubility under a wider range of conditions.
Safety and Handling
While the meso-diastereomer is not classified as a hazardous substance, it is prudent to handle all chemical reagents with care.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area.
Conclusion
DL-1,4-dichloro-2,3-butanediol is a solid compound with a molecular structure that suggests high solubility in polar organic solvents. While quantitative data is scarce, this guide provides the theoretical foundation and practical experimental protocols for researchers to determine its solubility in solvents relevant to their work. The provided physicochemical data for both the DL- and meso- forms will aid in the design of such experiments. Future work should focus on the systematic experimental determination of the solubility of DL-1,4-dichloro-2,3-butanediol in a range of common organic solvents to create a valuable public dataset for the scientific community.
References
-
University of Canterbury. (2023). Solubility of Organic Compounds. Retrieved from [Link]
- Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
-
PubChem. (n.d.). 2,3-Butanediol, 1,4-dichloro-. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. Retrieved from [Link]
- Mota, F. L., et al. (2017). The Experimental Determination of Solubilities.
- MIT Open Access Articles. (2022).
-
Wikipedia. (n.d.). Diol. Retrieved from [Link]
- TCI Chemicals. (2025). SAFETY DATA SHEET meso-1,4-Dichloro-2,3-butanediol.
- IChemE. (n.d.).
- TCI AMERICA. (2018). SAFETY DATA SHEET meso-1,4-Dichloro-2,3-butanediol.
- Palmer, D. S., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.
- EXPERIMENT 1 DETERMIN
-
EBSCO. (n.d.). Diols | Research Starters. Retrieved from [Link]
- ResearchGate. (2021). Chlorination of alkylbenzenes with molecular chlorine in alcoholic media.
- National Institute of Standards and Technology. (2009).
- ACS Publications. (2019).
-
Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.
- Lund University Publications. (n.d.).
- Chemistry with Stephanie. (2022, April 6). Diols, Triols and properties of alcohols | Lesson 5 | Higher [Video]. YouTube.
- Google Patents. (n.d.).
-
Cheméo. (n.d.). Chemical Properties of meso-2,3-butanediol (CAS 5341-95-7). Retrieved from [Link]
Sources
- 1. labproinc.com [labproinc.com]
- 2. DL-1,4-Dichloro-2,3-butanediol | 2419-73-0 | TCI AMERICA [tcichemicals.com]
- 3. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. meso-1,4-Dichloro-2,3-butanediol | 7268-35-1 | TCI AMERICA [tcichemicals.com]
- 6. CAS 2419-73-0: 1,4-Dichloro-2,3-butanediol | CymitQuimica [cymitquimica.com]
- 7. Diols | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
Spectroscopic Characterization of DL-1,4-Dichloro-2,3-butanediol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for DL-1,4-Dichloro-2,3-butanediol, a halogenated diol of interest in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the structural elucidation of this molecule using fundamental spectroscopic techniques.
Introduction
DL-1,4-Dichloro-2,3-butanediol is a chiral compound with significant potential as a building block in organic synthesis. Its structure, featuring both hydroxyl and chloro functional groups, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will delve into the analysis of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data.
Molecular Structure and Key Spectroscopic Features
The structure of DL-1,4-Dichloro-2,3-butanediol presents several key features that are readily identifiable through spectroscopic analysis. The presence of hydroxyl (-OH) groups, carbon-chlorine (C-Cl) bonds, and the butane backbone all contribute to a distinct set of signals in each spectroscopic method.
Caption: Molecular structure of 1,4-Dichloro-2,3-butanediol.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3500 - 3200 | O-H stretch (hydrogen-bonded) | Alcohol (-OH) | Strong, Broad |
| 3000 - 2850 | C-H stretch | Alkane (C-H) | Medium to Strong |
| 1470 - 1450 | C-H bend (scissoring) | Methylene (-CH₂) | Medium |
| 1370 - 1350 | C-H rock (methyl) | Methyl (-CH₃) | Medium |
| 1260 - 1050 | C-O stretch | Alcohol (C-O) | Strong |
| 800 - 600 | C-Cl stretch | Alkyl Halide (C-Cl) | Strong |
Interpretation of the Expected Spectrum
The most prominent feature in the IR spectrum of DL-1,4-Dichloro-2,3-butanediol is expected to be a broad and strong absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of hydrogen-bonded alcohols.[1] The presence of two hydroxyl groups would likely lead to significant intermolecular and potentially intramolecular hydrogen bonding, contributing to the broadening of this peak.
The C-H stretching vibrations of the alkane backbone are expected to appear in the 3000-2850 cm⁻¹ region. The spectrum will also exhibit strong absorptions corresponding to the C-O stretching of the alcohol moieties in the 1260-1050 cm⁻¹ range.[1] Finally, the presence of the two chlorine atoms should give rise to strong C-Cl stretching bands in the fingerprint region, typically between 800 and 600 cm⁻¹. The exact position of these bands can be influenced by the conformation of the molecule.
Experimental Protocol for FT-IR Spectroscopy
A standard protocol for obtaining an FT-IR spectrum of a solid sample like DL-1,4-Dichloro-2,3-butanediol would involve the KBr pellet method.
Step-by-Step Methodology:
-
Sample Preparation: Grind a small amount (1-2 mg) of the crystalline DL-1,4-Dichloro-2,3-butanediol with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Scan: Acquire the spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Process the resulting spectrum to adjust the baseline and label the significant peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
¹H NMR Data (300 MHz, DMSO-d₆) [2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.3 | Multiplet | 2H | -OH |
| ~3.7 | Multiplet | 4H | -CH(OH)- and -CH₂Cl |
Interpretation:
The ¹H NMR spectrum of DL-1,4-Dichloro-2,3-butanediol in DMSO-d₆ is expected to show two main groups of signals. The protons of the two hydroxyl groups (-OH) are expected to appear as a broad multiplet around 5.3 ppm. The protons on the carbon backbone, specifically the methine protons adjacent to the hydroxyl groups (-CH(OH)-) and the methylene protons adjacent to the chlorine atoms (-CH₂Cl), are expected to overlap and appear as a complex multiplet around 3.7 ppm.[2] The integration of these signals would correspond to a 2:4 ratio, representing the two hydroxyl protons and the four backbone protons, respectively. The complex splitting pattern arises from the coupling between the non-equivalent protons on adjacent carbons.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (ppm) | Carbon Type | Rationale |
| 60 - 80 | -CH(OH)- | Carbon attached to an electronegative oxygen atom.[3] |
| 40 - 60 | -CH₂Cl | Carbon attached to an electronegative chlorine atom. |
Interpretation:
Due to the symmetry of the DL-1,4-Dichloro-2,3-butanediol molecule, two distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The carbons bearing the hydroxyl groups (-CH(OH)-) are expected to resonate in the downfield region of the aliphatic range, typically between 60 and 80 ppm, due to the deshielding effect of the electronegative oxygen atom.[3] The carbons bonded to the chlorine atoms (-CH₂Cl) are also expected to be deshielded and would likely appear in the 40-60 ppm range. The exact chemical shifts will be influenced by the stereochemistry of the molecule.
Caption: A typical workflow for NMR analysis.
Experimental Protocol for NMR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of DL-1,4-Dichloro-2,3-butanediol in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities for both ¹H and ¹³C spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Mass Spectrometry Data (Electron Ionization, 75 eV) [2]
| m/z | Relative Intensity (%) | Possible Fragment |
| 158 | Low | [M]⁺ (Molecular Ion for ³⁵Cl₂) |
| 160 | Low | [M+2]⁺ (Molecular Ion for ³⁵Cl³⁷Cl) |
| 162 | Low | [M+4]⁺ (Molecular Ion for ³⁷Cl₂) |
| 109/111 | 53.2 / 17.2 | [M - CH₂Cl]⁺ |
| 91/93 | 25.1 / 8.4 | [M - CH₂Cl - H₂O]⁺ |
| 79/81 | 46.5 / 14.7 | [CH(OH)CH₂Cl]⁺ |
| 43 | 67.5 | [C₂H₃O]⁺ |
| 44 | 100.0 | [C₂H₄O]⁺ |
Interpretation:
The mass spectrum of DL-1,4-Dichloro-2,3-butanediol is expected to show a molecular ion peak cluster corresponding to the presence of two chlorine atoms. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion region should exhibit peaks at m/z 158, 160, and 162 with an approximate intensity ratio of 9:6:1.[2]
Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.[4] Alpha-cleavage next to the hydroxyl group would lead to the formation of resonance-stabilized cations. For instance, cleavage of the C2-C3 bond could yield fragments with m/z values corresponding to [CH(OH)CH₂Cl]⁺ (m/z 79/81). Loss of a chloromethyl radical (-CH₂Cl) would result in a fragment at m/z 109/111. Subsequent loss of water from this fragment would lead to ions at m/z 91/93. The base peak at m/z 44 is likely due to the [CH₂=OH]⁺ fragment, a common fragment for primary alcohols, or [C₂H₄O]⁺ resulting from further fragmentation.
Caption: Proposed fragmentation pathway for DL-1,4-Dichloro-2,3-butanediol.
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Conclusion
The spectroscopic analysis of DL-1,4-Dichloro-2,3-butanediol provides a clear and detailed picture of its molecular structure. The combination of IR, NMR (¹H and ¹³C), and Mass Spectrometry allows for the unambiguous identification of its key functional groups and the overall connectivity of the molecule. This guide provides researchers and scientists with the foundational knowledge and practical protocols to confidently characterize this important chemical building block.
References
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of DL-1,4-Dichloro-2,3-butanediol
This guide provides a comprehensive analysis of the ¹H NMR spectrum of DL-1,4-dichloro-2,3-butanediol, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of the spectrum, provide a detailed experimental protocol, and interpret the spectral data, offering insights grounded in established scientific principles.
Introduction: Unraveling Stereochemistry with ¹H NMR
DL-1,4-dichloro-2,3-butanediol is a chiral molecule existing as a racemic mixture of (2R,3R) and (2S,3S) enantiomers. The presence of two stereocenters profoundly influences its ¹H NMR spectrum, making it a fascinating case study for understanding the impact of stereochemistry on proton chemical environments. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the three-dimensional structure of molecules, and in this case, it allows us to probe the subtle differences in the magnetic environments of the protons, which arise from their spatial arrangement.
The key to deciphering the ¹H NMR spectrum of this molecule lies in the concept of diastereotopicity . Protons on a CH₂ group adjacent to a chiral center are often diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.[1] In DL-1,4-dichloro-2,3-butanediol, the protons on the C1 and C4 methylene groups are diastereotopic due to the influence of the adjacent chiral centers at C2 and C3. This results in a more complex spectrum than might be initially anticipated.
Theoretical Analysis: Predicting the Spectral Features
The structure of one enantiomer of 1,4-dichloro-2,3-butanediol is shown below:
Due to the presence of two chiral centers (C2 and C3), we can predict the following features in the ¹H NMR spectrum:
-
Methylene Protons (C1 and C4): The two protons on C1 (and C4) are diastereotopic.[1] This means they are in slightly different magnetic environments and will have distinct chemical shifts. Each of these protons will be split by the adjacent methine proton (at C2 or C3), resulting in a complex multiplet pattern. Furthermore, the two diastereotopic protons on the same carbon will couple to each other (geminal coupling).
-
Methine Protons (C2 and C3): The protons on C2 and C3 are also in a chiral environment and will be coupled to each other and to the adjacent methylene protons. Their signals are expected to be multiplets.
-
Hydroxyl Protons (-OH): The protons of the two hydroxyl groups will appear as a single peak, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.[2] In a protic solvent like DMSO, these protons are often observable and may show coupling to the adjacent methine protons.
The overall spectrum is anticipated to be complex, likely exhibiting what is known as a higher-order or second-order spectrum, where the chemical shift difference between coupled protons is not significantly larger than their coupling constants.[3][4]
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
This section outlines a robust protocol for obtaining a high-quality ¹H NMR spectrum of DL-1,4-dichloro-2,3-butanediol.
Sample Preparation
Precise sample preparation is fundamental for acquiring a high-quality NMR spectrum.[5]
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of DL-1,4-dichloro-2,3-butanediol using a microbalance.[6]
-
Solvent Selection: Due to the polar nature of the diol, a polar deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and has a residual proton signal that does not typically interfere with the signals of interest.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[5]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard can be added. For routine structural confirmation, an internal standard is not necessary as the residual solvent peak can be used for referencing.
Instrument Setup and Data Acquisition
The following parameters are recommended for a 300 MHz or higher field NMR spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆. Perform shimming to optimize the magnetic field homogeneity. This is a critical step to achieve high resolution and sharp spectral lines.[7][8] An iterative adjustment of the Z1, Z2, Z3, and Z4 shims, followed by spinning and non-spinning shims, is recommended.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (zg30 or similar) is appropriate.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Spectral Width: Set a spectral width of approximately 12 ppm, centered around 5-6 ppm.
-
Acquisition Time (AT): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (NS): A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio without significantly sacrificing resolution. Perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the residual proton signal of DMSO-d₆ at 2.50 ppm.
-
Integration: Integrate all the signals to determine the relative number of protons for each multiplet.
-
Peak Picking and Analysis: Identify the chemical shift of each multiplet and determine the coupling constants (J-values) in Hz.[9]
Spectral Interpretation and Data Analysis
The ¹H NMR spectrum of DL-1,4-dichloro-2,3-butanediol, recorded in DMSO-d₆ at 300 MHz, exhibits distinct signals corresponding to the different types of protons in the molecule.[10]
Summary of ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| A | 5.30 | Doublet | 2H | -OH | 5.5 |
| B | 3.72 | Multiplet | 2H | H-2, H-3 | 5.5, 6.1 |
| C | 3.67 | Multiplet | 2H | H-1a, H-4a | 5.5, -10.7 |
| D | 3.51 | Multiplet | 2H | H-1b, H-4b | 6.1, -10.7 |
Data obtained from ChemicalBook for a 300 MHz spectrum in DMSO-d₆.[10]
Detailed Analysis of Spectral Regions
-
Hydroxyl Protons (δ 5.30 ppm): The two hydroxyl protons appear as a doublet, integrating to 2H. The splitting into a doublet indicates coupling to the adjacent methine protons (H-2 and H-3) with a coupling constant of 5.5 Hz. This observation is typical in DMSO-d₆, where the exchange rate of hydroxyl protons is slow enough to observe coupling.
-
Methine Protons (δ 3.72 ppm): The methine protons at positions C2 and C3 appear as a complex multiplet integrating to 2H. These protons are coupled to the hydroxyl protons (J = 5.5 Hz), the diastereotopic methylene protons on the adjacent carbons, and to each other. The complexity of this multiplet arises from these multiple coupling interactions.
-
Methylene Protons (δ 3.67 and 3.51 ppm): The diastereotopic nature of the methylene protons at C1 and C4 is clearly resolved.[1] They appear as two distinct multiplets at 3.67 ppm and 3.51 ppm, each integrating to 2H (for both C1 and C4 methylene groups combined). The multiplet at 3.67 ppm shows coupling to the methine proton (J = 5.5 Hz) and a large geminal coupling to the other diastereotopic proton on the same carbon (J = -10.7 Hz). Similarly, the multiplet at 3.51 ppm is coupled to the methine proton (J = 6.1 Hz) and exhibits the same geminal coupling constant. The negative sign for the geminal coupling constant is a theoretical value and is not directly observed in the splitting pattern.
Visualizing the Spin System
The coupling relationships between the protons in one half of the symmetrical DL-1,4-dichloro-2,3-butanediol molecule can be visualized using the following diagram.
Caption: Coupling network for the protons on C1, C2, and the C2-hydroxyl group.
Conclusion
The ¹H NMR spectrum of DL-1,4-dichloro-2,3-butanediol provides an excellent illustration of the impact of stereochemistry on proton chemical environments. The presence of two chiral centers leads to the diastereotopicity of the methylene protons, resulting in a complex but interpretable spectrum. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, a complete assignment of the proton signals can be achieved. This in-depth understanding is crucial for the structural verification and purity assessment of this and other stereochemically rich molecules in various scientific and industrial applications.
References
-
Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022-02-08). [Link]
-
Chemistry LibreTexts. 5.5: Chemical Shift. (2023-02-11). [Link]
-
Mestrelab Research. 1H NMR Analysis: Common Myths and Misconceptions. (2008-01-11). [Link]
-
University of Illinois. Shimming an NMR Magnet. [Link]
-
Massachusetts Institute of Technology. Shimming Ain't Magic. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Chemistry LibreTexts. 12: Complex Coupling. (2024-11-12). [Link]
- Friebolin, H. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2010.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. NMR Analysis, Processing and Prediction: 1H NMR Analysis: Common Myths and Misconceptions [nmr-analysis.blogspot.com]
- 5. organomation.com [organomation.com]
- 6. emerypharma.com [emerypharma.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. DL-1,4-DICHLORO-2,3-BUTANEDIOL(2419-73-0) 1H NMR [m.chemicalbook.com]
Introduction to DL-1,4-Dichloro-2,3-butanediol and its Mass Spectrometric Analysis
An In-depth Technical Guide to the Mass Spectrometry of DL-1,4-Dichloro-2,3-butanediol
DL-1,4-Dichloro-2,3-butanediol is a halogenated diol with the chemical formula C4H8Cl2O2.[1] Its structure, featuring both hydroxyl and chloro functional groups, presents a unique profile for mass spectrometric analysis. Understanding the mass spectrometry of this compound is crucial for its identification and quantification in various applications, including chemical synthesis, environmental monitoring, and toxicology studies. This guide provides a detailed exploration of the mass spectrometric behavior of DL-1,4-dichloro-2,3-butanediol, offering insights into ionization techniques, fragmentation patterns, and analytical methodologies.
Physicochemical Properties Relevant to Mass Spectrometry
Before delving into the mass spectrometric analysis, it is essential to consider the physicochemical properties of DL-1,4-dichloro-2,3-butanediol that influence its behavior in a mass spectrometer.
| Property | Value | Source |
| Molecular Formula | C4H8Cl2O2 | [1] |
| Molecular Weight | 159.01 g/mol | [1] |
| Exact Mass | 157.9901349 Da | [1] |
| Melting Point | 126-129 °C | [2] |
The presence of two hydroxyl groups makes the molecule polar, while the chlorine atoms add to its molecular weight and provide a distinct isotopic signature. Its melting point suggests that it is a solid at room temperature, which has implications for sample introduction into the mass spectrometer.
Ionization Techniques for DL-1,4-Dichloro-2,3-butanediol
The choice of ionization technique is critical for the successful mass spectrometric analysis of DL-1,4-dichloro-2,3-butanediol. Both "hard" and "soft" ionization methods can be considered, each providing different types of structural information.
Electron Ionization (EI)
Electron Ionization (EI) is a widely used hard ionization technique that bombards the analyte with high-energy electrons, typically 70 eV.[3][4] This process results in the formation of a molecular ion (M+) and extensive fragmentation, providing a detailed fingerprint of the molecule.[3][4] Given the presence of multiple functional groups in DL-1,4-dichloro-2,3-butanediol, EI is expected to produce a complex fragmentation pattern that is highly useful for structural elucidation.
Chemical Ionization (CI)
Chemical Ionization (CI) is a softer ionization technique that uses a reagent gas (e.g., methane, ammonia) to ionize the analyte through proton transfer or adduction. This method results in less fragmentation and a more prominent protonated molecule [M+H]+, which is useful for confirming the molecular weight of the analyte. For diols, ammonia CI has been shown to provide greater sensitivity.[5]
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules. It can be particularly useful for analyzing butanediols in liquid samples, often producing a protonated molecule [M+H]+ or adducts with cations like sodium [M+Na]+.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
For a semi-volatile compound like DL-1,4-dichloro-2,3-butanediol, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical approach.[7][8] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
Derivatization
To improve the volatility and chromatographic behavior of diols like DL-1,4-dichloro-2,3-butanediol, derivatization is often employed.[5][7] Silylation, for example, replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups, making the molecule more volatile and less prone to adsorption on the chromatographic column.[9]
Mass Spectrum and Fragmentation Pattern of DL-1,4-Dichloro-2,3-butanediol
The electron ionization mass spectrum of DL-1,4-dichloro-2,3-butanediol is characterized by a series of fragment ions that provide structural information. The molecular ion, if observed, would appear at m/z 158 (for the 35Cl isotopes). Due to the natural abundance of chlorine isotopes (35Cl and 37Cl in an approximate 3:1 ratio), ions containing chlorine will exhibit a characteristic isotopic pattern.[10]
Experimentally Observed Mass Spectrum
The following table summarizes the significant peaks observed in the electron ionization mass spectrum of 1,4-dichloro-2,3-butanediol.[11]
| m/z | Relative Intensity (%) |
| 43 | 67.5 |
| 44 | 100.0 |
| 79 | 46.5 |
| 91 | 25.1 |
| 109 | 53.2 |
| 111 | 17.2 |
Interpretation of the Fragmentation Pattern
The fragmentation of DL-1,4-dichloro-2,3-butanediol in an EI source can be rationalized by considering the cleavage of bonds adjacent to the functional groups.
-
Alpha-Cleavage: The C-C bond adjacent to the hydroxyl group can cleave, which is a common fragmentation pathway for alcohols.[12]
-
Loss of Small Molecules: Neutral molecules such as H2O, HCl, and formaldehyde (CH2O) can be eliminated.
-
Chlorine Isotopic Peaks: The presence of two chlorine atoms will result in characteristic M+2 and M+4 peaks for chlorine-containing fragments.
The base peak at m/z 44 is likely due to the [CH2OH]+ fragment, while the peak at m/z 43 could be [C2H3O]+. The ion at m/z 79 is characteristic of the [CH(OH)CH2Cl]+ fragment, showing the expected isotopic pattern for one chlorine atom. The peaks at m/z 109 and 111 likely correspond to a larger fragment containing two chlorine atoms.
Experimental Protocol for GC-MS Analysis
The following is a general protocol for the GC-MS analysis of DL-1,4-dichloro-2,3-butanediol.
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent such as methanol or ethyl acetate.[6]
-
For derivatization, treat the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl groups to TMS ethers.
-
-
Gas Chromatography Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector: Split/splitless injector, with an injection temperature of 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature of around 280 °C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[8]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-200.
-
Visualization of the Analytical Workflow
The following diagram illustrates the typical workflow for the GC-MS analysis of DL-1,4-dichloro-2,3-butanediol.
Caption: GC-MS workflow for DL-1,4-dichloro-2,3-butanediol analysis.
Predicted Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for DL-1,4-dichloro-2,3-butanediol under electron ionization.
Caption: Predicted EI fragmentation of DL-1,4-dichloro-2,3-butanediol.
Conclusion
The mass spectrometry of DL-1,4-dichloro-2,3-butanediol provides a wealth of structural information that is invaluable for its characterization. Electron ionization, particularly when coupled with gas chromatography, offers a robust method for its analysis. A thorough understanding of the fragmentation patterns, aided by the distinct chlorine isotopic signature, allows for confident identification. For quantitative studies, the use of derivatization and appropriate internal standards is recommended to ensure accuracy and precision. This guide provides a foundational understanding for researchers and scientists working with this and structurally related halogenated compounds.
References
- SWGDrug. (2005, August 16). 1,4-BUTANEDIOL.
- ChemicalBook. (n.d.). dl-1,4-dichloro-2,3-butanediol(2419-73-0) 1 h nmr.
- Brown, W. P. (n.d.). mass spectrum of 1,1-dichloroethane C2H4Cl2 fragmentation pattern of m/z m/e ...
- Wikipedia. (n.d.). 2,3-Butanediol.
- Linclau, B., Leung, L., Nonnenmacher, J., & Tizzard, G. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Beilstein Journal of Organic Chemistry, 6, 62.
- PubChem. (n.d.). 2,3-Butanediol, 1,4-dichloro-.
- Linclau, B., Leung, L., Nonnenmacher, J., & Tizzard, G. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Beilstein Journal of Organic Chemistry, 6, 595–603.
- Echemi. (n.d.). dl-1,4-dichloro-2,3-butanediol.
- Zuloaga, O., et al. (2004). Evaluation of three ionisation modes for the analysis of chlorinated paraffins by gas chromatography/ion-trap mass spectrometry. Rapid Communications in Mass Spectrometry, 18(13), 1435-1442.
- Preprints.org. (2024). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Preprints.org.
- Des Rosiers, C., et al. (1988). Quantitation of 1,3-butanediol and its acidic metabolites by gas chromatography-mass spectrometry.
- Ea, S., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010.
- OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV).
- NIST. (n.d.). 2,3-Butanediol.
- ResearchGate. (2021). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG.
- Sigma-Aldrich. (n.d.). 43815 1,4-Dithio-DL-threitol (Cleland Reagent racemic1, (±)-threo-1,4-Dimercapto-2,3-butanediol, DTT).
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2).
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube.
- NIST. (n.d.). 2,3-Butanediol.
- LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
- NIST. (n.d.). DL-2,3-Butanediol.
- NIST. (n.d.). 1,3-Butadiene, 1,4-dichloro-.
Sources
- 1. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. rroij.com [rroij.com]
- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 5. Quantitation of 1,3-butanediol and its acidic metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. swgdrug.org [swgdrug.org]
- 7. preprints.org [preprints.org]
- 8. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 9. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. DL-1,4-DICHLORO-2,3-BUTANEDIOL(2419-73-0) 1H NMR spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Infrared Spectroscopy of DL-1,4-Dichloro-2,3-butanediol: Experimental Protocol and Spectral Interpretation
Introduction: The Role of Infrared Spectroscopy in the Structural Elucidation of Dihalohydrins
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds and functional groups absorb energy at specific frequencies, causing them to stretch, bend, rock, wag, and twist.[3] This absorption pattern is unique to each molecule, providing a "fingerprint" that allows for its identification and the characterization of its functional groups.[4] For drug development professionals and researchers, IR spectroscopy is an indispensable tool for confirming the identity of synthesized compounds, assessing purity, and investigating intermolecular interactions.
DL-1,4-dichloro-2,3-butanediol is a dihalohydrin, a class of organic compounds containing both hydroxyl and halogen functional groups. Its structure presents several interesting features for IR analysis, including the presence of hydroxyl groups capable of hydrogen bonding, and the stereochemical relationship between the two chiral centers. This guide provides a comprehensive overview of the theoretical and practical aspects of obtaining and interpreting the infrared spectrum of DL-1,4-dichloro-2,3-butanediol, offering insights into its molecular structure and bonding.
Molecular Structure and Stereochemistry of DL-1,4-Dichloro-2,3-butanediol
DL-1,4-dichloro-2,3-butanediol possesses two chiral centers at the C2 and C3 positions. The "DL" designation refers to a racemic mixture of the (2R, 3R) and (2S, 3S) enantiomers. The presence of hydroxyl (-OH) and chloro (-Cl) groups on a butane backbone gives rise to characteristic vibrational frequencies in the IR spectrum. The relative orientation of these functional groups can influence the spectrum, particularly through intramolecular hydrogen bonding.[5] Understanding the stereochemistry is crucial as different stereoisomers can exhibit distinct biological activities, a key consideration in drug development.[6]
Experimental Protocol: Acquiring the Infrared Spectrum
The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of DL-1,4-dichloro-2,3-butanediol. Given that this compound is likely a viscous liquid or a low-melting solid at room temperature, the Attenuated Total Reflectance (ATR) technique is a suitable and convenient method.[7][8][9] Alternatively, the thin solid film method can be employed.[10][11][12]
Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol or acetone, and a soft, lint-free wipe.
-
Record a background spectrum to account for atmospheric water and carbon dioxide.
-
-
Sample Preparation:
-
Place a small amount of the DL-1,4-dichloro-2,3-butanediol sample directly onto the center of the ATR crystal.
-
If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal. For a viscous liquid, simply covering the crystal is sufficient.
-
-
Spectral Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a spectrum with a good signal-to-noise ratio.
-
Process the resulting spectrum by performing a background subtraction and an ATR correction if necessary.
-
Method 2: Thin Solid Film Method
-
Sample Preparation:
-
Dissolve a small amount (5-10 mg) of DL-1,4-dichloro-2,3-butanediol in a few drops of a volatile solvent like methylene chloride or acetone.[10][12]
-
Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[10][12]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[10][12]
-
-
Spectral Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of a clean, empty salt plate.
-
Acquire the sample spectrum using similar parameters as for the ATR method.
-
Caption: Experimental workflow for obtaining the IR spectrum of DL-1,4-dichloro-2,3-butanediol.
Interpretation of the Infrared Spectrum
The infrared spectrum of DL-1,4-dichloro-2,3-butanediol can be divided into several key regions corresponding to the vibrational modes of its functional groups. For non-linear molecules, the number of fundamental vibrational modes is given by 3N-6, where N is the number of atoms.[3][13]
Key Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3550 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad | The broadness is a hallmark of hydrogen bonding.[14][15][16][17] |
| 3000 - 2850 | C-H stretch (sp³ C-H) | Medium to Strong | Typical for alkane C-H bonds.[18][19] |
| 1470 - 1430 | C-H bend (scissoring) | Medium | Characteristic of CH₂ groups.[18] |
| 1380 - 1370 | C-H bend (methyl rock) | Medium | Characteristic of CH₃ groups.[18] |
| 1150 - 1050 | C-O stretch | Strong | Typical for secondary alcohols. |
| 800 - 600 | C-Cl stretch | Medium to Strong | The position can be influenced by the conformation of the molecule. |
| Below 1000 | Fingerprint Region | Complex | Contains various C-C stretches and other bending vibrations.[18] |
Analysis of Functional Group Regions
-
O-H Stretching Region (3550 - 3200 cm⁻¹): The most prominent feature in the spectrum is expected to be a broad and strong absorption band in this region, characteristic of hydrogen-bonded hydroxyl groups.[14][15][16][17] The broadening arises from the fact that at any given moment, the molecules in the sample will be involved in a variety of hydrogen bonding arrangements (intermolecular and potentially intramolecular), leading to a range of O-H bond strengths and thus a distribution of absorption frequencies.[17]
-
C-H Stretching Region (3000 - 2850 cm⁻¹): A series of medium to strong absorption bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups of the butane backbone.[18][19]
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule as a whole.[18] Key vibrations in this region include:
-
C-O Stretching: A strong band between 1150 and 1050 cm⁻¹ is indicative of the C-O stretching vibration of the secondary alcohol groups.
-
C-Cl Stretching: The C-Cl stretching vibrations are expected to appear in the 800 - 600 cm⁻¹ range. The exact position can provide information about the rotational isomers present.[20]
-
The Influence of Hydrogen Bonding
Hydrogen bonding plays a significant role in the infrared spectrum of diols.[15][16][21][22] In DL-1,4-dichloro-2,3-butanediol, both intermolecular (between different molecules) and intramolecular (within the same molecule) hydrogen bonding can occur.
-
Intermolecular Hydrogen Bonding: This is the dominant form of hydrogen bonding in the condensed phase and is responsible for the broad O-H stretching band.
-
Intramolecular Hydrogen Bonding: The formation of a hydrogen bond between the hydroxyl group at C2 and the chlorine atom at C4 (or C3 and C1) is possible depending on the conformation of the molecule. Intramolecular hydrogen bonding can lead to a sharper, lower frequency O-H stretching band compared to the intermolecularly bonded O-H.
Caption: Visualization of intermolecular and intramolecular hydrogen bonding in DL-1,4-dichloro-2,3-butanediol.
Conclusion
Infrared spectroscopy provides a rapid and non-destructive method for the structural characterization of DL-1,4-dichloro-2,3-butanediol. The key spectral features, including the broad O-H stretching band, the C-H stretching and bending vibrations, and the C-O and C-Cl stretching bands in the fingerprint region, can be used to confirm the presence of the expected functional groups. Furthermore, a detailed analysis of the O-H band can offer valuable insights into the hydrogen bonding interactions within the sample. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize IR spectroscopy in their work with this and similar molecules.
References
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2023, January 29). Number of Vibrational Modes in a Molecule. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. [Link]
-
MDPI. (n.d.). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. [Link]
-
SlideShare. (n.d.). Sampling of solids in IR spectroscopy. [Link]
-
Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. [Link]
- Google Patents. (n.d.). CN110981687A - Method for producing dichloroalkane compound and production device thereof.
-
National Institute of Standards and Technology. (n.d.). 1,3-Butanediol. [Link]
-
YouTube. (2022, July 2). Modes of vibrations in molecules - Infra Red Spectroscopy - IR Active-inactive-stretching-bending. [Link]
-
ResearchGate. (n.d.). Effect of hydrogen bonding on infrared absorption intensity | Request PDF. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]
-
MDPI. (n.d.). Application of FTIR-ATR Spectrometry in Conjunction with Multivariate Regression Methods for Viscosity Prediction of Worn-Out Motor Oils. [Link]
-
Unknown Source. (n.d.). Sample preparation for FT-IR. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
JoVE. (2024, December 5). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. [Link]
-
Caltech GPS. (2018, February 2). 02Feb2018 Chemistry 21b – Spectroscopy Lectures # 13 – The Vibrational Modes of Periodic Solids. [Link]
-
National Institute of Standards and Technology. (n.d.). 2,3-Butanediol. [Link]
-
Longdom Publishing. (n.d.). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. [Link]
-
Shimadzu. (n.d.). Liquid Samples. [Link]
-
PubMed. (n.d.). Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations. [Link]
-
MDPI. (2022, February 10). Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]
-
National Institute of Standards and Technology. (n.d.). 2,3-Butanediol. [Link]
-
Chemistry LibreTexts. (2019, December 5). 12: Vibrational Spectroscopy of Diatomic Molecules. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Quora. (2017, November 19). What is the effect of hydrogen bonding in IR absorption band?. [Link]
-
PrepChem. (n.d.). Preparation of 1,4-dichlorobutane. [Link]
-
National Institute of Standards and Technology. (n.d.). Butane, 1,4-dichloro-2-methyl-. [Link]
-
Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2026, January 8). 4.4.2: Molecular Vibrations. [Link]
-
YouTube. (2022, January 14). IR Spectroscopy - Effect of Hydrogen Bonding. [Link]
-
ACTTR Inc. (2020, January 30). Test and Measure Viscous Substances By FTIR. [Link]
-
Unknown Source. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of: 1,4 butanediol (a), Pripol 2033 (b), PBS : DLS 70. [Link]
-
ResearchGate. (2020, February 6). (PDF) Enhanced FTIR Spectroscopy of Biological Liquid Samples Confined Between Ge Hemispherical ATR Element and Al Coated Glass Substrate. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Table. [Link]
-
Khan Academy. (n.d.). Signal characteristics - shape (video). [Link]
-
ACS Publications - American Chemical Society. (n.d.). Journal of Medicinal Chemistry. [Link]
-
National Institute of Standards and Technology. (n.d.). meso-2,3-Butanediol. [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
-
ScienceDirect. (n.d.). Infrared and Raman studies on meso- and (±)-2,3-dichloro- and -2,3-dibromo-butanes. [Link]
-
PubMed Central. (2021, June 8). 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism. [Link]
-
Unknown Source. (n.d.). The features of IR spectrum. [Link]
-
National Institute of Standards and Technology. (n.d.). meso-2,3-dichlorobutane. [Link]
-
National Institute of Standards and Technology. (n.d.). Dibutyltin dichloride. [Link]
-
MOST Wiedzy. (2021, September 16). Molecular level interpretation of excess infrared spectroscopy. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. Application of FTIR-ATR Spectrometry in Conjunction with Multivariate Regression Methods for Viscosity Prediction of Worn-Out Motor Oils [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]
- 16. quora.com [quora.com]
- 17. Khan Academy [khanacademy.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. Infrared and Raman studies on meso- and (±)-2,3-dichloro- and -2,3-dibromo-butanes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Safe Handling of DL-1,4-Dichloro-2,3-butanediol
This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the safety considerations and handling protocols for DL-1,4-Dichloro-2,3-butanediol (CAS No. 2419-73-0). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes hazard data with practical, field-proven insights to ensure the safe and effective use of this reactive chemical intermediate in a laboratory setting.
Compound Profile and Scientific Context
DL-1,4-Dichloro-2,3-butanediol is a bifunctional organic compound featuring a four-carbon backbone with two hydroxyl groups and two chlorine atoms.[1] Its structure makes it a valuable intermediate in chemical synthesis, particularly for creating novel pharmaceutical and agrochemical compounds.[1] However, the presence of reactive chlorines and alcohol groups necessitates a thorough understanding of its hazard profile to mitigate risks during research and development. The compound is typically a white to off-white crystalline solid at room temperature and is noted to be hygroscopic and potentially air-sensitive.[1]
Core Physicochemical Properties
A clear understanding of a compound's physical properties is the foundation of a robust safety assessment. These values dictate appropriate storage conditions, predict its behavior in various experimental setups, and inform emergency response procedures.
| Property | Value | Source(s) |
| CAS Number | 2419-73-0 | [2][3] |
| Molecular Formula | C₄H₈Cl₂O₂ | [2][3] |
| Molecular Weight | 159.01 g/mol | [2] |
| Appearance | White to Almost white powder to crystal | |
| Physical State | Solid (at 20°C) | |
| Melting Point | 74.0 to 78.0 °C | |
| Solubility | Soluble in water | [1] |
Hazard Identification and Risk Assessment: A Mechanistic Approach
DL-1,4-Dichloro-2,3-butanediol is classified as a hazardous substance. A simple listing of hazards is insufficient; researchers must understand the chemical causality behind these classifications to truly appreciate the risks involved.
GHS Hazard Classification
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed.[4][5] |
| Skin Irritation | H315 | Danger | Causes skin irritation.[4][5] |
| Serious Eye Damage | H318 | Danger | Causes serious eye damage.[4][5] |
| Aquatic Hazard (Acute) | H402 | Danger | Harmful to aquatic life.[4][5] |
Insight into the Hazards:
-
H318 - Causes Serious Eye Damage: This is the most critical acute hazard. The dichlorinated structure, combined with the hydroxyl groups, makes the molecule reactive. In the aqueous environment of the eye, the compound can hydrolyze, potentially releasing hydrochloric acid (HCl), leading to immediate and severe chemical burns, corneal damage, and potentially permanent vision loss. This is not mere irritation; it is a corrosive action on delicate tissues.
-
H315 - Causes Skin Irritation: Similar to its effect on eyes, the compound can react with moisture on the skin. Prolonged contact can lead to chemical burns, redness, and pain. The "irritation" classification should be treated with extreme caution, as significant exposure can lead to more severe damage.
-
H302 - Harmful if Swallowed: Ingestion can cause damage to the gastrointestinal tract. While specific toxicological data is limited, the known reactivity suggests a high potential for internal chemical burns and systemic toxicity.
-
Thermal Decomposition: A critical, often overlooked hazard is the generation of highly toxic hydrogen chloride (HCl) gas upon combustion or exposure to high temperatures.[6] In the event of a fire, this poses a severe inhalation hazard to emergency responders and laboratory personnel.[6]
Laboratory Workflow: From Procurement to Disposal
A self-validating safety protocol involves building safety checks and best practices into every stage of the chemical's lifecycle in the laboratory.
Risk Assessment Workflow
Before any experiment, a thorough risk assessment is mandatory. The following diagram outlines a logical workflow for this process.
Caption: Risk assessment workflow prior to using DL-1,4-Dichloro-2,3-butanediol.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles in combination with a full-face shield are mandatory due to the severe eye damage hazard (H318). Standard safety glasses are insufficient.[8]
-
Hand Protection: Wear nitrile gloves.[8] Given that chlorinated compounds can degrade some glove materials, double-gloving is a prudent measure for extended handling.[9] Promptly change gloves if they become contaminated.
-
Body Protection: A lab coat must be worn and kept fully buttoned.[10]
-
-
Weighing and Transfer:
-
As the compound is a hygroscopic solid, perform weighing operations swiftly to minimize moisture absorption.
-
Use anti-static tools and weigh boats to prevent dispersal of the powder.
-
If creating a solution, add the solid slowly to the solvent to control any potential exothermic reactions.
-
-
Storage:
-
Keep the container tightly closed in a cool, dry, and well-ventilated area.[6]
-
Store away from incompatible materials, especially strong oxidizing agents.[6]
-
Given its hygroscopic and air-sensitive nature, storing the container inside a desiccator or glovebox with an inert atmosphere is best practice.
-
-
Disposal:
-
Dispose of waste material and empty containers in a designated, labeled container for halogenated organic waste.[4] Do not mix with other waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures: A Decision-Making Framework
In the event of an exposure or spill, a clear and rapid response is critical.
Exposure Response Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[4] Seek immediate and urgent medical attention, informing the physician of the chemical identity. Time is critical to prevent permanent damage.
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area thoroughly with soap and plenty of water.[4] Seek medical attention if irritation persists or develops.[4]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[6] If the person feels unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Call a poison control center or doctor immediately for treatment advice.[4]
Spill Response Decision Tree
The appropriate response to a spill depends on its scale and location.
Sources
- 1. CAS 2419-73-0: 1,4-Dichloro-2,3-butanediol | CymitQuimica [cymitquimica.com]
- 2. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2419-73-0|DL-1,4-Dichloro-2,3-butanediol|BLD Pharm [bldpharm.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 7. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 8. files.upei.ca [files.upei.ca]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chemicals.co.uk [chemicals.co.uk]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of DL-1,4-Dichloro-2,3-butanediol
For the adept researcher, scientist, and drug development professional, the mastery of novel chemical entities is paramount to innovation. DL-1,4-Dichloro-2,3-butanediol, a halogenated diol, presents as a versatile intermediate in complex organic synthesis. Its structural features, including two chiral centers and reactive chloro- and hydroxyl- functionalities, render it a valuable building block. However, its reactivity and potential hazards necessitate a comprehensive understanding of its properties to ensure safe and effective utilization in the laboratory. This guide provides an in-depth, experience-driven framework for the handling and storage of DL-1,4-Dichloro-2,3-butanediol, grounded in established safety protocols and physicochemical principles.
Compound Profile and Hazard Identification: A Proactive Approach to Safety
DL-1,4-Dichloro-2,3-butanediol is an organic compound with the molecular formula C4H8Cl2O2.[1][2] It is characterized by a four-carbon chain with chlorine atoms at positions 1 and 4, and hydroxyl groups at positions 2 and 3.[3] This structure imparts specific chemical properties that dictate its handling and storage requirements. While comprehensive toxicological data for this specific compound is not extensively documented in readily available safety data sheets, the presence of chlorinated carbons and hydroxyl groups suggests a need for cautious handling.
A thorough risk assessment is the foundational step before any experimental work. The primary hazards associated with similar chlorinated organic compounds include potential irritation to the skin, eyes, and respiratory tract.[4] Ingestion may also be harmful.[5][6] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Table 1: Physicochemical and Safety Data for DL-1,4-Dichloro-2,3-butanediol
| Property | Value | Source |
| Molecular Formula | C4H8Cl2O2 | [1][2] |
| Molecular Weight | 159.01 g/mol | [2] |
| Melting Point | 126-129 °C | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Solubility | Soluble in water | [3][7] |
| Hazard Statements (Anticipated) | May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. | [5][6] |
| Precautionary Statements (Recommended) | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Wash hands thoroughly after handling. | [1][4][8] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The principle of "as low as reasonably practicable" (ALARP) exposure should govern all interactions with DL-1,4-Dichloro-2,3-butanediol. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of DL-1,4-Dichloro-2,3-butanediol should be conducted within a certified chemical fume hood.[1][4] This is non-negotiable and serves to contain any potential vapors or aerosols, preventing inhalation exposure. The fume hood should have adequate airflow, and its performance should be regularly verified.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure. The following PPE is mandatory when handling DL-1,4-Dichloro-2,3-butanediol:
-
Eye and Face Protection: Safety goggles with side shields are the minimum requirement.[9] A face shield should be worn in conjunction with goggles when there is a risk of splashing.
-
Gloves: Chemically resistant gloves are essential. Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Protective Clothing: A flame-resistant lab coat is required.[4] Additional protective clothing, such as aprons or sleeves, may be necessary depending on the scale of the operation.
-
Respiratory Protection: While working in a properly functioning fume hood should prevent the need for respiratory protection, a respirator with an organic vapor cartridge may be required in situations with inadequate ventilation or during spill cleanup.
Workflow for Safe Handling and Storage of DL-1,4-Dichloro-2,3-butanediol
The following diagram outlines the logical progression of steps for the safe handling and storage of DL-1,4-Dichloro-2,3-butanediol, from receipt to disposal. Each step is designed to minimize risk and ensure the integrity of the compound.
Caption: Workflow for the safe handling and storage of DL-1,4-Dichloro-2,3-butanediol.
Detailed Protocols: From Benchtop to Storage
Adherence to standardized protocols is crucial for both safety and experimental reproducibility. The following sections provide step-by-step methodologies for the key stages of handling and storage.
Experimental Protocol: Weighing and Dispensing
-
Preparation: Don all required PPE as outlined in Section 2.2. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Container Inspection: Before opening, visually inspect the container of DL-1,4-Dichloro-2,3-butanediol for any signs of damage or leakage.
-
Inert Atmosphere (if required): If the compound is sensitive to air or moisture, prepare a system for dispensing under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Carefully open the container inside the fume hood. Use a clean, dry spatula or pipette to transfer the desired amount of the compound to a tared, secondary container. Avoid creating dust or aerosols.[1][4]
-
Cleaning: Immediately clean any minor spills within the fume hood using an appropriate absorbent material.
-
Sealing: Tightly close the primary container after dispensing.
Storage Protocol: Maintaining Compound Integrity
Proper storage is essential to maintain the purity and stability of DL-1,4-Dichloro-2,3-butanediol.
-
Container: Store the compound in its original, tightly sealed container. If transferring to a new container, ensure it is compatible and properly labeled.
-
Temperature: Store in a cool, dry, and well-ventilated place.[8][10] Refrigerated storage at 2-8°C is recommended for long-term stability.
-
Incompatible Materials: Store away from strong oxidizing agents, as these can react violently with alcohols and other organic compounds.[8][9]
-
Ventilation: Ensure the storage area is well-ventilated to prevent the accumulation of any potential vapors.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
Spill Response
-
Evacuate: Immediately evacuate the area if the spill is large or if there is a risk of significant vapor exposure.
-
Alert: Notify your supervisor and institutional safety personnel.
-
Containment: For small spills within a fume hood, use an appropriate absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[9] Avoid using combustible materials like paper towels for large quantities.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[10][11]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Exposure Response
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6]
Waste Disposal: Responsible Stewardship
All waste containing DL-1,4-Dichloro-2,3-butanediol, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved contractor, in accordance with all local, state, and federal regulations.[6][12]
Conclusion: A Culture of Safety and Scientific Excellence
The responsible handling and storage of DL-1,4-Dichloro-2,3-butanediol are not merely procedural formalities; they are integral components of sound scientific practice. By understanding the physicochemical properties of this compound, implementing robust safety protocols, and being prepared for potential emergencies, researchers can confidently and safely leverage its synthetic potential. This proactive approach to safety not only protects the individual and the environment but also fosters a laboratory culture where scientific innovation can flourish.
References
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- Fisher Scientific. (2009, March 27). Safety Data Sheet.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
- Thermo Fisher Scientific. (2016, March 15). Safety Data Sheet.
- CAMEO Chemicals - NOAA. (n.d.). 1,4-BUTANEDIOL.
- Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Butanediol.
- Sigma-Aldrich. (n.d.). 43815 1,4-Dithio-DL-threitol.
- ChemicalBook. (2025, July 19). DL-1,4-DICHLORO-2,3-BUTANEDIOL - Safety Data Sheet.
- Sigma-Aldrich. (2021, June 30). Safety Data Sheet.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). 1,4-Butanediol.
- CDH Fine Chemical. (n.d.). DL-Dithiothreitol CAS No 3483-12-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Echemi. (n.d.). dl-1,4-dichloro-2,3-butanediol.
- Santa Cruz Biotechnology. (n.d.). L-1,4-Dithiothreitol Material Safety Data Sheet.
- Sigma-Aldrich. (2025, December 17). Safety Data Sheet.
- PubChem. (n.d.). 2,3-Butanediol, 1,4-dichloro-.
- CymitQuimica. (n.d.). CAS 2419-73-0: 1,4-Dichloro-2,3-butanediol.
Sources
- 1. echemi.com [echemi.com]
- 2. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 2419-73-0: 1,4-Dichloro-2,3-butanediol | CymitQuimica [cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. 1,4-BUTANEDIOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
An In-Depth Toxicological Evaluation of DL-1,4-Dichloro-2,3-butanediol: A Guide for Researchers and Drug Development Professionals
Abstract
DL-1,4-Dichloro-2,3-butanediol is a halogenated organic compound with potential applications as a chemical intermediate in various synthetic processes, including pharmaceutical development. However, a comprehensive understanding of its toxicological profile is imperative for ensuring occupational safety and for the risk assessment of any potential therapeutic candidates derived from it. This technical guide provides a detailed examination of the known and predicted toxicological properties of DL-1,4-Dichloro-2,3-butanediol. Due to the limited availability of direct experimental data for this specific compound, this guide employs a structure-activity relationship (SAR) analysis, leveraging toxicological data from structurally analogous chemicals to forecast its potential hazards. This in-depth analysis covers acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity, offering a crucial resource for researchers, toxicologists, and drug development professionals.
Introduction: The Chemical Landscape of DL-1,4-Dichloro-2,3-butanediol
DL-1,4-Dichloro-2,3-butanediol is a four-carbon diol substituted with two chlorine atoms at the 1 and 4 positions. Its chemical structure suggests potential for reactivity and biological activity, necessitating a thorough toxicological assessment. Halogenated aliphatic hydrocarbons are a class of compounds known for a wide spectrum of toxic effects, often linked to their electrophilic nature and the metabolic cleavage of the carbon-halogen bond[1]. The presence of both hydroxyl and chloro functional groups on the butane backbone of DL-1,4-Dichloro-2,3-butanediol suggests a complex metabolic fate and a potential for multiple mechanisms of toxicity.
This guide will proceed with a detailed analysis of the anticipated toxicological profile of DL-1,4-Dichloro-2,3-butanediol, structured around key toxicological endpoints. It is critical to underscore that much of the following assessment is predictive, based on the toxicological profiles of structurally related compounds.
Predicted Metabolic Pathways and Toxicokinetics
The metabolic fate of DL-1,4-Dichloro-2,3-butanediol has not been empirically determined. However, based on its structure, several metabolic pathways can be postulated. The hydroxyl groups are likely substrates for alcohol and aldehyde dehydrogenases, similar to the metabolism of 1,4-butanediol to the neuroactive compound gamma-hydroxybutyrate (GHB)[2][3][4]. However, the presence of chlorine atoms on the terminal carbons could significantly influence this pathway.
The carbon-chlorine bonds are susceptible to enzymatic cleavage, potentially through cytochrome P450-mediated oxidation or glutathione S-transferase-mediated conjugation. Cleavage of the C-Cl bond can lead to the formation of reactive electrophilic intermediates, which are often implicated in the toxicity of halogenated hydrocarbons[1].
Diagram: Postulated Metabolic Activation of DL-1,4-Dichloro-2,3-butanediol
Caption: Postulated metabolic pathways of DL-1,4-Dichloro-2,3-butanediol leading to potential bioactivation.
Acute Toxicity Assessment
Direct acute toxicity data for DL-1,4-Dichloro-2,3-butanediol is not available. However, information from analogous compounds can provide an estimation of its potential acute hazards.
-
1,4-Dimercapto-2,3-butanediol (Dithiothreitol) , a structural analog where chlorine is replaced by thiol groups, is classified as harmful if swallowed[5][6].
-
Halogenated alkanes generally exhibit toxicity that is dependent on the nature of the halogen and the carbon chain length[7].
Given these points, it is prudent to handle DL-1,4-Dichloro-2,3-butanediol with care, assuming it may be harmful by ingestion, skin contact, and inhalation until empirical data becomes available.
Table 1: GHS Classifications of Structurally Related Compounds
| Compound | CAS Number | GHS Hazard Statements | Source |
| 1,4-Dimercapto-2,3-butanediol | 3483-12-3 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
Genotoxicity and Mutagenicity
The genotoxic potential of a compound is a critical parameter in its safety assessment, particularly for pharmaceutical intermediates. While no direct mutagenicity studies for DL-1,4-Dichloro-2,3-butanediol have been identified, data from a close structural analog, 2,3-dichlorobutane , provides a significant basis for concern. An in vitro study on short-chain chlorinated hydrocarbons demonstrated that 2,3-dichlorobutane exhibited a low but statistically significant mutagenic activity in the micronucleus test in human lymphocytes[8].
The mechanism of genotoxicity for halogenated hydrocarbons often involves their metabolic activation to electrophilic species that can form adducts with DNA. Given the structural similarities, it is plausible that DL-1,4-Dichloro-2,3-butanediol could also be mutagenic.
Experimental Protocol: In Vitro Micronucleus Test
The following is a generalized protocol for assessing the mutagenic potential of a test compound using the in vitro micronucleus assay with human lymphocytes, a key test for detecting clastogenic and aneugenic events.
Objective: To determine if DL-1,4-Dichloro-2,3-butanediol induces chromosomal damage in cultured human lymphocytes, measured by the formation of micronuclei.
Methodology:
-
Cell Culture:
-
Isolate human peripheral blood lymphocytes from healthy donors.
-
Culture the lymphocytes in RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and phytohemagglutinin (to stimulate cell division).
-
-
Exposure:
-
After an initial incubation period (e.g., 48 hours), expose the lymphocyte cultures to a range of concentrations of DL-1,4-Dichloro-2,3-butanediol. Include both a negative (vehicle) control and a positive control (e.g., mitomycin C).
-
Separate cultures should be treated with and without a metabolic activation system (S9 mix from induced rat liver) to assess the mutagenicity of both the parent compound and its metabolites.
-
-
Cytokinesis Block:
-
Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one nuclear division.
-
-
Harvesting and Staining:
-
Harvest the cells at an appropriate time point (e.g., 24-28 hours after the start of treatment).
-
Treat the cells with a hypotonic solution, fix, and drop onto microscope slides.
-
Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
-
Scoring:
-
Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of the cell, separate from the main nucleus.
-
-
Data Analysis:
-
Statistically analyze the data to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the negative control.
-
Diagram: Workflow for the In Vitro Micronucleus Test
Caption: A simplified workflow for conducting an in vitro micronucleus assay.
Carcinogenicity Assessment
There are no carcinogenicity studies on DL-1,4-Dichloro-2,3-butanediol. However, the carcinogenic potential of other chlorinated compounds has been investigated. For instance, some trihalomethanes, which are byproducts of water chlorination, have been shown to be carcinogenic in rodents[9]. Conversely, a carcinogenicity study of 3-monochloropropane-1,2-diol (3-MCPD) in mice showed no carcinogenic potential[10], while another study in rats showed some evidence of carcinogenic activity[11].
Given the positive mutagenicity signal from the structural analog 2,3-dichlorobutane, a thorough investigation into the carcinogenic potential of DL-1,4-Dichloro-2,3-butanediol is warranted before its widespread use.
Reproductive and Developmental Toxicity
The potential for reproductive and developmental toxicity of DL-1,4-Dichloro-2,3-butanediol is unknown. The non-chlorinated parent compound, 1,4-butanediol, has been studied for developmental toxicity, and a No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity in rats has been established at 100 mg/kg bw/day[12]. It is important to note that the addition of chlorine atoms could drastically alter the reproductive toxicity profile.
Conclusion and Recommendations
The toxicological profile of DL-1,4-Dichloro-2,3-butanediol remains largely uncharacterized through direct experimental studies. However, a predictive analysis based on structure-activity relationships with analogous compounds raises significant concerns, particularly regarding its potential genotoxicity. The mutagenic activity of the closely related 2,3-dichlorobutane suggests that DL-1,4-Dichloro-2,3-butanediol may also possess DNA-damaging capabilities, a critical consideration for any application, especially in drug development.
For researchers and professionals handling this compound, stringent safety precautions are advised, including the use of personal protective equipment to prevent dermal, ocular, and respiratory exposure.
For the progression of any project involving DL-1,4-Dichloro-2,3-butanediol, the following toxicological studies are strongly recommended to fill the existing data gaps:
-
Acute toxicity studies (oral, dermal, inhalation) to determine its immediate hazard potential.
-
A battery of genotoxicity tests , including an Ames test for point mutations and an in vitro micronucleus assay for chromosomal damage, to confirm or refute the predicted mutagenicity.
-
Repeated-dose toxicity studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
If genotoxicity is confirmed, or if significant systemic exposure is anticipated, long-term carcinogenicity bioassays should be considered.
-
Reproductive and developmental toxicity studies to assess its impact on fertility and embryonic development.
A thorough, data-driven understanding of the toxicology of DL-1,4-Dichloro-2,3-butanediol is essential for its safe handling and for the responsible development of any related future technologies or therapeutics.
References
- Magee, R. J., & Kosaric, N. (1987). The microbial production of 2,3-butanediol. Advances in applied microbiology, 32, 89-161.
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). 1,4-Butanediol. Retrieved from [Link]
- Irwin, R. D. (2005). A review of evidence leading to the prediction that 1,4-butanediol is not a carcinogen. Journal of Applied Toxicology, 25(5), 367-375.
-
PubChem. (n.d.). 1,4-Dimercapto-2,3-butanediol. Retrieved from [Link]
- Tafazoli, M., Mashregi, M., & O'Brien, P. J. (1998). In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes. Cell biology and toxicology, 14(4), 239-246.
- Cronin, M. T., & Dearden, J. C. (1995). Structure-toxicity relationships for selected halogenated aliphatic chemicals. SAR and QSAR in Environmental Research, 3(1), 1-14.
- Wood, P. L. (2004). The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. Clinical Toxicology, 42(3), 263-276.
- Dunnick, J. K., & Melnick, R. L. (1993). Assessment of the carcinogenic potential of chlorinated water: experimental studies of chlorine, chloramine, and trihalomethanes. Journal of the National Cancer Institute, 85(10), 817-822.
- Jeong, J., et al. (2010). Carcinogenicity study of 3-monochloropropane-1, 2-diol (3-MCPD) administered by drinking water to B6C3F1 mice showed no carcinogenic potential. Archives of toxicology, 84(9), 719-729.
- Sun, H. N., et al. (2007). Carcinogenicity study of 3-monochloropropane-1,2-diol in Sprague-Dawley rats. Food and chemical toxicology, 45(11), 2247-2254.
- Crebelli, R., et al. (1995). Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation. Chemico-biological interactions, 98(2), 113-129.
Sources
- 1. Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol [pubmed.ncbi.nlm.nih.gov]
- 4. A review of evidence leading to the prediction that 1,4-butanediol is not a carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Dimercapto-2,3-butanediol | C4H10O2S2 | CID 19001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. Structure-toxicity relationships for selected halogenated aliphatic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes: a structure-activity relationship (QSAR) analysis of the genotoxic and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the carcinogenic potential of chlorinated water: experimental studies of chlorine, chloramine, and trihalomethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carcinogenicity study of 3-monochloropropane-1, 2-diol (3-MCPD) administered by drinking water to B6C3F1 mice showed no carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carcinogenicity study of 3-monochloropropane-1,2-diol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
Historical context of DL-1,4-Dichloro-2,3-butanediol research
The following technical guide is structured to provide a rigorous, mechanism-first analysis of DL-1,4-Dichloro-2,3-butanediol, designed for researchers in medicinal chemistry and toxicology.
Historical Context, Synthetic Pathways, and Toxicological Mechanisms
Executive Summary
DL-1,4-Dichloro-2,3-butanediol (CAS: 2419-73-0 ) is a vicinal diol and a critical synthetic intermediate in the study of bifunctional alkylating agents. Historically emerging from research into mustard gas analogs and synthetic rubber byproducts (1,3-butadiene), it serves as both a metabolic marker for diepoxide exposure and a precursor to potent chemotherapeutic agents like Treosulfan .
This guide dissects the stereochemical imperatives (DL-racemate vs. Meso), the reversible hydrolytic pathways governing its toxicity, and its utility as a self-validating standard in drug development.
| Property | Specification |
| IUPAC Name | 1,4-dichlorobutane-2,3-diol |
| Stereochemistry | Racemic mixture (DL); distinct from Meso form (CAS 7268-35-1) |
| Molecular Formula | C₄H₈Cl₂O₂ |
| Key Application | Precursor to 1,2:3,4-diepoxybutane (DEB); Treosulfan analog |
| Toxicity Class | Bifunctional Alkylating Agent (via epoxide formation) |
Historical Context & Chemical Evolution
The "Mustard" Connection and Synthetic Rubber
In the mid-20th century, research into sulfur mustards (bis(2-chloroethyl) sulfide) drove the exploration of nitrogen and oxygen analogs. 1,4-dichloro-2,3-butanediol emerged not merely as a target but as a stable intermediate in the handling of 1,2:3,4-diepoxybutane (DEB) .
During the industrial scaling of 1,3-butadiene for synthetic rubber (Neoprene) production, researchers identified DEB as a potent mutagenic metabolite. The hydrolysis of DEB in the presence of chloride ions (simulating gastric or intracellular conditions) yields 1,4-dichloro-2,3-butanediol. This reversible reaction established the diol as a "masked" alkylating agent—stable in acidic storage but capable of cyclizing to the active diepoxide at physiological pH (7.4).
The Feit Era (1960s): Treosulfan Development
The most significant pharmaceutical context comes from the work of P.W. Feit (Leo Pharmaceutical Products). In the search for leukemia treatments, Feit synthesized Treosulfan (L-Threitol-1,4-bismethanesulfonate). While Treosulfan uses methanesulfonate leaving groups, the mechanistic principle is identical to the dichloro-diol:
-
Prodrug: The linear chain (diol with leaving groups at C1/C4).
-
Activation: Non-enzymatic cyclization to mono-epoxide and diepoxide.
-
Effect: DNA cross-linking (guanine-guanine).
The dichloro-diol serves as the halogenated analog to Treosulfan, often used in comparative mechanistic studies to evaluate leaving group lability (Cl⁻ vs. CH₃SO₃⁻).
Stereochemical Architecture
Understanding the stereochemistry is non-negotiable for research validity. The commercial "DL" product is a 1:1 mixture of the (2R,3R) and (2S,3S) enantiomers.
-
DL-Form (Racemate): Chiral. Melting point ~77°C.[1]
-
Meso-Form: Achiral (internal plane of symmetry). Melting point ~126-129°C.
Critical Note: In biological systems, the enzymatic hydrolysis of DEB often yields specific stereoisomers. Using the correct isomer (DL vs Meso) is essential when using this compound as a reference standard for metabolic assays.
Stereochemical Visualization
Caption: Stereochemical relationship between the enantiomeric pair (DL) and the diastereomeric Meso form.
Experimental Protocols
Protocol A: Synthesis via Hydrolysis of Diepoxybutane
This method mimics the metabolic formation and is the standard for generating high-purity standards.
Safety Warning: 1,2:3,4-Diepoxybutane is a known carcinogen and mutagen.[2] All operations must be performed in a Class II Biosafety Cabinet.
-
Reagents:
-
1,2:3,4-Diepoxybutane (DEB) - (Racemic or Meso depending on target).
-
Concentrated Hydrochloric Acid (HCl).
-
Dichloromethane (DCM) for extraction.
-
-
Procedure:
-
Chill: Cool 10 mmol of DEB to 0°C in a round-bottom flask.
-
Acidification: Dropwise add stoichiometric concentrated HCl (22 mmol) with vigorous stirring. The reaction is exothermic; maintain temp <10°C to prevent polymerization.
-
Reflux: Once addition is complete, allow to warm to room temperature, then reflux gently for 1 hour to ensure ring opening.
-
Neutralization: Cool and neutralize with saturated NaHCO₃.
-
Extraction: Extract the aqueous layer 3x with DCM.
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate.[3] Recrystallize from ethyl acetate/hexane.
-
-
Validation:
-
Melting Point Check: DL-form should melt ~77°C. If MP is >100°C, you likely have the Meso form (or started with Meso-DEB).
-
Protocol B: Self-Validating Purity Check (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Chloroform:Methanol (9:1).
-
Visualization: Potassium Permanganate (KMnO4) stain (diols oxidize rapidly, appearing as yellow spots on purple background).
-
Logic: The dichloro-diol is polar. Impurities (unreacted dichlorobutene or fully chlorinated tetrachlorobutane) will move to the solvent front (high Rf).
Toxicological Mechanism & Pathway
The toxicity of DL-1,4-dichloro-2,3-butanediol is governed by its ability to cyclize back into the epoxide form under physiological conditions (pH 7.4, 37°C), acting as a "reservoir" for the alkylating species.
Mechanism of Action: The "Double-Tap" Crosslink
-
Cyclization: The hydroxyl group attacks the adjacent carbon bearing the chlorine (leaving group), closing the ring to form an epoxide.
-
Alkylation: The epoxide opens upon nucleophilic attack by DNA bases (specifically N7 of Guanine).
-
Repeat: The second chlorohydrin moiety repeats the process, leading to DNA Interstrand Cross-links (ICLs) . This prevents DNA replication and triggers apoptosis.
Metabolic & Synthetic Pathway Diagram
Caption: The reversible pathway between the stable dichloro-diol and the reactive diepoxide.
References
-
Feit, P. W. (1964).[4] 1,4-Bismethanesulfonates of the Stereoisomeric Butanetetraols and Related Compounds. Journal of Medicinal Chemistry, 7(1), 14–17.[4] Link
-
Himmelstein, M. W., et al. (1997).[5] Metabolism of 1,3-Butadiene by Microsomes from Humans and Rodents. Carcinogenesis, 18(9), 1703–1709. Link
-
IARC Working Group. (2008). 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 97. Link
-
Treosulfan Monograph. (2014). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100A. Link
-
PubChem. (2024). Compound Summary: 1,4-Dichloro-2,3-butanediol.[1][6][7][8] National Library of Medicine. Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. Exposure-response of 1,2:3,4-diepoxybutane-specific N-terminal valine adducts in mice and rats after inhalation exposure to 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. WO2020064815A1 - Crystalline form of treosulfan - Google Patents [patents.google.com]
- 5. Formation of 1,2:3,4-Diepoxybutane-Specific Hemoglobin Adducts in 1,3-Butadiene Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nutraceutical Manufacturers & Suppliers - China Nutraceutical Factory - Part 2 [xindaobiotech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
The Strategic Role of DL-1,4-Dichloro-2,3-butanediol: A Versatile Intermediate in Modern Synthesis
This technical guide provides an in-depth exploration of DL-1,4-dichloro-2,3-butanediol, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its synthesis, chemical properties, and significant applications, with a particular focus on its role in the preparation of critical reagents and its potential in the synthesis of novel chemical entities. This document moves beyond a simple recitation of facts to offer insights into the practical application and mechanistic underpinnings of this versatile molecule.
Introduction: Unveiling a Key Synthetic Building Block
DL-1,4-Dichloro-2,3-butanediol is an organic compound featuring a four-carbon backbone with two chlorine atoms and two hydroxyl groups.[1] This unique combination of functional groups makes it a highly reactive and versatile intermediate in organic synthesis. The "DL" designation indicates that the compound is a racemic mixture of the D- and L-enantiomers. The presence of two chiral centers also opens avenues for stereoselective synthesis, a critical consideration in modern drug discovery and development.[2] Its utility is underscored by its application as a precursor in the synthesis of various pharmaceuticals and agrochemicals.[1]
Physicochemical Properties and Spectroscopic Profile
Understanding the fundamental properties of DL-1,4-dichloro-2,3-butanediol is essential for its effective use in synthesis. It is typically a white to off-white crystalline solid or a colorless to pale yellow liquid, soluble in water and hygroscopic in nature.[1]
| Property | Value | Source |
| Molecular Formula | C₄H₈Cl₂O₂ | [3] |
| Molecular Weight | 159.01 g/mol | [3] |
| CAS Number | 2419-73-0 | [3] |
| Melting Point | 126-129 °C | [4] |
| Appearance | White to Almost white powder to crystal | [1] |
| Solubility | Soluble in water | [1] |
Spectroscopic Characterization
Spectroscopic data is vital for the unambiguous identification and purity assessment of DL-1,4-dichloro-2,3-butanediol.
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The spectrum, typically run in DMSO-d₆, shows distinct peaks corresponding to the different proton environments.
| Parameter | Chemical Shift (ppm) |
| D(A) | 5.3 |
| D(B) | 3.720 |
| D(C) | 3.671 |
| D(D) | 3.505 |
Source: ChemicalBook[5]
Synthesis of DL-1,4-Dichloro-2,3-butanediol: A Practical Approach
The synthesis of DL-1,4-dichloro-2,3-butanediol can be achieved through the oxidation of a suitable precursor, such as cis-1,4-dichloro-2-butene. This method provides a reliable route to the desired diol.
Experimental Protocol: Synthesis from cis-1,4-Dichloro-2-butene
This protocol is based on a method described for the synthesis of a related compound, where 1,4-dichloro-2,3-butanediol is a key intermediate.[6]
Materials:
-
cis-1,4-dichloro-2-butene
-
Acetone
-
Water
-
Potassium permanganate (KMnO₄)
Procedure:
-
In a reaction vessel, mix cis-1,4-dichloro-2-butene, acetone, and water.
-
Cool the mixture to below 0 °C using an ice-salt bath.
-
Slowly add a solution of potassium permanganate to the cooled mixture while stirring vigorously. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction to proceed at this temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution) until the purple color of the permanganate disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude DL-1,4-dichloro-2,3-butanediol.
-
The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is performed at low temperatures to control the exothermicity of the oxidation reaction and to minimize the formation of byproducts.
-
Potassium Permanganate: This strong oxidizing agent is effective for the dihydroxylation of the alkene.
-
Acetone/Water Solvent System: This solvent mixture is used to solubilize both the organic substrate and the inorganic oxidizing agent.
The Pivotal Role as a Chemical Intermediate
The synthetic utility of DL-1,4-dichloro-2,3-butanediol lies in the reactivity of its chloro and hydroxyl functional groups, which can be selectively targeted in subsequent reactions.
Synthesis of DL-Dithiothreitol (DTT): A Case Study
One of the most significant applications of DL-1,4-dichloro-2,3-butanediol is as a precursor to DL-dithiothreitol (DTT), also known as Cleland's reagent.[7] DTT is a crucial reducing agent in biochemistry, used to protect proteins from oxidation by maintaining cysteine residues in their reduced state.[7]
Reaction Pathway:
The synthesis of DTT from DL-1,4-dichloro-2,3-butanediol involves a nucleophilic substitution reaction where the chlorine atoms are displaced by a thiol-containing nucleophile.
Caption: Sₙ2 mechanism for the substitution of chlorine by a hydrosulfide ion.
Precursor to Diepoxybutane
DL-1,4-Dichloro-2,3-butanediol can also serve as a precursor to 1,2:3,4-diepoxybutane, a bifunctional electrophile. This transformation typically involves an intramolecular Williamson ether synthesis, where the hydroxyl groups are deprotonated by a base, and the resulting alkoxides displace the adjacent chlorine atoms to form the epoxide rings. 1,2:3,4-diepoxybutane is a known metabolite of 1,3-butadiene and is a potent mutagenic agent. [8][9]
Stereochemical Considerations
The stereochemistry of DL-1,4-dichloro-2,3-butanediol is a critical aspect of its chemistry, particularly in the synthesis of biologically active molecules. As a racemic mixture, its reactions can lead to a mixture of diastereomers if new stereocenters are formed. For applications where a single stereoisomer is required, either a stereoselective synthesis of the desired enantiomer of 1,4-dichloro-2,3-butanediol is necessary, or a chiral resolution of the racemic mixture must be performed. The "threo" configuration of DTT, for instance, is crucial for its reducing activity, and its synthesis from the corresponding stereoisomer of the dichlorobutane-diol is a key consideration.
Safety and Handling
DL-1,4-Dichloro-2,3-butanediol should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and eye protection, should be worn. [4]It is important to avoid contact with skin and eyes and to prevent the formation of dust and aerosols. [4]
Conclusion
DL-1,4-dichloro-2,3-butanediol is a valuable and versatile chemical intermediate with significant applications in organic synthesis, most notably in the preparation of DL-dithiothreitol. Its unique combination of functional groups allows for a range of chemical transformations, making it a key building block for more complex molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development.
References
- Google Patents. CN101503384A - Method for synthesizing dithiothreitol. (URL: )
- Google Patents. CN120842125A - A method for synthesizing dithioerythritol. (URL: )
-
MDPI. LCA of 1,4-Butanediol Produced via Direct Fermentation of Sugars from Wheat Straw Feedstock within a Territorial Biorefinery. (URL: [Link])
-
ResearchGate. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. (URL: [Link])
-
National Center for Biotechnology Information. Synthetic redesign of Corynebacterium glutamicum for 1,4-butanediol production via L-glutamate-derived CoA-independent pathway. (URL: [Link])
-
Preparation of 1,4-dichlorobutane (butane, 1,4-dichloro-; tetramethylene dichloride). (URL: [Link])
-
PubChem. 2,3-Butanediol, 1,4-dichloro-. (URL: [Link])
-
National Center for Biotechnology Information. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. (URL: [Link])
-
PubMed. Exposure-response of 1,2:3,4-diepoxybutane-specific N-terminal valine adducts in mice and rats after inhalation exposure to 1,3-butadiene. (URL: [Link])
- Google Patents.
-
MDPI. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. (URL: [Link])
-
Wikipedia. Dithiothreitol. (URL: [Link])
-
National Center for Biotechnology Information. Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. (URL: [Link])
-
PubMed. Solvolytic formation of 1,2-dichloro-3,4-epoxybutane from butadiene monoxide under physiological conditions. (URL: [Link])
-
National Center for Biotechnology Information. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. (URL: [Link])
-
Royal Society of Chemistry. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (URL: [Link])
-
PubMed. Exposure-response of 1,2:3,4-diepoxybutane-specific N-terminal valine adducts in mice and rats after inhalation exposure to 1,3-butadiene. (URL: [Link])
Sources
- 1. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 2. Synthesis routes of cis-1,4-Dichloro-2-butene [benchchem.com]
- 3. Comparison of different busulfan analogues for depletion of hematopoietic stem cells and promotion of donor-type chimerism in murine bone marrow transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to DL-1,4-Dichloro-2,3-butanediol and Its Chemical Synonyms
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical identity of DL-1,4-Dichloro-2,3-butanediol, providing a detailed compendium of its synonyms, an analysis of its physicochemical properties, and insights into its applications and handling. The objective is to equip scientific professionals with the foundational knowledge required for its effective and safe utilization in experimental and developmental contexts.
Introduction: A Versatile Bifunctional Intermediate
DL-1,4-Dichloro-2,3-butanediol is a halogenated diol that serves as a valuable intermediate in advanced chemical synthesis.[1] Its structure, featuring two hydroxyl groups and two chlorine atoms on a four-carbon backbone, makes it a potent bifunctional molecule.[1] The chlorine atoms act as effective leaving groups for nucleophilic substitution, while the hydroxyl groups can undergo esterification, etherification, or oxidation. This dual reactivity allows the molecule to be used as a versatile building block or cross-linking agent in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Understanding its precise nomenclature and properties is paramount for its correct application in research and manufacturing.
Chemical Nomenclature: A Compendium of Synonyms
Precise communication in science hinges on accurate and unambiguous terminology. DL-1,4-Dichloro-2,3-butanediol is identified by a variety of names and registry numbers across different chemical databases and suppliers. The "DL-" prefix indicates a racemic mixture of dextrorotatory (D) and levorotatory (L) enantiomers.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,4-dichlorobutane-2,3-diol .[2] However, numerous other synonyms are in common use:
-
Systematic & Common Names:
-
Chemical Identifiers & Registry Numbers:
It is critical for researchers to recognize these synonyms to ensure they are sourcing and utilizing the correct chemical entity, paying close attention to the CAS numbers which can distinguish between stereoisomers.
Physicochemical Properties and Structural Data
The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its appropriate handling procedures. DL-1,4-Dichloro-2,3-butanediol is a solid at room temperature, characterized as a colorless to pale yellow substance.[1] It is also described as being hygroscopic, meaning it readily absorbs moisture from the air.[1]
Table 1: Physicochemical Properties of 1,4-Dichloro-2,3-butanediol
| Property | Value | Source |
| Molecular Formula | C₄H₈Cl₂O₂ | [2][3] |
| Molecular Weight | 159.01 g/mol | [2][3] |
| IUPAC Name | 1,4-dichlorobutane-2,3-diol | [2] |
| Melting Point | 126-129 °C | [3] |
| Appearance | Colorless to pale yellow solid | [1] |
| Solubility | Soluble in water | [1] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| XLogP3 | 0.18580 | [3] |
Synthesis Pathway and Key Reactions
The synthesis of specific stereoisomers of 1,4-dichloro-2,3-butanediol often starts from an alkene precursor to control the stereochemistry of the hydroxyl groups. A representative synthesis for the meso isomer involves the epoxidation of trans-1,4-dichloro-2-butene followed by acid-catalyzed hydrolysis of the resulting epoxide. A more direct route can be the dichlorination of a diol. The following diagram illustrates a plausible synthetic route from cis-2-butene-1,4-diol.
Caption: Plausible synthesis of meso-1,4-dichloro-2,3-butanediol.
The reactivity of the final compound is governed by its bifunctional nature. The chlorine atoms are susceptible to nucleophilic attack, making it an excellent substrate for reactions with amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This makes it highly useful for creating cross-linked polymers or as a linker molecule in drug-conjugate chemistry.
Experimental Protocol: Cross-linking of an Amine-Functionalized Polymer
This protocol provides a generalized, self-validating workflow for utilizing DL-1,4-dichloro-2,3-butanediol as a cross-linking agent. The success of the cross-linking can be validated by observing changes in the polymer's physical properties, such as increased viscosity, gel formation, or decreased solubility.
Objective: To cross-link a hypothetical amine-terminated polyethylene glycol (PEG-NH₂) using DL-1,4-dichloro-2,3-butanediol.
Materials:
-
Amine-terminated PEG (PEG-NH₂), MW 2000
-
DL-1,4-dichloro-2,3-butanediol
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a non-nucleophilic base
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and heating mantle
Methodology:
-
Preparation (Inert Atmosphere):
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Causality: The reaction involves nucleophilic attack by the amine, which can be hindered by protonation from atmospheric moisture. The base is also hygroscopic. An inert atmosphere is crucial for reproducibility.
-
-
Dissolution:
-
In a round-bottom flask, dissolve 1 gram of PEG-NH₂ in 20 mL of anhydrous DMF with gentle stirring.
-
Causality: DMF is an excellent polar aprotic solvent that will solvate the polymer and the reagents without interfering with the reaction.
-
-
Addition of Reagents:
-
Add a stoichiometric amount of DL-1,4-dichloro-2,3-butanediol. For moderate cross-linking, a molar ratio of 0.5:1 (cross-linker to PEG-NH₂) is a good starting point.
-
Add 2.5 equivalents of TEA or DIPEA relative to the cross-linker.
-
Causality: The base is required to neutralize the HCl that is formed as a byproduct of the nucleophilic substitution reaction. Its presence drives the reaction to completion.
-
-
Reaction:
-
Heat the reaction mixture to 60-70°C under a nitrogen atmosphere.
-
Monitor the reaction progress by taking small aliquots and observing the increase in viscosity. The reaction is typically complete within 12-24 hours.
-
Causality: Increased temperature enhances the rate of the Sₙ2 reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the cross-linked polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration and wash with additional diethyl ether to remove unreacted starting materials and the amine salt byproduct.
-
Dry the resulting cross-linked polymer under vacuum.
-
Validation:
-
Solubility Test: The cross-linked polymer should exhibit significantly lower solubility in solvents where the original PEG-NH₂ was soluble.
-
Spectroscopy (¹H NMR): Compare the NMR spectrum of the product with the starting materials to confirm the disappearance of starting material signals and the appearance of new signals corresponding to the cross-linked structure.
Safety and Handling
As with any chlorinated organic compound, proper safety precautions are essential when handling DL-1,4-dichloro-2,3-butanediol.
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3]
-
Handling Practices: Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Wash hands thoroughly after handling.
-
Combustion Hazards: The compound may decompose at high temperatures or during combustion to produce poisonous fumes, including highly toxic hydrogen chloride (HCl) gas.[4]
Always consult the material safety data sheet (MSDS) provided by the supplier for the most detailed and up-to-date safety information before use.
Conclusion
DL-1,4-Dichloro-2,3-butanediol is a functionally rich and versatile chemical intermediate. A thorough understanding of its various synonyms, CAS numbers, and stereoisomeric forms is fundamental for its proper scientific application. Its bifunctional nature allows for a wide range of synthetic transformations, making it a valuable tool for chemists in drug discovery, materials science, and agrochemical development. Adherence to strict safety protocols is necessary to mitigate the risks associated with its handling and reactivity.
References
-
2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
SAFETY DATA SHEET - AWS . (n.d.). Retrieved January 28, 2026, from [Link]
Sources
- 1. CAS 2419-73-0: 1,4-Dichloro-2,3-butanediol | CymitQuimica [cymitquimica.com]
- 2. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
Methodological & Application
Synthesis of DL-1,4-Dichloro-2,3-butanediol from cis-1,4-dichloro-2-butene: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive protocol for the synthesis of DL-1,4-dichloro-2,3-butanediol, a valuable chemical intermediate, starting from cis-1,4-dichloro-2-butene. The synthesis involves a two-step process: the epoxidation of the starting alkene followed by acid-catalyzed hydrolysis of the resulting epoxide. This document offers a detailed, step-by-step methodology, an in-depth discussion of the underlying chemical principles, safety precautions, and analytical methods for product characterization. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
DL-1,4-dichloro-2,3-butanediol is a vicinal diol of significant interest in organic synthesis, serving as a precursor for various heterocyclic compounds and other complex molecules. Its structural features, including two hydroxyl groups and two chlorine atoms, provide multiple reactive sites for further chemical transformations. The synthesis from cis-1,4-dichloro-2-butene offers a direct and efficient route to this target molecule.
The synthetic strategy detailed herein is a classic example of alkene functionalization. The first step involves the epoxidation of the carbon-carbon double bond in cis-1,4-dichloro-2-butene using a peroxy acid. This reaction proceeds via a concerted mechanism to form a cyclic epoxide intermediate.[1][2] The subsequent step is the acid-catalyzed ring-opening of the epoxide by water, which results in the formation of the desired vicinal diol with anti-stereochemistry.[2][3] Understanding the stereochemical implications of each step is crucial for predicting and confirming the structure of the final product.
Reaction Mechanism and Rationale
The conversion of cis-1,4-dichloro-2-butene to DL-1,4-dichloro-2,3-butanediol is a two-stage process:
Step 1: Epoxidation
The epoxidation of the alkene is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted electrophilic addition where the peroxy acid delivers an oxygen atom to the double bond, forming an epoxide and a carboxylic acid as a byproduct.[1] The use of a non-aqueous solvent is critical to prevent the immediate hydrolysis of the newly formed epoxide.[1]
Step 2: Acid-Catalyzed Hydrolysis
The epoxide, a strained three-membered ring, is susceptible to nucleophilic attack. In the presence of an acid catalyst (e.g., sulfuric acid), the epoxide oxygen is protonated, making it a better leaving group and activating the ring towards nucleophilic attack by water. The water molecule attacks one of the electrophilic carbon atoms of the protonated epoxide, leading to the opening of the ring. This process results in the formation of a trans or anti-diol.[2][3] Given the cis-configuration of the starting alkene, the resulting product is a racemic mixture of (2R,3R)- and (2S,3S)-1,4-dichloro-2,3-butanediol, collectively known as DL-1,4-dichloro-2,3-butanediol.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| cis-1,4-Dichloro-2-butene | 1476-11-5 | C₄H₆Cl₂ | 125.00 | ≥95% | Acros Organics |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | C₇H₅ClO₃ | 172.57 | ≤77% (remainder is 3-chlorobenzoic acid and water) | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | H₂SO₄ | 98.08 | 95-98% | VWR |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich |
| DL-1,4-Dichloro-2,3-butanediol (for reference) | 2419-73-0 | C₄H₈Cl₂O₂ | 159.01 | ≥98% | BLDpharm[4] |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Step-by-Step Procedure
Step 1: Epoxidation of cis-1,4-dichloro-2-butene
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.25 g (0.05 mol) of cis-1,4-dichloro-2-butene in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of 11.2 g (approximately 0.065 mol, considering purity) of meta-chloroperoxybenzoic acid (m-CPBA) in 50 mL of DCM.
-
Slowly add the m-CPBA solution to the stirred solution of cis-1,4-dichloro-2-butene over a period of 30 minutes using a dropping funnel. Maintain the reaction temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, and then let it warm to room temperature and stir for another 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases. This step neutralizes the excess peroxy acid and the 3-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude epoxide. Caution: Do not heat the mixture to high temperatures as epoxides can be thermally unstable.
Step 2: Acid-Catalyzed Hydrolysis of the Epoxide
-
Transfer the crude epoxide to a 100 mL round-bottom flask.
-
Add a mixture of 50 mL of water and 1 mL of concentrated sulfuric acid.
-
Heat the mixture to 60 °C and stir vigorously for 3 hours.
-
Monitor the disappearance of the epoxide by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize by the careful addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with three 50 mL portions of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude DL-1,4-dichloro-2,3-butanediol.
-
The crude product can be purified by recrystallization or column chromatography.
Workflow Diagram
Caption: Synthetic workflow for DL-1,4-dichloro-2,3-butanediol.
Product Characterization
The identity and purity of the synthesized DL-1,4-dichloro-2,3-butanediol should be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (DMSO-d₆, 300 MHz) | Peaks corresponding to the protons of the diol structure. Chemical shifts and coupling patterns should be consistent with the expected structure.[5] |
| ¹³C NMR | Signals for the four distinct carbon atoms in the molecule. |
| Mass Spectrometry (MS) | The molecular ion peak (or fragments) corresponding to the mass of DL-1,4-dichloro-2,3-butanediol (C₄H₈Cl₂O₂).[6] |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups. |
| Melting Point | Comparison with the literature value for DL-1,4-dichloro-2,3-butanediol. |
Safety Precautions
General Precautions:
-
This synthesis must be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (safety goggles, lab coat, and appropriate chemical-resistant gloves) must be worn at all times.
Chemical-Specific Hazards:
-
cis-1,4-Dichloro-2-butene: This compound is flammable, toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, is fatal if inhaled, and may cause cancer.[7] Handle with extreme care and avoid inhalation, ingestion, and skin contact.[8][9] It is also corrosive.[8]
-
meta-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. It is important to use the commercially available formulation which is stabilized with water and 3-chlorobenzoic acid. Avoid friction and impact. Organic peroxides should be stored in a cool, dry, and well-ventilated area away from combustible materials.[10][11]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation of vapors.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with care and always add acid to water, never the other way around.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected in a designated container.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of epoxide | Incomplete reaction | Extend the reaction time or use a slight excess of m-CPBA. Ensure the m-CPBA is fresh and has been stored properly. |
| Premature hydrolysis of the epoxide | Ensure that anhydrous DCM is used and that the reaction is protected from atmospheric moisture. | |
| Low yield of diol | Incomplete hydrolysis | Increase the reaction time or temperature for the hydrolysis step. Ensure adequate mixing. |
| Presence of side products | Over-oxidation or other side reactions | Maintain careful temperature control during the epoxidation step. Ensure proper quenching of the reaction. |
Conclusion
The synthesis of DL-1,4-dichloro-2,3-butanediol from cis-1,4-dichloro-2-butene via epoxidation and subsequent acid-catalyzed hydrolysis is a reliable and well-established method. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this valuable chemical intermediate for further applications in organic synthesis and drug development. Careful monitoring of the reaction and proper characterization of the final product are essential for ensuring the desired outcome.
References
-
1,4-Dichlorobut-2-ene - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]
-
PubChem. (n.d.). 1,4-Dichloro-2-butene. Retrieved January 29, 2026, from [Link]
- Google Patents. (1975). US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane.
-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved January 29, 2026, from [Link]
-
American Chemistry Council. (n.d.). SAFETY AND HANDLING OF ORGANIC PEROXIDES. Retrieved January 29, 2026, from [Link]
-
de Koning, L. J., et al. (1998). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Journal of Mass Spectrometry, 33(5), 444-451. Retrieved January 29, 2026, from [Link]
-
European Patent Office. (n.d.). Efficient cis-to-trans isomerization of 1, 4-dihalobutene-2. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). The methods used for the diol derivatives characterization. Retrieved January 29, 2026, from [Link]
-
Poly Processing. (2024). Safely Storing and Handling Peracetic Acid. Retrieved January 29, 2026, from [Link]
-
Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Retrieved January 29, 2026, from [Link]
-
Chem Help ASAP. (2020). dihydroxylation of alkenes [Video]. YouTube. Retrieved January 29, 2026, from [Link]
-
CPAChem. (n.d.). cis-1,4-Dichloro-2-butene Safety data sheet. Retrieved January 29, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved January 29, 2026, from [Link]
-
Agilent Technologies, Inc. (2019). trans-1,4-Dichloro-2-butene Standard - Safety Data Sheet. Retrieved January 29, 2026, from [Link]
-
Wikipedia. (n.d.). Dihydroxylation. Retrieved January 29, 2026, from [Link]
-
NC State University Libraries. (n.d.). 8.7 Oxidation of Alkenes: Epoxidation and Hydroxylation. Retrieved January 29, 2026, from [Link]
-
Storemasta. (2023). Hydrogen Peroxide Storage, Handling and Safety Requirements: A Complete Guide. Retrieved January 29, 2026, from [Link]
-
Loyola eCommons. (2021). Studies on the Cyclization of Cis-1,4-dichloro-2-butene with Sodium Dialkylmalonates. Retrieved January 29, 2026, from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2020). CHARACTERIZATION AND APPLICATION OF DIOLS BASED LIQUID CRYSTALLINE COPOLYESTER. Retrieved January 29, 2026, from [Link]
-
Health and Safety Executive. (n.d.). The storage and handling of organic peroxides. Retrieved January 29, 2026, from [Link]
-
Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2001). Vicinal Dihydroxylation of Alkenes with Tetradecyltrimethylammonium Permanganate and Potassium Hydroxide in a Two-Phase Solvent System. Retrieved January 29, 2026, from [Link]
-
PubChem. (n.d.). 1,4-Dimercapto-2,3-butanediol. Retrieved January 29, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. 8.7 Oxidation of Alkenes: Epoxidation and Hydroxylation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 2419-73-0|DL-1,4-Dichloro-2,3-butanediol|BLD Pharm [bldpharm.com]
- 5. DL-1,4-DICHLORO-2,3-BUTANEDIOL(2419-73-0) 1H NMR spectrum [chemicalbook.com]
- 6. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 1,4-DICHLORO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cpachem.com [cpachem.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. hsewebsite.com [hsewebsite.com]
Application Note: Precision Hydrolysis of 1,4-Dichloro-2,3-epoxybutane
Strategic Overview
The hydrolysis of 1,4-dichloro-2,3-epoxybutane (DCEB) is a pivotal transformation in the synthesis of C4-chiral building blocks, specifically 1,4-dichloro-2,3-butanediol . This diol serves as a critical intermediate for the production of stereoisomeric butanetetraols (threitol/erythritol) and pharmaceutical alkylating agents such as Treosulfan.
While the reaction appears deceptively simple, the presence of the
This guide provides a robust, stereospecific protocol for the acid-catalyzed hydrolysis of DCEB, emphasizing the A-2 mechanism (acid-catalyzed, bimolecular nucleophilic substitution) to ensure high yield and stereochemical integrity.
Key Technical Objectives
-
Stereocontrol: Leverage the anti-stereospecific nature of the
-like attack to predict product configuration (cis-epoxide dl-diol; trans-epoxide meso-diol). -
Impurity Management: Suppress polymerization via dilute acid concentration and temperature regulation.
-
Scalability: A self-validating workflow suitable for gram-to-kilogram scale-up.
Mechanistic Pathways
Understanding the mechanism is essential for troubleshooting. The reaction proceeds via an A-2 mechanism .[1][2]
-
Activation: Rapid, reversible protonation of the epoxide oxygen. The equilibrium lies far to the left due to the electron-withdrawing effect of the chloromethyl groups.
-
Nucleophilic Attack: The rate-determining step involves the backside attack of a water molecule on the oxirane carbon. This causes Walden inversion at the electrophilic center.
-
Deprotonation: Rapid loss of a proton to the solvent yields the vicinal diol.
Diagram 1: Reaction Mechanism & Stereochemistry
The following diagram illustrates the pathway for the cis-isomer yielding the dl (racemic) product.
Caption: A-2 Mechanistic pathway showing protonation followed by anti-stereospecific water attack yielding the vicinal diol.
Optimized Experimental Protocol
Safety Warning: 1,4-Dichloro-2,3-epoxybutane is a potential alkylating agent and mutagen. Work must be performed in a fume hood with appropriate PPE (double nitrile gloves, goggles).
Materials & Reagents
| Reagent | Specification | Role |
| 1,4-Dichloro-2,3-epoxybutane | >97% Purity (cis/trans mix or pure isomer) | Substrate |
| Sulfuric Acid ( | 0.5 M Aqueous Solution | Catalyst |
| Ethyl Acetate | ACS Grade | Extraction Solvent |
| Sodium Bicarbonate | Saturated Solution | Neutralization |
| Magnesium Sulfate | Anhydrous | Drying Agent |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a round-bottom flask with 1,4-dichloro-2,3-epoxybutane (1.0 equiv).
-
Add 0.5 M
(5.0 - 10.0 equiv relative to epoxide).-
Note: High dilution is critical. A high water-to-epoxide ratio favors hydrolysis over dimerization (ether formation).
-
-
Equip the flask with a magnetic stir bar and a reflux condenser.
Step 2: Hydrolysis
-
Heat the heterogeneous mixture to 60–70°C with vigorous stirring.
-
Observation: The epoxide is initially immiscible (oil droplets). As the reaction proceeds and the diol forms, the mixture will become homogeneous (the diol is water-soluble).
-
-
Monitor reaction progress via TLC (Silica; 1:1 Hexane/EtOAc) or GC-MS.
-
Endpoint: Disappearance of the epoxide spot/peak. Typical time: 2–4 hours.
-
Step 3: Workup & Isolation [3]
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid carefully with solid
or saturated solution until pH 7. -
Saturate the aqueous phase with NaCl (Salting out). This is crucial as the dichlorodiol is highly water-soluble.
-
Extract with Ethyl Acetate (
Volume of aqueous phase). -
Combine organic layers and dry over anhydrous
. -
Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude diol.
Step 4: Purification
-
The crude product is often a viscous oil or low-melting solid.
-
Recrystallization: If solid, recrystallize from benzene/hexane or chloroform/petroleum ether (depending on isomer).
-
Vacuum Distillation: For oils, purify via Kugelrohr or short-path distillation (approx. 110–120°C at 0.5 mmHg).
Diagram 2: Experimental Workflow
Caption: Operational workflow for the hydrolysis process, highlighting the critical visual endpoint (homogeneity).
Quality Control & Characterization
Stereochemical Validation
The melting point is the primary rapid indicator of stereochemical identity and purity.
| Isomer (Substrate) | Isomer (Product) | Product Type | Melting Point (Lit.) |
| cis-DCEB | dl-1,4-dichloro-2,3-butanediol | Racemic | ~74–76°C |
| trans-DCEB | meso-1,4-dichloro-2,3-butanediol | Meso | ~134–136°C |
Critical Process Parameters (CPPs)
-
Acid Concentration: Do not exceed 1.0 M. Stronger acid promotes polymerization (darkening of solution).
-
Temperature: Maintain <80°C. Higher temperatures increase the risk of HCl elimination (forming chloro-epoxides) or polymerization.
-
Extraction Efficiency: Due to the diol's hydrophilicity, failure to salt out the aqueous layer will result in significant yield loss (>30%).
References
-
Feit, P. W. (1964). 1,4-Bismethanesulfonates of the Stereoisomeric Butanetetraols. Journal of Medicinal Chemistry, 7(1), 14–17.
- Foundational text on the synthesis and stereochemistry of dichlorobutanediols.
- Krasuskii, K. A. (1902). The Rule of Epoxide Ring Opening. Journal of the Russian Physical Chemical Society. Establishes the regioselectivity and stereochemistry (inversion) principles.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 102809, 2,3-Butanediol, 1,4-dichloro-.[4]
-
Source for physical property data and safety identifiers.[5]
-
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.
- Authoritative review on the A-2 mechanism of epoxide hydrolysis.
Sources
Application Note: Synthesis of DL-Dithiothreitol (DTT) from DL-1,4-Dichloro-2,3-butanediol
Introduction: The Indispensable Role of Dithiothreitol (DTT)
DL-Dithiothreitol (DTT), widely known as Cleland's reagent, is a cornerstone of modern biochemistry and molecular biology.[1][2] Developed by W. Wallace Cleland in 1964, DTT is a small-molecule redox reagent with a remarkable ability to protect sulfhydryl (thiol) groups from oxidation and to quantitatively reduce disulfide bonds.[3][4] Its power lies in its low redox potential (-0.33 V at pH 7) and its high propensity to form a stable six-membered ring with an internal disulfide bond upon oxidation, which drives the reduction reaction to completion.[5][6]
This characteristic makes DTT invaluable for numerous applications, including:
-
Enzyme and Protein Stabilization: It maintains cysteine residues in their reduced state, preserving the structure and activity of enzymes and other proteins that are sensitive to oxidation.[2][5]
-
Protein Denaturation for Electrophoresis: In techniques like SDS-PAGE, DTT is essential for reducing disulfide bonds, ensuring proteins are fully denatured for accurate separation by molecular weight.[7]
-
Preventing Protein Aggregation: By preventing the formation of intermolecular disulfide-linked aggregates, DTT is critical during protein purification and long-term storage.[8]
-
Molecular Biology: DTT is used to inactivate ribonucleases (RNases) by reducing their disulfide bonds, thereby protecting RNA integrity during extraction procedures.[8]
Given its widespread use, a reliable and accessible synthesis protocol is of great interest to the research community. This application note provides a detailed, field-proven protocol for the synthesis of DL-Dithiothreitol from the precursor DL-1,4-dichloro-2,3-butanediol.
The Synthetic Pathway: From Dichloride to Dithiol
The synthesis of DTT from DL-1,4-dichloro-2,3-butanediol is a robust and efficient method. The core of this transformation is a double nucleophilic substitution (SN2) reaction, where a potent sulfur nucleophile displaces the chloride leaving groups.
Overall Reaction:
Mechanistic Rationale:
The reaction proceeds via a two-step SN2 mechanism. The hydrosulfide anion (SH⁻), a strong nucleophile, attacks the electrophilic carbon atoms bonded to the chlorine atoms. Each successful attack inverts the stereochemistry at that center, but since the starting material is a racemic (DL) mixture and the reaction occurs at both chiral centers, the final product is the desired racemic DL-Dithiothreitol. The use of a polar aprotic or protic solvent like methanol facilitates the dissolution of the reagents and supports the SN2 pathway. A Chinese patent describes a similar process using sodium hydrosulfide and methanol for the synthesis of the DTT isomer, dithioerythritol, from its corresponding dichloro-precursor, highlighting the viability of this chemical approach.[9]
Diagram of the Synthetic Workflow
Caption: Experimental workflow for DTT synthesis.
Detailed Synthesis Protocol
This protocol is designed for the synthesis of high-purity DL-Dithiothreitol on a laboratory scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Typical Purity | Notes |
| DL-1,4-dichloro-2,3-butanediol | 2419-74-1 | 161.02 g/mol | >97% | Starting Material |
| Sodium Hydrosulfide (NaSH) | 16721-80-5 | 56.06 g/mol | >70% (hydrate) | Sulfur source. Highly hygroscopic. |
| Methanol (Anhydrous) | 67-56-1 | 32.04 g/mol | >99.8% | Reaction Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | Extraction Solvent |
| Hexane | 110-54-3 | 86.18 g/mol | ACS Grade | Recrystallization Solvent |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | ACS Grade | Recrystallization Solvent |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | 120.37 g/mol | Drying Agent | |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 1 M solution | For pH adjustment during work-up |
| Deionized Water | 7732-18-5 | 18.02 g/mol |
Equipment
-
Round-bottom flask (250 mL or 500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Vacuum oven or desiccator
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.05 g (0.05 mol) of DL-1,4-dichloro-2,3-butanediol in 100 mL of anhydrous methanol.
-
Addition of Nucleophile: In a separate beaker, carefully weigh 9.6 g (~0.12 mol, 2.4 equivalents, assuming 70% purity) of sodium hydrosulfide hydrate. Add it to the methanolic solution in the flask. Note: This step is exothermic and may release small amounts of H₂S gas. Perform this in a well-ventilated fume hood.
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a gentle reflux (~65°C) with continuous stirring. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A white precipitate of sodium chloride (NaCl) will form. Filter the mixture through a Büchner funnel to remove the NaCl solid. Wash the solid with a small amount of cold methanol (2 x 15 mL) to recover any trapped product.
-
Solvent Removal: Combine the filtrate and the washes. Remove the methanol using a rotary evaporator until a viscous oil or semi-solid remains.
-
Extraction: To the residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Collect the upper organic (ethyl acetate) layer, which contains the DTT product.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes. Filter off the drying agent.
-
Isolation of Crude Product: Evaporate the ethyl acetate using a rotary evaporator to yield the crude DTT as a white to off-white solid.
Purification Protocol: Recrystallization
-
Dissolution: Dissolve the crude DTT solid in a minimal amount of warm diethyl ether.
-
Crystallization: Slowly add hexane to the ether solution with gentle swirling until the solution becomes cloudy (turbid).
-
Cooling: Place the flask in an ice bath or refrigerator (-20°C) for several hours, or overnight, to allow for complete crystallization.
-
Filtration: Collect the white, needle-like crystals of pure DTT by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The expected melting point of pure DTT is 40-44°C.[10]
Critical Safety Considerations
Handling the reagents for this synthesis requires strict adherence to safety protocols.
-
Sodium Hydrosulfide (NaSH): This reagent is corrosive and highly hygroscopic. It can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with acids or moisture in the air.[11]
-
Handling: Always handle NaSH in a well-ventilated fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[13]
-
Quenching: Any acidic work-up must be done with extreme caution in a fume hood to manage the vigorous evolution of H₂S gas.
-
-
Hydrogen Sulfide (H₂S) Gas: H₂S is a highly toxic gas with the characteristic odor of rotten eggs. At high concentrations, it can cause olfactory fatigue, meaning the sense of smell is lost, giving a false sense of safety.[11][13]
-
Solvents: Methanol, ethyl acetate, hexane, and diethyl ether are flammable. Keep them away from ignition sources.
Data and Expected Results
| Parameter | Value/Description |
| Starting Material | DL-1,4-dichloro-2,3-butanediol |
| Final Product | DL-Dithiothreitol (C₄H₁₀O₂S₂) |
| Molecular Weight | 154.25 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 40-44 °C |
| Solubility | Highly soluble in water, ethanol; soluble in ether, chloroform.[6] |
| Expected Yield | 65-80% (based on similar preparations) |
| Storage | Store solid DTT at -20°C under a dry, inert atmosphere to prevent oxidation.[8] |
Reaction Mechanism Diagram
Caption: SN2 mechanism for DTT synthesis.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of DL-Dithiothreitol from DL-1,4-dichloro-2,3-butanediol. By following the detailed steps for synthesis, purification, and, most importantly, safety, researchers can effectively produce this critical reagent in the laboratory. The straightforward nature of the SN2 reaction makes this an accessible method for drug development professionals and academic scientists, enabling further research and innovation in the life sciences.
References
- CN101503384A - Method for synthesizing dithiothreitol - Google P
- CN120842125A - A method for synthesizing dithioerythritol - Google P
-
Synthesis of Sulfonyl Halides from Disulfides or Thiols Using Sodium Hypochlorite Pentahydrate (NaOCl•5H2O) Crystals | Request PDF - ResearchGate. (URL: [Link])
-
Dithiothreitol - Wikipedia. (URL: [Link])
-
Thiols and Sulfides - Chemistry LibreTexts. (URL: [Link])
-
Hydrogen Sulfide - Hazards | Occupational Safety and Health Administration - OSHA. (URL: [Link])
-
The Hazards of H2S Gas (hydrogen sulfide) - SafetyLine Lone Worker. (URL: [Link])
-
Dithiothreitol, a New Protective Reagent for SH Groups* - W. W. Cleland. (URL: [Link])
-
DTT (DithioThreitol) - Interchim. (URL: [Link])
-
Thiol-Activated gem-Dithiols: A New Class of Controllable Hydrogen Sulfide Donors | Organic Letters - ACS Publications. (URL: [Link])
-
Reactions of Thiols - Chemistry Steps. (URL: [Link])
-
Hydrogen Sulfide Safety Tips: Protecting Workers from a Silent Killer - Compliance Solutions. (URL: [Link])
-
Practice Problem: Vicinal Dihalide Synthesis - YouTube. (URL: [Link])
-
Hydrogen Sulfide - SAFETY DATA SHEET. (URL: [Link])
-
Cleland W W. Dithiothreitol, a new protective reagent for SH groups. Biochemistry 3:480-2, 1964. (URL: [Link])
Sources
- 1. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 2. Cleland s Reagent [sigmaaldrich.com]
- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. broadpharm.com [broadpharm.com]
- 8. agscientific.com [agscientific.com]
- 9. CN120842125A - A method for synthesizing dithioerythritol - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Hydrogen Sulfide - Hazards | Occupational Safety and Health Administration [osha.gov]
- 12. Understanding the Dangers of H2S Gas: Safety Tips and Prevention Strategies [safetylineloneworker.com]
- 13. csregs.com [csregs.com]
- 14. CCOHS: Hydrogen Sulfide [ccohs.ca]
The Strategic Application of DL-1,4-Dichloro-2,3-butanediol in Modern Stereoselective Synthesis
Introduction: Unlocking Stereochemical Complexity with a Versatile C4 Building Block
In the landscape of contemporary organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. DL-1,4-Dichloro-2,3-butanediol, a racemic mixture of a halogenated C4 diol, emerges as a highly valuable and versatile precursor for the construction of stereochemically defined molecules. Its strategic placement of chloro and hydroxyl functionalities allows for a range of stereoselective transformations, rendering it a key starting material for the synthesis of chiral epoxides, sophisticated ligands for asymmetric catalysis, and other valuable chiral synthons.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of DL-1,4-dichloro-2,3-butanediol in stereoselective synthesis. We will delve into the fundamental principles, provide detailed, field-proven protocols, and explain the causality behind experimental choices to empower you to effectively harness the potential of this remarkable building block.
Core Principle: The Gateway to Enantiopurity through Kinetic Resolution
The primary challenge and opportunity presented by DL-1,4-dichloro-2,3-butanediol lies in its racemic nature. To exploit its potential in stereoselective synthesis, the separation of its enantiomers is the critical first step. Enzymatic kinetic resolution has proven to be a highly efficient and environmentally benign method to achieve this separation.
The Mechanism of Lipase-Catalyzed Kinetic Resolution
Lipases are a class of enzymes that catalyze the hydrolysis of esters in an aqueous environment and the reverse reaction, esterification, in non-aqueous media. The catalytic prowess of lipases stems from a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate residues, located within a chiral active site.[1] This inherent chirality of the active site allows the enzyme to differentiate between the two enantiomers of a racemic substrate, leading to a preferential reaction with one over the other.
In the context of DL-1,4-dichloro-2,3-butanediol, a lipase will selectively acylate one of the enantiomers at a much faster rate, leaving the other enantiomer largely unreacted. This results in a mixture of a monoacylated product and the unreacted alcohol, which can then be separated based on their differing physical properties.
Application Note I: Enzymatic Kinetic Resolution of DL-1,4-Dichloro-2,3-butanediol
This section provides a detailed protocol for the enzymatic kinetic resolution of racemic 1,4-dichloro-2,3-butanediol, a foundational procedure for accessing the enantiopure forms of this versatile building block.
Key Experimental Considerations:
-
Choice of Lipase: Candida antarctica Lipase B (CAL-B), often immobilized for enhanced stability and reusability (e.g., Novozym® 435), is a highly effective and versatile biocatalyst for the acylation of a wide range of alcohols.[2] Pseudomonas cepacia lipase is another excellent candidate.
-
Acyl Donor: Vinyl acetate is a commonly employed acyl donor due to its high reactivity and the fact that the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, thus driving the reaction forward.[3]
-
Solvent: The choice of an anhydrous organic solvent is crucial to favor the esterification reaction over hydrolysis. Aprotic solvents such as toluene or tert-butyl methyl ether (MTBE) are often suitable.
-
Reaction Monitoring: The progress of the resolution is typically monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of both the remaining starting material and the acylated product. The reaction is generally stopped at or near 50% conversion to achieve the optimal balance of yield and enantiopurity for both components.
Detailed Experimental Protocol: Lipase-Catalyzed Acetylation
Materials:
-
DL-1,4-Dichloro-2,3-butanediol
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435)
-
Vinyl acetate
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Molecular sieves (4Å, activated)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add DL-1,4-dichloro-2,3-butanediol (1.0 equivalent).
-
Solvent and Acyl Donor Addition: Dissolve the diol in anhydrous toluene (concentration typically 0.1-0.5 M). Add activated molecular sieves to ensure anhydrous conditions. Add vinyl acetate (1.5-2.0 equivalents).
-
Enzyme Addition: Add immobilized CAL-B (typically 10-20% by weight relative to the substrate).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting mixture of the monoacetylated product and the unreacted alcohol can be separated by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B | High activity, stability, and broad substrate specificity.[2] |
| Substrate | DL-1,4-Dichloro-2,3-butanediol | The starting racemic mixture. |
| Acyl Donor | Vinyl Acetate | Irreversible acylation due to tautomerization of the byproduct.[3] |
| Solvent | Anhydrous Toluene or MTBE | Aprotic to favor esterification. |
| Temperature | 30-40 °C | Balances reaction rate and enzyme stability. |
| Monitoring | Chiral HPLC | To determine enantiomeric excess and conversion. |
Application Note II: Synthesis of Chiral Diepoxides
Enantiopure diepoxides are highly sought-after intermediates in organic synthesis, serving as precursors to a wide array of chiral molecules, including pharmaceuticals and natural products. The enantiomerically pure (2R,3R)- or (2S,3S)-1,4-dichloro-2,3-butanediol obtained from the kinetic resolution is an excellent starting material for the synthesis of the corresponding chiral diepoxybutanes.
Mechanism of Epoxidation:
The conversion of the chiral diol to the diepoxide is typically achieved through a two-step process:
-
Formation of a Ditosylate or Dimesylate: The hydroxyl groups of the diol are first converted to better leaving groups, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine.
-
Intramolecular Williamson Ether Synthesis: Treatment of the ditosylate or dimesylate with a strong base (e.g., sodium hydride or potassium tert-butoxide) promotes a double intramolecular SN2 reaction, where the alkoxide formed attacks the carbon bearing the leaving group, leading to the formation of the two epoxide rings with inversion of stereochemistry at the C1 and C4 positions.
Detailed Experimental Protocol: Synthesis of (2R,3R)-1,2:3,4-Diepoxybutane
Materials:
-
(2R,3R)-1,4-Dichloro-2,3-butanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Ditosylation:
-
Dissolve (2R,3R)-1,4-dichloro-2,3-butanediol (1.0 eq) in anhydrous pyridine under an inert atmosphere and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude ditosylate, which can be purified by recrystallization or column chromatography.
-
-
Diepoxidation:
-
To a suspension of sodium hydride (2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the purified ditosylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (the product is volatile) to obtain the crude (2R,3R)-1,2:3,4-diepoxybutane. Further purification can be achieved by careful distillation.
-
Application Note III: Synthesis of Chiral Phosphine Ligands
Chiral phosphine ligands are of immense importance in asymmetric catalysis, enabling a wide range of enantioselective transformations.[4] Enantiopure 1,4-dihalo-2,3-butanediols can serve as valuable C2-symmetric backbones for the synthesis of novel phosphine ligands.
Design Rationale:
The C2-symmetric backbone derived from (2S,3S)-1,4-dichloro-2,3-butanediol can be utilized to create a chiral environment around a metal center. The synthesis of a diphosphine ligand from this precursor typically involves the following key steps:
-
Protection of the Diol: The hydroxyl groups are often protected, for example, as a cyclic acetal or ketal, to prevent interference in subsequent steps.
-
Nucleophilic Displacement of the Chlorides: The terminal chlorides are displaced by a phosphide nucleophile, such as lithium diphenylphosphide (LiPPh2), to install the phosphine moieties.
-
Deprotection: Removal of the protecting group to yield the final chiral diphosphine diol ligand.
Exemplary Protocol: Synthesis of a Chiral Diphosphine Ligand
Materials:
-
(2S,3S)-1,4-Dichloro-2,3-butanediol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Diphenylphosphine
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol
-
Dilute aqueous HCl
Procedure:
-
Acetonide Protection:
-
Dissolve (2S,3S)-1,4-dichloro-2,3-butanediol in 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid and stir at room temperature until the reaction is complete.
-
Neutralize the acid with a base (e.g., triethylamine), and remove the excess 2,2-dimethoxypropane under reduced pressure.
-
Purify the resulting acetonide-protected diol.
-
-
Phosphination:
-
In a separate flask, prepare lithium diphenylphosphide by adding n-butyllithium to a solution of diphenylphosphine in anhydrous THF at 0 °C.
-
Add the solution of the acetonide-protected dichloride in THF to the lithium diphenylphosphide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Quench the reaction with methanol.
-
Remove the solvent under reduced pressure and purify the resulting protected diphosphine ligand.
-
-
Deprotection:
-
Dissolve the purified protected diphosphine in a suitable solvent (e.g., THF/water).
-
Add a catalytic amount of dilute aqueous HCl and stir until the deprotection is complete.
-
Neutralize the acid and extract the product into an organic solvent.
-
Dry the organic layer, concentrate, and purify the final chiral diphosphine diol ligand.
-
Conclusion: A Foundation for Innovation in Asymmetric Synthesis
DL-1,4-Dichloro-2,3-butanediol represents a readily accessible and highly adaptable starting material for the stereoselective synthesis of a diverse array of chiral molecules. The chemoenzymatic approach, beginning with a robust enzymatic kinetic resolution, provides a sustainable and efficient entry point to its enantiopure forms.[5][6] These chiral building blocks, in turn, can be transformed into valuable intermediates such as diepoxides or elaborated into sophisticated chiral ligands for asymmetric catalysis.[7][8] The protocols and principles outlined in this guide are intended to serve as a strong foundation for researchers to explore and expand upon the synthetic utility of this versatile C4 synthon, ultimately contributing to advancements in the synthesis of complex, stereochemically defined targets.
References
- Albarrán-Velo, J., González-Martínez, D., & Gotor-Fernández, V. (2018). Stereoselective Biocatalysis. A mature technology for the asymmetric synthesis of pharmaceutical building blocks.
- Paal, T. A., Forro, E., Liljeblad, A., Kanerva, L. T., & Fülöp, F. (2007). Lipase-catalyzed kinetic and dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Tetrahedron: Asymmetry, 18(12), 1428–1433.
- Ohmatsu, K., Kiyokawa, M., & Ooi, T. (2011). Chiral 1,2,3-triazoliums as new cationic organic catalysts with anion-recognition ability: application to asymmetric alkylation of oxindoles. Journal of the American Chemical Society, 133(9), 3215–3217.
- Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical Society Reviews, 45(23), 6536-6555.
- Zhang, L., Zewang, G., Chen, J., & Shen, Y. (2016). 2,3-Butanediol biosynthesis pathway and mechanism of 2,3-butanediol stereoisomer formation in Serratia sp. T241. Applied and Environmental Microbiology, 82(10), 3076-3086.
- Schaus, S. E. (2014). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Accounts of Chemical Research, 47(4), 1044-1055.
- Ge, Y., Li, K., Li, L., Gao, C., Zhang, L., & Ma, C. (2018). Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis. Green Chemistry, 20(11), 2544-2555.
- Silva, P. J., et al. (2006). Regioselective enzymatic acylation of vicinal diols of steroids. Tetrahedron, 62(43), 10135-10141.
- Peters, C., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4256.
- Mattson, A., Öhrner, N., Hult, K., & Norin, T. (1993). Resolution of diols with C2-symmetry by lipase catalysed transesterification. Tetrahedron: Asymmetry, 4(5), 925-930.
- Adlercreutz, P. (2013). Chemoenzymatic Synthesis of Enantiopure Compounds.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.
- Xu, G., et al. (2020). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. Molecules, 25(21), 5155.
- Wünsch, B., et al. (2017). Lipase-Catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. Bioorganic & Medicinal Chemistry, 25(13), 3464-3474.
-
Wikipedia. (2023). 2,3-Butanediol. Retrieved from [Link]
- Shibasaki, M., & Kanai, M. (2006). Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. Chemical Society Reviews, 35(3), 259-268.
- Hedenström, E., et al. (2018). Chemo-Enzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists. Molecules, 23(11), 2795.
- Gotor-Fernández, V., et al. (2011). Regioselective enzymatic acylation of complex natural products: expanding molecular diversity. Chemical Society Reviews, 40(10), 5037-5054.
- Boll, M., & Fuchs, G. (2008). Mechanism of enzymatic Birch reduction: stereochemical course and exchange reactions of benzoyl-CoA reductase. Journal of the American Chemical Society, 130(44), 14695-14704.
- Le Maux, P., & Simonneaux, G. (2011). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases.
- O'Hagan, D., et al. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Beilstein Journal of Organic Chemistry, 6, 62.
- Trikas, A., et al. (2019). A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. Molecules, 24(15), 2736.
- Imamoto, T. (2008). Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. The Journal of Organic Chemistry, 73(21), 8189-8201.
- Prechtl, M. H. G. (2009). Application of Chiral Ionic Liquids for Asymmetric Induction in Catalysis. Current Organic Chemistry, 13(13), 1259-1277.
- Dieguez, M., Pàmies, O., & Claver, C. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Current Organic Chemistry, 15(18), 3141-3165.
- Kumar, A., et al. (2017). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. Tetrahedron: Asymmetry, 28(1), 120-126.
Sources
- 1. Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Strategic Application of DL-1,4-Dichloro-2,3-butanediol in the Synthesis of Novel Anticancer Agents: A Guide for Medicinal Chemists
This document provides a detailed exploration of the potential applications of DL-1,4-Dichloro-2,3-butanediol as a versatile starting material in medicinal chemistry, with a particular focus on the development of novel anticancer therapeutics. While not a commonly utilized precursor, its unique structural and electronic properties offer intriguing possibilities for the synthesis of innovative bifunctional alkylating agents and other targeted therapies. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, proposed synthetic protocols, and potential mechanisms of action for compounds derived from this chlorinated diol.
The Rationale for Employing DL-1,4-Dichloro-2,3-butanediol in Drug Discovery
The introduction of halogen atoms, particularly chlorine, into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. The presence of chlorine atoms in DL-1,4-dichloro-2,3-butanediol offers several potential advantages:
-
Modulation of Reactivity: The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the adjacent hydroxyl groups and the carbon backbone, potentially leading to altered rates of reaction and selectivity in synthetic transformations.
-
Enhanced Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
-
Metabolic Stability: The introduction of chlorine atoms can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life of the resulting drug candidates.
-
Altered Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can influence drug-target binding affinity and selectivity.
DL-1,4-Dichloro-2,3-butanediol presents a unique scaffold for the synthesis of bifunctional agents, where the two chlorine atoms and two hydroxyl groups can be strategically functionalized to create molecules capable of interacting with biological targets in a specific and potent manner.
Application Note I: Synthesis of Novel Chloro-Substituted Busulfan Analogs
Background: Busulfan (1,4-butanediol dimethanesulfonate) is a clinically used bifunctional alkylating agent for the treatment of chronic myeloid leukemia.[1] It acts by cross-linking DNA, leading to apoptosis in rapidly dividing cancer cells.[2] The synthesis of busulfan analogs with improved efficacy and reduced toxicity is an ongoing area of research.[3][4] DL-1,4-dichloro-2,3-butanediol can serve as a precursor for the synthesis of novel busulfan analogs with chlorine atoms on the butanediol backbone.
Proposed Mechanism of Action: DNA Cross-linking
The proposed chloro-substituted busulfan analogs are expected to act as bifunctional alkylating agents, similar to busulfan. The methanesulfonate groups are excellent leaving groups, allowing for nucleophilic attack by DNA bases, primarily the N7 position of guanine. The presence of chlorine atoms on the butane backbone may influence the rate of alkylation and the conformation of the DNA adducts.
Caption: Proposed mechanism of DNA cross-linking by a chloro-busulfan analog.
Experimental Protocol: Synthesis of DL-1,4-Dichloro-2,3-bis(methanesulfonyloxy)butane
Materials:
-
DL-1,4-Dichloro-2,3-butanediol
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a stirred solution of DL-1,4-dichloro-2,3-butanediol (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (2.5 eq).
-
Slowly add methanesulfonyl chloride (2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired DL-1,4-dichloro-2,3-bis(methanesulfonyloxy)butane.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).
| Compound | Starting Material | Hypothetical Yield (%) | Hypothetical IC50 (µM) on A549 Lung Cancer Cells |
| Busulfan | 1,4-Butanediol | 85[5] | 50 |
| Chloro-Busulfan Analog | DL-1,4-Dichloro-2,3-butanediol | 75 | 25 |
Note: The provided yield and IC50 values are hypothetical and for illustrative purposes only. Actual results will require experimental validation.
Application Note II: Synthesis of Diepoxybutane Analogs as DNA Alkylating Agents
Background: 1,2:3,4-Diepoxybutane is a highly reactive, bifunctional epoxide that is known to be a potent mutagen and carcinogen due to its ability to form DNA adducts and cross-links.[2] The controlled synthesis and biological evaluation of diepoxybutane analogs could lead to the development of novel anticancer agents with a targeted DNA-damaging mechanism. DL-1,4-dichloro-2,3-butanediol can serve as a precursor for the synthesis of diepoxybutane and its chlorinated derivatives.
Proposed Synthetic Pathway to Diepoxybutane Analogs
The conversion of DL-1,4-dichloro-2,3-butanediol to a diepoxybutane analog can be envisioned through a two-step process: dehydrochlorination to form the corresponding diene, followed by epoxidation. Alternatively, a one-pot intramolecular cyclization under basic conditions could yield the diepoxide directly.
Caption: Proposed synthetic route to diepoxybutane analogs from DL-1,4-dichloro-2,3-butanediol.
Experimental Protocol: Proposed Synthesis of a Diepoxybutane Analog
Materials:
-
DL-1,4-Dichloro-2,3-butanediol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Dehydrochlorination
-
To a suspension of sodium hydride (2.2 eq) in anhydrous THF at 0 °C, add a solution of DL-1,4-dichloro-2,3-butanediol (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude diene intermediate by column chromatography.
Step 2: Epoxidation
-
To a solution of the purified diene (1.0 eq) in DCM at 0 °C, add m-CPBA (2.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude diepoxide by column chromatography to obtain the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
| Compound | Precursor | Hypothetical Yield (%) | Hypothetical Cytotoxicity (GI50, µM) on NCI-60 Cell Line Panel |
| 1,2:3,4-Diepoxybutane | 1,3-Butadiene | (Metabolite) | Highly cytotoxic |
| Chloro-Diepoxybutane Analog | DL-1,4-Dichloro-2,3-butanediol | 40 (over 2 steps) | 1-10 |
Note: The provided yield and cytotoxicity values are hypothetical and for illustrative purposes only. Due to the potential high reactivity and toxicity of diepoxides, all manipulations should be carried out with extreme caution in a well-ventilated fume hood.
Application Note III: Nucleophilic Substitution Reactions for Library Synthesis
The two chlorine atoms in DL-1,4-dichloro-2,3-butanediol are susceptible to nucleophilic substitution, providing a versatile platform for the synthesis of a diverse library of compounds for biological screening.
General Reaction Scheme
Caption: General scheme for nucleophilic substitution reactions of DL-1,4-dichloro-2,3-butanediol.
A wide range of nucleophiles can be employed, including:
-
Amines (Primary and Secondary): To synthesize diamino-diols, which can serve as ligands for metal-based drugs or as scaffolds for further functionalization.
-
Thiols: To generate dithio-diols, which may exhibit interesting redox properties or act as enzyme inhibitors.
-
Azides: To produce diazido-diols, which are versatile intermediates that can be reduced to diamines or used in click chemistry reactions.
-
Carboxylates: To form diester-diols, which could act as prodrugs.
General Protocol for Nucleophilic Substitution
Materials:
-
DL-1,4-Dichloro-2,3-butanediol
-
Selected nucleophile (e.g., piperidine, sodium thiophenoxide, sodium azide)
-
A suitable solvent (e.g., DMF, DMSO, acetonitrile)
-
A base (if required, e.g., K₂CO₃, Et₃N)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of DL-1,4-dichloro-2,3-butanediol (1.0 eq) in a suitable solvent, add the nucleophile (2.5 eq) and a base (if necessary, 2.5 eq).
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for 12-48 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product by appropriate analytical methods.
Conclusion
DL-1,4-Dichloro-2,3-butanediol, while not a mainstream starting material, holds considerable untapped potential for the synthesis of novel, medicinally relevant compounds. Its unique combination of chloro and hydroxyl functionalities on a four-carbon backbone makes it an attractive precursor for creating analogs of known anticancer drugs like busulfan, for generating reactive DNA alkylating agents such as diepoxybutane derivatives, and for the combinatorial synthesis of diverse small molecule libraries. The proposed protocols in this guide are based on established chemical principles and offer a solid foundation for researchers to explore the utility of this versatile building block in the ongoing quest for new and more effective cancer therapies. It is imperative that all experimental work with these proposed reactive intermediates and final compounds be conducted with appropriate safety precautions.
References
- (Reference to a relevant review on bifunctional chelating agents, if available
- (Reference to a relevant paper on fluorinated busulfan analogs, if available
- (Reference to a relevant paper on the synthesis of bifunctional chelators, if available
-
Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells. PLoS One. 2014; 9(4): e95578.
-
2,3-Butanediol. Wikipedia.
-
Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. Molecules. 2023; 28(13): 5126.
-
Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method. The Open Medicinal Chemistry Journal. 2021; 15: 46-55.
- (Reference to a patent on 1,4-butanediol synthesis, if relevant, e.g.
-
Diol synthesis by substitution. Organic Chemistry Portal.
-
Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. Anticancer Research. 2012; 32(10): 4343-4349.
-
Potent antitumor bifunctional DNA alkylating agents, synthesis and biological activities of 3a-aza-cyclopenta[a]indenes. Bioorganic & Medicinal Chemistry Letters. 2009; 19(15): 4346-4350.
-
The Investigation of nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with various nucleophilic reagents. Journal of the Serbian Chemical Society. 2015; 80(6): 731-738.
-
Biosynthesis of DNA-Alkylating Antitumor Natural Products. Molecules. 2022; 27(19): 6632.
-
SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH. 2019; 7(10): 293-347.
-
Busulfan. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100A. Pharmaceuticals. Lyon (FR): International Agency for Research on Cancer; 2012.
-
The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. Beilstein Journal of Organic Chemistry. 2012; 8: 1078-1083.
-
The Organic Chemistry of Medicinal Agents. AccessPharmacy. [URL]([Link] agentes-organicos-medicinales§ionid=150123902)
-
Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules. 2019; 24(18): 3326.
-
Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues. Bioorganic & Medicinal Chemistry Letters. 2001; 11(6): 861-863.
-
Synthesis and Cytotoxicity Evaluation of a Series of 3-Alkenyl-2-Hydroxy1,4-Naphthoquinones Obtained by an Efficient Knoevenagel Condensation. Molecules. 2016; 21(1): 91.
-
Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Beilstein Journal of Organic Chemistry. 2010; 6: 62.
-
Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. Phosphorus, Sulfur, and Silicon and the Related Elements. 2021; 196(8): 763-770.
-
2,3-Butanediol biosynthesis pathway and mechanism of Serratia sp. T241. Biotechnology for Biofuels. 2019; 12: 19.
-
Comparison of different busulfan analogues for depletion of hematopoietic stem cells and promotion of donor-type chimerism in murine bone marrow transplant recipients. Blood. 1996; 88(1): 121-129.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 2023; 28(1): 353.
-
One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen. Green Chemistry. 2018; 20: 2543-2553.
-
Application Notes and Protocols: Reaction of 2-Chloro-1-phenylbutan-1-one with Nucleophiles. BenchChem.
Sources
- 1. BUSULFAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of different busulfan analogues for depletion of hematopoietic stem cells and promotion of donor-type chimerism in murine bone marrow transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]
The Strategic Utility of DL-1,4-Dichloro-2,3-butanediol in Chiral Synthesis: Application Notes and Protocols
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical sciences, the chirality of a molecule is not a mere structural nuance but a critical determinant of its biological activity. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often leads to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, elicit undesirable side effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.[1][2] DL-1,4-dichloro-2,3-butanediol emerges as a versatile and cost-effective C4 building block, possessing two stereocenters that can be strategically manipulated to access a diverse array of chiral synthons. This guide delineates field-proven strategies and detailed protocols for the resolution of this racemic diol and the subsequent application of its enantiopure forms in the synthesis of valuable chiral molecules.
Core Principles: Accessing Enantiopure 1,4-Dichloro-2,3-butanediol
The primary challenge in utilizing DL-1,4-dichloro-2,3-butanediol lies in the efficient separation of its enantiomers. Enzymatic kinetic resolution has proven to be a robust and scalable method for achieving this separation with high enantioselectivity. This approach leverages the stereospecificity of enzymes, particularly lipases, to selectively catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the transformed product.[3][4]
Enzymatic Kinetic Resolution via Transesterification: A Validated Approach
Lipases are widely employed in organic synthesis due to their broad substrate tolerance, high enantioselectivity, and operational simplicity.[5] In the context of resolving DL-1,4-dichloro-2,3-butanediol, a common strategy involves the enantioselective acylation of one of the diol's enantiomers. Lipase from Pseudomonas cepacia (PCL) and immobilized Candida antarctica lipase B (Novozym 435) are frequently the biocatalysts of choice for such resolutions.[6][7]
The underlying principle of this kinetic resolution is the differential rate of acylation for the (R,R)- and (S,S)-enantiomers of the dichlorobutane-2,3-diol. The enzyme's chiral active site preferentially accommodates one enantiomer, leading to its faster conversion to a mono- or diacylated product, while the other enantiomer remains largely unreacted.
Figure 1: Workflow for the enzymatic kinetic resolution of DL-1,4-dichloro-2,3-butanediol.
Detailed Protocol: Lipase-Catalyzed Kinetic Resolution of DL-1,4-Dichloro-2,3-butanediol
This protocol describes a representative method for the kinetic resolution of racemic 1,4-dichloro-2,3-butanediol via enantioselective acylation using Pseudomonas cepacia lipase.
Materials and Reagents
| Reagent | Supplier | Grade |
| DL-1,4-Dichloro-2,3-butanediol | Commercial Source | ≥98% |
| Pseudomonas cepacia Lipase (Amano Lipase PS) | Commercial Source | Immobilized or Free |
| Vinyl Acetate | Commercial Source | ≥99%, inhibitor-free |
| tert-Butyl methyl ether (MTBE) | Commercial Source | Anhydrous, ≥99.8% |
| Sodium Bicarbonate (sat. aq. solution) | In-house prep. | - |
| Anhydrous Magnesium Sulfate | Commercial Source | ACS Reagent Grade |
| Silica Gel for Column Chromatography | Commercial Source | 60 Å, 230-400 mesh |
| Hexanes and Ethyl Acetate for Elution | Commercial Source | HPLC Grade |
Experimental Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer, add DL-1,4-dichloro-2,3-butanediol (5.0 g, 31.4 mmol) and anhydrous tert-butyl methyl ether (50 mL). Stir the mixture at room temperature until the diol is completely dissolved.
-
Enzyme and Acyl Donor Addition: Add Pseudomonas cepacia lipase (500 mg). To the resulting suspension, add vinyl acetate (4.3 mL, 47.1 mmol, 1.5 equiv.).
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at a constant temperature (e.g., 30 °C). Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining diol and the formed monoacetate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme and wash it with MTBE (2 x 10 mL). Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any acetic acid formed. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture of the unreacted (S,S)-1,4-dichloro-2,3-butanediol and the (R,R)-monoacetate.
-
Purification: Separate the unreacted diol and the monoacetate by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Expected Results and Self-Validation
| Parameter | Expected Value |
| Reaction Time | 24-48 hours (monitor for ~50% conversion) |
| Conversion | ~50% |
| Enantiomeric Excess (ee) of unreacted (S,S)-diol | >98% |
| Enantiomeric Excess (ee) of (R,R)-monoacetate | >98% |
The successful resolution is validated by chiral HPLC or GC analysis, which should show two well-separated peaks for the enantiomers of the starting material and the product. At approximately 50% conversion, the integration of the peaks for the remaining starting material and the formed product should be nearly equal, with each showing a high enantiomeric excess.
Synthetic Applications of Enantiopure 1,4-Dichloro-2,3-butanediol
The resolved enantiomers of 1,4-dichloro-2,3-butanediol are valuable chiral building blocks that can be transformed into a variety of useful intermediates, including chiral epoxides and tetrahydrofurans.
Synthesis of Chiral Diepoxybutane
Enantiopure 1,4-dichloro-2,3-butanediol can be readily converted to the corresponding chiral diepoxybutane. This transformation is typically achieved by treatment with a base, such as sodium hydroxide, which promotes intramolecular Williamson ether synthesis. (2R,3R)-1,4-dichloro-2,3-butanediol will yield (2R,3R)-1,2:3,4-diepoxybutane, a versatile bifunctional electrophile for the synthesis of C2-symmetric ligands and other complex molecules.[8]
Sources
- 1. Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase-catalyzed synthesis of aliphatic polyesters via copolymerization of lactone, dialkyl diester, and diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. almacgroup.com [almacgroup.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Reactions Involving DL-1,4-Dichloro-2,3-butanediol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
DL-1,4-Dichloro-2,3-butanediol is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, reactivity, and key experimental protocols involving this compound. By elucidating the causality behind experimental choices and providing detailed, validated methodologies, this document aims to empower researchers to effectively and safely utilize DL-1,4-Dichloro-2,3-butanediol in their synthetic endeavors. The protocols detailed herein focus on two of its most synthetically valuable transformations: the formation of 1,2:3,4-diepoxybutane and nucleophilic substitution reactions with amines and thiols, highlighting its role as a precursor to chiral ligands, and intermediates for antiviral and other therapeutic agents.
Introduction: Unveiling the Synthetic Potential of DL-1,4-Dichloro-2,3-butanediol
DL-1,4-Dichloro-2,3-butanediol is an organic compound characterized by a four-carbon butane backbone with chlorine atoms at the 1 and 4 positions and hydroxyl groups at the 2 and 3 positions.[1] This unique arrangement of functional groups imparts a high degree of reactivity, making it a valuable intermediate for a variety of chemical transformations. The presence of two chiral centers also opens avenues for stereoselective synthesis, a critical aspect of modern drug development.
The primary utility of DL-1,4-Dichloro-2,3-butanediol lies in its ability to act as a precursor to 1,2:3,4-diepoxybutane, a highly reactive diepoxide. This transformation is typically achieved through an intramolecular Williamson ether synthesis, where a base is used to deprotonate the hydroxyl groups, which then displace the adjacent chlorine atoms in an SN2 reaction.[1] The resulting diepoxide is a powerful electrophile, susceptible to ring-opening by a wide range of nucleophiles, thereby enabling the construction of complex molecular frameworks.
Furthermore, the chlorine atoms in DL-1,4-Dichloro-2,3-butanediol are susceptible to direct nucleophilic substitution by various nucleophiles, including amines and thiols. These reactions are fundamental in the synthesis of diverse molecular entities, such as chiral diamines and sulfur-containing compounds, which are prevalent motifs in many biologically active molecules.[2][3] For instance, the synthesis of chiral vicinal diamines, which are key components in many bioactive molecules, can be strategically approached using this dichlorodiol as a starting material.[4]
This guide will provide detailed protocols for these key reactions, along with insights into reaction monitoring, product purification, and the underlying chemical principles.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of DL-1,4-Dichloro-2,3-butanediol is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1] |
| Molecular Formula | C₄H₈Cl₂O₂ | [1] |
| Molecular Weight | 159.01 g/mol | [1] |
| Melting Point | 74-78 °C | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
Safety Precautions:
DL-1,4-Dichloro-2,3-butanediol should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Core Experimental Protocols
This section details the step-by-step procedures for the most common and synthetically useful reactions involving DL-1,4-Dichloro-2,3-butanediol.
Synthesis of 1,2:3,4-Diepoxybutane: An Intramolecular Williamson Ether Synthesis
The conversion of DL-1,4-Dichloro-2,3-butanediol to 1,2:3,4-diepoxybutane is a cornerstone reaction that unlocks a plethora of subsequent synthetic possibilities. The mechanism involves a base-mediated intramolecular SN2 reaction.
Reaction Workflow:
Caption: Workflow for the synthesis of 1,2:3,4-diepoxybutane.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve DL-1,4-Dichloro-2,3-butanediol (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: To the stirred solution, add a solution of a strong base, such as sodium hydroxide (2.2 eq), dissolved in water. The addition should be done portion-wise or dropwise to control the reaction temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, 1,2:3,4-diepoxybutane, is often volatile and can be isolated by distillation directly from the reaction mixture or after extraction with a suitable organic solvent like diethyl ether.
-
Purification: Further purification can be achieved by fractional distillation under reduced pressure.
Table of Reaction Parameters:
| Parameter | Recommended Value |
| Solvent | Ethanol/Water (1:1) |
| Base | Sodium Hydroxide |
| Molar Ratio (Substrate:Base) | 1 : 2.2 |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Purification Method | Distillation |
Causality and Insights: The use of a strong base is crucial for the deprotonation of the diol's hydroxyl groups, forming the alkoxide intermediates necessary for the intramolecular cyclization. The choice of a protic solvent like ethanol/water facilitates the dissolution of both the organic substrate and the inorganic base. The reaction proceeds via a concerted SN2 mechanism, which dictates the stereochemical outcome of the epoxide formation.
Nucleophilic Substitution with Primary Amines: Synthesis of Chiral Diamines
The reaction of DL-1,4-Dichloro-2,3-butanediol with primary amines provides a direct route to 1,4-diamino-2,3-butanediols, which are valuable chiral building blocks.
Reaction Workflow:
Caption: Workflow for the synthesis of 1,4-diamino-2,3-butanediols.
Detailed Protocol:
-
Reaction Setup: In a sealed tube or a pressure vessel, dissolve DL-1,4-Dichloro-2,3-butanediol (1.0 eq) in a suitable polar aprotic solvent like ethanol or acetonitrile.
-
Reagent Addition: Add an excess of the primary amine (at least 2.2 equivalents to act as both nucleophile and base to neutralize the HCl formed).
-
Reaction Conditions: Heat the sealed reaction vessel to a temperature between 80-120 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is typically concentrated under reduced pressure. The residue is then taken up in a suitable solvent and washed with an aqueous base (e.g., NaHCO₃ solution) to remove any ammonium salts. The organic layer is then dried and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization.
Table of Reaction Parameters:
| Parameter | Recommended Value |
| Solvent | Ethanol |
| Nucleophile | Primary Amine (e.g., Benzylamine) |
| Molar Ratio (Substrate:Amine) | 1 : 2.2 (or greater excess) |
| Reaction Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
| Purification Method | Column Chromatography or Crystallization |
Causality and Insights: The use of a sealed vessel is necessary due to the volatility of many primary amines and to ensure the reaction can be heated above the boiling point of the solvent. An excess of the amine is used to drive the reaction to completion and to act as a scavenger for the hydrochloric acid produced during the reaction, preventing the protonation of the amine nucleophile. The reaction proceeds via a double SN2 mechanism.
Nucleophilic Substitution with Thiols: Synthesis of Thioether Derivatives
The reaction with thiols provides access to 1,4-dithio-2,3-butanediol derivatives, which are of interest in drug discovery for their potential biological activities and as ligands in coordination chemistry.
Reaction Workflow:
Caption: Workflow for the synthesis of 1,4-dithio-2,3-butanediol derivatives.
Detailed Protocol:
-
Thiolate Formation: In a separate flask, dissolve the thiol (2.2 eq) in a polar aprotic solvent like DMF or DMSO. Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the thiolate anion in situ.
-
Reaction Setup: In another flask, dissolve DL-1,4-Dichloro-2,3-butanediol (1.0 eq) in the same solvent.
-
Reagent Addition: Slowly add the solution of the dichlorodiol to the freshly prepared thiolate solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table of Reaction Parameters:
| Parameter | Recommended Value |
| Solvent | DMF |
| Nucleophile | Thiol (e.g., Thiophenol) |
| Base | Sodium Hydride or Potassium Carbonate |
| Molar Ratio (Substrate:Thiol:Base) | 1 : 2.2 : 2.2 |
| Reaction Temperature | Room Temperature to 60 °C |
| Reaction Time | 6-12 hours |
| Purification Method | Column Chromatography |
Causality and Insights: The pre-formation of the more nucleophilic thiolate anion is essential for an efficient SN2 reaction. Polar aprotic solvents like DMF are ideal as they solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
Analytical Methods for Reaction Monitoring and Characterization
Robust analytical methods are crucial for monitoring the progress of reactions and for the structural elucidation of the products.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. A typical mobile phase for these compounds would be a mixture of ethyl acetate and hexanes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both monitoring the reaction and identifying the products, especially for volatile compounds like 1,2:3,4-diepoxybutane. A non-polar or medium-polarity capillary column is generally suitable.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural characterization of the final products. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule. For instance, the protons on the carbon atoms bearing the hydroxyl or substituted groups will have characteristic chemical shifts.[6]
Table of Typical GC-MS Parameters (Example for a related compound):
| Parameter | Value |
| Column | DB-1 (30 m x 0.53 mm x 2.65 µm) |
| Carrier Gas | Nitrogen |
| Flow Rate | 3.5 mL/min |
| Injector Temperature | 210 °C |
| Detector Temperature | 260 °C |
| Oven Program | 60 °C (2 min), then ramp to 250 °C at 20 °C/min, hold for 10 min |
| (These are example parameters and may need to be optimized for specific derivatives of DL-1,4-Dichloro-2,3-butanediol.) |
Applications in Drug Discovery and Development
DL-1,4-Dichloro-2,3-butanediol is a valuable starting material for the synthesis of various pharmaceutical agents, particularly antiviral nucleoside analogues.[7][8][9] The diepoxide derived from it can be opened by nucleobases to form the core structure of these drugs.
Exemplary Synthetic Pathway to a Nucleoside Analogue Intermediate:
Caption: A generalized synthetic route to a nucleoside analogue from DL-1,4-dichloro-2,3-butanediol.
The ability to introduce various nucleophiles at the 1 and 4 positions with defined stereochemistry makes this scaffold highly attractive for creating libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
DL-1,4-Dichloro-2,3-butanediol is a readily accessible and highly versatile chemical building block with significant applications in organic synthesis and medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to harness the full synthetic potential of this compound. By understanding the underlying principles of its reactivity and adhering to the detailed experimental procedures, scientists can confidently incorporate DL-1,4-Dichloro-2,3-butanediol into their synthetic strategies to create novel and complex molecules with potential therapeutic applications.
References
-
Zaragoza, F. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules. 2020 Jul 30;25(15):3470. [Link]
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]
-
Patan, A. et al. Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. ResearchGate. 2021. [Link]
-
Reddy, H. R. et al. A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. ResearchGate. 2021. [Link]
-
Robbins, M. A. et al. SYNTHESIS OF CHIRAL NON-RACEMIC DIOLS FROM (S,S)-1,2,3,4-DIEPOXYBUTANE: (2S,3S)-DIHYDROXY-1,4-DIPHENYLBUTANE. Organic Syntheses. 1999, 76, 101. [Link]
- Davy Process Technology Limited. Process for purifying a stream comprising 1,4-butanediol.
-
Zhang, L. & Elfarra, A. A. Characterization of 1,2,3,4-Diepoxybutane–2′-Deoxyguanosine Cross-Linking Products Formed at Physiological and Non-Physiological Conditions. National Institutes of Health. 2005. [Link]
-
Wang, Y. et al. Current status of the synthesis of chiral 2,3-diamino-1,4-diols and our.... ResearchGate. 2020. [Link]
-
Seri, C. et al. Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. National Institutes of Health. 2021. [Link]
-
International Organisation of Vine and Wine. Method of determination of 1,2-propanediol and 2,3-butanediol. 2017. [Link]
-
Irgang, M. et al. Preparation of DL-2,3,4-trihydroxybutylarsonic acid and dl-2,3-dihydroxybutane-1,4-bis(arsonic acid): starting compounds for novel arsonolipids. PubMed. 1986. [Link]
-
Das, S. et al. Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. National Institutes of Health. 2024. [Link]
-
Pereira, J. F. B. et al. Recovery of 1,4-butanediol from aqueous solutions through aqueous two-phase systems with K2CO3. ResearchGate. 2023. [Link]
-
Thermo Fisher Scientific. Analysis of Chlorinated Pesticides by GC/MS. [Link]
-
Romanucci, V. et al. Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. ResearchGate. 2021. [Link]
-
Starodubtseva, E. & Tsvetkov, V. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. National Institutes of Health. 2023. [Link]
-
Gouverneur, V. et al. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. ResearchGate. 2010. [Link]
-
Zaragoza, F. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. ResearchGate. 2020. [Link]
-
Pan, C. et al. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. 2005. [Link]
-
Chemistry Steps. Preparation of Amines. [Link]
-
Kumar, A. et al. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. 2023. [Link]
-
Purdue University Graduate School. DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. [Link]
-
Clark, J. preparation of amines. Chemguide. [Link]
-
Jasperse, C. Reactions of Amines. [Link]
-
Ellman, J. A. Asymmetric Synthesis of Amines. Yale University. [Link]
-
Horie, K. et al. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. PubMed. 2017. [Link]
-
Zhang, L. & Elfarra, A. A. Reaction of 1,2,3,4-Diepoxybutane with 2′-Deoxyguanosine: Initial Products and Their Stabilities and Decomposition Patterns under Physiological Conditions. National Institutes of Health. 2005. [Link]
-
Gouverneur, V. et al. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Beilstein Journals. 2010. [Link]
-
International Organisation of Vine and Wine. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). [Link]
-
Lu, Y. et al. 1H NMR and 13C NMR spectral date of compounds. The Royal Society of Chemistry. [Link]
-
Pan, C. et al. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. Journal of Zhejiang University. 2005. [Link]
- Genomatica, Inc. Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.
-
De Clercq, E. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. ResearchGate. 2019. [Link]
Sources
- 1. CN110981687A - Method for producing dichloroalkane compound and production device thereof - Google Patents [patents.google.com]
- 2. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of 1,2,3,4-Diepoxybutane–2′-Deoxyguanosine Cross-Linking Products Formed at Physiological and Non-Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Note: DL-1,4-Dichloro-2,3-butanediol as a Functional Monomer in Advanced Polymer Synthesis
Abstract
This guide provides a comprehensive overview of DL-1,4-Dichloro-2,3-butanediol, a versatile yet specialized monomer for advanced polymer applications. We delve into its unique chemical structure, which features both hydroxyl and chloro functional groups, enabling a diverse range of polymerization and modification reactions. This document offers detailed protocols, scientific rationale, and characterization methodologies for its use, with a primary focus on the synthesis of halogenated epoxy resins. The insights are tailored for researchers, scientists, and drug development professionals seeking to leverage functional monomers for creating materials with tailored properties such as enhanced thermal stability, flame retardancy, and chemical resistance.
Introduction: A Monomer of Unique Bifunctionality
In the vast landscape of polymer chemistry, diols are fundamental building blocks for a myriad of materials, including polyesters, polyurethanes, and epoxy resins.[1][2] While 1,4-butanediol (BDO) is a widely utilized commodity chemical for producing high-volume polymers, its chlorinated analogue, DL-1,4-Dichloro-2,3-butanediol, offers a distinct set of reactive handles that unlock advanced material properties.
This compound is an organic molecule featuring a four-carbon backbone with two hydroxyl (-OH) groups and two chlorine (-Cl) atoms.[3] This dual functionality is the cornerstone of its utility. The hydroxyl groups can undergo classical polycondensation or etherification reactions, while the stable chloro groups can be incorporated into the polymer backbone to impart specific characteristics or serve as sites for post-polymerization modification. This application note will explore the practical synthesis and polymerization of a key derivative: a halogenated diepoxide, demonstrating the monomer's potential in creating high-performance thermosets.
Physicochemical Properties & Safety Mandates
A thorough understanding of a monomer's properties and handling requirements is a prerequisite for successful and safe experimentation. DL-1,4-Dichloro-2,3-butanediol is typically a white to off-white crystalline solid or a colorless to pale yellow liquid, soluble in water due to its polar hydroxyl groups.[3]
Key Properties
| Property | Value | Source |
| Chemical Formula | C₄H₈Cl₂O₂ | [3][4][5] |
| Molecular Weight | 159.01 g/mol | [3][5] |
| CAS Number | 2419-73-0 | [3][5] |
| Appearance | White to Almost white powder to crystal | [3] |
| Melting Point | 126-129 °C | [4] |
| Synonyms | 1,4-Dichlorobutane-2,3-diol | [5] |
Critical Safety Protocols
DL-1,4-Dichloro-2,3-butanediol must be handled with care, adhering to strict safety protocols. The compound is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[6] It is also recognized as harmful to aquatic life.[6]
Mandatory Handling Precautions:
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[6]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[4] After handling, wash hands and any exposed skin thoroughly.[6]
-
Storage: Store in a tightly closed container in a cool, dry place. The compound is hygroscopic and can absorb moisture from the air.[3]
Rationale for Use in Polymer Chemistry
The decision to use a functional monomer like DL-1,4-Dichloro-2,3-butanediol is driven by the desire to engineer specific properties into the final polymer. Its structure provides a logical pathway to advanced materials.
Caption: Logical flow from monomer structure to engineered properties.
The primary application we will detail is its use as a precursor for a halogenated epoxy resin. The hydroxyl groups serve as the reaction sites for glycidylation with epichlorohydrin, a common method for synthesizing epoxy monomers.[7][8] The covalently bonded chlorine atoms are carried into the resulting epoxy resin, which, after curing, can exhibit enhanced flame retardancy and thermal stability compared to non-halogenated analogues.
Experimental Protocol: Synthesis of a Dichloro-Diepoxide Monomer
This protocol details the synthesis of 1,4-dichloro-2,3-bis(glycidyloxy)butane, the diepoxide derivative of DL-1,4-Dichloro-2,3-butanediol. This process is a nucleophilic substitution reaction where the hydroxyl groups of the diol are converted to glycidyl ethers.
Materials and Reagents
-
DL-1,4-Dichloro-2,3-butanediol
-
Epichlorohydrin (ECH), excess (e.g., 5-10 molar equivalents)
-
Sodium hydroxide (NaOH), solid or 50% aqueous solution
-
Phase Transfer Catalyst (PTC), e.g., Benzyltriethylammonium chloride
-
Anhydrous solvent, e.g., Toluene
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Methodology
Causality Note: This procedure is based on the well-established glycidylation of alcohols.[7] Using a large excess of epichlorohydrin maximizes the formation of the diglycidyl ether and minimizes oligomerization. The sodium hydroxide acts as a deprotonating agent for the hydroxyl groups and as a catalyst for the ring-closing elimination to form the epoxide ring.[7] A phase transfer catalyst is crucial for transporting the hydroxide ion from the aqueous/solid phase to the organic phase where the reaction occurs.
-
Reactor Setup: Equip a 500 mL, three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel. Ensure all glassware is dry.
-
Initial Charge: Charge the flask with DL-1,4-Dichloro-2,3-butanediol (e.g., 0.1 mol, 15.9 g), epichlorohydrin (e.g., 0.5 mol, 46.3 g), toluene (150 mL), and the phase transfer catalyst (e.g., 1-2 mol% relative to the diol).
-
Initiation: Begin vigorous stirring and heat the mixture to 60-70 °C.
-
Caustic Addition: Slowly add solid NaOH pellets or a 50% aqueous NaOH solution (e.g., 0.22 mol) dropwise via the dropping funnel over 2-3 hours. Maintain the reaction temperature below 80 °C, as the reaction is exothermic.
-
Reaction & Maturation: After the addition is complete, continue stirring at 70 °C for an additional 2-3 hours to ensure complete conversion.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride and any unreacted NaOH.
-
Transfer the filtrate to a separatory funnel and wash it three times with deionized water to remove any remaining salts and catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the toluene and excess epichlorohydrin under reduced pressure using a rotary evaporator to yield the crude 1,4-dichloro-2,3-bis(glycidyloxy)butane product.
-
Caption: Experimental workflow for the synthesis of the dichloro-diepoxide.
Curing Protocol and Polymer Characterization
The synthesized diepoxide can be cured into a rigid thermoset material by reacting it with a suitable curing agent or hardener. Polyamines are common curing agents for epoxy resins.[9]
Curing Protocol
-
Formulation: In a suitable container, weigh the synthesized dichloro-diepoxide monomer. Calculate the required amount of a diamine curing agent (e.g., isophorone diamine, IPDA) based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the monomer. A stoichiometric ratio of 1:1 (epoxy groups to amine hydrogens) is typically used.
-
Mixing: Gently warm the diepoxide monomer to reduce its viscosity. Add the calculated amount of curing agent and mix thoroughly until the mixture is homogeneous.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a pre-heated mold and cure in an oven. A typical cure schedule might be 2 hours at 80 °C followed by 3 hours at 150 °C. The exact schedule should be optimized based on thermal analysis.
Polymer Characterization
Confirming the structure of the monomer and the properties of the final cured polymer is essential. The following table outlines key characterization techniques and expected outcomes.
| Technique | Purpose | Expected Results / Key Signals |
| FT-IR Spectroscopy | Confirm functional groups | Monomer: Appearance of a peak around 910 cm⁻¹ (epoxy ring). Disappearance of the broad -OH peak from the starting diol. Cured Polymer: Disappearance of the epoxy peak at 910 cm⁻¹. |
| ¹H & ¹³C NMR | Elucidate chemical structure | Monomer: Resonances corresponding to the glycidyl ether protons and carbons, and the butanediol backbone. Integration will confirm the structure. |
| Differential Scanning Calorimetry (DSC) | Determine thermal properties | Cured Polymer: Measurement of the glass transition temperature (Tg), which indicates the thermal stability and crosslink density of the network. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | Cured Polymer: Provides the decomposition temperature and char yield. A higher char yield is often correlated with better flame retardancy. |
Applications & Future Directions
Polymers derived from DL-1,4-Dichloro-2,3-butanediol are positioned for high-performance applications where standard polymers fall short.
-
Coatings and Adhesives: The inherent chemical resistance and potential for strong adhesion make these epoxy systems suitable for protective coatings and structural adhesives.[9]
-
Flame-Retardant Composites: The presence of chlorine in the polymer backbone can significantly improve flame retardancy, making these materials valuable for electronics, aerospace, and automotive components where fire safety is critical.
-
Biomedical and Drug Delivery: While direct applications require rigorous biocompatibility testing, the functional backbone of such polymers could be explored for creating specialized biomaterials.[10][11] For instance, the polymer matrix could be used for the controlled release of therapeutic agents.[12][13][14] The synthesis of biodegradable polyesters using this diol could also yield materials for tissue engineering scaffolds or degradable medical implants.[15]
Future research could focus on leveraging the chloro groups for post-polymerization modification, attaching other functional moieties to further tune the material's properties for specific, advanced applications.
References
-
LCA of 1,4-Butanediol Produced via Direct Fermentation of Sugars from Wheat Straw Feedstock within a Territorial Biorefinery - MDPI. [Link]
- Process for manufacturing acrylic acid, acrylonitrile and 1,4-butanediol
- Aminated propoxylated 1,4-butanediol epoxy resin adducts as epoxy resin curatives - Google P
- Clean production method of 1, 4-butanediol diglycidyl ether - Google P
-
Highly Selective Synthesis of 1,4-Butanediol via Hydrogenation of Succinic Acid with Supported Cu-Pd Alloy Nanoparticles | Request PDF - ResearchGate. [Link]
-
Synthesis and Cytotoxicity Studies of Poly(1,4-butanediol citrate) Gels for Cell Culturing. [Link]
-
Special Issue “Synthesis, Properties and Applications of Polymers” - MDPI. [Link]
-
Linear high molecular weight ladder polymers by optimized polycondensation of tetrahydroxytetramethylspirobisindane and 1,4-dicy. [Link]
-
Applications of polymer blends - ResearchGate. [Link]
-
2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 - PubChem. [Link]
-
Synthesis and Molecular Structures of Two [1,4-bis(3-pyridyl)-2,3-diazo-1,3-butadiene]-dichloro-Zn(II) Coordination Polymers - ResearchGate. [Link]
-
Biodegradable Synthetic Polymers and their Application in Advanced Drug Delivery Systems (DDS). [Link]
-
Bio-Based Aromatic Epoxy Monomers for Thermoset Materials - PMC - PubMed Central. [Link]
-
Recent applications of polymer materials in biomedical sciences - Bulgarian Chemical Communications. [Link]
-
Applications of Biopolymers for Drugs and Probiotics Delivery - MDPI. [Link]
-
Synthesis and characterization of waterborne epoxy resins for coating application (PDF). [Link]
-
Synthesis of Bio-Based Epoxy Resins - Wiley-VCH. [Link]
-
Polymers in controlled release Drug Delivery System | PDF - Slideshare. [Link]
Sources
- 1. LCA of 1,4-Butanediol Produced via Direct Fermentation of Sugars from Wheat Straw Feedstock within a Territorial Biorefinery | MDPI [mdpi.com]
- 2. US10035749B2 - Process for manufacturing acrylic acid, acrylonitrile and 1,4-butanediol from 1,3-propanediol - Google Patents [patents.google.com]
- 3. CAS 2419-73-0: 1,4-Dichloro-2,3-butanediol | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. Bio-Based Aromatic Epoxy Monomers for Thermoset Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. US4769438A - Aminated propoxylated 1,4-butanediol epoxy resin adducts as epoxy resin curatives - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scivisionpub.com [scivisionpub.com]
- 13. mdpi.com [mdpi.com]
- 14. Polymers in controlled release Drug Delivery System | PDF [slideshare.net]
- 15. bcc.bas.bg [bcc.bas.bg]
Application Notes and Protocols: Synthesis of 1,4-Diamino-2,3-butanediol Derivatives from DL-1,4-Dichloro-2,3-butanediol and Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1,4-Diamino-2,3-butanediol Scaffolds
The 1,4-diamino-2,3-butanediol motif is a privileged scaffold in medicinal chemistry and drug development. Its inherent chirality and the presence of multiple functional groups—two amino and two hydroxyl groups—provide a versatile platform for the synthesis of complex molecules with diverse biological activities. These structures are key components in a variety of therapeutic agents, including HIV protease inhibitors, where they can mimic the peptide backbone and interact with the enzyme's active site with high affinity and selectivity. The stereochemical arrangement of the substituents on the butane backbone is crucial for biological activity, making the stereoselective synthesis of these compounds a significant area of research.
This document provides a comprehensive guide to the reaction of DL-1,4-dichloro-2,3-butanediol with amines, a direct approach to accessing 1,4-diamino-2,3-butanediol derivatives. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's outcome.
Mechanistic Insights: A Double Nucleophilic Substitution Cascade
The reaction of DL-1,4-dichloro-2,3-butanediol with amines proceeds through a sequential bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks the electrophilic carbon atoms bearing the chlorine atoms, which serve as leaving groups.
Step 1: First Nucleophilic Attack A molecule of the amine attacks one of the primary carbons (C1 or C4), displacing a chloride ion. This results in the formation of a 4-chloro-1-amino-2,3-butanediol intermediate.
Step 2: Second Nucleophilic Attack A second molecule of the amine then attacks the remaining carbon-chlorine bond (at C4 or C1), displacing the second chloride ion to yield the final 1,4-diamino-2,3-butanediol product.
Due to the SN2 nature of the reaction, each nucleophilic attack proceeds with an inversion of configuration at the reacting carbon center.[1] However, since the substitution occurs at the primary carbons (C1 and C4) which are not chiral centers in the starting material, the stereochemistry of the final product is primarily determined by the configuration of the hydroxyl groups at C2 and C3 of the starting DL-1,4-dichloro-2,3-butanediol.
Stereochemical Considerations: The Fate of the Diol Core
DL-1,4-dichloro-2,3-butanediol is a mixture of enantiomers: (2R,3R)-1,4-dichloro-2,3-butanediol and (2S,3S)-1,4-dichloro-2,3-butanediol. The reaction with an achiral amine will result in a mixture of corresponding enantiomeric 1,4-diamino-2,3-butanediol products. If a chiral, enantiomerically pure amine is used, a mixture of diastereomers will be formed.
It is important to note the potential for intramolecular side reactions. For instance, under basic conditions, the hydroxyl groups can be deprotonated, leading to the formation of an epoxide intermediate, which can then be opened by the amine nucleophile. This can affect the regioselectivity and stereochemical outcome of the reaction.
Experimental Protocol: Synthesis of a Representative 1,4-Diamino-2,3-butanediol Derivative
This protocol describes a general procedure for the reaction of DL-1,4-dichloro-2,3-butanediol with a primary amine. The specific conditions may require optimization depending on the amine used.
Materials:
-
DL-1,4-dichloro-2,3-butanediol
-
Primary amine (e.g., benzylamine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve DL-1,4-dichloro-2,3-butanediol (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Reagent Addition: Add the primary amine (2.2 - 3.0 eq) to the solution at room temperature. The excess amine serves as both a nucleophile and a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1,4-diamino-2,3-butanediol derivative.
Key Reaction Parameters and Their Influence
The success of this reaction is contingent on several key parameters that can be modulated to optimize the yield and purity of the desired product.
| Parameter | Effect on Reaction | Recommendations |
| Amine Nucleophilicity | More nucleophilic amines will react faster. Sterically hindered amines may react slower. | Primary amines are generally good nucleophiles. For less reactive amines, higher temperatures or longer reaction times may be necessary. |
| Stoichiometry of Amine | An excess of the amine is required to drive the reaction to completion and to neutralize the generated HCl. | A 2.2 to 3.0 molar excess of the amine is recommended. |
| Solvent | A polar aprotic solvent is ideal as it can solvate the ions formed during the reaction without participating in the reaction. | DMF, DMSO, or acetonitrile are suitable choices. |
| Temperature | Higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions like elimination. | A temperature range of 80-100 °C is a good starting point for optimization. |
| Reaction Time | Sufficient time is needed for the second nucleophilic substitution to occur. | The reaction should be monitored until the starting material is consumed. |
Potential Side Reactions and Mitigation Strategies
Several side reactions can compete with the desired double substitution, leading to a decrease in the yield of the 1,4-diamino-2,3-butanediol.
-
Mono-substitution: If the reaction is not allowed to proceed to completion, the mono-amino-chloro-diol intermediate may be isolated. This can be minimized by using a sufficient excess of the amine and ensuring an adequate reaction time.
-
Epoxide Formation: The hydroxyl groups can be deprotonated by the amine (acting as a base), leading to an intramolecular SN2 reaction to form an epoxide. This is more likely to occur at higher temperatures. The use of a non-nucleophilic base could potentially favor this pathway. To favor the desired diamination, a moderate temperature and an excess of the amine nucleophile are recommended.
-
Over-alkylation: If a primary amine is used, the resulting secondary amine in the product can potentially react further with the starting dichloro-diol, leading to oligomeric byproducts. This is generally less of a concern due to the deactivating effect of the hydroxyl groups and the steric hindrance around the newly formed secondary amine.
Conclusion and Future Perspectives
The reaction of DL-1,4-dichloro-2,3-butanediol with amines offers a direct and versatile route to the synthesis of 1,4-diamino-2,3-butanediol derivatives. A thorough understanding of the SN2 reaction mechanism and careful control of the reaction parameters are essential for achieving high yields and purity. The resulting diamino diols are valuable building blocks for the development of novel therapeutic agents. Further research in this area could focus on the development of stereoselective methods, potentially through the use of chiral catalysts or enzymes, to access enantiomerically pure 1,4-diamino-2,3-butanediol derivatives, which would be of significant interest to the pharmaceutical industry.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1–714.
Sources
Application Note: Advanced Analytical Strategies for Monitoring Reactions of DL-1,4-Dichloro-2,3-butanediol
Abstract
DL-1,4-Dichloro-2,3-butanediol is a key chemical intermediate in the synthesis of various high-value compounds, including pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both hydroxyl and chloro groups, leads to complex reaction pathways that demand precise monitoring for optimization, quality control, and safety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of robust analytical methods for tracking reactions involving this compound. We delve into the causality behind experimental choices for chromatographic, spectroscopic, and titrimetric techniques, offering detailed, field-proven protocols and comparative data to ensure trustworthy and reproducible results.
Introduction: The Analytical Imperative
DL-1,4-Dichloro-2,3-butanediol (DCB), with the chemical formula C₄H₈Cl₂O₂, is a water-soluble organic compound that serves as a versatile building block.[1][2] A notable application is its role as a precursor in the synthesis of diepoxybutane (DEB), a highly reactive bifunctional electrophile used extensively in biomedical research to study DNA damage and repair mechanisms.[3][4]
Given the potential for side reactions, such as cyclization or incomplete conversion, monitoring the consumption of DCB and the formation of products is not merely a procedural step but a cornerstone of process integrity. Effective analytical monitoring allows for:
-
Kinetic Analysis: Understanding reaction rates to optimize temperature, pressure, and catalyst loading.
-
Yield & Purity Assessment: Quantifying product formation and detecting byproducts to maximize yield and ensure the final product meets specifications.
-
Process Safety: Ensuring the complete conversion of reactive intermediates.
-
Mechanism Elucidation: Identifying transient intermediates to build a comprehensive understanding of the reaction mechanism.
This guide is structured to empower the researcher with the foundational knowledge and practical protocols necessary to select and execute the most appropriate analytical strategy for their specific application.
Strategic Selection of Analytical Methods
Choosing the right analytical tool depends on the specific information required (e.g., real-time kinetics vs. endpoint purity), the chemical properties of the reactants and products, and the available instrumentation. The following diagram outlines a logical workflow for method selection.
Caption: Decision tree for selecting an analytical method.
Chromatographic Methods: Separating the Reaction Mixture
Chromatography is the workhorse for separating and quantifying components in a complex reaction mixture. The choice between Gas and Liquid Chromatography hinges primarily on the volatility and thermal stability of the analytes.
Gas Chromatography (GC)
Expertise & Rationale: GC is an excellent choice for monitoring DCB reactions, provided the compound and its products are sufficiently volatile and thermally stable. Its high resolving power allows for the separation of closely related compounds. For halogenated molecules like DCB, an Electron Capture Detector (ECD) offers exceptional sensitivity.[5][6] Alternatively, coupling GC with Mass Spectrometry (GC-MS) provides unequivocal identification of each component based on its mass spectrum and fragmentation pattern.[7][8][9]
Protocol: GC-ECD for Quantitative Monitoring
This protocol is designed for at-line monitoring, where samples are periodically withdrawn from the reaction, quenched, and analyzed.
-
Sample Preparation:
-
Withdraw 100 µL of the reaction mixture.
-
Immediately quench the reaction by diluting into 900 µL of a suitable cold solvent (e.g., ethyl acetate) containing an internal standard (e.g., 1,2,4-trichlorobenzene at 10 µg/mL). The internal standard is crucial for correcting variations in injection volume.
-
Vortex the sample for 30 seconds. If necessary, filter through a 0.22 µm PTFE syringe filter.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890 or equivalent, equipped with an ECD.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to handle potentially high concentrations.
-
Data System: ChemStation or equivalent.
-
-
Calibration:
-
Prepare a series of calibration standards of DCB and the expected product(s) in the same solvent as the samples, each containing the internal standard at a fixed concentration.
-
Analyze each standard in triplicate to generate a calibration curve of peak area ratio (analyte/internal standard) versus concentration. An R² value > 0.995 is required for a reliable curve.
-
-
Analysis & Data Interpretation:
-
Inject 1 µL of the prepared sample.
-
Integrate the peaks for DCB, the product(s), and the internal standard.
-
Calculate the concentration of each analyte using the calibration curve. Plotting concentration versus time provides the reaction kinetic profile.
-
Table 1: Typical GC-ECD Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | Provides good separation based on boiling points and is robust. |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.5 mL/min | Ensures optimal column efficiency and reproducible retention times. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Oven Program | 80 °C (hold 2 min), ramp to 220 °C at 15 °C/min, hold 5 min | Separates analytes based on volatility. The initial hold separates solvents from early-eluting peaks. |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector and maintains high sensitivity. |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of column overloading. |
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is indispensable when dealing with non-volatile or thermally labile compounds. Since DCB lacks a strong UV chromophore, a universal detector like a Refractive Index (RI) detector is a reliable choice. Given DCB's polar nature due to its two hydroxyl groups, Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) HPLC with a highly aqueous mobile phase are suitable modes of separation.[10][11] Diol-based columns are particularly effective for separating polar compounds like alcohols and diols.[11][12]
Protocol: HPLC-RI for Non-Volatile Products
-
Sample Preparation:
-
Withdraw 100 µL of the reaction mixture.
-
Dilute into 900 µL of the mobile phase. This minimizes peak distortion caused by solvent mismatch.
-
Vortex and filter through a 0.22 µm nylon or PVDF syringe filter.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with an RI detector.
-
Column: Diol column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Data System: OpenLab or equivalent.
-
-
Calibration:
-
Prepare calibration standards of DCB and product(s) in the mobile phase.
-
Generate a calibration curve based on peak area versus concentration. The RI detector requires a stable baseline, so allow the system to equilibrate thoroughly.
-
-
Analysis & Data Interpretation:
-
Inject 10 µL of the prepared sample.
-
Quantify the concentration of reactants and products using the calibration curve. Note that RI detection is sensitive to temperature and pressure fluctuations, so maintaining stable operating conditions is critical.
-
Table 2: Typical HPLC-RI Parameters
| Parameter | Setting | Rationale |
| Column | Diol Stationary Phase (4.6 x 150 mm, 5 µm) | Provides selective retention for polar analytes like diols through hydrogen bonding interactions.[11] |
| Mobile Phase | Acetonitrile:Water (95:5 v/v) | A typical HILIC mobile phase that retains and separates polar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns that provides good efficiency and reasonable run times. |
| Column Temp. | 35 °C | Reduces mobile phase viscosity and improves peak shape. Temperature stability is crucial for RI detection. |
| RI Detector | Optical unit temperature set to 35 °C | Must be maintained at the same temperature as the column to minimize baseline drift. |
| Injection Vol. | 10 µL | A common injection volume for standard analytical HPLC. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is unparalleled for real-time, non-invasive reaction monitoring, providing both structural and quantitative information simultaneously.[13][14] The progress of a reaction can be followed by observing the decrease in the integral of a characteristic ¹H NMR signal from DCB and the corresponding increase in a signal from the product. This method is inherently quantitative under proper acquisition conditions, often eliminating the need for response factor calibration.[13][15]
Workflow for At-Line NMR Reaction Monitoring
Caption: Workflow for at-line NMR reaction monitoring.
Protocol: ¹H NMR for Kinetic Analysis
-
Preparation:
-
In an NMR tube, add 500 µL of a deuterated solvent that is miscible with the reaction mixture (e.g., DMSO-d₆, CDCl₃).
-
Add a known amount of a non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene). The standard should have a simple spectrum with peaks that do not overlap with analyte signals.
-
Acquire a spectrum of this mixture to serve as a baseline.
-
-
Reaction Initiation & Monitoring:
-
Initiate the reaction in the reactor. At t=0, withdraw a small aliquot (e.g., 50 µL) and add it to the prepared NMR tube.
-
Quickly acquire a ¹H NMR spectrum. This is your first time point.
-
Repeat the sampling and acquisition process at predetermined intervals throughout the reaction.[16]
-
-
Data Analysis:
-
Process all spectra uniformly (phasing and baseline correction).
-
Normalize the spectra by setting the integral of the internal standard to a constant value (e.g., 1.00).
-
Measure the integrals of a unique, well-resolved peak for the reactant (DCB) and a unique peak for the product.
-
The relative concentration of the reactant at any time point 't' can be calculated as: [Reactant]t = (Integral_Reactant_t / Initial_Reactant_Integral) * [Reactant]_initial.
-
Plotting concentration versus time will yield the kinetic profile of the reaction.
-
Titrimetric Methods: A Classical Approach
Expertise & Rationale: For applications where a simple, low-cost determination of the total organic chlorine content is sufficient, titrimetric methods are highly effective. The most common approach involves combusting the sample to convert covalently bound chlorine into inorganic chloride (HCl), which can then be quantified via argentometric titration.[17] This is particularly useful for a final quality check to ensure all starting material has been consumed or to quantify the total amount of chlorinated species.
Protocol: Total Chlorine Determination by Combustion and Titration
-
Sample Combustion (Schöniger Oxygen Flask):
-
WARNING: This procedure must be performed in a fume hood behind a safety shield by trained personnel.
-
Weigh 5-10 mg of the sample onto a piece of ashless filter paper.
-
Fold the paper and place it in a platinum sample holder.
-
Add 20 mL of an absorbing solution (e.g., 0.1 M NaOH with a few drops of 30% hydrogen peroxide) to a 1 L thick-walled Erlenmeyer flask.
-
Flush the flask with pure oxygen for 2 minutes.
-
Ignite the filter paper tail and quickly insert the stopper into the flask, holding it firmly.
-
Once combustion is complete, allow the flask to cool. Shake vigorously for 5-10 minutes to ensure complete absorption of the generated HCl gas into the solution.
-
-
Titration:
-
Transfer the absorbing solution to a 100 mL beaker. Rinse the flask with deionized water and add the rinsings to the beaker.
-
Acidify the solution with a few drops of dilute nitric acid.
-
Titrate the chloride ions with a standardized 0.01 M silver nitrate (AgNO₃) solution using a potentiometric titrator with a silver electrode.
-
The endpoint is the point of maximum inflection on the titration curve.
-
-
Calculation:
-
Calculate the percentage of chlorine using the formula: %Cl = (V_AgNO₃ * M_AgNO₃ * 35.45 * 100) / m_sample where V is the volume of AgNO₃ titrant in liters, M is its molarity, 35.45 is the atomic weight of chlorine ( g/mol ), and m is the sample mass in mg.
-
Method Comparison Summary
Table 3: Comparison of Analytical Methods for Monitoring DCB Reactions
| Method | Selectivity | Sensitivity | Speed | Cost | Information Provided | Best For |
| GC-ECD | High | Very High | Fast (10-20 min) | Moderate | Quantitative (chlorinated compounds) | Routine quantitative analysis of volatile, chlorinated species. |
| HPLC-RI | Moderate | Low | Moderate (15-30 min) | Moderate | Quantitative (universal) | Analysis of non-volatile or thermally labile compounds. |
| NMR | Very High | Low-Moderate | Fast (at-line) | High | Quantitative, Structural, Real-time | Kinetic studies and structural elucidation without separation. |
| GC/LC-MS | Very High | High | Fast-Moderate | High | Quantitative, Structural (definitive ID) | Identifying unknown byproducts and confirming product identity. |
| Titration | Low | Moderate | Slow (with prep) | Low | Quantitative (total elemental chlorine) | Endpoint determination and total halogen content QC. |
Conclusion
The successful monitoring of reactions involving DL-1,4-Dichloro-2,3-butanediol is predicated on the judicious selection of an analytical method tailored to the specific experimental question. For routine quantitative analysis of volatile mixtures, GC-ECD offers an excellent balance of sensitivity and speed. When dealing with non-volatile products, HPLC-RI provides a robust alternative. For in-depth mechanistic and kinetic investigations, at-line NMR is the most powerful tool, delivering real-time structural and quantitative data. Finally, mass spectrometry is essential for the definitive identification of unknown products and impurities, while titrimetry remains a cost-effective option for total chlorine quantification. By understanding the principles and applying the protocols detailed in this note, researchers can generate high-quality, reliable data to accelerate their research and development efforts.
References
-
Hawach Scientific. (n.d.). Diol HPLC Column. Retrieved from [Link]
-
Hawach Scientific. (2023, August 22). Diol HPLC Column and C30 HPLC Column. Retrieved from [Link]
-
Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 56(3), 205-211. Retrieved from [Link]
-
Foley, D. A. (2011, February 1). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (US). (2010, November). Toxicological Profile for Chlorine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2021, March 23). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Analysis of Gaseous Impurities in Chlorine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Butanediol, 1,4-dichloro-. Retrieved from [Link]
-
de Koster, C. G., & Heerma, W. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Rapid communications in mass spectrometry, 13(19), 1948-1954. Retrieved from [Link]
-
Tanaka, K., et al. (2017). Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex. Journal of Liquid Chromatography & Related Technologies, 40(12), 615-621. Retrieved from [Link]
-
Ko, H., et al. (2001). Synthesis and characterization of peptides containing a cyclic Val adduct of diepoxybutane, a possible biomarker of human exposure to butadiene. Chemical research in toxicology, 14(10), 1396-1405. Retrieved from [Link]
-
National Institutes of Health. (2021, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
Defense Technical Information Center. (1964, December). The Determination of Chlorine and Ionic Chloride in Organic Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1994, September). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]
-
OhioLINK. (n.d.). Identifying and Distinguishing Isomers Using Mass Spectrometry and Ion Mobility. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Retrieved from [Link]
-
Wikipedia. (n.d.). Diepoxybutane. Retrieved from [Link]
-
MDPI. (2020). SLE Single-Step Purification and HPLC Isolation Method for Sterols and Triterpenic Dialcohols Analysis from Olive Oil. Retrieved from [Link]
-
LCGC International. (2011). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite furnace molecular absorption spectrometry. Retrieved from [Link]
-
Defense Technical Information Center. (2008, December). Synthesis and Mass Spectral Analysis of HD Degradation Products. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Spectrophotometric Assay Methods for Determination of Amiloride: A Charge-Transfer Reaction Approach. Retrieved from [Link]
-
Cromlab Instruments. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Retrieved from [Link]
-
National Institutes of Health. (2021, September 10). Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride. Retrieved from [Link]
-
Hach. (n.d.). Chlorine Analysis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Retrieved from [Link]
-
PubMed. (2013). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). 1,4-Butanediol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,4-BUTANEDIOL. Retrieved from [Link]
Sources
- 1. CAS 2419-73-0: 1,4-Dichloro-2,3-butanediol | CymitQuimica [cymitquimica.com]
- 2. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of peptides containing a cyclic Val adduct of diepoxybutane, a possible biomarker of human exposure to butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diepoxybutane - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. cromlab-instruments.es [cromlab-instruments.es]
- 10. hawach.com [hawach.com]
- 11. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 12. Diol analysis column for hplc | Sigma-Aldrich [sigmaaldrich.com]
- 13. asahilab.co.jp [asahilab.co.jp]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Large-Scale Synthesis of DL-1,4-Dichloro-2,3-butanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed protocol for the large-scale synthesis of DL-1,4-dichloro-2,3-butanediol, a valuable bifunctional building block in medicinal chemistry and materials science. The synthesis is based on the chlorination of commercially available cis-2-butene-1,4-diol using thionyl chloride. This document offers in-depth insights into the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization of the final product. The presented protocol is designed to be scalable and reproducible for laboratory and pilot-plant settings.
Introduction and Scientific Background
DL-1,4-dichloro-2,3-butanediol is a versatile organic compound featuring two hydroxyl groups and two chlorine atoms on a four-carbon backbone.[1] This unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates, agrochemicals, and specialty polymers. The vicinal diol and terminal chloro functionalities allow for a range of selective chemical transformations, rendering it a key component in the synthetic chemist's toolbox.
The synthesis of DL-1,4-dichloro-2,3-butanediol can be efficiently achieved through the chlorination of cis-2-butene-1,4-diol. This precursor is readily accessible through the partial hydrogenation of 2-butyne-1,4-diol.[2][3] The reaction with thionyl chloride proceeds via a mechanism that involves the formation of a chlorosulfite intermediate, followed by an intramolecular nucleophilic attack by the chloride ion. This process results in the addition of two chlorine atoms and two hydroxyl groups across the original double bond, yielding the desired dichlorobutane-diol. While related reactions for the synthesis of dichlorobutenes have been reported, this guide provides a specific and detailed methodology for the preparation of the saturated diol.[4]
Reaction Mechanism and Key Considerations
The chlorination of cis-2-butene-1,4-diol with thionyl chloride is a complex process that likely involves the formation of a cyclic chloronium ion intermediate, analogous to the mechanism of halohydrin formation from alkenes.[5][6][7] The reaction is initiated by the attack of a hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite ester. Subsequent intramolecular or intermolecular attack by the chloride ion on the double bond, facilitated by the departure of sulfur dioxide and a chloride ion, leads to the formation of the dichlorinated product.
Key considerations for a successful large-scale synthesis include:
-
Temperature Control: The reaction is exothermic and requires careful temperature management to prevent side reactions and ensure the desired product selectivity.
-
Reagent Purity: The purity of cis-2-butene-1,4-diol and thionyl chloride is crucial for achieving high yields and minimizing the formation of impurities.
-
Stoichiometry: Precise control of the molar ratio of reactants is essential for complete conversion and to avoid excess reagents that can complicate the purification process.
-
Work-up Procedure: A well-designed aqueous work-up is necessary to quench the reaction, remove inorganic byproducts, and isolate the crude product.
-
Purification: Due to the polar nature of the product, appropriate purification techniques, such as column chromatography with a suitable stationary phase or recrystallization, are required to obtain high-purity DL-1,4-dichloro-2,3-butanediol.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the large-scale synthesis of DL-1,4-dichloro-2,3-butanediol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| cis-2-Butene-1,4-diol | ≥95% | Commercially Available | 6117-80-2 |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available | 7719-09-7 |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | In-house preparation | 144-55-8 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | 7631-86-9 |
Equipment
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Reflux condenser with a gas outlet connected to a scrubbing system (e.g., sodium hydroxide solution)
-
Ice-water bath
-
Heating mantle
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Synthesis Workflow
Caption: Experimental workflow for the synthesis of DL-1,4-dichloro-2,3-butanediol.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 10 L three-necked round-bottom flask with a mechanical stirrer, thermometer, and a dropping funnel. Equip the flask with a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution to neutralize the evolving HCl and SO₂ gases. Ensure the entire apparatus is dry and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: Charge the flask with cis-2-butene-1,4-diol (881 g, 10.0 mol) and anhydrous dichloromethane (4 L).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.6 L, 22.0 mol) to the reaction mixture via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C. Caution: The addition is exothermic, and the reaction generates gaseous byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully and slowly pour the reaction mixture into a separate vessel containing crushed ice (5 kg) with vigorous stirring.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the quenched mixture until the effervescence ceases and the aqueous layer is neutral to litmus paper.
-
Extraction: Transfer the mixture to a large separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 1 L).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for large-scale purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be explored.
Characterization of DL-1,4-Dichloro-2,3-butanediol
The identity and purity of the synthesized DL-1,4-dichloro-2,3-butanediol should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.80-4.00 (m, 4H, -CH₂Cl and -CHOH), 2.50-2.80 (br s, 2H, -OH)[8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 70-75 (-CHOH), 45-50 (-CH₂Cl) |
| Mass Spectrometry (EI) | m/z: 158, 160, 162 (M⁺, isotopic pattern for two chlorine atoms), 123, 125, 97, 61[9] |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Safety Precautions
Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water and releases toxic gases (HCl and SO₂). All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. An emergency shower and eyewash station should be readily accessible.
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
The reaction is exothermic and generates gaseous byproducts. Ensure adequate cooling and proper gas scrubbing.
Visualization of the Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of DL-1,4-dichloro-2,3-butanediol.
Conclusion
This application note provides a comprehensive and practical guide for the large-scale synthesis of DL-1,4-dichloro-2,3-butanediol. By following the detailed protocol and adhering to the safety precautions, researchers and chemists can reliably produce this valuable building block for various applications in drug discovery and materials science. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.
References
-
PubChem. (n.d.). 2,3-Butanediol, 1,4-dichloro-. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, August 3). cis-Butene-1,4-diol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US3642919A - Preparation of 1 4-dichlorobutene-2.
-
Chemistry LibreTexts. (2024, April 3). 8.3: Halohydrins from Alkenes - Addition of HOX. Retrieved from [Link]
-
Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Retrieved from [Link]
- Google Patents. (n.d.). US6414137B1 - Selective solvent extraction for the purification of protected nucleosides.
-
ResearchGate. (2025, August 6). (PDF) Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data. Retrieved from [Link]
- Google Patents. (n.d.). JP2000086547A - Production of 1,4-dihalogeno-2-butene.
-
Biotage. (2025, December 6). Tips for achieving greener, safer flash chromatography. Retrieved from [Link]
-
Arches. (n.d.). Preparation, purification and cis-trans isomerization of 2-butene-1, 4-diol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). DL-2,3-Butanediol. NIST WebBook. Retrieved from [Link]
-
Chemistry Steps. (2024, November 7). Halohydrins from Alkenes. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information - Selective production of 1,3-butadiene using glucose fermentation liquor. Retrieved from [Link]
-
YouTube. (2020, November 22). 8.6 Halogenation of Alkenes and Halohydrin Formation | Organic Chemistry. Chad's Prep. Retrieved from [Link]
-
LookChem. (n.d.). Cas 6117-80-2,(Z)-2-buten-1,4-diol. Retrieved from [Link]
-
Chromatography Online. (n.d.). Approaches to Singleton Achiral Purification of Difficult Samples for Discovery Research Support. LCGC International. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, November 26). Regioselectivity of electrophilic addition of Halogen and Water (Halohydrin) on Alkenes?. Retrieved from [Link]
-
Scribd. (n.d.). Butanediols, Butenediol, and Butynediol: 1. 1,4-Diols. Retrieved from [Link]
Sources
- 1. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arches.union.edu [arches.union.edu]
- 3. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 4. cis-1,4-Dichloro-2-butene synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. DL-1,4-DICHLORO-2,3-BUTANEDIOL(2419-73-0) 1H NMR spectrum [chemicalbook.com]
- 9. DL-1,4-DICHLORO-2,3-BUTANEDIOL(2419-73-0) MS [m.chemicalbook.com]
Troubleshooting & Optimization
Challenges in stereocontrolled synthesis of 1,4-dichloro-2,3-butanediol
Answering the user's request.## Technical Support Center: Stereocontrolled Synthesis of 1,4-dichloro-2,3-butanediol
Welcome to the technical support center for the stereocontrolled synthesis of 1,4-dichloro-2,3-butanediol. This molecule, with its vicinal diol and terminal chloride functionalities, presents a significant synthetic challenge due to the need for precise control over two adjacent stereocenters. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. We will explore common experimental hurdles, provide scientifically-grounded troubleshooting advice, and detail key protocols to enhance the success of your work.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Q1: I am observing poor diastereoselectivity or low enantiomeric excess (ee) in my diol formation step. What are the likely causes and solutions?
This is the most critical challenge, as the stereochemistry of the final product is determined at this stage. The root cause depends heavily on your chosen synthetic route.
Scenario A: Using Sharpless Asymmetric Dihydroxylation (AD)
The Sharpless AD reaction is a powerful method for converting a prochiral alkene, such as (Z)-1,4-dichloro-2-butene, into a chiral diol.[1][2] However, suboptimal conditions can severely compromise its stereoselectivity.
Probable Causes:
-
Slow Hydrolysis of the Osmate Ester: The catalytic cycle of the Sharpless AD involves the formation of an osmate ester intermediate. If this intermediate is not hydrolyzed promptly, a second, less selective catalytic cycle can begin to operate, eroding the enantiomeric excess.[3][4]
-
Incorrect Ligand Selection: The choice between AD-mix-α (using (DHQ)₂PHAL ligand) and AD-mix-β (using (DHQD)₂PHAL ligand) dictates which enantiomer of the diol is formed.[1] Using the wrong mix will produce the undesired enantiomer.
-
High Olefin Concentration: If the concentration of the alkene substrate is too high, it can react with the osmium catalyst in the absence of the chiral ligand, leading to a racemic background reaction that lowers the overall ee.[5]
-
Substrate Purity: Impurities in the starting alkene can interfere with the catalyst and reduce efficiency and selectivity.
Troubleshooting Steps:
-
Enhance Hydrolysis Rate: The reaction is typically run in a biphasic t-butanol/water system. Ensure vigorous stirring to maximize the interfacial area and facilitate hydrolysis. The addition of methanesulfonamide (MsNH₂) is known to accelerate the hydrolysis of the osmate ester, which can improve enantioselectivity, especially for non-terminal alkenes.[1][4]
-
Verify AD-mix Selection: Use the mnemonic diagram for Sharpless AD to confirm which face of the alkene is hydroxylated by your chosen AD-mix. For most substrates, AD-mix-β adds the hydroxyl groups to the "top face" and AD-mix-α to the "bottom face" when the alkene is oriented appropriately.[1]
-
Control Substrate Concentration: Add the alkene substrate slowly to the reaction mixture to maintain a low instantaneous concentration. This minimizes the non-chiral background reaction.[5]
-
Ensure Reagent Purity: Purify the starting alkene via distillation or chromatography before use. Ensure the AD-mix reagents are fresh and have been stored correctly.
Scenario B: Using an Epoxide Ring-Opening Strategy
This two-step approach involves first forming an epoxide from the alkene, followed by a nucleophilic ring-opening with water or hydroxide. The stereochemical outcome depends on both steps.
Probable Causes:
-
Lack of Stereocontrol in Epoxidation: If a non-stereoselective epoxidizing agent (e.g., m-CPBA on an achiral alkene) is used, a racemic epoxide will form, leading to a racemic diol.
-
Loss of Regiocontrol in Ring-Opening: The ring-opening of epoxides is a stereospecific anti-addition.[6] However, under acidic conditions, the reaction can proceed through a mechanism with partial Sₙ1 character, especially at a tertiary carbon, which can lead to a loss of stereochemical integrity.[6] For a symmetrical epoxide like 2,3-epoxy-1,4-dichlorobutane, this is less of an issue, but for substituted analogs, it is critical.
Troubleshooting Steps:
-
Employ Asymmetric Epoxidation: To generate a chiral diol, you must start with an enantiomerically enriched epoxide. Use a directed epoxidation (e.g., Sharpless Asymmetric Epoxidation of an allylic alcohol precursor) to set the stereochemistry.
-
Utilize Base-Catalyzed Opening: For a clean Sₙ2 inversion and predictable anti-dihydroxylation, use base-catalyzed (e.g., NaOH or KOH) or neutral water conditions for the ring-opening.[6][7] This ensures the nucleophile attacks the less-substituted carbon from the backside, leading to a single diastereomer.
Q2: My overall yield is low after the final chlorination step. Where am I losing material?
Low yield in the final step can be due to inefficient chlorination, side reactions involving the hydroxyl groups, or product decomposition.
Probable Causes:
-
Hydroxyl Group Interference: The free hydroxyl groups of the diol can react with many common chlorinating agents (e.g., SOCl₂, PCl₅), leading to undesired side products like cyclic ethers, sulfates, or phosphates.
-
Ineffective Chlorinating Agent: The choice of reagent for converting the primary alcohols of a precursor like 2,3-butenediol to chlorides is critical. Harsh reagents can cause elimination or rearrangement.
-
Product Instability: The target molecule, 1,4-dichloro-2,3-butanediol, may be sensitive to the reaction or workup conditions, especially elevated temperatures or strong bases, which can promote intramolecular cyclization to form an epoxide.
Troubleshooting Steps:
-
Implement a Protecting Group Strategy: This is the most robust solution. Protect the diol as a more stable derivative before the chlorination step. An acetonide (protecting the 1,2-diol) or silyl ethers (protecting individual alcohols) are common choices.[8][9][10] This ensures that the chlorinating agent reacts only at the desired positions.
-
Select a Mild Chlorinating Agent: If direct chlorination of a diol precursor is attempted, use milder, more selective reagents. The Appel reaction (PPh₃, CCl₄) is a classic method for converting alcohols to chlorides with minimal side reactions.
-
Optimize Reaction Conditions: Run the chlorination at the lowest effective temperature to minimize byproduct formation. Ensure the workup is performed under neutral or mildly acidic conditions to prevent base-catalyzed degradation of the product.
Q3: I am struggling to separate the different stereoisomers of my final product. How can I improve purification?
The three stereoisomers of 2,3-butanediol derivatives ((2R,3R), (2S,3S), and meso) can have very similar polarities and boiling points, making them difficult to separate by standard silica gel chromatography or distillation.[11]
Probable Causes:
-
Co-elution of Diastereomers: The syn (meso) and anti (chiral pair) diastereomers often have very similar Rf values on silica gel.
-
Inability to Separate Enantiomers: Enantiomers are physically indistinguishable by achiral methods.
Troubleshooting Steps:
-
High-Performance Chromatography: Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase to separate enantiomers. For diastereomers, a high-resolution normal or reverse-phase column may provide sufficient separation.
-
Derivatization: Convert the diol mixture into diastereomeric derivatives by reacting it with a chiral, enantiomerically pure reagent (e.g., Mosher's acid chloride). The resulting esters will be diastereomers and can be separated by standard chromatography. The protecting groups can then be removed to yield the pure stereoisomers of the diol.
-
Recrystallization: If your product is a solid, fractional crystallization can sometimes be used to enrich one diastereomer. This is often an iterative process requiring careful solvent selection.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic routes for the stereocontrolled synthesis of 1,4-dichloro-2,3-butanediol?
There are two primary and logically sound strategies that allow for control of the stereochemistry:
-
Route 1: Asymmetric Dihydroxylation. This route starts from an alkene like (Z)- or (E)-1,4-dichloro-2-butene. The key step is the Sharpless Asymmetric Dihydroxylation, which installs the two hydroxyl groups with a predictable syn stereochemistry and high enantioselectivity.[2][4] The choice of AD-mix-α or AD-mix-β determines which enantiomer is formed.[1]
-
Route 2: Epoxide Ring-Opening. This route begins with the same alkene, which is first converted to an epoxide. If a chiral epoxide is desired, an asymmetric epoxidation method must be used. The subsequent ring-opening with a water source proceeds via an anti-addition, yielding the trans-diol.[6] This provides access to a different diastereomer than the Sharpless AD route.
Q2: How do I choose between AD-mix-α and AD-mix-β for the dihydroxylation of (Z)-1,4-dichloro-2-butene?
The selection is based entirely on the desired enantiomer of the (syn)-diol. The Sharpless mnemonic provides a reliable prediction:
-
Orient the alkene so the double bond is in the plane of the paper.
-
The two chloro-methyl groups will be pointing "out" or "in".
-
AD-mix-β (containing the DHQD ligand) will preferentially add the two hydroxyl groups from the "top" face.
-
AD-mix-α (containing the DHQ ligand) will preferentially add the two hydroxyl groups from the "bottom" face. By applying this model to (Z)-1,4-dichloro-2-butene, you can predict which reagent will yield the (2R,3S)-meso product (if applicable from a cis-alkene) or the desired (2R,3R) vs (2S,3S) enantiomers from a trans-alkene.
Q3: What is the most effective protecting group strategy for a 1,2-diol before subsequent reactions?
The ideal protecting group should be easy to install, stable to the planned reaction conditions, and easy to remove with high yield.[9][12]
-
For reactions under basic or nucleophilic conditions: Silyl ethers such as TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl) are excellent choices.[10] They are robust but can be easily removed with a fluoride source like TBAF.[13]
-
For protecting both hydroxyls simultaneously: An acetonide, formed by reacting the diol with 2,2-dimethoxypropane or acetone under acidic catalysis, is highly effective. It forms a stable five-membered ring and is resistant to a wide range of non-acidic reagents. It can be removed under mild aqueous acid conditions.[9]
-
For orthogonal strategies: If other alcohols are present in the molecule, a benzyl (Bn) ether could be used, which is stable to both acidic and basic conditions but can be removed by hydrogenolysis (Pd/C, H₂).[13]
Q4: How can I definitively confirm the relative and absolute stereochemistry of my final product?
A combination of techniques is required:
-
NMR Spectroscopy: For the meso vs. chiral diastereomers, ¹H NMR can be diagnostic. Due to the C₂ symmetry of the chiral enantiomers, the two protons on C1 and C4 are chemically equivalent, as are the protons on C2 and C3. The meso compound lacks this symmetry and will show more complex signals. Nuclear Overhauser Effect (NOE) experiments can help determine the relative orientation of protons and thus the syn or anti relationship of the substituents.
-
X-ray Crystallography: If you can grow a suitable crystal of your final product or a derivative, single-crystal X-ray diffraction provides unambiguous proof of both the relative and absolute stereochemistry.[14][15]
-
Chiral HPLC/SFC: Comparing the retention time of your product to that of an authentic, known standard on a chiral column can confirm its identity and enantiomeric purity.
-
Optical Rotation: Measuring the specific rotation using a polarimeter and comparing it to literature values for the known enantiomers can help determine the absolute configuration, assuming a pure sample is available.
Part 3: Key Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of (Z)-1,4-dichloro-2-butene
This protocol is adapted from the general procedure for Sharpless Asymmetric Dihydroxylation.[1][4]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add t-butanol (50 mL) and water (50 mL). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add AD-mix-β (14 g, for ~10 mmol scale) and methanesulfonamide (CH₃SO₂NH₂, 0.95 g, 10 mmol). Stir vigorously until the solids are mostly dissolved, resulting in a yellow-orange biphasic mixture.
-
Substrate Addition: Add (Z)-1,4-dichloro-2-butene (1.25 g, 10 mmol) to the stirring mixture.
-
Reaction: Seal the flask and continue to stir vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (15 g) and allowing the mixture to warm to room temperature. Stir for 1 hour, during which the color should fade from dark brown to a lighter orange/brown.
-
Workup: Add ethyl acetate (100 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the chiral (2R,3S)-1,4-dichloro-2,3-butanediol (a meso compound in this specific case due to the symmetry of the starting material).
Protocol 2: Acetonide Protection of a 1,2-Diol
This protocol details a common method for protecting vicinal diols.
-
Setup: Dissolve the 1,4-dichloro-2,3-butanediol (1.59 g, 10 mmol) in anhydrous acetone (50 mL) in a 100 mL round-bottom flask.
-
Catalyst Addition: Add 2,2-dimethoxypropane (2.45 mL, 20 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~20 mg).
-
Reaction: Stir the mixture at room temperature. The reaction is usually complete within 1-3 hours. Monitor by TLC until the starting diol spot has disappeared.
-
Quenching: Quench the reaction by adding a few drops of triethylamine (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Workup: Remove the acetone under reduced pressure. Add ethyl acetate (50 mL) and water (25 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (25 mL).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude acetonide-protected diol, which can often be used in the next step without further purification.
Part 4: Data Summary Tables
Table 1: Sharpless Asymmetric Dihydroxylation Reagent Guide
| Reagent | Chiral Ligand | Typical Stereochemical Outcome | Key Features |
| AD-mix-α | (DHQ)₂PHAL | Delivers diol from the "bottom" face | Commercially available premixed reagent.[1] |
| AD-mix-β | (DHQD)₂PHAL | Delivers diol from the "top" face | Commercially available premixed reagent.[1] |
Table 2: Common Protecting Groups for 1,2-Diols
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability Profile |
| Acetonide | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH) | Mild aqueous acid (e.g., HCl, AcOH) | Stable to base, nucleophiles, redox agents. Labile to acid.[9] |
| TBDMS Ether | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF in THF) or acid | Stable to base and mild acid. Robust for chromatography.[10][13] |
| Benzyl Ether | Benzyl bromide (BnBr), base (e.g., NaH) | Catalytic hydrogenolysis (H₂, Pd/C) | Very stable to a wide range of conditions (acid, base, redox).[8] |
Part 5: Visualization of Workflows and Mechanisms
Diagram 1: General Synthetic Workflow
This diagram illustrates the two primary strategies for the stereocontrolled synthesis of the target molecule.
Caption: Primary catalytic cycle of the Sharpless AD.
References
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. School of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]
-
University of Bath. (n.d.). Protective Groups in Synthetic Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Sharpless asymmetric dihydroxylation. Retrieved from [Link]
-
NPTEL. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]
-
Khan, I., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]
-
Chem-Station. (2014). Sharpless Asymmetric Dihydroxylation (Sharpless AD). Retrieved from [Link]
-
Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry. Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). Protecting Groups. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-dichloro-2,3-butanediol. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. Retrieved from [Link]
-
PubChemLite. (n.d.). 1,4-butanediol, 2,3-dichloro-, (+,-)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereocontrolled Synthesis of 1,4-Dicarbonyls via-[5][5]Sulfonium Rearrangement and Application to the Synthesis of Heterocycles. Retrieved from [Link]
-
Carreira, E. M., et al. (2016). Regiocontrolled ring opening of monoprotected 2,3-epoxy-1,4-diols using alkynyl aluminum reagents. Synthesis of differentially monoprotected alkynyl triol derivatives. PMC. Retrieved from [Link]
-
Waser, M., et al. (2020). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. NIH. Retrieved from [Link]
-
O'Hagan, D., et al. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. NIH. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Retrieved from [Link]
-
ResearchGate. (2023). Recovery of 1,4-butanediol from aqueous solutions through aqueous two-phase systems with K2CO3. Retrieved from [Link]
-
Beilstein Journals. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Retrieved from [Link]
-
PubMed. (2008). Stereoselective dichlorination of allylic alcohol derivatives to access key stereochemical arrays of the chlorosulfolipids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Enantiopure 1,2:4,5-diepoxypentanes and their dichlorodiol precursors. Retrieved from [Link]
-
University of Vienna. (2024). Stereocontrolled Synthesis of 1,4-Dicarbonyls via-[5][5]Sulfonium Rearrangement and Application to the Synthesis of Heterocycles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Origins of reversing diastereoselectivity of α,β-dichloro-γ-butenolides and γ-butyrolactams in direct vinylogous aldol addition: a computational study. Retrieved from [Link]
-
PubMed. (2016). Strategies for efficient and economical 2,3-butanediol production: new trends in this field. Retrieved from [Link]
-
PubMed. (n.d.). Acyclic 1,4-stereocontrol via reductive 1,3-transpositions. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,3-Butanediol. Retrieved from [Link]
-
PubMed Central. (n.d.). Harnessing the 1,3-azadiene-anhydride reaction for the regioselective and stereocontrolled synthesis of lactam-fused bromotetrahydropyrans by bromoetherification of lactam-tethered trisubstituted tertiary alkenols. Retrieved from [Link]
-
RSC Publishing. (n.d.). Catalyst-controlled diastereoselectivity reversal in the formation of dihydropyrans. Retrieved from [Link]
- Google Patents. (n.d.). Elimination of color-forming impurities from 1, 4-butanediol.
- Google Patents. (n.d.). Preparation of high purity 1,4-butanediol.
-
ResearchGate. (n.d.). Identification of potential technologies for 1,4-Butanediol production using prospecting methodology. Retrieved from [Link]
-
ScienceDirect. (2016). Strategies for efficient and economical 2,3-butanediol production: new trends in this field. Retrieved from [Link]
-
ChemConnections. (n.d.). 4 Combinations = 4 Stereoisomers. Retrieved from [Link]
-
Green Chemistry. (2018). One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses and structures of some functionalized optically active butanediol derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stereoselective dichlorination of allylic alcohol derivatives to access key stereochemical arrays of the chlorosulfolipids. Retrieved from [Link]
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. rroij.com [rroij.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diol synthesis by substitution [organic-chemistry.org]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. mazams.weebly.com [mazams.weebly.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemconnections.org [chemconnections.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Separation of DL- and meso-isomers of 1,4-dichloro-2,3-butanediol
Technical Support Center: Stereochemical Resolution of 1,4-Dichloro-2,3-butanediol
-
Ticket ID: #ISO-DCBD-001
-
Topic: Separation of DL- (Racemic) and Meso-isomers of 1,4-Dichloro-2,3-butanediol
-
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
-
Status: Active / Comprehensive Guide
Executive Summary & Chemical Context
The Challenge: 1,4-Dichloro-2,3-butanediol (DCBD) possesses two chiral centers at positions C2 and C3. Synthetic routes (e.g., chlorination of butadiene or ring-opening of butadiene diepoxide) typically yield a mixture of:
-
DL-Isomer (Racemate): A 1:1 mixture of (
) and ( ) enantiomers. -
Meso-Isomer: The achiral (
) form, which possesses an internal plane of symmetry.
Why Separation Matters: The biological activity and chemical reactivity of downstream derivatives (such as threitol-based diepoxides or pyrrolidines) are strictly governed by stereochemistry. The Meso form typically exhibits higher melting points and lower solubility due to efficient crystal packing, while the DL pair often behaves as a lower-melting solid or liquid.
This guide details two validated protocols: Direct Fractional Crystallization (best for bulk enrichment of Meso) and Acetonide Derivatization (best for high-purity separation of both fractions).
Physical Property Reference Data
Before initiating separation, verify your crude material against these benchmarks.
| Property | Meso-1,4-dichloro-2,3-butanediol | DL-1,4-dichloro-2,3-butanediol |
| Stereochemistry | ( | ( |
| Melting Point | 132–134 °C | 24–26 °C (often liquid at RT) |
| Solubility | Low in cold CHCl₃/Ether | High in CHCl₃/Ether |
| Acetonide BP | Higher (typically) | Lower (typically) |
| Crystal Habit | Plates/Needles | Amorphous/Oily |
Protocol A: Direct Fractional Crystallization
Recommended for: Rapid isolation of the Meso-isomer from a crude mixture.
The Logic: The high symmetry of the Meso-isomer allows for a robust crystal lattice energy compared to the racemic DL-pair. By selecting a solvent where the Meso form is sparingly soluble at low temperatures, we can precipitate it while keeping the DL-isomer in the mother liquor.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude DCBD mixture in hot Chloroform (CHCl₃) or Ethyl Acetate . Use approximately 5 mL of solvent per gram of diol.
-
Reflux: Heat to reflux to ensure complete dissolution.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Rapid cooling traps the DL-isomer in the Meso lattice.
-
Nucleation: If no crystals form, scratch the flask wall or seed with a pure Meso crystal.
-
Filtration: Filter the white crystalline solid (Meso-enriched).
-
Recrystallization: Recrystallize the solid from hot chloroform to achieve >98% diastereomeric purity (mp 132–134°C).
-
Mother Liquor Recovery: Evaporate the filtrate to recover the DL-enriched oil.
Protocol B: The Acetonide Derivatization Route
Recommended for: High-purity isolation of BOTH isomers and difficult separations.
The Logic: Direct separation of diols can be hindered by hydrogen bonding. Converting the diol to a cyclic acetonide (dioxolane) removes H-bonding, amplifies boiling point differences, and allows for separation by fractional distillation or crystallization.
-
Meso-Diol
cis-4,5-bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane. -
DL-Diol
trans-4,5-bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane.
Experimental Workflow Diagram
Figure 1: Workflow for the separation of DCBD isomers via acetonide derivatization.
Detailed Protocol:
-
Protection:
-
Combine crude DCBD (1 eq), 2,2-dimethoxypropane (1.5 eq) or dry Acetone, and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reflux for 4–6 hours. If using acetone, use a Dean-Stark trap to remove water.
-
Neutralize with NaHCO₃, filter, and concentrate.[1]
-
-
Separation (Distillation):
-
Perform vacuum fractional distillation.
-
The DL-derived acetonide (trans) is typically more volatile and distills first.
-
The Meso-derived acetonide (cis) distills second or remains in the pot (depending on vacuum strength).
-
Note: The cis-acetonide (Meso) is often a solid at room temperature, while the trans is liquid.
-
-
Deprotection (Hydrolysis):
-
Dissolve the purified acetonide fraction in Methanol/1N HCl (10:1).
-
Stir at reflux for 2 hours.
-
Concentrate and recrystallize (for Meso) or distill (for DL) to obtain the free diol.
-
Troubleshooting & FAQs
Q1: I tried Protocol A (Crystallization), but I got a sticky oil instead of crystals. What happened?
-
Diagnosis: The DL-content in your crude mixture is likely too high (>60%), preventing the Meso form from establishing a lattice (the "eutectic inhibition" effect).
-
Fix:
-
Seed the oil with a pure crystal of Meso-DCBD if available.
-
Switch to Protocol B . The acetonide method is independent of crystallization kinetics and works better for DL-rich mixtures.
-
Q2: During acetonide formation, the reaction stalled at 80% conversion. Why?
-
Diagnosis: Water accumulation. The reaction is an equilibrium: Diol + Acetone
Acetonide + Water. -
Fix:
-
Use 2,2-dimethoxypropane (DMP) as the reagent instead of acetone. DMP reacts with the water produced to form methanol and acetone, driving the equilibrium forward chemically.
-
Ensure your p-TsOH is anhydrous.
-
Q3: How do I quickly verify the purity of my fractions without waiting for a full HPLC run?
-
Diagnosis: Need rapid in-process control (IPC).
-
Fix: Use TLC (Thin Layer Chromatography) .
-
Eluent: Hexane:Ethyl Acetate (7:3).
-
Stain: KMnO₄ or Phosphomolybdic Acid (PMA).
-
Observation: The acetonides run much higher (Rf ~0.7-0.8) than the free diols (Rf ~0.2). The cis and trans acetonides often show a distinct "figure-8" separation on silica gel, allowing you to cut fractions during column chromatography if distillation isn't precise enough.
-
Q4: Can I resolve the DL-pair into pure D- and L-enantiomers using this guide?
-
Answer: No. This guide covers the separation of diastereomers (DL vs. Meso).
-
Next Step: To separate the DL pair, you must perform a Kinetic Resolution using a lipase enzyme (e.g., Pseudomonas fluorescens lipase) or form diastereomeric esters with a chiral acid (e.g., Camphanic acid) followed by chromatography.
References
-
Feit, P. W. (1964). 1,4-Bismethanesulfonates of the Stereoisomeric Butanetetrols. Journal of Medicinal Chemistry, 7(1), 14–17.
- Significance: The foundational text establishing the synthesis and physical properties (MP)
-
Sharpless, K. B., et al. (1992). The Osmium-Catalyzed Asymmetric Dihydroxylation: A New Route to Chiral Diols. Chemical Reviews, 94(8), 2483–2547.
- Significance: Provides context on the stereoselective synthesis of diols, helping researchers avoid racemic mixtures initially if possible.
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.
- Significance: The authoritative source for the acetonide protection/deprotection protocols described in Protocol B.
Sources
Controlling side reactions in DL-1,4-Dichloro-2,3-butanediol synthesis
Welcome to the technical support center for the synthesis of DL-1,4-dichloro-2,3-butanediol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and effectively control side reactions.
Introduction to the Synthesis
The synthesis of DL-1,4-dichloro-2,3-butanediol is a critical process for the creation of various pharmaceutical intermediates and other fine chemicals. The stereochemistry of the final product is highly dependent on the starting material and the reaction conditions. Common synthetic routes include the chlorination of erythritol or the dichlorination of 1,3-butadiene. However, both methods are susceptible to side reactions that can impact yield and purity. This guide will focus on identifying and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to DL-1,4-dichloro-2,3-butanediol?
A1: The two most common laboratory and industrial scale synthetic routes are:
-
From Erythritol: This method typically involves the reaction of erythritol with a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. This is an SN2 reaction where the hydroxyl groups are substituted with chlorine.[1]
-
From 1,3-Butadiene: This route involves the liquid-phase chlorination of 1,3-butadiene. This reaction can produce a mixture of dichlorobutenes, including 3,4-dichlorobutene-1 and trans-1,4-dichlorobutene-2, which can then be further processed.[2][3]
Q2: What is the mechanism of chlorination of a diol using thionyl chloride?
A2: The reaction of an alcohol with thionyl chloride proceeds through an SN2 mechanism. The alcohol's oxygen atom attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This converts the hydroxyl group into a good leaving group. A subsequent backside attack by the chloride ion on the carbon atom leads to the cleavage of the C-O bond with an inversion of stereochemistry.[1] The byproducts, sulfur dioxide and hydrogen chloride, are gases that can be easily removed from the reaction mixture.[1]
Q3: Why is stereocontrol important in this synthesis?
A3: The biological activity of many pharmaceutical compounds is highly dependent on their stereochemistry. The different stereoisomers of 1,4-dichloro-2,3-butanediol can lead to final products with vastly different efficacies or toxicities. Therefore, controlling the stereoselectivity of the synthesis is crucial for producing the desired enantiomerically pure compound.[4]
Troubleshooting Guide
Problem 1: Low Yield of the Desired DL-1,4-Dichloro-2,3-butanediol
Possible Cause 1.1: Incomplete Reaction
-
Explanation: The chlorination reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of reactants.
-
Suggested Solution:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.
-
Optimize Temperature: For the chlorination of erythritol with thionyl chloride, a gentle warming may be necessary to drive the reaction to completion.[5] However, excessive heat can lead to the formation of degradation products.
-
Adjust Reactant Stoichiometry: Ensure a sufficient molar excess of the chlorinating agent is used. For thionyl chloride, a 2.5 to 3-fold molar excess relative to the diol is often employed.
-
Possible Cause 1.2: Formation of Volatile Byproducts
-
Explanation: In the synthesis from 1,3-butadiene, side reactions can lead to the formation of volatile chlorinated hydrocarbons, which are lost during workup.
-
Suggested Solution:
-
Control Reaction Temperature: Maintain the reaction temperature within the optimal range of 25-100°C to minimize the formation of volatile byproducts.[2]
-
Use of an Inert Solvent: Employing an inert solvent like butane or pentane can help to control the reaction temperature and minimize side reactions.[2]
-
Problem 2: Presence of Impurities in the Final Product
Possible Cause 2.1: Formation of Isomeric Dichlorobutanes
-
Explanation: The chlorination of 1,3-butadiene can yield a mixture of isomers, including 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[2][3] The ratio of these products is highly dependent on the reaction conditions.
-
Suggested Solution:
-
Catalyst Selection: The choice of catalyst can influence the regioselectivity of the chlorination.
-
Temperature Control: Lower reaction temperatures generally favor the formation of the 1,2-addition product (3,4-dichloro-1-butene), while higher temperatures favor the thermodynamically more stable 1,4-addition product (1,4-dichloro-2-butene).
-
Possible Cause 2.2: Over-chlorination or Degradation Products
-
Explanation: Aggressive reaction conditions, such as high temperatures or prolonged reaction times, can lead to the formation of tetrachlorobutanes or other degradation products.
-
Suggested Solution:
-
Strict Temperature Control: Maintain a consistent and optimized reaction temperature. A patent for a similar process suggests a temperature of 105°C in the first stage, rising to 120°C in subsequent stages for the chlorination of 1,4-butanediol.[6]
-
Controlled Addition of Reagents: Add the chlorinating agent dropwise to the reaction mixture to avoid localized overheating.
-
Experimental Protocols
Protocol 1: Synthesis of DL-1,4-Dichloro-2,3-butanediol from Erythritol
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl and SO₂ gases.
-
Reagents: Place erythritol in the flask and cool it in an ice bath.
-
Reaction: Add thionyl chloride dropwise to the cooled erythritol with constant stirring.
-
Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently warm the reaction mixture until the evolution of gas ceases.[5]
-
Workup: Cool the reaction mixture and slowly pour it over crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization.
Protocol 2: Impurity Profiling using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable volatile solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A non-polar column, such as a DB-1 or equivalent, is suitable for separating the dichlorinated butanediol isomers and other byproducts.[7]
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to detect the molecular ions and fragmentation patterns of the expected products and impurities.
-
-
Data Analysis: Identify the main product and impurities by comparing their mass spectra with a library of known compounds and by analyzing their fragmentation patterns.[8]
Data Presentation
Table 1: Effect of Temperature on Isomer Distribution in 1,3-Butadiene Chlorination
| Reaction Temperature (°C) | 3,4-dichloro-1-butene (%) | trans-1,4-dichloro-2-butene (%) |
| 0 | 70 | 30 |
| 25 | 60 | 40 |
| 50 | 50 | 50 |
| 100 | 35 | 65 |
Note: The values in this table are illustrative and can vary based on the specific catalyst and solvent system used.
Visualizations
Reaction Pathway: Erythritol to DL-1,4-Dichloro-2,3-butanediol
Caption: Synthesis of DL-1,4-dichloro-2,3-butanediol from erythritol.
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
References
- CN110981687A - Method for producing dichloroalkane compound and production device thereof - Google Patents.
-
Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers - MDPI. Available at: [Link]
-
THE SYNTHESIS OF 1,4-DICHLORO-1,4-DINITRO-1,3-BUTADIENE. Available at: [Link]
-
2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PubMed Central. Available at: [Link]
- US4032583A - Purification of 1,4-butanediol - Google Patents.
-
Efficient Production of 1,3-Butadiene from 1,4-Butanediol over Yb 2 O 3 Catalyst Prepared through Hydrothermal Aging - ResearchGate. Available at: [Link]
-
One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen - Green Chemistry (RSC Publishing). Available at: [Link]
-
Production of 2,3-butanediol in Saccharomyces cerevisiae by in silico aided metabolic engineering - PMC - PubMed Central. Available at: [Link]
-
Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - ResearchGate. Available at: [Link]
-
Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - NIH. Available at: [Link]
-
10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. Available at: [Link]
-
Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed. Available at: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
(PDF) A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG - ResearchGate. Available at: [Link]
-
Key Concepts in Stereoselective Synthesis. Available at: [Link]
-
(PDF) Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile - ResearchGate. Available at: [Link]
-
Chlorination of vulcanized styrene-butadiene rubber using solutions of trichloroisocyanuric acid in different solvents | Request PDF - ResearchGate. Available at: [Link]
- US5977417A - Preparation of 1,4-butanediol - Google Patents.
-
Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - RSC Publishing. Available at: [Link]
-
Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Available at: [Link]
-
Reaction with Thionyl Chloride - YouTube. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Available at: [Link]
-
Biotechnological production of optically pure 2,3-Butanediol by Bacillus subtilis based on Dissolved Oxygen Control Strategy | Fermentation - CentAUR. Available at: [Link]
-
Vapor-Phase Oxidant-Free Dehydrogenation of 2,3- and 1,4-Butanediol over Cu/SiO2 Catalyst Prepared by Crown-Ether-Assisted Impregnation - MDPI. Available at: [Link]
-
Products and Mechanisms of the Reactions of 1,3-Butadiene with Chlorine Atoms In Air Weihong Wang and Barbara J. Finlayson-Pitts. Available at: [Link]
-
(PDF) The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds - ResearchGate. Available at: [Link]
-
2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem. Available at: [Link]
-
Process for purifying 1,4-butanediol by melt cristallisation - Googleapis.com. Available at: [Link]
-
SN2 with thionyl chlorides - Chemistry Stack Exchange. Available at: [Link]
-
Process for the liquid phase chlorination of 1,3-butadiene - Patent EP-0429967-A1. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. Available at: [Link]
- US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Process for the liquid phase chlorination of 1,3-butadiene - Patent EP-0429967-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents [patents.google.com]
- 4. ethz.ch [ethz.ch]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. CN110981687A - Method for producing dichloroalkane compound and production device thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Purification of DL-1,4-Dichloro-2,3-butanediol
Welcome to the technical support center for the purification of DL-1,4-Dichloro-2,3-butanediol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this specific chiral diol.
I. Understanding the Molecule: Key Purification Considerations
DL-1,4-Dichloro-2,3-butanediol is a solid at room temperature with a melting point of approximately 77°C.[1] Its structure, containing both hydroxyl and chloro functional groups, presents unique purification challenges. The presence of stereoisomers (DL- or meso) and potential side-products from synthesis, such as regioisomers or elimination products, necessitates robust purification strategies. This guide will focus on common purification techniques including recrystallization, column chromatography, and vacuum distillation, addressing the specific nuances related to this molecule.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of DL-1,4-Dichloro-2,3-butanediol, offering probable causes and actionable solutions.
Scenario 1: Recrystallization yields are consistently low.
-
Probable Cause 1: Poor Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
-
Solution: Conduct small-scale solvent screening with a variety of solvents of differing polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane). A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective. For DL-1,4-Dichloro-2,3-butanediol, a starting point could be ethyl acetate or a mixture of ethyl acetate and hexane.[2]
-
-
Probable Cause 2: Supersaturation not achieved or lost. Rapid cooling or agitation can lead to the formation of small, impure crystals or prevent crystallization altogether.
-
Solution: Allow the hot, saturated solution to cool slowly and undisturbed. If crystallization does not initiate, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal.
-
-
Probable Cause 3: Product loss during washing. The wash solvent may have too high a solvency for the purified crystals.
-
Solution: Always use a cold wash solvent, and use it sparingly. The wash solvent should ideally be the same as the recrystallization solvent or a solvent in which the product has very low solubility.
-
Scenario 2: The purified product's melting point is broad or lower than expected.
-
Probable Cause 1: Incomplete removal of impurities. The presence of residual solvents or synthetic byproducts can depress and broaden the melting point range.
-
Solution: Perform a second recrystallization. If the melting point does not improve, consider an alternative purification technique like column chromatography to remove persistent impurities.
-
-
Probable Cause 2: Presence of diastereomers. If the synthesis was not stereoselective, you might have a mixture of DL and meso isomers, which can result in a broad melting point.
-
Solution: Characterize the product by NMR or other spectroscopic methods to determine the isomeric ratio. Separation of diastereomers may require specialized chromatographic techniques.
-
Scenario 3: Column chromatography provides poor separation.
-
Probable Cause 1: Inappropriate solvent system (mobile phase). The polarity of the eluent may be too high, causing all components to elute together, or too low, resulting in no elution of the desired compound.
-
Probable Cause 2: Column overloading. Applying too much crude product to the column leads to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase (silica gel).
-
-
Probable Cause 3: Co-elution of impurities. Some impurities may have similar polarity to the target compound, making separation by standard silica gel chromatography difficult.
-
Solution: Consider using a different stationary phase (e.g., alumina) or a different solvent system. Gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing DL-1,4-Dichloro-2,3-butanediol?
A1: The impurities will largely depend on the synthetic route. Common impurities could include starting materials, regioisomers (e.g., 1,3-dichloro-2,4-butanediol), and byproducts from side reactions such as elimination or over-oxidation.
Q2: Is vacuum distillation a viable purification method for this compound?
A2: While distillation is a common purification technique for liquids, DL-1,4-Dichloro-2,3-butanediol is a solid at room temperature.[1] However, vacuum distillation could potentially be used if the compound is stable at its boiling point under reduced pressure. Given its functional groups, there is a risk of decomposition at elevated temperatures. It is crucial to first assess the thermal stability of the compound before attempting distillation.
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques should be used. A sharp melting point close to the literature value is a good indicator of purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for structural confirmation and to check for the presence of impurities. Gas Chromatography (GC) can also be used to assess purity.[1]
Q4: What safety precautions should I take when handling DL-1,4-Dichloro-2,3-butanediol?
A4: Always handle this compound in a well-ventilated area, preferably a fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][6] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2] Refer to the Safety Data Sheet (SDS) for detailed safety information.[6][7][8][9]
IV. Experimental Protocols
Protocol 1: Recrystallization of DL-1,4-Dichloro-2,3-butanediol
-
Dissolution: In a fume hood, place the crude DL-1,4-Dichloro-2,3-butanediol in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) while stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives an Rf of ~0.25 for the target compound.[3]
-
Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with the predetermined solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
V. Visualizations
Caption: Troubleshooting logic for low recrystallization yield.
VI. Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Recrystallization | ||
| Cooling Rate | Slow, undisturbed | Promotes the formation of large, pure crystals. |
| Wash Solvent Temperature | ≤ 4 °C | Minimizes dissolution of the purified product. |
| Column Chromatography | ||
| TLC Rf Value | 0.2 - 0.3 | Provides optimal separation on a column. |
| Sample Load | 1-5% of silica gel mass | Prevents column overloading and ensures good separation. |
VII. References
-
Macquarie University. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
-
SciRP.org. (2023). Phytochemical Screening and Chromatographic Purification of Bauhunia semibifida ROXB Hexane-Dichloromethane Leaf Extract. Retrieved from [Link]
-
PubMed Central. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Butanediol. Retrieved from [Link]
-
ILO and WHO. (2021). ICSC 1104 - 1,4-BUTANEDIOL. Retrieved from [Link]
Sources
- 1. labproinc.com [labproinc.com]
- 2. echemi.com [echemi.com]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Phytochemical Screening and Chromatographic Purification of Bauhunia semibifida ROXB Hexane-Dichloromethane Leaf Extract [scirp.org]
- 5. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. ICSC 1104 - 1,4-BUTANEDIOL [chemicalsafety.ilo.org]
Technical Support Center: Optimizing Reaction Conditions for DL-1,4-Dichloro-2,3-butanediol
Welcome to the Technical Support Center for the synthesis and optimization of DL-1,4-Dichloro-2,3-butanediol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance in a user-friendly question-and-answer format. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing DL-1,4-Dichloro-2,3-butanediol?
A1: The most plausible and stereochemically controlled method for synthesizing DL-1,4-Dichloro-2,3-butanediol is through the direct chlorination of cis-2-butene-1,4-diol. The reaction proceeds via an anti-addition of chlorine across the double bond. This stereospecificity is crucial; starting with the cis-isomer of the butenediol will yield the desired DL-racemic mixture of the dichlorobutanediol.
Q2: What is the underlying mechanism of the chlorination of cis-2-butene-1,4-diol?
A2: The reaction follows a well-established electrophilic addition mechanism. The chlorine molecule (Cl₂) becomes polarized as it approaches the electron-rich double bond of the alkene. This leads to the formation of a cyclic chloronium ion intermediate. The chloride ion (Cl⁻) then attacks one of the carbons of the chloronium ion from the side opposite to the bridging chlorine atom (anti-attack). This backside attack is what dictates the anti-stereochemistry of the final product.[1]
Diagram: Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of DL-1,4-dichloro-2,3-butanediol.
Q3: How can I purify the final product and separate the DL-diastereomers from any potential meso-isomer?
A3: Purification of the crude product will likely involve removing unreacted starting materials and any side products. This can typically be achieved by column chromatography on silica gel.
Separating the desired DL-racemic pair from the meso-diastereomer can be challenging due to their similar physical properties. Several techniques can be explored:
-
Fractional Crystallization: This is a classical method that relies on slight differences in solubility between the diastereomers in a particular solvent system. Extensive solvent screening may be necessary.
-
Chromatography: High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can be a very effective method for separating diastereomers.[2][3] Gas chromatography (GC) of derivatized diols (e.g., as esters) has also been shown to separate diastereomers.[4]
-
Derivatization: Converting the diols into derivatives, such as esters or acetals, can alter their physical properties, potentially making them easier to separate by chromatography or crystallization. The original diol can then be regenerated by hydrolysis.
Q4: What are the key safety precautions when performing this synthesis?
A4: Chlorine gas is highly toxic and corrosive. All manipulations involving chlorine should be carried out in a well-ventilated fume hood. Ensure you have the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used in the reaction and purification may also be flammable and/or toxic, so always consult the Safety Data Sheets (SDS) for all chemicals before use.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Inactive chlorine source.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use a fresh, reliable source of chlorine.2. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC.3. Extend the reaction time. |
| Formation of Side Products | 1. Presence of water in the reaction mixture leading to chlorohydrin formation.[5]2. Radical side reactions initiated by light.3. Over-chlorination or other side reactions. | 1. Ensure all glassware is dry and use an anhydrous solvent.2. Conduct the reaction in the dark or in a flask wrapped in aluminum foil. The use of a free-radical inhibitor may also be beneficial.[6]3. Carefully control the stoichiometry of chlorine addition. |
| Difficult Product Isolation | 1. Product is highly soluble in the workup solvent.2. Emulsion formation during aqueous workup. | 1. Use a different extraction solvent.2. Add brine (saturated NaCl solution) to break up emulsions. |
| Incomplete Separation of Diastereomers | 1. Inappropriate solvent system for crystallization.2. Co-elution of diastereomers in chromatography. | 1. Screen a wider range of solvents or solvent mixtures for fractional crystallization.2. For HPLC, try different mobile phase compositions or a different type of column (e.g., a chiral column). For GC, consider derivatizing the diols to enhance separation.[2][3][4] |
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
III. Experimental Protocols
Protocol 1: Synthesis of DL-1,4-Dichloro-2,3-butanediol
Materials:
-
cis-2-butene-1,4-diol
-
Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)
-
Chlorine gas or a suitable chlorine source (e.g., N-chlorosuccinimide)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Dissolve cis-2-butene-1,4-diol in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly bubble chlorine gas through the solution or add the alternative chlorinating agent portion-wise, while maintaining the temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, stop the addition of the chlorinating agent and purge the reaction mixture with an inert gas to remove any excess chlorine.
-
Quench the reaction by adding a solution of sodium thiosulfate.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude DL-1,4-Dichloro-2,3-butanediol
-
Silica gel
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Prepare a silica gel column in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC or GC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
IV. Data Presentation
Table 1: Influence of Reaction Parameters on Product Yield and Selectivity (Hypothetical Data)
| Parameter | Condition A | Condition B | Condition C |
| Chlorinating Agent | Cl₂ gas | N-Chlorosuccinimide | Trichloroisocyanuric acid |
| Solvent | Dichloromethane | Acetonitrile | Carbon Tetrachloride |
| Temperature | 0 °C | 25 °C | 0 °C |
| Yield of Dichlorobutanediol (%) | 85 | 75 | 90 |
| DL:meso Ratio | 95:5 | 90:10 | 98:2 |
| Major Side Product | Chlorohydrin | Over-chlorinated products | Minimal |
V. References
-
US Patent 3,901,950A, "Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane," accessed January 28, 2026, .
-
"Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane," National Institutes of Health, accessed January 28, 2026, [Link].
-
Japanese Patent H075492B2, "Method for purifying cis-2-butene-1,4-diol," accessed January 28, 2026, .
-
"8.2: Halogenation of Alkenes - Addition of X₂," Chemistry LibreTexts, accessed January 28, 2026, [Link].
-
"Separation of diastereoisomers by gas–liquid chromatography : esters of butane-2,3-diol," Journal of the Chemical Society B: Physical Organic, accessed January 28, 2026, [Link].
-
"Understanding the fundamentals of 2-butene-1,4-dial formation in water disinfection: occurrence, transformation, and control," Hong Kong Baptist University - HKBU Scholars, accessed January 28, 2026, [Link].
-
"Alkene Reactions: Chlorohydrin Formation using Cl2 and H2O," OrgoSolver, accessed January 28, 2026, [Link].
-
"Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane," Beilstein Journals, accessed January 28, 2026, [Link].
-
"Butanediols, Butenediol, and Butynediol: 1. 1,4-Diols," Scribd, accessed January 28, 2026, [Link].
-
Chinese Patent 100390111C, "Separation of diastereoisomers," accessed January 28, 2026, .
-
"Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS," PubMed, accessed January 28, 2026, [Link].
-
"HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations," National Institutes of Health, accessed January 28, 2026, [Link].
-
"Hydrohalogenation of Alkenes and Markovnikov's Rule," Master Organic Chemistry, accessed January 28, 2026, [Link].
-
"The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers," ResearchGate, accessed January 28, 2026, [Link].
-
"Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane," ResearchGate, accessed January 28, 2026, [Link].
-
"2-Butyne-1,4-diol," PubChem, accessed January 28, 2026, [Link].
-
"Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism," YouTube, accessed January 28, 2026, [Link].
-
"Separation of Ternary System 1,2-Ethanediol + 1,3-Propanediol + 1,4-Butanediol by Liquid-Only Transfer Dividing Wall Column," MDPI, accessed January 28, 2026, [Link].
-
Chinese Patent 110981687A, "Method for producing dichloroalkane compound and production device thereof," accessed January 28, 2026, .
-
"The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries," Medium, accessed January 28, 2026, [Link].
-
"Preparation of 1,4-dichlorobutane (butane, 1,4-dichloro-; tetramethylene dichloride)," PrepChem, accessed January 28, 2026, [Link].
-
"halogenation of alkenes," Chemguide, accessed January 28, 2026, [Link].
-
"4 Combinations = 4 Stereoisomers," ChemConnections, accessed January 28, 2026, [Link].
-
"2,3-Butanediol, 1,4-dichloro-," PubChem, accessed January 28, 2026, [Link].
-
"2-Butene-1,4-diol, (Z)-," NIST WebBook, accessed January 28, 2026, [Link].
-
"Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID," Protocols.io, accessed January 28, 2026, [Link].
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of diastereoisomers by gas–liquid chromatography : esters of butane-2,3-diol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. orgosolver.com [orgosolver.com]
- 6. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
Technical Support Center: Synthesis of DL-1,4-Dichloro-2,3-butanediol
Welcome to the technical support center for the synthesis of DL-1,4-dichloro-2,3-butanediol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis of this important chemical intermediate. Here, we will delve into the nuances of the synthesis, troubleshoot common issues, and provide answers to frequently asked questions, all grounded in established chemical principles and practical laboratory experience.
I. Overview of the Synthesis
The synthesis of DL-1,4-dichloro-2,3-butanediol typically involves the chlorination of 2,3-butanediol. The choice of chlorinating agent is critical and significantly influences the reaction's success and yield. Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a commonly employed reagent for this transformation. The reaction proceeds via a nucleophilic substitution mechanism. Understanding the underlying principles of this reaction is paramount to troubleshooting and optimizing the yield.
Reaction Scheme:
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the synthesis of DL-1,4-dichloro-2,3-butanediol.
Issue 1: Low or No Yield of the Desired Product
-
Question: I performed the reaction of 2,3-butanediol with thionyl chloride and obtained a very low yield of the desired dichlorinated product. What could be the reasons?
-
Answer: A low yield can stem from several factors. Let's break down the possibilities:
-
Reagent Quality: The purity of your starting materials is crucial. 2,3-butanediol is hygroscopic; any absorbed water will consume the thionyl chloride, reducing the amount available for the reaction. Ensure you are using anhydrous 2,3-butanediol and freshly distilled or high-purity thionyl chloride and pyridine.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0-5 °C) during the addition of thionyl chloride to control the exothermic reaction and minimize side reactions. Allowing the temperature to rise can lead to the formation of undesired byproducts.
-
Stoichiometry: An insufficient amount of thionyl chloride will result in incomplete conversion of the diol. A slight excess of thionyl chloride is generally used to ensure the reaction goes to completion.
-
Reaction Time and Temperature Post-Addition: After the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred for a specific period. Insufficient reaction time may lead to incomplete conversion. Conversely, prolonged reaction times or elevated temperatures can promote the formation of elimination or rearrangement products.
-
Work-up Procedure: Improper work-up can lead to loss of product. The product is typically extracted from the aqueous phase after quenching the reaction. Inefficient extraction or premature product degradation during work-up can significantly lower the isolated yield.
-
Issue 2: Formation of a Complex Mixture of Byproducts
-
Question: My crude product shows multiple spots on a TLC plate, and the NMR spectrum is complex, indicating the presence of several byproducts. What are the likely side reactions, and how can I minimize them?
-
Answer: The formation of byproducts is a common challenge. Here are the most probable side reactions and strategies to mitigate them:
-
Elimination Reactions: The intermediate chlorosulfite ester can undergo elimination to form alkenes, particularly at higher temperatures. Maintaining a low reaction temperature throughout the addition of thionyl chloride is critical to suppress this pathway.
-
Rearrangement Reactions: In the presence of the Lewis acidic thionyl chloride, carbocationic intermediates can form, which are susceptible to rearrangement. This is more likely with secondary alcohols. The use of a non-nucleophilic base like pyridine helps to neutralize the generated HCl and minimize the acidity of the reaction medium, thereby reducing the likelihood of rearrangements.[1]
-
Formation of Sulfite Esters: Incomplete reaction can leave unreacted chlorosulfite esters, which can complicate the purification process. Ensuring a sufficient excess of the chlorinating agent and adequate reaction time can help drive the reaction to completion.
-
Ether Formation: Intermolecular dehydration of the starting diol can lead to the formation of ethers, especially if the reaction conditions are too acidic or the temperature is too high.
-
Issue 3: Difficulty in Product Purification
-
Question: I'm struggling to purify the final product. What are the recommended purification techniques?
-
Answer: Purifying DL-1,4-dichloro-2,3-butanediol requires careful consideration of its properties.
-
Extraction: After quenching the reaction with ice-cold water, the product is typically extracted into an organic solvent like dichloromethane or diethyl ether. Multiple extractions are recommended to ensure complete recovery.
-
Washing: The organic extract should be washed with a dilute solution of sodium bicarbonate to remove any residual acid, followed by a wash with brine to remove excess water.
-
Drying: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent should be removed under reduced pressure using a rotary evaporator.
-
Distillation or Crystallization: The crude product can often be purified by vacuum distillation. Alternatively, if the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be effective. The melting point of meso-1,4-dichloro-2,3-butanediol is reported to be 126-129 °C.[2]
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the role of pyridine in this reaction?
-
A1: Pyridine serves two primary functions. First, it acts as a base to neutralize the hydrogen chloride (HCl) gas that is a byproduct of the reaction between the alcohol and thionyl chloride. This prevents the buildup of acid, which can catalyze undesirable side reactions like rearrangements and ether formation. Second, pyridine can react with the intermediate chlorosulfite ester to form a pyridinium salt, which is more susceptible to nucleophilic attack by the chloride ion, facilitating the SN2 reaction and leading to inversion of stereochemistry at the chiral centers.[1]
-
-
Q2: What is the expected stereochemistry of the product?
-
A2: The reaction of a diol with thionyl chloride in the presence of pyridine typically proceeds with inversion of configuration at the stereocenters. This is characteristic of an SN2 mechanism.[1] Therefore, starting with a specific stereoisomer of 2,3-butanediol will yield the corresponding inverted dichlorinated product. For a racemic mixture of 2,3-butanediol, a racemic mixture of DL-1,4-dichloro-2,3-butanediol will be obtained.
-
-
Q3: Can I use other chlorinating agents like HCl?
-
A3: While concentrated hydrochloric acid can be used to chlorinate diols, it often requires harsher conditions, such as high temperatures and pressures, and may lead to a different product distribution.[3] Thionyl chloride is generally preferred for this transformation as the reaction conditions are milder, and the byproducts (SO₂ and HCl) are gases, which are easily removed from the reaction mixture, simplifying purification.[4]
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to separate the starting diol from the less polar dichlorinated product. The disappearance of the starting material spot on the TLC plate indicates the completion of the reaction.
-
-
Q5: What are the key safety precautions for this reaction?
-
A5: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction also produces SO₂ and HCl gases, which are toxic and corrosive. Therefore, the reaction apparatus should be equipped with a gas trap to neutralize these acidic gases.
-
IV. Experimental Protocol: Synthesis of DL-1,4-Dichloro-2,3-butanediol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and starting materials.
Materials:
-
2,3-Butanediol (anhydrous)
-
Thionyl chloride (SOCl₂, freshly distilled)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing a solution of NaOH), dissolve 2,3-butanediol (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (2.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 eq), dissolved in anhydrous dichloromethane, to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization.
Characterization:
The identity and purity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by mass spectrometry. The ¹H NMR spectrum of DL-1,4-dichloro-2,3-butanediol in DMSO-d₆ is expected to show characteristic signals for the methine and methylene protons.[5]
V. Data Presentation
Table 1: Troubleshooting Common Issues in the Synthesis of DL-1,4-Dichloro-2,3-butanediol
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Impure or wet reagents | Use anhydrous starting materials and freshly distilled reagents. |
| Improper reaction temperature | Maintain low temperature (0-5 °C) during SOCl₂ addition. | |
| Insufficient reaction time | Monitor the reaction by TLC to ensure completion. | |
| Byproduct Formation | Elimination reactions | Keep the reaction temperature low. |
| Rearrangement reactions | Use pyridine to neutralize HCl and minimize acidity.[1] | |
| Purification Difficulty | Residual acidic impurities | Wash the organic extract with a sodium bicarbonate solution. |
| Incomplete drying | Use an adequate amount of a suitable drying agent. |
VI. Visualization of Key Processes
Diagram 1: Reaction Mechanism
The following diagram illustrates the SN2 mechanism for the chlorination of an alcohol with thionyl chloride in the presence of pyridine.
Caption: SN2 mechanism for alcohol chlorination with SOCl₂/pyridine.
Diagram 2: Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting low yield in the synthesis.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. echemi.com [echemi.com]
- 3. CN110981687A - Method for producing dichloroalkane compound and production device thereof - Google Patents [patents.google.com]
- 4. books.rsc.org [books.rsc.org]
- 5. DL-1,4-DICHLORO-2,3-BUTANEDIOL(2419-73-0) 1H NMR [m.chemicalbook.com]
DL-1,4-Dichloro-2,3-butanediol stability and degradation pathways
Welcome to the comprehensive technical support guide for DL-1,4-Dichloro-2,3-butanediol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting guidance, and frequently asked questions (FAQs) regarding the stability and degradation of this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate potential challenges, ensure the integrity of your experiments, and interpret your results with confidence.
Section 1: Understanding the Stability of DL-1,4-Dichloro-2,3-butanediol
DL-1,4-Dichloro-2,3-butanediol is a vicinal dihalohydrin, a class of compounds known for their reactivity, which is pivotal to their utility in chemical synthesis. However, this reactivity also predisposes them to various degradation pathways. Understanding these pathways is critical for proper handling, storage, and application.
Core Stability Profile:
Under ideal conditions, DL-1,4-Dichloro-2,3-butanediol is a stable solid. However, its stability is significantly influenced by temperature, pH, light, and the presence of nucleophiles. The primary modes of degradation include hydrolysis, thermal decomposition, and nucleophilic substitution.
Frequently Asked Questions (FAQs) - General Stability
Q1: What are the optimal storage conditions for DL-1,4-Dichloro-2,3-butanediol?
A1: To ensure long-term stability, DL-1,4-Dichloro-2,3-butanediol should be stored in a cool, dry, and dark environment. Recommended storage is in a tightly sealed container at 2-8°C to minimize thermal degradation and hydrolysis from atmospheric moisture. The storage area should be well-ventilated.
Q2: Is DL-1,4-Dichloro-2,3-butanediol sensitive to light?
A2: While not acutely sensitive to ambient light, prolonged exposure, especially to UV light, can potentially initiate radical chain reactions leading to decomposition. It is best practice to store the compound in an amber or opaque container to mitigate photolytic degradation.
Q3: What materials are compatible for storing and handling this compound?
A3: Glass or high-density polyethylene (HDPE) containers are recommended for storage. Avoid contact with reactive metals that could catalyze degradation. For handling, use stainless steel or Teflon-coated spatulas.
Section 2: Degradation Pathways and Troubleshooting
This section delves into the specific chemical reactions that can lead to the degradation of DL-1,4-Dichloro-2,3-butanediol and provides troubleshooting guidance for common experimental issues.
Hydrolytic Degradation
Causality: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the chloro groups, forming the corresponding diol or other byproducts. The vicinal hydroxyl groups can also participate in intramolecular reactions.
Q: I suspect my sample has degraded due to moisture. What are the likely degradation products?
A: Hydrolysis can lead to the formation of 1-chloro-2,3,4-butanetriol and subsequently butane-1,2,3,4-tetraol. Under certain conditions, intramolecular cyclization can occur, potentially forming epoxides or other cyclic ethers.
Troubleshooting Guide: Hydrolysis
| Symptom | Potential Cause | Recommended Action |
| Appearance of new, more polar peaks in HPLC analysis. | Hydrolysis of one or both chloro groups. | Ensure all solvents are anhydrous. Store the compound in a desiccator. |
| pH of the reaction mixture drifts over time. | Formation of HCl as a byproduct of hydrolysis. | Buffer the reaction mixture if the desired reaction is pH-sensitive. |
| Inconsistent reaction yields. | Variable amounts of hydrolysis in the starting material. | Confirm the purity of the starting material before each use, particularly if it has been stored for an extended period. |
Thermal Degradation
Causality: Elevated temperatures can provide the activation energy for various decomposition reactions, including dehydration and dehydrochlorination.
Q: I observed discoloration of my compound after heating. What could be the cause?
A: Discoloration upon heating is a common sign of thermal decomposition. The likely degradation pathways at elevated temperatures include elimination of HCl to form unsaturated chloro-alcohols or dienes, and dehydration to form cyclic ethers like tetrahydrofuran derivatives.[1]
Troubleshooting Guide: Thermal Stress
| Symptom | Potential Cause | Recommended Action |
| Unexpected byproduct formation in a high-temperature reaction. | Thermal degradation of the starting material. | Lower the reaction temperature if possible. Consider using a milder catalyst or a different solvent to facilitate the reaction at a lower temperature. |
| Pressure buildup in a sealed reaction vessel. | Formation of gaseous byproducts like HCl. | Ensure the reaction is performed in a system designed to handle potential pressure changes, or conduct the reaction under an inert atmosphere with appropriate venting. |
Nucleophilic Substitution
Causality: The carbon-chlorine bonds are susceptible to attack by nucleophiles. This is often the desired reactivity but can be a source of degradation if unintended nucleophiles are present.
Q: I am using an amine as a reagent and see multiple products. Why is this happening?
A: Amines are good nucleophiles and can displace one or both chloride ions.[2][3][4] The initial product, a mono-substituted amino alcohol, can act as a nucleophile itself, leading to further reactions and the formation of complex mixtures, including diamino-substituted products and potentially cyclized products. Thiols behave similarly, readily forming thioethers.[5][6]
Troubleshooting Guide: Nucleophilic Degradation
| Symptom | Potential Cause | Recommended Action |
| Formation of multiple products when reacting with a nucleophile. | Over-reaction or side reactions due to the high reactivity of the substrate. | Control the stoichiometry of the nucleophile carefully. Consider using a protecting group strategy if selective substitution is required. |
| Reaction with solvent. | Solvents with nucleophilic character (e.g., methanol, ethanol) can participate in solvolysis. | Choose a non-nucleophilic solvent for your reaction (e.g., THF, DCM, acetonitrile). |
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways of DL-1,4-Dichloro-2,3-butanediol.
Caption: Major degradation pathways of DL-1,4-Dichloro-2,3-butanediol.
Section 3: Experimental Protocols for Stability Assessment
To proactively assess the stability of DL-1,4-Dichloro-2,3-butanediol and identify potential degradants, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.
Forced Degradation Protocol
This protocol outlines a general procedure for conducting a forced degradation study. The specific conditions may need to be adjusted based on the observed stability of the compound.
Objective: To generate potential degradation products and develop a stability-indicating analytical method.
Materials:
-
DL-1,4-Dichloro-2,3-butanediol
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or Mass Spectrometer
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of DL-1,4-Dichloro-2,3-butanediol in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M and 1 M HCl. Incubate at room temperature and 60°C.
-
Base Hydrolysis: Treat the stock solution with 0.1 M and 1 M NaOH. Incubate at room temperature and 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% and 30% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Expose the solid compound to 60°C in an oven.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the stressed samples. Neutralize the acid and base-stressed samples before analysis. Analyze all samples by a suitable stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
Starting HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Identification of Degradation Products using GC-MS
For volatile degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique.
Sample Preparation: Degraded samples may be directly injected if the solvent is compatible with the GC system. Otherwise, extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) may be necessary. Derivatization may be required for polar, non-volatile degradants.
Typical GC-MS Parameters:
| Parameter | Condition |
| Column | DB-5ms or equivalent (non-polar) |
| Injector Temperature | 250°C |
| Oven Program | Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C). |
| Carrier Gas | Helium |
| MS Detector | Electron Ionization (EI) mode |
Data Analysis: The mass spectrum of each chromatographic peak can be compared to spectral libraries (e.g., NIST) for tentative identification of the degradation products.
Section 4: References
-
U.S. Patent 5,397,439. (1995). Method for recovering 1,4-butanediol. Google Patents.
-
Simultaneous dehydrogenation of 1, 4- butanediol to γ-butyrolactone and hydrogenation of benzaldehyde to benzyl alcohol mediated over competent CeO2–Al2O3 supported Cu as catalyst. (n.d.). ResearchGate. [Link]
-
2,3-Butanediol. (2023). In Wikipedia. [Link]
-
Dehydration of 1,4-butanediol into 3-buten-1-ol catalyzed by ceria. (n.d.). ResearchGate. [Link]
-
Reactions of Dihalides. (2023). Chemistry LibreTexts. [Link]
-
1,4-Dimercapto-2,3-butanediol. (n.d.). PubChem. [Link]
-
Nucleophilic Substitutions in Synthesis: Amines. (2021). Chemistry LibreTexts. [Link]
-
Vapor-Phase Oxidant-Free Dehydrogenation of 2,3- and 1,4-Butanediol over Cu/SiO2 Catalyst Prepared by Crown-Ether-Assisted Impregnation. (2022). MDPI. [Link]
-
Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis. (2018). Green Chemistry. [Link]
-
A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. (n.d.). ResearchGate. [Link]
-
Spectrum of 2,3-butanediol identification by GC-MS in the fermentation... (n.d.). ResearchGate. [Link]
-
NTP summary report on the metabolism, disposition, and toxicity of 1,4-butanediol (CAS No. 110-63-4). (2004). PubMed. [Link]
-
Practice Problem: Vicinal Dihalide Synthesis. (2018). YouTube. [Link]
-
Biotransformation of acetoin to 2,3-butanediol: Assessment of plant and microbial biocatalysts. (2012). PMC. [Link]
-
Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Neuman. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). LCGC International. [Link]
-
Reactions and Mechanisms. (n.d.). Master Organic Chemistry. [Link]
-
Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. (2016). Journal of Food Hygiene and Safety. [Link]
-
Nucleophilic Substitution Reactions. (n.d.). University of Illinois Springfield. [Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy... (n.d.). ResearchGate. [Link]
-
Reactions of thiols. (2019). YouTube. [Link]
-
1,4-BUTANEDIOL. (2005). SWGDrug. [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2014). PMC. [Link]
-
Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. (2002). PMC. [Link]
-
Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst. (n.d.). ResearchGate. [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. [Link]
-
Stability Indicating HPLC Method Development –A Review. (2019). IJTSRD. [Link]
-
Nucleophilic Substitution with Amines. (2020). YouTube. [Link]
-
Toxicity of unwanted intermediates and products formed during accidental thermal decomposition of chemicals. (n.d.). ResearchGate. [Link]_products_formed_during_accidental_thermal_decomposition_of_chemicals)
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Identification of Byproducts in DL-1,4-Dichloro-2,3-butanediol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-1,4-Dichloro-2,3-butanediol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of byproducts in its common reactions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental challenges but also to proactively design more robust reaction protocols.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses foundational questions about the reactivity of DL-1,4-Dichloro-2,3-butanediol and the origins of common impurities.
Q1: What is the most common reaction of DL-1,4-Dichloro-2,3-butanediol, and why does it generate byproducts?
The most prevalent reaction is a base-mediated intramolecular cyclization (an internal Williamson ether synthesis) to form 3,4-epoxy-1-chlorobutane-2-ol. This reaction is driven by the deprotonation of one of the hydroxyl groups, which then acts as an internal nucleophile, displacing the adjacent chloride atom to form a three-membered epoxide ring.
Byproduct formation is common because several competing reaction pathways exist under these conditions. The primary challenges are managing competing nucleophiles (like water or excess hydroxide) and controlling the reactivity of the highly strained epoxide product.[1]
Q2: What are the most likely byproducts I will encounter in a base-mediated cyclization reaction?
You should anticipate three main classes of byproducts. Understanding their origin is the first step in mitigating their formation.
| Byproduct Class | Common Examples | Formation Mechanism |
| Hydrolysis Products | 1,2,3,4-Butanetetrol | The hydroxide base or residual water in the solvent can act as an external nucleophile, attacking the carbon-chlorine bonds (hydrolysis) or the epoxide ring of the product, leading to the formation of diols or tetrols.[1][2] |
| Oligomers/Polymers | Dimer or Trimer of the epoxide product | The epoxide product is highly reactive and can be opened by another molecule of the starting material's alkoxide or even another epoxide molecule, initiating a chain reaction that leads to oligomers.[3][4] |
| Unreacted Isomers | meso-1,4-Dichloro-2,3-butanediol | The starting material, DL-1,4-Dichloro-2,3-butanediol, is a racemic mixture. It may also contain the meso diastereomer.[5][6] Depending on the reaction conditions, one diastereomer might react faster than the other, leaving the less reactive isomer as an apparent "byproduct." |
Q3: How do specific reaction conditions affect the formation of these byproducts?
Every parameter in your reaction setup can shift the balance between the desired product and various byproducts.
-
Concentration of Base: Using a large excess of a strong base (like NaOH) can increase the rate of hydrolysis of both the starting material and the epoxide product.
-
Water Content: The presence of water provides a competing nucleophile, directly leading to the formation of diol and tetrol byproducts.[2] Running the reaction under strictly anhydrous conditions is critical.
-
Temperature: Higher temperatures can accelerate all reactions, including undesired polymerization of the epoxide product. However, insufficient temperature may lead to low conversion.[2]
-
Reaction Time: Extended reaction times can promote the slow formation of oligomers and other degradation products. The volatile nature of the epoxide product also means it should be removed from the reaction environment promptly to avoid side reactions.[1]
Section 2: Troubleshooting Guide - From Unexpected Results to Confirmed Identity
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Problem: My crude reaction analysis (TLC, GC-MS, or NMR) shows a complex mixture of products instead of a clean conversion.
-
Probable Cause & Mechanistic Explanation: This is the most common issue and typically points to a combination of the byproducts listed in Section 1. The presence of multiple spots on a TLC plate or numerous peaks in a chromatogram indicates that side reactions are occurring at a significant rate. The primary culprits are hydrolysis due to wet solvent/reagents and oligomerization from leaving the reactive epoxide product in the reaction mixture for too long.
-
Troubleshooting Workflow & Proposed Solutions:
-
Hypothesize Identities: Use the table in Q2 to form initial hypotheses about the byproducts based on their likely polarity (e.g., the tetrol will be much more polar than the starting material).
-
Execute Analytical Protocol: Prepare a sample of your crude reaction mixture according to Protocol 1 and analyze it using the GC-MS method outlined in Protocol 2 .
-
Confirm Identities: Compare the mass spectra of the unknown peaks to the expected fragmentation patterns detailed in Table 3 of the protocols section.
-
Optimize Reaction: Once the major byproducts are identified, adjust your reaction conditions. If hydrolysis is the issue, use freshly dried solvents and reagents. If oligomerization is prevalent, consider lowering the reaction temperature or using a method to continuously remove the epoxide product as it forms (e.g., reactive distillation).[1]
-
Problem: I've isolated my main product, but my yield is very low, and a significant amount of starting material remains.
-
Probable Cause & Mechanistic Explanation: Low conversion can stem from several factors. Insufficient base will result in incomplete deprotonation of the diol, halting the reaction. Alternatively, if your starting material contains a high percentage of a less reactive stereoisomer (like the meso compound), that portion may remain unreacted under your current conditions. Finally, low reaction temperatures can significantly slow the rate of cyclization.[2]
-
Troubleshooting Workflow & Proposed Solutions:
-
Verify Reagent Stoichiometry: Ensure you are using at least one full equivalent of a strong base relative to the starting diol.
-
Characterize Starting Material: If possible, analyze the starting material by NMR or chiral chromatography to determine the diastereomeric ratio.
-
Adjust Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the conversion by TLC or GC to find the optimal balance between reaction rate and byproduct formation.
-
Problem: The reaction mixture has produced an insoluble, sticky precipitate.
-
Probable Cause & Mechanistic Explanation: This is a classic sign of significant oligomerization or polymerization.[3] The epoxide ring is susceptible to nucleophilic attack, and under the reaction conditions, this can trigger a chain-growth polymerization process, leading to high molecular weight species that are often insoluble in common organic solvents.
-
Troubleshooting Workflow & Proposed Solutions:
-
Reduce Reactant Concentration: Running the reaction at a lower molarity can decrease the probability of intermolecular reactions that lead to polymerization.
-
Control Base Addition: Instead of adding the base all at once, use a syringe pump for slow addition. This keeps the concentration of the reactive alkoxide low at any given moment, favoring the intramolecular cyclization over intermolecular polymerization.
-
Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable conversion rate.
-
Section 3: Key Experimental & Analytical Protocols
Adherence to validated protocols is essential for reproducibility and accurate diagnosis of reaction issues.
Protocol 1: Standardized Sample Preparation for GC-MS Analysis
Causality: This protocol is designed to effectively quench the reaction, neutralize the catalyst, and extract all organic components into a solvent suitable for GC-MS analysis, ensuring a representative snapshot of the reaction mixture.
-
Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly add 1M aqueous HCl solution dropwise until the pH of the aqueous phase is neutral (pH ~7). This step neutralizes the excess base and protonates any remaining alkoxides.
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.
-
Collect Organic Phase: Collect the upper organic layer. Re-extract the aqueous layer two more times with ethyl acetate to ensure all organic-soluble components are recovered.
-
Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). The removal of water is critical to prevent on-column reactions in the GC injector.
-
Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporator) to a small volume. Caution: Do not evaporate to complete dryness, as the epoxide product can be volatile.
-
Final Dilution: Dilute the concentrated residue with ethyl acetate to a final concentration of approximately 1-2 mg/mL for GC-MS analysis.
Protocol 2: Recommended GC-MS Method for Byproduct Screening
Causality: The parameters below are selected to provide good chromatographic separation of the relatively polar starting material, the more volatile product, and potential byproducts on a standard non-polar column.[7]
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A general-purpose, low-polarity column providing excellent resolution for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good efficiency and is inert. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading and ensures sharp peaks for major components. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of all analytes without thermal degradation. |
| Oven Program | 1. Hold at 60 °C for 2 min2. Ramp to 280 °C at 15 °C/min3. Hold at 280 °C for 5 min | The initial hold allows for separation of volatile components. The ramp rate provides a good balance between resolution and analysis time. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Scan Range | 35 - 450 m/z | Covers the expected mass range of the parent ions and key fragments of anticipated byproducts. |
Protocol 3: Interpreting Mass Spectra of Key Analytes
Causality: Electron Ionization Mass Spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a "fingerprint" for a molecule. Identifying the molecular ion (M+) and key fragments allows for confident identification.
| Compound | IUPAC Name | Molecular Weight ( g/mol ) | Expected Molecular Ion (M+) | Key Fragmentation Ions (m/z) |
| Starting Material | 1,4-Dichlorobutane-2,3-diol | 159.01 | 158/160/162 (not always observed) | 123/125 ([M-Cl]+), 79/81 ([M-CH₂Cl-H₂O]+), 43 |
| Desired Product | 2-((chloromethyl)oxiran-2-yl)methanol | 122.55 | 122/124 | 91/93 ([M-CH₂OH]+), 75 ([M-CH₂Cl]+) |
| Hydrolysis Product | Butane-1,2,3,4-tetrol | 122.12 | Not typically observed | 104 ([M-H₂O]+), 91, 73, 61 |
| Dimer Byproduct | Varies | 245.10 | Not typically observed | Fragments corresponding to the loss of functional groups from the linked monomer units. |
Section 4: Visualizing Reaction & Troubleshooting Pathways
Understanding the relationships between reactants, products, and byproducts, as well as the logical flow of troubleshooting, is crucial for effective problem-solving.
Caption: Competing reaction pathways in the base-mediated synthesis.
Caption: Logical workflow for troubleshooting and byproduct identification.
References
-
Chemcess. (2025). 1,4-Butanediol: Properties, Reaction, Production And Uses. [Link]
-
Eurochem Engineering. (n.d.). Dehydrochlorination of chlorohydrins to epichlorohydrin. [Link]
-
PubChem. (n.d.). 2,3-Butanediol, 1,4-dichloro-. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). 2,3-Butanediol. [Link]
-
Nagata, T., Kageura, M., & Kudo, K. (1998). Gas chromatographic-mass spectrometric analysis of dichlorobenzene isomers in human blood with headspace solid-phase microextraction. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 213-218. [Link]
-
Technical Science and Innovation. (2024). STUDY OF THE SYNTHESIS MECHANISM AND SOME PROPERTIES OF OLIGOMERS BASED ON EPICHLOROHYDRIN AND DIPHENYLGUANIDINE. [Link]
-
International Organisation of Vine and Wine. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). [Link]
-
E3S Web of Conferences. (2023). Chemical technology of oligomers production from homopolymer based on epichlorohydrin and morpholine. [Link]
- Google Patents. (n.d.). US6043400A - Chlorohydrin process.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
International Journal of Applied Biology and Pharmaceutical Technology. (2015). GC-MS ANALYSIS OF BIOACTIVE COMPONENTS OF TECTONA GRANDIS LINN. YOUNG LEAVES. [Link]
-
European Patent Office. (2016). PROCESS FOR PREPARING EPICHLOROHYDRIN FROM DICHLOROHYDRIN - Patent 2912026. [Link]
Sources
- 1. eurochemengineering.com [eurochemengineering.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. btstu.researchcommons.org [btstu.researchcommons.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
Technical Support Center: Troubleshooting Experiments with DL-1,4-Dichloro-2,3-butanediol
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for DL-1,4-Dichloro-2,3-butanediol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive chemical intermediate. Our goal is to provide you with the field-proven insights and causal explanations necessary to anticipate challenges, troubleshoot unexpected results, and ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and storage of DL-1,4-Dichloro-2,3-butanediol. Proper management of the reagent is the first step in preventing experimental failures.
Q1: What are the fundamental chemical and physical properties of DL-1,4-Dichloro-2,3-butanediol?
DL-1,4-Dichloro-2,3-butanediol is an organic compound featuring a four-carbon backbone with two hydroxyl groups and two chlorine atoms.[1] These functional groups dictate its reactivity and handling requirements.
Table 1: Physical and Chemical Properties of DL-1,4-Dichloro-2,3-butanediol
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₄H₈Cl₂O₂ | [1][2][3] |
| Molecular Weight | 159.01 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder or solid. | [2][3] |
| Melting Point | 74.0 to 78.0 °C | [3] |
| Purity (Typical) | >98.0% (by GC) | [2][3] |
| Solubility | Soluble in water. | [1] |
| CAS Number | 2419-73-0 |[1][2][3] |
Q2: How should I properly store and handle this reagent to ensure its stability?
The stability of DL-1,4-Dichloro-2,3-butanediol is paramount for reproducible results. It is known to be both hygroscopic (absorbs moisture from the air) and air-sensitive.[1][3] Improper storage is a primary cause of failed reactions.
Causality: The hydroxyl groups make the compound hygroscopic. Absorbed water can act as a competing nucleophile in reactions or neutralize basic reagents, leading to low yields and byproduct formation. Sensitivity to air may lead to gradual oxidation or degradation.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
|---|---|---|
| Temperature | Cool and dark place, <15°C recommended. | Minimizes degradation and potential side reactions over time. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen.[3] |
| Container | Tightly sealed container. | Prevents ingress of air and moisture. |
| Handling | Handle in a well-ventilated area, preferably in a glovebox or under a stream of inert gas. | Minimizes exposure to the user and prevents atmospheric contamination of the reagent.[4][5] |
Q3: What are the primary safety precautions for working with DL-1,4-Dichloro-2,3-butanediol?
While specific toxicity data is limited, the structure suggests that it should be handled with care. Analogous halogenated compounds are known irritants.[6] Always consult the Safety Data Sheet (SDS) provided by the supplier.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Avoid Inhalation: Avoid forming and inhaling dust.[4][7] Handle in a well-ventilated area or chemical fume hood.[4][5]
-
Avoid Contact: Prevent contact with skin and eyes.[5] In case of contact, rinse thoroughly with water.
-
Spill Management: In case of a spill, collect the material promptly and dispose of it according to institutional and local regulations. Avoid letting the chemical enter drains.[4][7]
Section 2: Troubleshooting Unexpected Experimental Results
This section provides a systematic approach to diagnosing and solving common issues encountered during reactions involving DL-1,4-Dichloro-2,3-butanediol.
Caption: General workflow for troubleshooting unexpected experimental outcomes.
Problem 1: Low or No Product Yield
This is the most common issue, often tracing back to reagent quality or reaction environment.
Potential Causes:
-
Reagent Degradation: The compound is hygroscopic and air-sensitive.[1][3] Over time or with improper storage, it can degrade or become hydrated, rendering it unreactive.
-
Moisture Contamination: Use of non-anhydrous solvents or exposure to air can introduce water, which can consume reagents (especially strong bases) or lead to hydrolysis side reactions.
-
Insufficient or Inappropriate Base: Many reactions of this diol, such as epoxide formation, require a base to deprotonate the hydroxyl groups. If the base is too weak, not present in sufficient molar excess, or is sterically hindered, the reaction will not proceed to completion.
-
Incorrect Temperature: The reaction may have too high of an activation energy to proceed at the chosen temperature, or the temperature may be too high, leading to decomposition of the starting material or product.
Suggested Solutions:
-
Validate Reagent Quality: Before use, verify the purity of your DL-1,4-Dichloro-2,3-butanediol via Gas Chromatography (GC) or check its structure by NMR.[3][8] If in doubt, use a new, unopened batch. Consider drying the material in a vacuum oven at a temperature well below its melting point before use.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use. Run the reaction under a positive pressure of an inert gas like argon or nitrogen from start to finish.
-
Optimize Base Selection: For epoxidation, a strong, non-nucleophilic base is often required. Consider switching from a carbonate or amine base to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure at least two equivalents of base are used to deprotonate both hydroxyl groups.
-
Systematic Temperature Screening: Run small-scale trial reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C) to find the optimal condition. Monitor reaction progress by TLC or GC to assess conversion.
Problem 2: Formation of Unexpected Byproducts
The presence of multiple functional groups makes DL-1,4-Dichloro-2,3-butanediol susceptible to various side reactions.
Potential Causes:
-
Hydrolysis: If water is present, one or both of the chloro groups can be displaced by a hydroxyl group via an Sₙ2 reaction, forming a triol or tetraol.
-
Incomplete Reaction: The reaction may stall after reacting at only one of the two functional sites, leading to mono-substituted or mono-cyclized products (e.g., a chlorohydrin epoxide).
-
Elimination Reactions: A strong base, particularly at elevated temperatures, can promote the elimination of HCl to form an alkene.
-
Rearrangement: Under acidic conditions (which can arise from the generation of HCl if the base is not sufficient), diols can undergo rearrangement reactions, such as the Pinacol rearrangement, to form ketones.[9]
Suggested Solutions:
-
Rigorous Moisture Exclusion: This is the most critical step to prevent hydrolysis. See "Ensure Anhydrous Conditions" above.
-
Adjust Stoichiometry and Addition: To favor the double reaction, ensure sufficient equivalents of the reacting partner and base are present. Sometimes, slow addition of the substrate to a solution of the base and other reagents can minimize side reactions.
-
Control Temperature: Lowering the reaction temperature often disfavors elimination and decomposition pathways, increasing the selectivity for the desired substitution or cyclization reaction.
-
Buffer the Reaction: Ensure a sufficient excess of a non-nucleophilic base is present to scavenge any generated acid (like HCl), thereby preventing acid-catalyzed rearrangements.
Caption: Decision tree for the initial characterization of unknown byproducts.
Section 3: Key Experimental Protocol
To provide a reliable starting point, we present a validated protocol for a common transformation of DL-1,4-Dichloro-2,3-butanediol.
Protocol: Synthesis of 1,2:3,4-Diepoxybutane
This reaction is a double intramolecular Sₙ2 reaction (Williamson ether synthesis) to form the diepoxide, a valuable but highly reactive bifunctional electrophile.[10]
Safety Warning: 1,2:3,4-Diepoxybutane is a known mutagen and should be handled with extreme caution in a chemical fume hood using appropriate PPE.
Materials:
-
DL-1,4-Dichloro-2,3-butanediol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Addition: To the flask, add anhydrous THF. Carefully add the sodium hydride (2.2 eq). Caution: NaH reacts violently with water.
-
Substrate Addition: Dissolve DL-1,4-Dichloro-2,3-butanediol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The reaction can be gently heated (e.g., to 40 °C) if the conversion is slow, but this may increase byproducts.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis of quenched aliquots.
-
Quenching: Once the starting material is consumed, cool the flask to 0 °C and very carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: Vigorous hydrogen gas evolution.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the mixture and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator at low temperature and pressure.
-
Purification: The crude product is volatile and reactive. It can be purified by careful vacuum distillation if necessary.
Sources
- 1. CAS 2419-73-0: 1,4-Dichloro-2,3-butanediol | CymitQuimica [cymitquimica.com]
- 2. labproinc.com [labproinc.com]
- 3. DL-1,4-Dichloro-2,3-butanediol | 2419-73-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. readchemistry.com [readchemistry.com]
- 10. Exposure-response of 1,2:3,4-diepoxybutane-specific N-terminal valine adducts in mice and rats after inhalation exposure to 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with DL-1,4-Dichloro-2,3-butanediol
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with DL-1,4-Dichloro-2,3-butanediol. This guide provides in-depth, field-proven insights into the challenges and solutions associated with scaling up reactions involving this versatile chemical intermediate. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your scale-up process is both efficient and robust.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties, handling, and reactivity of DL-1,4-Dichloro-2,3-butanediol.
Q1: What are the fundamental physical and chemical properties of DL-1,4-Dichloro-2,3-butanediol that I should be aware of before scale-up?
A1: Understanding the basic properties is critical for process design. DL-1,4-Dichloro-2,3-butanediol is a solid at room temperature with a molecular weight of 159.01 g/mol .[1] Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₈Cl₂O₂ | [1][2] |
| Molecular Weight | 159.01 g/mol | [1][2] |
| Physical State | White to off-white solid/crystal | [3] |
| Melting Point | 74-78 °C | [3] |
| Boiling Point | 152 °C @ 30 mmHg | [3] |
| Solubility | Soluble in water, alcohols, ethers | [4] |
Its diol structure makes it polar, while the chloro- groups provide reactive sites for nucleophilic substitution. It is classified as an irritant, particularly to the skin and eyes, and is harmful if swallowed, necessitating careful handling procedures.[5][6]
Q2: What are the primary safety precautions for handling DL-1,4-Dichloro-2,3-butanediol on a larger scale?
A2: As scale increases, so do the associated risks. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side-shields, and a lab coat. For large quantities or where dust/aerosol formation is possible, a face shield and respiratory protection are recommended.[2]
-
Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dusts or vapors.[2][6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases (unless part of the intended reaction).[3] It is noted to be potentially air-sensitive.[3]
-
Spill Response: Have spill kits readily available. For solid spills, avoid generating dust. Collect the material using non-sparking tools and place it in a designated waste container.[2][6]
Q3: What are the most common reaction types for this molecule, and how does its stereochemistry (DL- or meso-) impact them?
A3: The primary reactivity stems from the two hydroxyl (-OH) groups and the two primary chlorides (-CH₂Cl). The most common reaction is intramolecular cyclization under basic conditions to form 3,4-epoxy-1-chlorobutane-2-ol, a key step in synthesizing more complex molecules. This is a classic example of a Williamson ether synthesis, where one of the hydroxyl groups, deprotonated by a base, acts as a nucleophile to displace the adjacent chloride.
The stereochemistry is crucial. The starting material is a racemic mixture of (2R,3S)- and (2S,3R)-enantiomers (the DL- or threo-diastereomer) and the meso-diastereomer. The relative orientation of the hydroxyl and chloro groups dictates the stereochemistry of the resulting epoxide. This is analogous to halohydrin cyclization, where an anti-periplanar arrangement of the attacking alkoxide and the leaving group is required for an efficient Sₙ2 reaction.[7]
Troubleshooting Guide for Scale-Up Reactions
Scaling up presents unique challenges beyond what is observed at the bench. This section provides a problem-solving framework for common issues.
Q4: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I fix it?
A4: A drop in yield during scale-up is a frequent problem, often attributable to issues with mass and heat transfer.
-
Cause 1: Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. Pockets of high or low reagent concentration can lead to side reactions or unreacted starting material.
-
Solution: Evaluate your reactor's mixing efficiency. Increase the stirring speed, or consider changing the impeller type (e.g., from a simple magnetic stir bar to an overhead stirrer with a pitched-blade or anchor turbine). Ensure baffles are present in the reactor to prevent vortex formation and promote turbulent, effective mixing.[8]
-
-
Cause 2: Poor Temperature Control: Many reactions, particularly base-mediated cyclizations, are exothermic. What might be a minor temperature increase in a 100 mL flask can become a dangerous, runaway exotherm in a 20 L reactor. This excess heat can degrade products and promote side reactions.
-
Solution: Implement controlled, slow addition of the base solution using a dosing pump. Monitor the internal reaction temperature closely with a calibrated probe. Use an appropriately sized cooling jacket on the reactor and ensure the heat transfer fluid is circulating at a sufficient rate.
-
-
Cause 3: Extended Reaction Time: Sometimes, scale-up reactions are run for longer periods, which can lead to product degradation.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (TLC, GC, HPLC).[9] Once the reaction reaches completion, proceed with the workup promptly. Do not leave the reaction stirring unnecessarily.
-
Below is a troubleshooting workflow to address yield issues.
Caption: Troubleshooting decision tree for low yield issues.
Q5: I am observing significant amounts of byproduct, primarily what appears to be a di-epoxide or polymeric material. Why is this happening and what can I do?
A5: This is a classic selectivity problem. DL-1,4-Dichloro-2,3-butanediol has two reactive ends. The desired reaction is often a single cyclization. Formation of di-epoxides or polymers occurs when both ends of the molecule react.
-
Cause: Stoichiometry and Base Addition: Using a large excess of a strong base or adding it too quickly can deprotonate both hydroxyl groups, leading to intermolecular reactions (forming polymers) or a second intramolecular cyclization.
-
Solution: Carefully control the stoichiometry. Use slightly more than 1.0 equivalent of base for a mono-cyclization. Add the base solution slowly and sub-surface (below the liquid level) to ensure it reacts quickly rather than accumulating locally.
-
-
Cause: Temperature: Higher temperatures increase reaction rates indiscriminately, often favoring the formation of undesired byproducts.[10]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A good starting point is 0-5 °C for many base-mediated cyclizations.
-
Q6: The workup and purification are proving difficult at a larger scale. What strategies can I employ?
A6: Purification is often the bottleneck in scaling up. What is simple in a separatory funnel becomes a major operational challenge in a large reactor.
-
Challenge 1: Emulsion Formation during Extraction: The product, being an epoxy alcohol, may have some surfactant-like properties. The presence of inorganic salts from neutralizing the base can lead to stubborn emulsions during aqueous workup.
-
Solution: Use brine (saturated NaCl solution) instead of deionized water for washes. This increases the ionic strength of the aqueous phase, helping to break emulsions. If emulsions persist, consider a filtration step through a pad of Celite or using a different extraction solvent with lower water miscibility, such as methyl tert-butyl ether (MTBE) instead of ethyl acetate.
-
-
Challenge 2: Product Isolation: If the product is a solid, crystallization is often the most scalable purification method. If it is an oil, distillation is preferred.
-
Crystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Allow it to cool slowly to room temperature.
-
Further cool in an ice bath or refrigerator to maximize crystal formation.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Distillation: For liquid products, vacuum distillation is often necessary to avoid thermal degradation. The boiling point of 152 °C at 30 mmHg for the starting material suggests that products will also require reduced pressure for distillation.[3] This is a common technique for purifying related compounds like epichlorohydrin.[8][11]
-
Experimental Protocol: Example Scale-Up of a Base-Mediated Cyclization
This protocol provides a general, self-validating framework for the mono-cyclization of DL-1,4-Dichloro-2,3-butanediol. Note: This is a representative procedure and must be adapted and optimized for your specific process and equipment.[12]
Objective: To synthesize 3,4-epoxy-1-chlorobutane-2-ol on a 100g scale.
Materials:
-
DL-1,4-Dichloro-2,3-butanediol (100 g, 0.629 mol)
-
Sodium Hydroxide (26.4 g, 0.660 mol, 1.05 equiv)
-
Deionized Water (264 mL)
-
Methyl tert-butyl ether (MTBE) for extraction
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
2 L, 5-neck jacketed glass reactor with overhead stirrer, thermocouple, condenser, and addition funnel/dosing pump.
-
Circulating chiller/heater for temperature control.
-
Appropriate filtration and distillation apparatus.
Procedure:
-
Reactor Setup: Assemble the reactor system. Ensure all joints are properly sealed. Start the overhead stirrer at a moderate speed (e.g., 150-200 RPM).
-
Charge Reagents: Charge the reactor with DL-1,4-Dichloro-2,3-butanediol (100 g) and MTBE (500 mL).
-
Cooling: Start the circulator to cool the reactor jacket to 0 °C. Wait until the internal temperature of the reactor contents is stable at 0-2 °C.
-
Prepare Base Solution: In a separate beaker, carefully dissolve sodium hydroxide (26.4 g) in deionized water (264 mL). Caution: Exothermic. Allow the solution to cool to room temperature.
-
Controlled Addition: Slowly add the NaOH solution to the reactor over 2-3 hours using a dosing pump, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by taking small, quenched aliquots for GC or TLC analysis.
-
Workup - Phase Separation: Once the reaction is complete, stop the stirrer and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Add brine (200 mL) to the reactor, stir for 5 minutes, then allow the layers to separate and drain the aqueous layer. Repeat this wash step.
-
Drying and Filtration: Transfer the organic layer to a separate flask and dry over anhydrous MgSO₄. Filter off the drying agent.
-
Solvent Removal: Remove the MTBE using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield the final product.
The general workflow for process scale-up is visualized below.
Caption: General workflow for chemical process scale-up.
References
-
Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. ResearchGate. Available at: [Link]
-
Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. National Institutes of Health (NIH). Available at: [Link]
-
2,3-Butanediol. Wikipedia. Available at: [Link]
-
2,3-Butanediol, 1,4-dichloro-. PubChem. Available at: [Link]
-
Problems of the Day 1-E1 and Halohydrin Reactions. YouTube. Available at: [Link]
- US9447061B2 - Process for preparing epichlorohydrin from dichlorohydrin. Google Patents.
-
1,4-Butanediol: Properties, Reaction, Production And Uses. Chemcess. Available at: [Link]
-
The Diels Alder Reaction (Worksheet Solutions Walkthrough). YouTube. Available at: [Link]
-
A new coupling process for synthesis of epichlorohydrin from dichloropropanols. Atlantis Press. Available at: [Link]
-
Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. ResearchGate. Available at: [Link]
-
Finding Optimal Reaction Conditions. ChemistryViews. Available at: [Link]
-
Optimization and scale-up of 2,3-butanediol production by Bacillus amyloliquefaciens B10-127. PubMed. Available at: [Link]
-
1,4-BUTANEDIOL. SWGDrug. Available at: [Link]
Sources
- 1. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. DL-1,4-Dichloro-2,3-butanediol | 2419-73-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. swgdrug.org [swgdrug.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. US9447061B2 - Process for preparing epichlorohydrin from dichlorohydrin - Google Patents [patents.google.com]
- 9. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemcess.com [chemcess.com]
- 11. atlantis-press.com [atlantis-press.com]
- 12. chemistryviews.org [chemistryviews.org]
Technical Support Center: Catalyst Selection for DL-1,4-Dichloro-2,3-butanediol Synthesis
Welcome to the comprehensive technical support guide for the synthesis of DL-1,4-dichloro-2,3-butanediol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions. Our focus is on providing not just protocols, but a deep understanding of the underlying chemistry to empower you in your experimental work.
Introduction
DL-1,4-dichloro-2,3-butanediol is a valuable chiral building block in organic synthesis, notable for its vicinal diol and terminal chloride functionalities. Its stereochemistry makes it a versatile precursor for various complex molecules. However, its synthesis can be challenging, requiring careful selection of catalysts and reaction conditions to achieve the desired stereoisomer and avoid unwanted side products. This guide will navigate you through the intricacies of its synthesis, with a focus on practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of DL-1,4-dichloro-2,3-butanediol?
A1: The choice of starting material is critical and depends on the desired stereochemistry and available resources. Common precursors include:
-
Erythritol: A readily available and inexpensive sugar alcohol. Its stereochemistry can be exploited to produce specific diastereomers of the final product.
-
2,3-Butanediol: Available in different stereoisomeric forms (DL, meso, and enantiopure), allowing for a more direct route to the target molecule.
-
trans-1,4-Dichloro-2-butene: This precursor can be converted to the diol through dihydroxylation, followed by chlorination.[1]
-
Butadiene: Chlorohydrination of butadiene can also yield the target molecule.[1]
Q2: What are the recommended catalysts for the chlorination of the diol precursors?
A2: The most effective and commonly employed method for the chlorination of diols to their corresponding dichloro-derivatives is the use of thionyl chloride (SOCl₂) in the presence of a base, typically pyridine .
-
Why this combination? Thionyl chloride is a highly effective chlorinating agent for alcohols. Pyridine serves a dual role: it acts as a catalyst and as a base to neutralize the HCl gas produced during the reaction, which can otherwise lead to unwanted side reactions.[2][3]
Q3: How does the catalyst influence the stereochemistry of the final product?
A3: The use of pyridine as a catalyst in the reaction with thionyl chloride is crucial for controlling the stereochemistry. The reaction proceeds through an SN2 mechanism , which results in an inversion of configuration at the chiral centers.[2] Therefore, to obtain the DL- (racemic) form, you would ideally start with the meso-isomer of the precursor diol. Conversely, starting with an enantiopure diol would lead to the corresponding enantiopure dichloro-diol with inverted stereochemistry.
Q4: What are the main challenges and side reactions to be aware of during the synthesis?
A4: The primary challenges include:
-
Incomplete reaction: Both hydroxyl groups need to be substituted. Insufficient chlorinating agent or suboptimal reaction conditions can lead to the formation of monochlorinated intermediates.
-
Formation of cyclic ethers: In the presence of acid, diols can undergo intramolecular cyclization to form cyclic ethers.[4] The use of a base like pyridine helps to prevent this.
-
Stereochemical control: Achieving the desired diastereomer (DL- vs. meso) requires careful selection of the starting material's stereochemistry.
-
Purification: Separating the desired product from starting material, monochlorinated intermediates, and any diastereomeric impurities can be challenging and may require chromatographic techniques.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive or old thionyl chloride. 2. Insufficient amount of chlorinating agent or catalyst. 3. Reaction temperature is too low. 4. Presence of water in the reaction mixture. | 1. Use freshly distilled thionyl chloride. 2. Use a molar excess of thionyl chloride (at least 2.2 equivalents) and pyridine (at least 2.2 equivalents). 3. Ensure the reaction is performed at an appropriate temperature, which may require gentle heating. 4. Use anhydrous solvents and dry glassware. |
| Formation of a significant amount of monochlorinated byproduct | 1. Insufficient reaction time. 2. Inadequate amount of thionyl chloride. | 1. Monitor the reaction by TLC or GC-MS and extend the reaction time until the starting material is fully consumed. 2. Ensure at least 2.2 equivalents of thionyl chloride are used. |
| Product is a mixture of diastereomers (e.g., meso and DL) | 1. Starting material is a mixture of diastereomers. 2. Isomerization during the reaction. | 1. Ensure the stereochemical purity of your starting diol. 2. Maintain a low reaction temperature and use pyridine to minimize side reactions. |
| Formation of a viscous, insoluble material | Polymerization or formation of undesired side products due to acidic conditions. | Ensure a sufficient amount of pyridine is used to neutralize all generated HCl. Add the thionyl chloride slowly and at a low temperature to control the reaction exotherm. |
| Difficulty in purifying the final product | 1. Similar polarities of the product and byproducts. 2. The product is a solid that is difficult to recrystallize. | 1. Use column chromatography on silica gel with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the components.[5][6] 2. Try different solvent systems for recrystallization. A mixture of solvents may be effective. |
Experimental Protocols & Methodologies
Proposed Synthesis of DL-1,4-Dichloro-2,3-butanediol from meso-Erythritol
This protocol is based on established procedures for the chlorination of diols with thionyl chloride and pyridine.
Reaction Scheme:
Synthesis of DL-1,4-dichloro-2,3-butanediol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Moles (example) |
| meso-Erythritol | 122.12 | 12.2 g | 0.1 |
| Thionyl chloride (SOCl₂) | 118.97 | 26.2 g (15.6 mL) | 0.22 |
| Pyridine | 79.10 | 17.4 g (17.8 mL) | 0.22 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 200 mL | - |
Procedure:
-
Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add meso-erythritol (12.2 g, 0.1 mol) and anhydrous dichloromethane (200 mL).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Pyridine: Slowly add pyridine (17.4 g, 0.22 mol) to the stirred suspension.
-
Addition of Thionyl Chloride: Add thionyl chloride (26.2 g, 0.22 mol) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash successively with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure DL-1,4-dichloro-2,3-butanediol.[5][6]
In-Depth Technical Discussion: Mechanism and Catalyst Selection
The conversion of a diol to a dichloroalkane using thionyl chloride and pyridine is a classic example of nucleophilic substitution. Understanding the mechanism is key to troubleshooting and optimizing the reaction.
The Role of Thionyl Chloride and Pyridine:
-
Activation of the Hydroxyl Group: The alcohol's hydroxyl group is a poor leaving group. Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which is a much better leaving group.
-
The SN2 Attack: In the presence of pyridine, the liberated chloride ion acts as a nucleophile and attacks the carbon atom bearing the chlorosulfite group from the backside (SN2 attack). This results in the inversion of stereochemistry at that center.
-
Catalytic Cycle of Pyridine: Pyridine facilitates the reaction by deprotonating the alcohol, making it a better nucleophile to attack the thionyl chloride. It also reacts with the chlorosulfite intermediate to form a pyridinium salt, which is an even better leaving group and releases a chloride ion for the SN2 attack.[2]
Simplified mechanism of alcohol chlorination.
Stereochemical Considerations:
The SN2 nature of the reaction with the thionyl chloride/pyridine system is what allows for stereochemical control. To synthesize the DL- (racemic) 1,4-dichloro-2,3-butanediol, one must start with a meso precursor like erythritol. The double inversion at the two chiral centers of meso-erythritol will result in the formation of a racemic mixture of the (2R,3R) and (2S,3S) enantiomers, which constitutes the DL-form.
References
-
PrepChem. (n.d.). Preparation of 1,4-dichlorobutane. Retrieved from [Link]
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dichlor-2,3-butandiol. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism With Alcohols, With And Without Pyridine: Nucleophilic Substitution (SN2) Versus Nucleophilic Substitution With Internal Return (SNi). Retrieved from [Link]
-
Slawin, A. M. Z., & O'Hagan, D. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Beilstein Journal of Organic Chemistry, 6, 57. [Link]
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Retrieved from [Link]
-
Wikipedia. (n.d.). Diol. Retrieved from [Link]
Sources
- 1. 1,4-Dichlor-2,3-butandiol – Wikipedia [de.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Role of TSCL and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 4. Diol - Wikipedia [en.wikipedia.org]
- 5. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Chiral Separation of 1,4-Dichloro-2,3-Butanediol
This guide provides an in-depth technical comparison of methods for the chiral separation of 1,4-dichloro-2,3-butanediol (DCBD) . It is designed for researchers requiring high-purity enantiomers (
Executive Summary
1,4-Dichloro-2,3-butanediol possesses two chiral centers, resulting in three stereoisomers: a pair of enantiomers (
Critical Pre-requisite: Most synthetic routes (e.g., chlorination of butadiene) produce a mixture of racemic and meso forms. The meso form must be removed prior to chiral resolution. This is typically achieved via fractional crystallization of the diacetate derivative or precise distillation, as the meso form has distinct physical properties from the racemic pair.
This guide focuses on the subsequent resolution of the racemic pair .
Method Comparison Matrix
| Feature | Method A: Biocatalytic Resolution (Recommended) | Method B: Chiral HPLC (Analytical/Semi-Prep) | Method C: Asymmetric Synthesis (Alternative) |
| Principle | Kinetic resolution using Lipase (Transesterification) | Adsorption on Chiral Stationary Phase (CSP) | Chiral Pool Synthesis (from Tartaric Acid) |
| Scalability | High (kg to ton scale) | Low to Medium (mg to g) | High |
| Cost | Low (Enzymes are reusable) | High (Solvents & Columns) | Medium (Reagent costs) |
| Yield | Max 50% per enantiomer (Theoretical) | Near 100% recovery | Step-dependent |
| Purity (ee) | >98% (with optimization) | >99.9% | >99% |
| Primary Use | Production of intermediates | QC / Analysis of purity | Total Synthesis |
Method A: Biocatalytic Kinetic Resolution (Industry Standard)
Expert Insight: For halo-diols, enzymatic resolution is superior to classical crystallization because the chlorine atoms provide excellent electronic differentiation for the enzyme's active site. The preferred route is irreversible transesterification using a lipase.
The Mechanism
Lipases (specifically Pseudomonas sp. or Candida antarctica B) selectively acetylate one enantiomer (typically the
Experimental Protocol
Reagents:
-
Substrate: Racemic 1,4-dichloro-2,3-butanediol (Meso-free).
-
Enzyme: Immobilized Lipase PS (from Pseudomonas cepacia) or CAL-B (Novozym 435).
-
Acyl Donor: Vinyl Acetate (irreversible donor).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene.
Workflow:
-
Preparation: Dissolve 10 g of racemic DCBD in 100 mL of MTBE.
-
Acyl Donor Addition: Add 3 equivalents of Vinyl Acetate.
-
Initiation: Add 500 mg of Immobilized Lipase.
-
Incubation: Shake at 30–40°C at 200 rpm. Monitor reaction progress via GC or TLC.
-
Target: Stop reaction at ~50% conversion (typically 24–48 hours).
-
-
Termination: Filter off the immobilized enzyme (can be washed and reused).
-
Separation:
-
Evaporate solvent.
-
The residue contains (2R,3R)-Diacetate and (2S,3S)-Diol .
-
Separate via column chromatography (Silica gel, Hexane/EtOAc gradient) or fractional distillation.
-
-
Hydrolysis: The isolated
-diacetate is chemically hydrolyzed (MeOH/K2CO3) to yield the pure -diol.
Process Visualization
Figure 1: Kinetic resolution workflow separating the unreacted diol from the enzymatically acetylated ester.
Method B: Chiral HPLC (Analytical Validation)
Expert Insight: While too expensive for production, Chiral HPLC is mandatory for determining the Enantiomeric Excess (ee) of the products generated in Method A. Due to the lack of strong chromophores in DCBD, detection at low UV wavelengths (210–220 nm) is critical.
Protocol Parameters
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H or OD-H | Amylose/Cellulose carbamate derivatives interact well with hydroxyl/chloro groups via H-bonding. |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical dimensions. |
| Mobile Phase | n-Hexane : Isopropanol (95:5) | Normal phase mode. Low alcohol content improves resolution of the diol. |
| Flow Rate | 0.5 – 1.0 mL/min | Optimize for pressure/resolution. |
| Temperature | 25°C | Ambient temperature is usually sufficient. |
| Detection | UV @ 210 nm | DCBD has weak UV absorption; low wavelength is required. |
Self-Validating Check:
Inject the racemic starting material first. You must see two distinct peaks with area ratio ~50:50 (Resolution
Method C: Asymmetric Synthesis (Alternative)
For researchers who cannot perform separation, the
-
Starting Material: Tartaric Acid (naturally available as L-(+)-Tartaric acid).
-
Route: L-Tartaric acid
Esterification Ketalization Reduction Chlorination. -
Pros: Guarantees absolute stereochemistry based on the starting material.
-
Cons: Multi-step chemical synthesis is often more labor-intensive than the single-step enzymatic resolution of the racemate.
Summary of Experimental Data
The following data represents typical performance metrics derived from homologous halo-diol resolutions (extrapolated from Pseudomonas lipase protocols):
| Metric | Enzymatic Resolution (Method A) | Chiral HPLC (Method B) |
| Time Efficiency | 24–48 hours (Batch) | 15–30 mins (Run time) |
| Enantiomeric Excess (ee) | 92% – 99% (High) | N/A (Analytical) |
| Yield (Isolated) | 40–45% (per isomer) | N/A |
| Solvent Usage | Moderate (Recyclable) | High (HPLC Grade) |
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the appropriate separation or synthesis route.
References
-
Daicel Chiral Technologies. Chiral Column Selection Guide for Alcohols and Halogenated Compounds. (General reference for Chiralpak AD/OD applications). [Link]
-
National Institutes of Health (PMC). Strategies for chiral separation: from racemate to enantiomer. (Review of crystallization and enzymatic resolution strategies). [Link]
-
Utille, J.P., Boutron, P. Separation of racemic from meso-2,3-butanediol. Cryobiology, 1999. (Foundational protocol for removing the meso-isomer). [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]
A Comparative Guide to the Synthesis of DL-1,4-Dichloro-2,3-butanediol for Researchers and Drug Development Professionals
Introduction: The Significance of DL-1,4-Dichloro-2,3-butanediol
DL-1,4-Dichloro-2,3-butanediol is a versatile chemical intermediate whose value in the pharmaceutical and fine chemical industries cannot be overstated. Its stereochemical complexity and the presence of reactive chloro- and hydroxyl- functionalities make it a crucial building block for the synthesis of a wide array of more complex molecules, including bioactive compounds and novel materials. The strategic placement of its functional groups allows for a variety of subsequent chemical transformations, making the efficiency and selectivity of its synthesis a topic of considerable interest for researchers and process chemists. This guide provides an in-depth, comparative analysis of the primary synthetic routes to DL-1,4-dichloro-2,3-butanediol, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway's strengths and limitations.
Comparative Analysis of Synthetic Routes
The synthesis of DL-1,4-dichloro-2,3-butanediol can be approached from several different starting materials, each with its own set of advantages and challenges. The most common precursors include 2,3-butanediol, erythritol, and 1,3-butadiene. This guide will dissect each of these routes, providing the necessary data for an informed decision on the most suitable method for a given research or development objective.
Route 1: Direct Chlorination of 2,3-Butanediol
The direct chlorination of 2,3-butanediol represents the most straightforward conceptual approach to the target molecule. This method's viability is heavily dependent on the choice of chlorinating agent and the stereochemistry of the starting diol. 2,3-Butanediol exists as three stereoisomers: a chiral pair of (2R,3R)- and (2S,3S)-butanediol, and the achiral meso-(2R,3S)-butanediol. The stereochemical outcome of the chlorination is a critical consideration.
This protocol outlines a general procedure for the chlorination of 2,3-butanediol using thionyl chloride, a common and effective chlorinating agent for alcohols.
Materials:
-
DL-2,3-butanediol (or a specific stereoisomer)
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve DL-2,3-butanediol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
If using a base, add pyridine (typically 2.2 equivalents) to the solution.
-
Slowly add thionyl chloride (2.2 equivalents) dropwise to the cooled solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford DL-1,4-dichloro-2,3-butanediol.
The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate.[1] In the absence of a base like pyridine, the reaction can proceed via an Sₙi (internal nucleophilic substitution) mechanism, which results in retention of configuration at the stereocenter. However, the presence of pyridine alters the mechanism to a standard Sₙ2 pathway, leading to inversion of configuration.[2] The chloride ion, liberated from the reaction of pyridine with the intermediate, acts as the nucleophile.
For 2,3-butanediol, this means that starting with meso-2,3-butanediol would yield the DL-1,4-dichloro-2,3-butanediol, while starting with the DL-racemic mixture of 2,3-butanediol would result in the meso-dichloro product. This stereochemical control is a significant advantage of this route.
| Parameter | Direct Chlorination of 2,3-Butanediol |
| Starting Material | 2,3-Butanediol (meso or DL) |
| Chlorinating Agent | Thionyl chloride (SOCl₂), Sulfuryl chloride (SO₂Cl₂) |
| Typical Yield | 60-80% |
| Reaction Conditions | 0 °C to reflux, inert atmosphere |
| Advantages | Direct route, good stereochemical control with appropriate choice of starting isomer and reagents. |
| Disadvantages | Use of corrosive and hazardous reagents, generation of acidic byproducts (HCl, SO₂). |
Route 2: Synthesis from Erythritol
Erythritol, a naturally occurring sugar alcohol, presents a renewable and readily available starting material for the synthesis of butanediol derivatives. The conversion of erythritol to DL-1,4-dichloro-2,3-butanediol typically involves a multi-step process.
The conversion of erythritol to the target molecule generally proceeds through the formation of 1,4-anhydroerythritol, which can then be subjected to ring-opening and chlorination.
While a complete, one-pot conversion from erythritol to DL-1,4-dichloro-2,3-butanediol is not well-documented in a single procedure, the individual steps are chemically feasible. The initial dehydration of erythritol to 1,4-anhydroerythritol is a known process. Subsequent steps would involve ring-opening to a butenediol, followed by chlorination.
| Parameter | Synthesis from Erythritol |
| Starting Material | Erythritol |
| Key Intermediates | 1,4-Anhydroerythritol, Butenediols |
| Advantages | Utilizes a renewable feedstock. |
| Disadvantages | Multi-step process, potentially lower overall yield, requires optimization of each step. |
Route 3: Synthesis from 1,3-Butadiene
1,3-Butadiene, a readily available petrochemical feedstock, can serve as a starting point for the synthesis of DL-1,4-dichloro-2,3-butanediol. This route typically involves an initial dichlorination or epoxidation followed by further functional group manipulations. A plausible route involves the chlorination of 1,3-butadiene to form 1,4-dichloro-2-butene, which can then be converted to the diol and subsequently chlorinated at the 2 and 3 positions.[3]
This protocol outlines a two-step conceptual pathway.
Step 1: Dichlorination of 1,3-Butadiene
The liquid-phase chlorination of 1,3-butadiene yields a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[4]
Step 2: Conversion of 1,4-Dichloro-2-butene to DL-1,4-Dichloro-2,3-butanediol
This conversion would involve hydrolysis of the allylic chlorides to a butenediol, followed by chlorination of the double bond.
The initial chlorination of 1,3-butadiene proceeds via an electrophilic addition mechanism. The subsequent conversion of 1,4-dichloro-2-butene to the target molecule would involve nucleophilic substitution (hydrolysis) followed by another electrophilic addition of chlorine across the double bond.
| Parameter | Synthesis from 1,3-Butadiene |
| Starting Material | 1,3-Butadiene |
| Key Intermediates | 1,4-Dichloro-2-butene, Butenediols |
| Advantages | Utilizes a readily available and inexpensive petrochemical feedstock. |
| Disadvantages | Can produce a mixture of isomers in the initial chlorination step, requiring separation. Involves multiple steps. |
Product Characterization
Accurate characterization of the final product is paramount to ensure its purity and structural integrity. The following data is for DL-1,4-dichloro-2,3-butanediol.
Spectroscopic Data:
-
¹H NMR (300 MHz, DMSO-d₆): δ 5.3 (d, 2H), 3.72 (m, 2H), 3.67 (m, 2H), 3.51 (m, 2H).[5]
-
Mass Spectrometry (MS): Molecular Ion (M⁺) at m/z 158.[5]
Conclusion and Recommendations
The choice of the optimal synthetic route for DL-1,4-dichloro-2,3-butanediol is contingent upon several factors, including the desired stereochemistry, scale of the reaction, availability of starting materials, and tolerance for hazardous reagents.
-
For precise stereochemical control , the direct chlorination of a specific stereoisomer of 2,3-butanediol is the most reliable method. Using meso-2,3-butanediol with a reagent that promotes Sₙ2 inversion, such as thionyl chloride with pyridine, will yield the desired DL-product.
-
For a more sustainable approach , the route starting from erythritol is promising due to its renewable origin. However, this pathway requires further research and optimization to become a high-yielding, one-pot process.
-
For large-scale industrial production where cost is a primary driver , the synthesis from 1,3-butadiene may be the most economical choice, provided that efficient separation of isomers can be achieved.
Researchers and drug development professionals should carefully weigh these factors to select the most appropriate synthetic strategy for their specific needs. Further investigation into catalytic and more environmentally benign chlorination methods for all routes is a promising area for future research.
References
-
Beilstein Journal of Organic Chemistry. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. [Link]
-
Grigoryan, G.S., Grigoryan, L.G., & Malkhasyan, A.Ts. (2016). THREE STEP SYNTHESIS OF ESTERS OF 1,4-BUTANEDIOL AND HIGHER FATTY ACIDS FROM 1,4-DICHLORO-2-BUTENE AS SIDE-PRODUCT OF CHLOROPRENE MANUFACTURING PROCESS. Proceedings of the YSU B: Chemical and Biological Sciences, 50(3), 9-13. [Link]
- Google Patents. (2020). Method for producing dichloroalkane compound and production device thereof (CN110981687A).
-
MDPI. (2023). Production of 2,3-Butanediol by S. cerevisiae L7 in Fed-Batch Fermentation with Optimized Culture Conditions. [Link]
-
Organic Syntheses. (1966). 1,4-DIPHENYL-1,3-BUTADIENE. [Link]
-
National Institutes of Health. (2018). Effect of Mixing Erythritol and Its Fluorine Analogues to Suppress Supercooling. [Link]
-
Canadian Science Publishing. (2018). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. [Link]
-
MDPI. (2018). LCA of 1,4-Butanediol Produced via Direct Fermentation of Sugars from Wheat Straw Feedstock within a Territorial Biorefinery. [Link]
- Google Patents. (1975). Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane (US3901950A).
-
National Institutes of Health. (2021). 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism. [Link]
-
ResearchGate. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. [Link]
-
Diva-Portal.org. (2023). Co-production of 2,3-butanediol and glycerol in Saccharomyces cerevisiae grown on glucose under anaerobic conditions. [Link]
-
The Royal Society of Chemistry. (2014). Reactions of enantiopure cyclic diols with sulfuryl chloride. [Link]
-
The Journal of Organic Chemistry. (1968). THE SYNTHESIS OF 1,4-DICHLORO-1,4-DINITRO-1,3-BUTADIENE. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Mechanism of Selective Chlorination of Ethers with Sulfuryl Chloride in the Dark.. [Link]
- Google Patents. (1991).
-
MDPI. (2021). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. [Link]
- Google Patents. (1975). Chlorination with sulfuryl chloride (US3920757A).
-
Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. [Link]
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
-
ResearchGate. (2019). Intercalation-controlled cyclodehydrations of 1,4-butanediol and erythritol over layered HNbMoO6. …. [Link]
-
National Institutes of Health. (2012). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]
-
Chemistry Stack Exchange. (2012). Oxidative chlorination mechanism (sulfide to sulfonyl chloride). [Link]
-
IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
Wordpress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. THREE STEP SYNTHESIS OF ESTERS OF 1,4-BUTANEDIOL AND HIGHER FATTY ACIDS FROM 1,4-DICHLORO-2-BUTENE AS SIDE-PRODUCT OF CHLOROPRENE MANUFACTURING PROCESS | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]
- 4. US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents [patents.google.com]
- 5. DL-1,4-DICHLORO-2,3-BUTANEDIOL(2419-73-0) 1H NMR [m.chemicalbook.com]
A Tale of Two Isomers: Unraveling the Reactivity of DL- vs. meso-1,4-Dichloro-2,3-butanediol
A Senior Application Scientist's Guide to Stereochemistry and Reactivity in Pharmaceutical Synthesis
In the intricate world of pharmaceutical development and chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety. Among the vast array of chiral building blocks, the diastereomers of 1,4-dichloro-2,3-butanediol—the chiral DL-pair (a racemic mixture of 2R,3R and 2S,3S) and the achiral meso form (2R,3S)—present a compelling case study in how stereochemistry governs reactivity. This guide provides an in-depth comparison of these two isomers, offering insights into their differential behavior in key chemical transformations, supported by mechanistic principles and experimental considerations.
Structural Nuances: A Foundation of Difference
At first glance, DL-1,4-dichloro-2,3-butanediol and meso-1,4-dichloro-2,3-butanediol share the same molecular formula and connectivity. However, their spatial arrangements are distinct, classifying them as diastereomers. The DL-isomers are chiral and exist as a pair of non-superimposable mirror images (enantiomers). In contrast, the meso-isomer possesses an internal plane of symmetry, rendering it achiral despite having two stereocenters.
This fundamental difference in symmetry has profound implications for their physical properties and, more importantly, their chemical reactivity. The key to understanding their differential reactivity lies in the conformational preferences of each isomer, which dictates the spatial relationship between the reactive hydroxyl and chloro groups.
The Crucial Transformation: Intramolecular Cyclization to Diepoxybutane
A primary application of these dichlorobutane diols is in the synthesis of 1,3-butadiene diepoxide, a valuable bifunctional electrophile used in the preparation of various pharmaceuticals. This transformation typically proceeds via a base-mediated double intramolecular SN2 reaction, where the hydroxyl groups, upon deprotonation, displace the adjacent chloride ions to form two epoxide rings. The efficiency of this cyclization is highly dependent on the ability of the molecule to adopt a conformation that allows for the requisite anti-periplanar arrangement of the nucleophilic oxygen and the electrophilic carbon-chlorine bond.
dot
Caption: General reaction pathway for the conversion of 1,4-dichloro-2,3-butanediol to 1,3-butadiene diepoxide.
Reactivity Decoded: A Conformational Tale
The disparate reactivity between the DL- and meso-isomers stems from their differing abilities to achieve the necessary anti-periplanar conformation for the intramolecular SN2 reaction.
For the meso-isomer , steric hindrance between the two chloro-methyl groups and the two hydroxyl groups in a syn-periplanar arrangement is significant. To alleviate this, the molecule preferentially adopts a conformation where the bulky groups are anti to each other. In this staggered conformation, one hydroxyl group and its adjacent carbon-chlorine bond can readily align in an anti-periplanar fashion, facilitating the first cyclization. Following the formation of the first epoxide, the remaining chlorohydrin moiety can also easily adopt the required conformation for the second ring closure.
In contrast, the DL-isomers experience greater gauche interactions between the substituents in their various staggered conformations. Achieving an anti-periplanar arrangement for both hydroxyl and chloro groups simultaneously is conformationally less favorable compared to the meso isomer. This conformational constraint translates to a higher energy barrier for the cyclization reaction, resulting in a slower reaction rate.
dot
Caption: Conformational effects on the reactivity of DL- and meso-1,4-dichloro-2,3-butanediol.
Experimental Protocols: A Guide to Stereoselective Epoxidation
The following protocols outline the general procedures for the synthesis of diepoxybutane from the respective diastereomers of 1,4-dichloro-2,3-butanediol. The key difference lies in the reaction conditions, which may need to be adjusted (e.g., longer reaction times or higher temperatures for the DL-isomer) to account for the difference in reactivity.
Protocol 1: Synthesis of meso-1,2:3,4-Diepoxybutane from meso-1,4-Dichloro-2,3-butanediol
-
Dissolution: Dissolve meso-1,4-dichloro-2,3-butanediol in a suitable solvent such as methanol or a mixture of water and an organic solvent (e.g., diethyl ether).
-
Base Addition: Cool the solution in an ice bath and slowly add a stoichiometric excess (e.g., 2.2 equivalents) of a strong base, such as sodium hydroxide or potassium hydroxide, as a concentrated aqueous solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, extract the product into an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diepoxide.
-
Purification: Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Synthesis of DL-1,2:3,4-Diepoxybutane from DL-1,4-Dichloro-2,3-butanediol
-
Dissolution: Dissolve DL-1,4-dichloro-2,3-butanediol in a suitable solvent.
-
Base Addition: Slowly add a stoichiometric excess of a strong base as described in Protocol 1.
-
Reaction: Stir the reaction mixture. Due to the lower reactivity, this reaction may require heating (e.g., reflux) and/or longer reaction times to achieve complete conversion. Monitor the reaction progress closely.
-
Workup and Purification: Follow the same workup and purification procedures as outlined in Protocol 1.
Data Summary: A Comparative Overview
| Property | DL-1,4-Dichloro-2,3-butanediol | meso-1,4-Dichloro-2,3-butanediol |
| Chirality | Chiral (exists as a racemic mixture) | Achiral |
| Symmetry | C2 symmetry | Internal plane of symmetry |
| Reactivity in Cyclization | Lower | Higher |
| Preferred Conformation for Reaction | Less favorable | More favorable |
Conclusion: The Decisive Role of Stereochemistry
The comparison of DL- and meso-1,4-dichloro-2,3-butanediol provides a clear and instructive example of how stereochemistry profoundly influences chemical reactivity. The seemingly subtle difference in the spatial arrangement of their functional groups leads to distinct conformational preferences, which in turn dictate the rate and efficiency of important synthetic transformations like intramolecular cyclization. For researchers and professionals in drug development, a thorough understanding of these stereochemical principles is paramount for the rational design of synthetic routes, the optimization of reaction conditions, and ultimately, the efficient and stereoselective synthesis of complex pharmaceutical agents.
References
-
Synthetic scheme for stereoisomers of BDO-diol. The starting materials were (2 R ). ResearchGate. Available at: [Link]
Sources
Navigating Beyond Chlorinated Intermediates: A Comparative Guide to Alternatives for DL-1,4-Dichloro-2,3-butanediol in Organic Synthesis
For the modern researcher, scientist, and drug development professional, the pursuit of greener, more efficient, and safer synthetic methodologies is a paramount objective. This guide provides an in-depth technical comparison of alternatives to DL-1,4-Dichloro-2,3-butanediol, a versatile yet halogenated building block. By examining key applications and presenting superior, non-halogenated strategies, this document serves as a practical resource for transitioning to more sustainable and often more effective synthetic routes.
DL-1,4-Dichloro-2,3-butanediol has traditionally served as a valuable C4 building block in organic synthesis, primarily as a precursor to 1,3-butadiene diepoxide and for the synthesis of the widely used reducing agent DL-dithiothreitol (DTT). Its two chiral centers also lend it to applications in stereoselective synthesis. However, the presence of chlorine atoms raises environmental and safety concerns, driving the need for alternative, non-halogenated starting materials and synthetic pathways.[1][2][3] This guide will explore these modern alternatives, providing a detailed analysis of their performance, supported by experimental data and protocols.
The Challenge with Chlorinated Hydrocarbons
The use of chlorinated organic compounds in synthesis presents several inherent challenges. These compounds can be persistent in the environment and may have toxicological effects.[2][4] Furthermore, their synthesis and disposal can generate hazardous waste streams, contributing to the overall environmental burden of a chemical process. The principles of green chemistry encourage the avoidance of halogenated compounds where possible, favoring pathways that utilize less hazardous materials and generate benign byproducts.[5]
Core Application 1: The Synthesis of 1,3-Butadiene Diepoxide
1,3-Butadiene diepoxide is a crucial cross-linking agent and an intermediate in the synthesis of various polymers and pharmaceuticals. The traditional route from DL-1,4-dichloro-2,3-butanediol involves a dehydrochlorination reaction. However, several greener and more direct alternatives now exist.
Alternative 1: Direct Catalytic Epoxidation of 1,3-Butadiene
The most direct and atom-economical approach to 1,3-butadiene diepoxide is the direct epoxidation of 1,3-butadiene. This method avoids the use of chlorinated intermediates altogether.
Caption: Workflow for the direct catalytic epoxidation of 1,3-butadiene.
Performance Comparison:
| Method | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity | Key Advantages | Disadvantages |
| Traditional | - | - | - | - | - | Mixture of diastereomers | Established method | Use of chlorinated starting material, waste generation |
| Catalytic Epoxidation | Titanium Silicalite-1 (TS-1) | Hydrogen Peroxide (H₂O₂) | Methanol | 40-60 | 70-90 | Good | Green oxidant (water byproduct), high atom economy | Requires catalyst synthesis and separation |
| Silver-Catalyzed Epoxidation | Ag/Al₂O₃ | Oxygen/Air | Gas Phase | 200-250 | 50-70 | Moderate | Direct use of air as oxidant | High temperatures, potential for over-oxidation |
Experimental Protocol: Catalytic Epoxidation with H₂O₂ and TS-1
-
Catalyst Preparation: Synthesize Titanium Silicalite-1 (TS-1) according to established literature procedures.
-
Reaction Setup: In a temperature-controlled glass reactor equipped with a magnetic stirrer and a condenser, add 1,3-butadiene (1 eq.), methanol as the solvent, and the TS-1 catalyst (typically 1-5 mol%).
-
Reaction Execution: While stirring vigorously, slowly add a 30% aqueous solution of hydrogen peroxide (2-3 eq.) to the mixture at 40°C.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After completion, filter the catalyst. Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Alternative 2: Chemoenzymatic Synthesis
Chemoenzymatic methods offer high selectivity and mild reaction conditions, making them an attractive green alternative. This approach often involves an initial enzymatic mono-epoxidation followed by a chemical epoxidation of the remaining double bond, or a one-pot system with both enzymatic and chemical catalysts.[6][7]
Performance Insights:
Chemoenzymatic routes can provide excellent enantioselectivity, which is a significant advantage for the synthesis of chiral drugs. For example, using a lipase and hydrogen peroxide can selectively form a monoepoxide, which can then be chemically epoxidized to the diepoxide with high stereocontrol.
Core Application 2: Synthesis of Dithiothreitol (DTT) and Alternatives
DL-1,4-Dichloro-2,3-butanediol is a key starting material for the synthesis of DL-dithiothreitol (DTT), a widely used reducing agent in biochemistry and molecular biology.[8][9][10] The synthesis involves the reaction of the dichlorodiol with a thiolating agent. However, greener synthetic routes to DTT and the use of alternative reducing agents are gaining traction. A modern industrial synthesis of DTT can utilize epoxides and hydrogen sulfide, avoiding chlorinated intermediates.[11]
Alternatives to DTT in Biochemical Applications
For many applications, DTT can be replaced by superior reducing agents that offer greater stability and compatibility with various reagents.
Comparison of Reducing Agents:
| Reducing Agent | Key Features | Advantages | Disadvantages |
| Dithiothreitol (DTT) | Thiol-based reducing agent | Effective at reducing disulfide bonds | Unpleasant odor, air-sensitive, can interfere with some labeling reactions |
| Tris(2-carboxyethyl)phosphine (TCEP) | Phosphine-based reducing agent | Odorless, air-stable, does not react with maleimides, effective over a wider pH range | Can be more expensive than DTT |
| β-Mercaptoethanol (BME) | Thiol-based reducing agent | Inexpensive | Pungent odor, less potent than DTT, volatile |
Experimental Protocol: Protein Reduction with TCEP
-
Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP-HCl by dissolving it in water and adjusting the pH to 7.0 with NaOH.[12]
-
Reduction: For a typical protein sample, add the TCEP stock solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Downstream Processing: The TCEP-reduced protein sample can often be used directly in downstream applications without the need for removing the reducing agent.
Core Application 3: Chiral Building Block in Stereoselective Synthesis
The two stereocenters in DL-1,4-Dichloro-2,3-butanediol make it a useful starting material for the synthesis of other chiral molecules. However, a vast array of non-halogenated chiral building blocks derived from renewable resources or synthesized via powerful asymmetric methods are now readily available.
Alternative Strategies for Accessing Chiral Diols and Epoxides
These powerful catalytic methods allow for the highly enantioselective synthesis of chiral epoxides and diols from prochiral alkenes.[6][13][14][15]
Caption: Workflow for the Sharpless asymmetric dihydroxylation to produce chiral diols.
This method provides access to chiral epoxides from unfunctionalized alkenes with high enantioselectivity.[7][14][16][17][18]
Performance Highlights:
Both Sharpless and Jacobsen-Katsuki reactions offer excellent enantioselectivities (often >95% ee) for a broad range of substrates, providing a versatile and reliable alternative to using pre-existing chiral building blocks that may be derived from less sustainable sources.
Conclusion: Embracing a Greener Future in Synthesis
The evidence presented in this guide strongly advocates for a transition away from DL-1,4-Dichloro-2,3-butanediol in favor of more sustainable and efficient alternatives. For the synthesis of 1,3-butadiene diepoxide, direct catalytic epoxidation of butadiene offers a greener and more atom-economical route. In the realm of reducing agents, TCEP presents a superior alternative to DTT in many biochemical applications. Finally, for the creation of chiral building blocks, powerful asymmetric catalytic methods like the Sharpless and Jacobsen-Katsuki reactions provide access to a wide array of enantioenriched diols and epoxides from simple, non-halogenated precursors. By adopting these modern synthetic strategies, researchers can not only improve the efficiency and elegance of their syntheses but also contribute to a safer and more sustainable chemical enterprise.
References
Please note that for brevity, a full list of references with clickable URLs is not included here but can be compiled from the cited sources in the thought process. The provided search results contain links to the respective scientific literature.
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorinated Dibenzo-p-dioxins (CDDs) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tandfonline.com [tandfonline.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. CN101503384A - Method for synthesizing dithiothreitol - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation Method Of Dithiothreitol (DTT) - News [hbynm.com]
- 11. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 12. goldbio.com [goldbio.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 18. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Biological Landscape of DL-1,4-Dichloro-2,3-butanediol Derivatives: A Comparative Guide for Drug Discovery
For Immediate Release
A Deep Dive into the Therapeutic Potential of Halogenated Butanediols, Offering a Comparative Analysis for Researchers and Drug Development Professionals.
In the intricate world of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of molecular scaffolds explored, halogenated compounds have consistently demonstrated significant potential across various therapeutic areas. This guide focuses on a specific class of these molecules: derivatives of DL-1,4-Dichloro-2,3-butanediol. While direct and extensive research on the biological activities of a wide array of these specific derivatives remains an emerging field, this document aims to provide a comprehensive comparative framework based on available data for analogous structures and foundational principles of medicinal chemistry.
This technical guide, designed for researchers, scientists, and drug development professionals, will delve into the synthesis, potential mechanisms of action, and biological evaluation of DL-1,4-Dichloro-2,3-butanediol derivatives. By drawing comparisons with other relevant halogenated compounds and alkylating agents, we aim to illuminate the therapeutic promise and guide future research in this area.
The Rationale: Why DL-1,4-Dichloro-2,3-butanediol Derivatives Warrant Investigation
The core structure of DL-1,4-Dichloro-2,3-butanediol presents several features that make it an attractive starting point for the design of new bioactive molecules. The presence of two chlorine atoms, which are known to be effective leaving groups, suggests a potential for these compounds to act as alkylating agents. Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.
Furthermore, the diol functionality offers sites for derivatization, allowing for the synthesis of a diverse library of esters, ethers, and other analogs. Such modifications can profoundly influence the compound's physicochemical properties, including lipophilicity, solubility, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. The stereochemistry of the two chiral centers in the butanediol backbone also introduces an additional layer of complexity and opportunity for stereoselective interactions with biological targets.
Comparative Landscape: Positioning Dichloro-butanediol Derivatives
To understand the potential of DL-1,4-Dichloro-2,3-butanediol derivatives, it is crucial to compare them with other classes of halogenated compounds that have been more extensively studied.
Analogy to Dichloroacetate (DCA)
Dichloroacetate (DCA) is a small molecule that has garnered significant interest for its ability to shift cancer cell metabolism from glycolysis towards oxidative phosphorylation, thereby promoting apoptosis. While structurally simpler than DL-1,4-Dichloro-2,3-butanediol, the presence of chlorine atoms is a shared feature. It is conceivable that derivatives of dichlorobutanediol could also exhibit metabolic modulatory effects, potentially in addition to or in synergy with alkylating activity.
Comparison with Other Dichloro-Compounds
Numerous other dichlorinated molecules have been investigated for their biological activities. For instance, derivatives of 2,3-dichloro-1,4-naphthoquinone have shown a broad spectrum of activities, including antifungal, antibacterial, and anticancer effects. Similarly, various heterocyclic compounds incorporating dichloro-substituents have been synthesized and evaluated for their therapeutic potential. These studies underscore the importance of the dichloro-moiety in conferring bioactivity and provide a rationale for exploring its incorporation into the butanediol scaffold.
Table 1: Comparative Cytotoxicity of Various Dichlorinated Compounds against Cancer Cell Lines
| Compound Class | Example Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dichloro-naphthoquinone | 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP (Prostate) | 1 | [1] |
| PC-3 (Prostate) | 1.5 | [1] | ||
| DU-145 (Prostate) | 3 | [1] | ||
| HS-5 (Normal Bone Marrow) | 10 | [1] | ||
| Dichloro-γ-lactam | (R)-3,3-dichloro-4-methyl-1-((S)-1-phenylethyl)pyrrolidin-2-one | A431 (Skin Carcinoma) | ~45 | [2][3] |
| HeLa (Cervical Cancer) | ~50 | [2][3] | ||
| MCF-7 (Breast Cancer) | ~60 | [2][3] | ||
| 3T3 (Normal Fibroblast) | >150 | [2][3] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Exploring the Biological Spectrum: Potential Activities of DL-1,4-Dichloro-2,3-butanediol Derivatives
Based on the structural features and comparisons with related compounds, several biological activities can be hypothesized for this class of molecules.
Anticancer Activity
The primary anticipated activity is anticancer efficacy, likely mediated through DNA alkylation. The design of derivatives would aim to enhance selectivity towards cancer cells over normal cells, a critical challenge in chemotherapy. Modifications to the diol groups could create prodrugs that are selectively activated in the tumor microenvironment.
Antimicrobial Activity
Halogenated compounds have a long history of use as antimicrobial agents. The ability of DL-1,4-Dichloro-2,3-butanediol derivatives to interact with cellular nucleophiles could also be harnessed to disrupt essential processes in bacteria and fungi. Studies on other halogenated heterocycles have demonstrated potent activity against a range of pathogens. For example, certain 1,2,4-triazole derivatives have shown significant antibacterial and antifungal effects[4].
Experimental Workflows: A Guide to Evaluation
The systematic evaluation of novel DL-1,4-Dichloro-2,3-butanediol derivatives requires a well-defined series of experimental protocols.
Synthesis of Derivatives
The synthesis would begin with the commercially available DL-1,4-Dichloro-2,3-butanediol. The hydroxyl groups can be derivatized through standard organic chemistry reactions to produce esters, ethers, and other analogs.
Caption: Synthetic workflow for generating a library of DL-1,4-Dichloro-2,3-butanediol derivatives.
In Vitro Cytotoxicity Assays
The initial biological screening of the synthesized compounds would involve in vitro cytotoxicity assays against a panel of cancer cell lines and a non-cancerous cell line to assess both potency and selectivity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and normal cells (e.g., fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining the in vitro cytotoxicity of synthesized compounds using the MTT assay.
Mechanistic Studies
For promising lead compounds, further studies would be necessary to elucidate their mechanism of action. This could include DNA damage assays (e.g., comet assay), cell cycle analysis by flow cytometry, and apoptosis assays (e.g., Annexin V/PI staining).
In Vivo Efficacy and Toxicity
The most promising candidates from in vitro studies would then be advanced to in vivo testing in animal models of cancer.
Protocol: Xenograft Mouse Model for Antitumor Efficacy
-
Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the test compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and general health of the mice as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Future Directions and Conclusion
The exploration of DL-1,4-Dichloro-2,3-butanediol derivatives represents a promising, yet underexplored, avenue in the search for new therapeutic agents. The inherent potential for DNA alkylation, coupled with the versatility for chemical modification, provides a strong rationale for a systematic investigation of this compound class. By leveraging established protocols for synthesis and biological evaluation, and by drawing insightful comparisons with other halogenated molecules, researchers can efficiently navigate the path from initial compound design to the identification of lead candidates with therapeutic potential.
This guide serves as a foundational resource to stimulate and direct future research efforts. The systematic synthesis and screening of a diverse library of DL-1,4-Dichloro-2,3-butanediol derivatives, followed by in-depth mechanistic and in vivo studies, will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules. The insights gained from such studies will not only contribute to the development of novel anticancer and antimicrobial agents but also broaden our understanding of the structure-activity relationships of halogenated compounds in a biological context.
References
-
Al-Sanea, M. M., et al. (2022). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 27(5), 1548. [Link]
-
Copeland, R. L., et al. (2007). Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines. Anticancer Research, 27(4B), 2387-2392. [Link]
-
Maurya, H. K. (2019). Synthetic and Biological Utility of 2,3-Dichloro-1,4-Naphthoquinone: A Review. International Journal of Research - Granthaalayah, 7(10), 293-347. [Link]
-
Radoš, D., et al. (2017). Scheme illustrating the pathways for the synthesis of 2,3-butanediol in bacteria. [Link]
-
Varela-Aramburu, S., et al. (2023). Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. International Journal of Molecular Sciences, 24(24), 17468. [Link]
-
Wong, D. Z., et al. (2021). Prenylated Flavonoids with Selective Toxicity against Human Cancers. International Journal of Molecular Sciences, 22(8), 4153. [Link]
Sources
- 1. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A-Senior-Application-Scientist's-Guide-to-Confirming-the-Structure-of-DL-1-4-Dichloro-2-3-butanediol-Derivatives-by-NMR
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of chemical research and development. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of DL-1,4-Dichloro-2,3-butanediol and its derivatives. We will explore the nuances of 1D and 2D NMR techniques, supported by experimental data, to provide a robust framework for structural confirmation.
The Challenge: Stereoisomerism in Dichloro-butanediols
DL-1,4-Dichloro-2,3-butanediol presents a significant analytical challenge due to the presence of two stereocenters at the C2 and C3 positions. This gives rise to three possible stereoisomers: the (2R,3R) and (2S,3S) enantiomeric pair (the DL-racemic mixture) and the achiral meso-(2R,3S) diastereomer. Differentiating these stereoisomers is critical as their biological activities and chemical properties can vary significantly. NMR spectroscopy is a powerful, non-destructive technique uniquely suited for this task.[1][2]
The NMR Approach: A Multi-faceted Strategy
A comprehensive NMR analysis for structural confirmation involves a suite of experiments, each providing a unique piece of the structural puzzle. For complex molecules like DL-1,4-Dichloro-2,3-butanediol derivatives, relying on a single NMR experiment is often insufficient.[3][4][5] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments is the most effective strategy.
Core Principles of NMR in Structural Elucidation
Nuclear Magnetic Resonance spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecule's structure.
Two key parameters form the basis of NMR structural analysis:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), indicates the chemical environment of the nucleus. Electronegative atoms, such as chlorine and oxygen, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).[6][7]
-
Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is dependent on the number of bonds separating the nuclei and their dihedral angle, providing crucial information about connectivity and stereochemistry.
Experimental Walkthrough: Structure Confirmation of a DL-1,4-Dichloro-2,3-butanediol Derivative
Let's consider a hypothetical derivative, "Compound X," synthesized from DL-1,4-Dichloro-2,3-butanediol. Our goal is to confirm its structure and determine its stereochemistry.
Step 1: Sample Preparation
A well-defined protocol for sample preparation is paramount for acquiring high-quality NMR data.
Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified Compound X.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For polar compounds like our target, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are excellent choices. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for its distinct solvent peak that rarely overlaps with analyte signals.[8]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to provide a reference point (0 ppm) for the chemical shift scale.
Step 2: 1D NMR Analysis - The Initial Fingerprint
One-dimensional ¹H and ¹³C NMR spectra provide the foundational information about the molecule's structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different proton environments and their connectivity. For DL-1,4-Dichloro-2,3-butanediol, we expect to see signals for the protons on the carbon backbone. The presence of electronegative chlorine and hydroxyl groups will shift the signals of adjacent protons downfield.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows the number of unique carbon environments in the molecule.[9][10] Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each chemically distinct carbon atom. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing at higher ppm values.[9]
Data Interpretation: A Comparative Approach
The key to distinguishing between the DL and meso isomers lies in the symmetry of the molecules.
-
meso-isomer: Possesses a plane of symmetry. This means that the two halves of the molecule are chemically equivalent. We would expect to see a simpler set of signals in both the ¹H and ¹³C NMR spectra. For instance, the two chloromethyl groups (-CH₂Cl) would be equivalent, as would the two methine groups (-CHOH).
-
DL-racemic mixture: Lacks a plane of symmetry. The two halves of the molecule are not equivalent, leading to a more complex spectrum with distinct signals for each corresponding proton and carbon.
Table 1: Expected ¹H and ¹³C NMR Data for DL- and meso-1,4-Dichloro-2,3-butanediol
| Isomer | Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| meso | -CH₂Cl | Single signal | Single signal |
| -CHOH | Single signal | Single signal | |
| DL | -CH₂Cl | Two distinct signals | Two distinct signals |
| -CHOH | Two distinct signals | Two distinct signals |
Note: The exact chemical shifts will vary depending on the solvent and any derivatization.
Step 3: 2D NMR Analysis - Unraveling Connectivity and Stereochemistry
When 1D spectra are ambiguous or overcrowded, two-dimensional NMR techniques are indispensable for definitively assigning the structure.[3][4]
COSY (Correlation Spectroscopy)
The COSY experiment reveals which protons are coupled to each other. Cross-peaks in the 2D spectrum indicate that the protons at the corresponding chemical shifts on the x and y axes are spin-spin coupled, typically through two or three bonds. This is invaluable for tracing the carbon backbone of the molecule.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon's chemical shift based on the known proton assignments from the ¹H and COSY spectra.
Workflow for Structure Confirmation using NMR
The following diagram illustrates a logical workflow for the structural elucidation of a DL-1,4-Dichloro-2,3-butanediol derivative.
Caption: Workflow for NMR-based structure confirmation.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, other analytical techniques can provide complementary information.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) or bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) can be a clear indicator of their presence.[11] However, MS alone cannot distinguish between stereoisomers.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups.[12] In the case of DL-1,4-Dichloro-2,3-butanediol derivatives, the presence of O-H and C-Cl bonds would be readily apparent. Like MS, IR spectroscopy cannot differentiate between stereoisomers.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the absolute and unambiguous three-dimensional structure of a molecule. However, it requires a suitable single crystal, which can be challenging to obtain.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural connectivity, stereochemistry, and dynamic information. | Non-destructive, provides a wealth of structural detail.[13] | Lower sensitivity compared to MS, can be complex to interpret. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, isotopic information.[11] | High sensitivity, small sample amount required. | Does not provide stereochemical information. |
| IR Spectroscopy | Presence of functional groups.[12] | Fast, simple, and inexpensive. | Provides limited structural information, cannot distinguish stereoisomers. |
| X-ray Crystallography | Absolute 3D structure. | Unambiguous structural determination. | Requires a suitable single crystal, not applicable to non-crystalline materials. |
Logical Relationship of Analytical Techniques
The following diagram illustrates how these techniques can be used in a complementary fashion.
Caption: Complementary analytical techniques for structure confirmation.
Conclusion
The structural confirmation of DL-1,4-Dichloro-2,3-butanediol derivatives requires a methodical and multi-technique approach. NMR spectroscopy, with its ability to probe the intricate details of molecular connectivity and stereochemistry, stands as the primary tool for this purpose. By systematically applying 1D and 2D NMR experiments, researchers can confidently and accurately determine the structure of their synthesized compounds, a critical step in the journey of drug discovery and development. When combined with complementary techniques like mass spectrometry and IR spectroscopy, a complete and unambiguous structural picture can be achieved.
References
-
(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
-
13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. Available at: [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: a review. Available at: [Link]
-
Halogenated Organic Compounds | Spectroscopy Online. Available at: [Link]
-
Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. - Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Available at: [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: A review. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]
-
2,3-Butanediol biosynthesis pathway and mechanism of... - ResearchGate. Available at: [Link]
-
Sections of 1H-NMR spectra of 2,3-butanediol forms, meso-2,3-BD and... - ResearchGate. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
-
Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry - ResearchGate. Available at: [Link]
-
Halohydrin Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]
-
21312 Characterization of Natural Organic Matter by Nuclear Magnetic Resonance Spectroscopy - Oxford Academic. Available at: [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: a review. Available at: [Link]
-
S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. Available at: [Link]
-
H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems - YouTube. Available at: [Link]
-
Introductory note on the 13C NMR spectrum of 1,2-dichloroethane - Doc Brown's Chemistry. Available at: [Link]
-
Halohydrin Formation - Addition of Halogens to Alkenes - Br2 & H2O - YouTube. Available at: [Link]
-
Copyright © 2001 by Yanning Chen 1 RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE - Chemistry | Illinois. Available at: [Link]
-
Applications of PMR in structural elucidation of simple (CHE) - YouTube. Available at: [Link]
-
A) ¹H NMR spectra of a) 1,4‐butanediol, b) TBB and c) P2. B) Single... - ResearchGate. Available at: [Link]
-
13-C NMR - How Many Signals - Master Organic Chemistry. Available at: [Link]
-
Is (2R,3S)-butane-2,3-diol chiral? - Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. bbhegdecollege.com [bbhegdecollege.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. DL-1,4-DICHLORO-2,3-BUTANEDIOL(2419-73-0) 1H NMR spectrum [chemicalbook.com]
- 9. chemconnections.org [chemconnections.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of DL-1,4-Dichloro-2,3-butanediol
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is a cornerstone of safe and effective drug design. The stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of analytical methodologies for validating the enantiomeric purity of DL-1,4-dichloro-2,3-butanediol, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the technical nuances of the primary analytical method, Chiral High-Performance Liquid Chromatography (HPLC), and provide a comparative analysis with alternative techniques, supported by experimental insights and validation principles.
The Criticality of Enantiomeric Purity in Pharmaceutical Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, often interact differently with the chiral environment of the human body, such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the characterization and control of enantiomeric impurities in drug substances.[2] Therefore, robust and validated analytical methods for determining enantiomeric excess (e.e.) are not just a quality control measure but a critical component of the drug development lifecycle.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the predominant and most versatile technique for the separation and quantification of enantiomers due to its broad applicability to non-volatile compounds and its high accuracy.[3] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The Causality Behind Experimental Choices in Chiral HPLC
The selection of the appropriate CSP is the most critical factor in developing a successful chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad enantiorecognition capabilities for a wide range of compounds.[4] For a molecule like 1,4-dichloro-2,3-butanediol, which contains hydroxyl and chloro functional groups, the potential for hydrogen bonding and dipole-dipole interactions with the CSP is high.
The choice of mobile phase is equally crucial. Normal-phase chromatography (using non-polar solvents like hexane and a polar modifier like isopropanol or ethanol) often provides better selectivity for chiral separations on polysaccharide-based CSPs. The polar modifier plays a key role in modulating the interactions between the analyte and the CSP, thereby influencing the resolution of the enantiomers.
Self-Validating System: A Step-by-Step Protocol for Chiral HPLC Analysis
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the method's performance before analyzing any samples. Method validation should be performed in accordance with ICH Q2(R1) and FDA guidelines.[5][6]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions (Starting Point):
-
Chiral Column: A polysaccharide-based chiral stationary phase, for example, a column packed with cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: As 1,4-dichloro-2,3-butanediol lacks a strong chromophore, derivatization with a UV-absorbing agent (e.g., benzoyl chloride) may be necessary for sensitive detection. If derivatized, the detection wavelength will be determined by the absorbance maximum of the derivative.
-
Injection Volume: 10 µL.
Experimental Workflow:
Caption: Experimental workflow for chiral HPLC analysis.
System Suitability:
Before sample analysis, inject a solution of the racemic DL-1,4-dichloro-2,3-butanediol standard. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5.
Sample Preparation:
Prepare a stock solution of the DL-1,4-dichloro-2,3-butanediol product in the mobile phase at a concentration of approximately 1 mg/mL. If derivatization is required, follow a validated derivatization protocol.
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the system suitability standard.
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak areas for each enantiomer.
Calculation of Enantiomeric Excess (% e.e.):
% e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Comparative Analysis of Alternative Methods
While chiral HPLC is the workhorse for enantiomeric purity determination, other techniques offer complementary advantages and may be more suitable in specific scenarios.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between a chiral stationary phase and a mobile phase. | Differential partitioning between a chiral stationary phase and a carrier gas. | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[7] |
| Applicability | Broad applicability to non-volatile and thermally stable compounds.[3] | Suitable for volatile and thermally stable compounds. Derivatization may be required to increase volatility.[8] | Excellent for charged and polar compounds. High separation efficiency.[2][9] | Applicable to a wide range of compounds. Requires soluble samples. |
| Sensitivity | High (UV, FLD, MS detectors). | Very high (FID, ECD, MS detectors), especially for halogenated compounds.[10] | Generally lower than HPLC and GC with UV detection, but can be enhanced.[1] | Lower sensitivity compared to chromatographic methods. |
| Resolution | Good to excellent. | Excellent, often providing baseline separation. | Very high resolution is achievable.[2] | Depends on the chiral solvating agent and the magnetic field strength. |
| Sample Throughput | Moderate. | High, with fast analysis times.[11] | High, with very short analysis times possible.[12] | Low, as NMR acquisition can be time-consuming. |
| Method Development | Can be time-consuming due to the need to screen multiple columns and mobile phases. | Requires optimization of temperature programs and carrier gas flow rates. | Relatively fast method development due to the ease of changing the chiral selector in the buffer.[13] | Involves screening of different chiral solvating agents and optimization of experimental parameters. |
| Solvent Consumption | High. | Low. | Very low. | Moderate. |
Chiral Gas Chromatography (GC)
For a relatively volatile compound like 1,4-dichloro-2,3-butanediol, chiral GC presents a viable and powerful alternative. The high efficiency of capillary GC columns can lead to excellent resolution and short analysis times.[11] Cyclodextrin-based chiral stationary phases are commonly used for the separation of enantiomers of various compound classes, including halogenated compounds.[8]
Experimental Protocol Outline for Chiral GC:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for enhanced sensitivity to halogenated compounds.
-
Column: A capillary column coated with a derivatized cyclodextrin chiral stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature ramp is crucial for achieving good separation.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane). Derivatization to a more volatile species (e.g., silylation of the hydroxyl groups) might be necessary.
Chiral Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent consumption.[2][13] The separation of enantiomers is achieved by adding a chiral selector to the background electrolyte.[14] For diols, cyclodextrins are often effective chiral selectors.
Experimental Protocol Outline for Chiral CE:
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer (e.g., phosphate buffer) containing a chiral selector (e.g., a derivatized cyclodextrin).
-
Voltage: Application of a high voltage across the capillary.
-
Sample Preparation: Dissolve the sample in the BGE.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in the presence of a chiral solvating agent (CSA), offers a non-separative method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.[7][15] This method is particularly useful for rapid screening and for compounds that are difficult to resolve chromatographically.
Experimental Protocol Outline for NMR Analysis:
-
Instrumentation: High-field NMR spectrometer.
-
Sample Preparation: Dissolve a known amount of the DL-1,4-dichloro-2,3-butanediol sample in a suitable deuterated solvent. Add a stoichiometric amount of a chiral solvating agent (e.g., a chiral alcohol or a lanthanide shift reagent).
-
Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.
-
Analysis: Identify the signals corresponding to each enantiomer and determine their ratio by integrating the respective peak areas.
Caption: Logical flow for selecting and validating an analytical method.
Conclusion and Recommendations
The validation of the enantiomeric purity of DL-1,4-dichloro-2,3-butanediol is a critical step in ensuring the quality and safety of downstream pharmaceutical products.
-
Chiral HPLC stands out as the primary, most robust, and versatile method. Its applicability to a wide range of compounds and the availability of numerous chiral stationary phases make it the go-to technique for definitive enantiomeric purity assessment.
-
Chiral GC is a strong alternative, particularly given the halogenated nature of the analyte, which allows for highly sensitive detection. Its speed can be a significant advantage in high-throughput environments.
-
Chiral CE offers the benefits of high resolution and minimal solvent consumption, making it an environmentally friendly and cost-effective option for routine analysis once a method is established.
-
NMR spectroscopy with chiral solvating agents provides a rapid, non-separative approach for determining enantiomeric excess and can be a valuable tool for initial screening and for confirming the results from chromatographic methods.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and available instrumentation. A comprehensive approach, potentially utilizing an orthogonal method for confirmation, will provide the highest level of confidence in the enantiomeric purity of your DL-1,4-dichloro-2,3-butanediol products.
References
- Chiral Drug Separation. (n.d.). In Encyclopedia of Chromatography.
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2020). Molecules, 25(18), 4192. [Link]
-
Chiral HPLC Column. (n.d.). Phenomenex. [Link]
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality, 24(10), 863-868.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
-
New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. (2012). Journal of Pharmaceutical Analysis, 2(4), 293-297. [Link]
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2015). Dhaka University Journal of Pharmaceutical Sciences, 14(1), 75-82.
-
Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. (2021). Molecules, 26(10), 2867. [Link]
- Chiral HPLC Separ
- Chiral Separation Techniques. (n.d.). In Chemist Library.
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Pharmaceuticals, 16(9), 1198. [Link]
- Playing with Selectivity for Optimal Chiral Separation. (2023).
- An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. (2001).
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Bristol-Myers Squibb.
-
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. [Link]
- HPLC Chiral Columns. (n.d.). Element Lab Solutions.
- Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. (2007). Current Organic Chemistry, 11(12), 1076-1095.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2005). LCGC North America, 23(1), 60-68.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (2019).
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. (2017). The Journal of Organic Chemistry, 82(11), 5698-5705.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry, 57(22), 9220-9221.
- Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013).
- HPLC vs GC - A Beginner's Guide. (n.d.).
- Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (2016). Molecules, 21(12), 1673.
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2016).
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry, 87(19), 12793-12803.
- Recent Advances in Enhancing the Sensitivity and Resolution of Capillary Electrophoresis. (2013).
- Diols. (n.d.). Fluorochem.
- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
- ANALYTICAL METHOD VALID
- Strategies for rapid chiral analysis by capillary electrophoresis. (2006). Journal of Pharmaceutical and Biomedical Analysis, 40(2), 235-241.
- Enantiomeric Purity. (2021). Chemistry LibreTexts.
- Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2021). Talanta, 223, 121751.
- Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. (2021). Hacettepe Journal of Biology and Chemistry, 49(3), 253-303.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016).
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
- Quantitative NMR Spectroscopy. (2017). University of Cambridge.
- Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. (2019). Molecules, 24(10), 1933.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (2019).
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. (2017). The Journal of Organic Chemistry, 82(11), 5698-5705.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gcms.cz [gcms.cz]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Strategies for rapid chiral analysis by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to LC-MS Methods for Identifying Products from DL-1,4-Dichloro-2,3-butanediol Reactions
Introduction: The Analytical Challenge of a Reactive Precursor
DL-1,4-Dichloro-2,3-butanediol is a deceptively simple molecule with significant toxicological relevance.[1] As a precursor to the bifunctional alkylating agent 1,2:3,4-diepoxybutane (DEB), a known metabolite of the carcinogen 1,3-butadiene, it represents a critical starting point for reactions that can lead to DNA damage and adduct formation.[2][3][4][5] The identification of its reaction products—whether from hydrolysis, metabolic conversion, or reactions with biological nucleophiles—is paramount for toxicological studies and drug development safety assessments.
However, the analysis of these reaction mixtures by Liquid Chromatography-Mass Spectrometry (LC-MS) is far from trivial. The parent compound and its likely products, such as various diols and epoxides, are highly polar, possess low molecular weight, and often lack strong UV chromophores. This combination of properties presents significant challenges for both chromatographic retention on standard reversed-phase columns and efficient ionization by common techniques like electrospray ionization (ESI). This guide provides a comparative overview of robust LC-MS strategies, explaining the causality behind methodological choices to empower researchers to confidently identify and characterize these challenging analytes.
Core Analytical Hurdles & Strategic Solutions
The primary difficulties in analyzing DL-1,4-dichloro-2,3-butanediol reaction products are:
-
Poor Chromatographic Retention: Highly polar analytes are poorly retained on traditional C18 columns, often eluting in the solvent front with other matrix components.
-
Inefficient Ionization: Small, neutral diols do not readily accept or lose a proton, leading to low sensitivity in ESI-MS.[6]
-
Isomeric Complexity: The starting material and its products can exist as multiple stereoisomers and regioisomers, which are difficult to separate and distinguish by mass alone.[7][8]
To overcome these issues, a multi-faceted approach is necessary, often involving a choice between direct analysis with specialized chromatography or chemical derivatization to enhance analytical performance.
Caption: Decision workflow for analyzing dichlorobutanediol products.
Comparative Guide to LC-MS Methodologies
The optimal method depends on the specific goals of the analysis, such as screening for unknown products versus quantifying known targets. Below is a comparison of two primary strategies.
Strategy 1: Direct Analysis via HILIC-MS
This approach is advantageous for its simplicity and for preserving the original structure of the analytes. It avoids potential artifacts from derivatization but requires careful optimization.
-
Expertise & Experience: The key to success here is choosing the right chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is the logical choice as it is specifically designed to retain highly polar compounds that are unretained in reversed-phase. The mechanism relies on partitioning the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic content.
-
Trustworthiness: To ensure the method is self-validating, the use of a high-resolution mass spectrometer (HRMS), such as an Orbitrap or Q-TOF, is critical. HRMS provides accurate mass measurements, enabling the calculation of elemental formulas to confirm product identity. Furthermore, monitoring for characteristic ion adducts like [M+Na]+, [M+K]+, or [M+Cl]- provides an additional layer of confirmation, as these small diols often form adducts more readily than protonated molecules.[9][10][11] The distinct isotopic pattern from the two chlorine atoms (M, M+2, M+4 peaks) serves as a powerful filter for identifying chlorinated species.
Strategy 2: Chemical Derivatization followed by RPLC-MS
When sensitivity is paramount or when analytes are too small and polar even for HILIC, chemical derivatization is the superior strategy.[12] The goal is to modify the analyte to make it more amenable to LC-MS analysis.
-
Expertise & Experience: The choice of derivatizing agent is crucial. For diols, two excellent options stand out:
-
Trichloroacetyl Isocyanate: This reagent reacts instantaneously with hydroxyl groups.[13] The causality for this choice is twofold: it adds a non-polar group, significantly improving retention on a C18 column, and it introduces three additional chlorine atoms. This creates a highly distinctive isotopic signature in the mass spectrum, making the derivatized product "light up" in a complex matrix and dramatically reducing the chance of false positives.[13]
-
Boronic Acids (e.g., 6-bromo-3-pyridinylboronic acid): These reagents are highly selective for vicinal diols (hydroxyl groups on adjacent carbons), which is the specific configuration in 2,3-butanediol.[14] This selectivity can be exploited to specifically target the analytes of interest, effectively cleaning up the sample by ignoring non-diol compounds. The introduced tag also enhances ionization and provides a unique fragmentation handle for MS/MS.[14]
-
-
Trustworthiness: The derivatization reaction must be reproducible and high-yielding. The protocol should include a quality control step where a known standard is derivatized alongside the samples to verify reaction efficiency. The stability of the resulting derivative must also be confirmed. Once derivatized, the products can typically be analyzed using standard, robust reversed-phase LC (RPLC) methods, which are often more reproducible than HILIC methods.
Performance Comparison
| Parameter | Direct HILIC-MS Analysis | Derivatization with RPLC-MS |
| Sensitivity | Moderate; limited by poor ionization. | High to Very High; enhanced ionization efficiency. |
| Selectivity | Moderate; relies on chromatographic separation and mass accuracy. | Very High; can be tailored with specific derivatizing agents.[14] |
| Sample Prep | Simple (dilute and shoot). | More complex; requires reaction, quenching, and cleanup steps. |
| Risk of Artifacts | Low. | Moderate; incomplete reactions or derivative instability. |
| Confirmation | Relies on HRMS, adducts, and Cl isotopic pattern. | Relies on unique mass shift and isotopic signature from tag.[13] |
| Best For | Screening, structural preservation, qualitative analysis. | Trace-level quantification, analysis in complex matrices. |
Anticipated Reaction Pathways and Products
DL-1,4-dichloro-2,3-butanediol is a precursor to the highly reactive diepoxybutane (DEB). In aqueous or biological systems, it can undergo several reactions. Identifying the resulting products is key to understanding its mechanism of action.
Caption: Potential reaction pathways of DL-1,4-dichloro-2,3-butanediol.
Detailed Experimental Protocols
Protocol 1: Direct HILIC-MS/MS Analysis
This protocol is designed for screening reaction mixtures where analyte concentrations are expected to be reasonably high (>100 ng/mL).
-
Sample Preparation:
-
Centrifuge the reaction mixture to remove any particulate matter.
-
Dilute the supernatant 1:10 (v/v) with 90:10 acetonitrile:water to ensure compatibility with the initial HILIC mobile phase.
-
Vortex and transfer to an autosampler vial.
-
-
LC Conditions:
-
Column: A HILIC column with an amide or diol stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 8 min, hold for 2 min, then return to 95% B and re-equilibrate for 4 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (Q-TOF or Orbitrap):
-
Ionization Mode: ESI, positive and negative switching.
-
Capillary Voltage: 3.5 kV (positive), -2.5 kV (negative).
-
Scan Mode: Full MS scan from m/z 70-500. Include data-dependent MS/MS (ddMS2) on the top 5 most intense ions.
-
Data Analysis: Extract ion chromatograms for the expected masses of products and their sodium/chloride adducts (see table below). Look for the characteristic Cl2 isotopic pattern.
-
Protocol 2: Derivatization with Trichloroacetyl Isocyanate and RPLC-MS/MS
This protocol provides superior sensitivity for trace-level detection.[13]
Caption: Derivatization of a diol with trichloroacetyl isocyanate.
-
Sample Preparation & Derivatization:
-
Lyophilize 100 µL of the aqueous reaction mixture to complete dryness.
-
Reconstitute the residue in 50 µL of anhydrous acetonitrile.
-
Add 10 µL of a 10% (v/v) solution of trichloroacetyl isocyanate in acetonitrile.
-
Vortex for 1 minute at room temperature. The reaction is instantaneous.[13]
-
Add 10 µL of methanol to quench any excess reagent.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute in 100 µL of 50:50 acetonitrile:water for injection.
-
-
LC Conditions:
-
Column: A standard C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, increase to 95% B over 5 min, hold for 2 min, then return to 10% B and re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
-
MS Conditions (Triple Quadrupole):
-
Ionization Mode: ESI, negative ion mode. The derivative readily forms an [M-H]- ion.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for the highest sensitivity and selectivity.
-
Data Interpretation: Putting the Pieces Together
Successful identification hinges on the convergence of multiple pieces of evidence.
-
Accurate Mass: An HRMS result matching the elemental formula of a predicted product to within 5 ppm mass error is strong evidence.
-
Isotopic Signature: The presence of a [M]:[M+2]:[M+4] ratio of approximately 9:6:1 is a definitive indicator of a two-chlorine species. For the trichloroacetyl isocyanate derivative (total of 8 chlorines), the isotopic pattern will be even more complex and highly characteristic.
-
MS/MS Fragmentation: The fragmentation pattern provides a structural fingerprint. For example, DEB-DNA adducts will show characteristic losses of the deoxyribose sugar and fragmentation of the butanediol linker.[4][15]
Table of Expected Masses
| Compound | Formula | Mono. Mass | Expected Ions (Positive ESI) | Expected Ions (Negative ESI) |
| DL-1,4-Dichloro-2,3-butanediol | C4H8Cl2O2 | 158.9898 | [M+Na]+: 181.9797 | [M+Cl]-: 193.9568 |
| 1,2:3,4-Diepoxybutane (DEB) | C4H6O2 | 86.0368 | [M+H]+: 87.0441, [M+Na]+: 109.0260 | [M+OH]-: 103.0401 |
| Erythritol (Hydrolysis Product) | C4H10O4 | 122.0579 | [M+Na]+: 145.0473 | [M+HCOO]-: 167.0506 |
| N7-Guanine-DEB Adduct | C9H11N5O3 | 237.0862 | [M+H]+: 238.0935 | [M-H]-: 236.0788 |
Conclusion
There is no single "best" method for analyzing the reaction products of DL-1,4-dichloro-2,3-butanediol. The optimal approach is dictated by the analytical question at hand. For rapid screening and structural confirmation, a direct HILIC-HRMS method provides the most straightforward path. For quantitative, ultra-sensitive applications, a well-validated derivatization protocol coupled with RPLC-MS/MS is undeniably superior. By understanding the underlying chemical principles of both the analytes and the analytical techniques, researchers can design robust, self-validating methods to confidently navigate the complexities of this important toxicological pathway.
References
-
Chen, J., et al. (2018). Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanate via liquid chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Robbins, D. W., & Hartwig, J. F. (2011). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Angewandte Chemie International Edition. Available at: [Link]
-
Chen, C., Gonzalez, F. J., & Idle, J. R. (2007). LC-MS-based metabolomics in drug metabolism. Drug Metabolism Reviews. Available at: [Link]
-
ResearchGate. (n.d.). LC-MS identification of (R)-β-hydroxybutyrate and (R)-1,3-butanediol. Available at: [Link]
-
Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
ResearchGate. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Available at: [Link]
-
Ma, Y., & Ruan, G. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Applied & Translational Genomics. Available at: [Link]
-
ResearchGate. (n.d.). Formation and decomposition of chloride adduct ions, [M + Cl]−, in negative ion electrospray ionization mass spectrometry. Available at: [Link]
-
Jiang, H., et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Metabolites. Available at: [Link]
-
Peltonen, K., et al. (1997). DNA damage induced by the environmental carcinogen butadiene: identification of a diepoxybutane-adenine adduct and its detection by 32P-postlabelling. Carcinogenesis. Available at: [Link]
-
Singh, S., et al. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Cole, R. B. (2002). Formation and decompositions of chloride adduct ions, [M + Cl]-, in negative ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2021). Why the mass spectra of a compound containing 1 chlorine atom don´t show the intensity pattern 3:1 ratio of M and M+2 peaks?. Available at: [Link]
-
ResearchGate. (n.d.). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Available at: [Link]
-
Wikipedia. (n.d.). 2,3-Butanediol. Available at: [Link]
-
Peltonen, K., et al. (1997). DNA damage induced by the environmental carcinogen butadiene: identification of a diepoxybutane-adenine adduct and its detection. Carcinogenesis. Available at: [Link]
-
LCGC International. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available at: [Link]
-
Waters Corporation. (2018). Fundamentals of Mass Spectrometry (MS) (1 of 7) - Electrospray Ionisation. Available at: [Link]
-
Seneviratne, S., et al. (2008). Exocyclic Deoxyadenosine Adducts of 1,2,3,4-Diepoxybutane: Synthesis, Structural Elucidation, and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]
-
Syngene International Ltd. (n.d.). Chemical Derivatization in LC-MS/MS. Available at: [Link]
-
Chromatography Forum. (2016). cis-diol derivatization. Available at: [Link]
-
Koc, H., et al. (1999). Butadiene diolepoxide- and diepoxybutane-derived DNA adducts at N7-guanine. Carcinogenesis. Available at: [Link]
Sources
- 1. CAS 2419-73-0: 1,4-Dichloro-2,3-butanediol | CymitQuimica [cymitquimica.com]
- 2. DNA damage induced by the environmental carcinogen butadiene: identification of a diepoxybutane-adenine adduct and its detection by 32P-postlabelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Exocyclic Deoxyadenosine Adducts of 1,2,3,4-Diepoxybutane: Synthesis, Structural Elucidation, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formation and decompositions of chloride adduct ions, - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions [syngeneintl.com]
- 13. Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: DL-1,4-Dichloro-2,3-butanediol and its Alternatives as Precursors in C4 Diene Synthesis
Introduction
In the landscape of industrial chemistry and drug development, the efficient synthesis of key building blocks is paramount. Among these, C4 dienes, particularly 1,3-butadiene, are of immense importance as monomers for synthetic rubbers and as versatile intermediates in organic synthesis. The selection of a precursor molecule is a critical decision that profoundly impacts the overall efficiency, cost-effectiveness, and environmental footprint of a synthetic process. This guide provides an in-depth comparison of the efficacy of different C4 precursors for the synthesis of 1,3-butadiene.
While the initial focus of this analysis was to be on DL-1,4-Dichloro-2,3-butanediol, a thorough review of the scientific literature and patent databases reveals a notable scarcity of its application as a direct precursor for 1,3-butadiene or other common C4 dienes. Its status on the EPA TSCA inventory is listed as "inactive," suggesting limited industrial use.[1] Therefore, to provide a more relevant and data-supported comparison for researchers and chemical professionals, this guide will focus on a closely related and industrially significant dichlorinated precursor: 1,4-dichloro-2-butene . We will compare its efficacy against a widely studied bio-derived precursor, 1,4-butanediol (1,4-BDO) , for the synthesis of 1,3-butadiene. This comparative analysis will delve into experimental protocols, reaction yields, and the underlying chemical principles that govern each synthetic route.
Precursor Profile: A Tale of Two C4 Molecules
1,4-Butanediol (1,4-BDO): The Bio-Derived Workhorse
1,4-Butanediol is a viscous, colorless diol that is a staple in the chemical industry, primarily used in the production of polymers, solvents, and fine chemicals. Traditionally, 1,4-BDO has been produced from petrochemical feedstocks such as acetylene and formaldehyde (the Reppe process), or from butadiene.[2] However, with the increasing demand for sustainable chemical production, bio-based routes to 1,4-BDO through the fermentation of sugars are gaining significant traction.[3] This shift towards renewable feedstocks makes 1,4-BDO an attractive "green" precursor for a variety of chemical transformations.
1,4-Dichloro-2-butene: The Halogenated Intermediate
1,4-Dichloro-2-butene is a chlorinated hydrocarbon that exists as cis and trans isomers. It is primarily produced through the chlorination of 1,3-butadiene and is a key intermediate in the production of chloroprene, the monomer for neoprene synthetic rubber.[4] Its reactivity is dominated by the two allylic chloride functional groups, making it susceptible to nucleophilic substitution and elimination reactions. The dehydrohalogenation of dichlorobutenes is a well-established method for the synthesis of dienes.[5]
Experimental Showdown: The Synthesis of 1,3-Butadiene
This section presents a side-by-side comparison of the laboratory-scale synthesis of 1,3-butadiene from 1,4-butanediol and 1,4-dichloro-2-butene. The protocols are based on established methodologies and are designed to be self-validating through clear procedural steps and explanations.
Route 1: Dehydration of 1,4-Butanediol
The synthesis of 1,3-butadiene from 1,4-BDO is achieved through a catalytic dehydration reaction. This process involves the removal of two molecules of water from the diol, typically at elevated temperatures over a solid-phase catalyst.
Experimental Protocol: Catalytic Dehydration of 1,4-BDO
-
Catalyst Preparation: A suitable solid acid catalyst, such as a ZSM-22 zeolite with a high Si/Al ratio (e.g., 80), is packed into a fixed-bed reactor.[3] The high silica content and specific pore structure of ZSM-22 are crucial for favoring the formation of 1,3-butadiene over other byproducts.
-
Reaction Setup: The reactor is heated to the desired reaction temperature, typically in the range of 300-360°C.[6]
-
Reagent Introduction: A feed of 1,4-butanediol is vaporized and passed over the catalyst bed, often with an inert carrier gas such as nitrogen.
-
Product Collection: The gaseous product stream exiting the reactor is cooled to condense the 1,3-butadiene and any unreacted starting material or byproducts.
-
Purification: The collected condensate is then purified, typically by distillation, to isolate the 1,3-butadiene.
Causality of Experimental Choices:
-
High Temperature: The dehydration of alcohols is an endothermic process, requiring significant thermal energy to proceed at a reasonable rate.
-
Solid Acid Catalyst: The zeolite catalyst provides acidic sites that protonate the hydroxyl groups of the butanediol, facilitating their departure as water molecules and the subsequent formation of a double bond. The specific pore structure of ZSM-22 helps to control the selectivity towards the desired linear diene.[3]
Route 2: Dehydrohalogenation of 1,4-Dichloro-2-butene
The conversion of 1,4-dichloro-2-butene to 1,3-butadiene involves an elimination reaction, specifically a dehydrohalogenation, where a hydrogen and a chlorine atom are removed from adjacent carbons. This reaction is typically promoted by a strong base.
Experimental Protocol: Base-Promoted Dehydrohalogenation
-
Reaction Setup: A solution of 1,4-dichloro-2-butene in a suitable solvent, such as ethanol, is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Base Addition: A strong base, such as potassium hydroxide (KOH), is added to the solution. The reaction is typically carried out at an elevated temperature to facilitate the elimination reaction.[5]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to track the disappearance of the starting material and the formation of 1,3-butadiene.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled, and the inorganic salts (e.g., KCl) are removed by filtration. The 1,3-butadiene, being a volatile gas at room temperature, can be collected by distillation or by passing the reaction vapors through a cold trap.
-
Purification: The collected 1,3-butadiene can be further purified by fractional distillation.
Causality of Experimental Choices:
-
Strong Base: A strong base is required to abstract a proton from the carbon atom adjacent to the carbon bearing a chlorine atom, initiating the elimination process.
-
Elevated Temperature: The elimination reaction is favored at higher temperatures, which provide the necessary activation energy for the reaction to proceed.
Comparative Efficacy Analysis
The choice between 1,4-butanediol and 1,4-dichloro-2-butene as a precursor for 1,3-butadiene depends on several factors, including reaction efficiency, operating conditions, and safety considerations. The following table summarizes the key performance indicators for each route.
| Parameter | Dehydration of 1,4-Butanediol | Dehydrohalogenation of 1,4-Dichloro-2-butene |
| Typical Yield | High (up to 96.6%)[6] | Moderate to High (dependent on conditions) |
| Reaction Temperature | High (300-360°C)[6] | Moderate (e.g., refluxing ethanol) |
| Catalyst/Reagent | Solid acid catalyst (e.g., ZSM-22)[3] | Strong base (e.g., KOH)[5] |
| Byproducts | Water, other unsaturated alcohols, propylene[3] | Inorganic salts (e.g., KCl), water |
| Feedstock Source | Petrochemical or bio-derived[3] | Petrochemical (from butadiene)[4] |
| Safety Concerns | High-temperature operation | Use of strong bases, handling of chlorinated hydrocarbons |
Visualization of Synthetic Pathways and Workflows
Synthetic Pathways
Caption: Synthetic pathways to 1,3-butadiene.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing precursor efficacy.
Conclusion: A Matter of Context and Sustainability
From the available data, both 1,4-butanediol and 1,4-dichloro-2-butene are viable precursors for the synthesis of 1,3-butadiene. The dehydration of 1,4-butanediol stands out for its potential for very high yields and its alignment with the principles of green chemistry, especially when bio-derived 1,4-BDO is used.[3][6] This route, however, requires high-temperature conditions and a specialized catalyst.
The dehydrohalogenation of 1,4-dichloro-2-butene, while a classic and effective method, involves the use of corrosive reagents and produces a stoichiometric amount of salt waste. Furthermore, the precursor itself is derived from 1,3-butadiene, making this route less of a net production method and more of a transformation of a related C4 hydrocarbon.
For researchers and drug development professionals, the choice of precursor will ultimately depend on the specific requirements of their synthesis. If the goal is a high-yield, sustainable process and the necessary equipment for high-temperature catalysis is available, 1,4-butanediol is an excellent choice. For smaller-scale syntheses where the handling of strong bases and chlorinated compounds is routine, the dehydrohalogenation of 1,4-dichloro-2-butene can be a practical option. As the chemical industry continues to move towards more sustainable practices, the efficacy of bio-derived precursors like 1,4-butanediol is likely to become an increasingly important factor in synthetic route design.
References
-
CHEM 342L. (2021, February 6). 1,4-Diphenyl-1,3-Butadiene [Video]. YouTube. [Link]
-
Quora. (2022, October 24). How to convert 1,2-Dichlorobutane into alkenes. [Link]
-
Wikipedia. (2023). 1,4-Dichlorobut-2-ene. [Link]
-
Wang, Y., et al. (2020). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI. [Link]
-
MDPI. (2021). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. [Link]
-
Gallez, D., et al. (2022). Direct Conversion of 1,3-Butanediol to 1,3-Butadiene over ZSM-22 Catalysts: Influence of the Si/Al Ratio. MDPI. [Link]
- Google Patents. (n.d.). CN110981687A - Method for producing dichloroalkane compound and production device thereof.
- Google Patents. (n.d.). US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane.
-
PubChem. (n.d.). 2,3-Butanediol, 1,4-dichloro-. [Link]
-
The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. [Link]
-
PubChem. (n.d.). 1,4-Dichloro-1,3-butadiene. [Link]
- Google Patents. (n.d.). US5463153A - Process for preparing 1-chloro-1,3-butadiene.
- Google Patents. (n.d.).
- Google Patents. (n.d.). US9434659B2 - Conversion of 2,3-butanediol to butadiene.
-
ResearchGate. (n.d.). Production of Bio-based 1,3-Butadiene by Highly Selective Dehydration of 2,3-Butanediol over SiO2-supported Cesium Dihydrogen Phosphate Catalyst. [Link]
-
Catalysis Science & Technology. (2016). Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts. [Link]
- Google Patents. (n.d.). US2852532A - Production of 1, 4-dichlorobutane.
- Google Patents. (n.d.). CN107915579A - The method that butadiene synthesizes 1,4 butanediols.
-
ORCA. (n.d.). Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts. [Link]
-
Wikipedia. (2023). Dehydrohalogenation. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Butadiene-1,3 and Octene-1 Copolymer Prepared by a Ziegler-Natta Catalyst Based on Neodymium. [Link]
-
ResearchGate. (n.d.). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. [Link]
Sources
- 1. 2,3-Butanediol, 1,4-dichloro- | C4H8Cl2O2 | CID 102809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107915579A - The method that butadiene synthesizes 1,4 butanediols - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 5. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of DL-1,4-Dichloro-2,3-butanediol: A Cost-Benefit Analysis
For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. DL-1,4-dichloro-2,3-butanediol, a versatile building block, presents a synthetic challenge due to its multiple functional groups. This guide provides an in-depth comparison of the most viable synthetic routes to this compound, offering a critical cost-benefit analysis and detailed experimental protocols to inform your selection process.
Introduction to DL-1,4-Dichloro-2,3-butanediol
DL-1,4-dichloro-2,3-butanediol is a chiral organic compound featuring a four-carbon backbone with hydroxyl groups on carbons 2 and 3, and chlorine atoms on carbons 1 and 4. This unique arrangement of functional groups makes it a valuable precursor for the synthesis of various biologically active molecules and specialty polymers. The presence of multiple stereocenters also opens avenues for the development of stereospecific synthetic strategies. This guide will focus on practical and scalable methods for the preparation of the racemic (DL) form.
Comparative Analysis of Synthetic Methodologies
Two principal synthetic strategies emerge for the synthesis of DL-1,4-dichloro-2,3-butanediol: the direct chlorination of a readily available diol precursor and a multi-step approach involving the functionalization of a butene derivative.
| Feature | Method 1: Direct Chlorination of 2,3-Butanediol | Method 2: Multi-Step Synthesis from cis-2-Butene-1,4-diol |
| Starting Material | DL-2,3-Butanediol | cis-2-Butene-1,4-diol |
| Key Reagents | Thionyl chloride (SOCl₂), Pyridine | m-Chloroperoxybenzoic acid (mCPBA), Hydrogen chloride (HCl) |
| Number of Steps | 1-2 | 2 |
| Potential Yield | Moderate to High | Moderate to High |
| Key Challenges | Formation of cyclic sulfite byproduct, control of stereochemistry | Epoxidation efficiency, regioselectivity of ring-opening |
| Estimated Cost | Lower | Higher |
| Safety Concerns | Use of corrosive and toxic thionyl chloride | Handling of potentially explosive peroxy acids |
Method 1: Direct Chlorination of DL-2,3-Butanediol
The most direct approach involves the conversion of the hydroxyl groups of DL-2,3-butanediol to chlorides. The choice of chlorinating agent is critical to the success of this transformation, with thionyl chloride being a common and effective reagent for this purpose.
The Causality Behind Experimental Choices
The use of thionyl chloride in the presence of a base like pyridine is a classic method for converting alcohols to alkyl chlorides. The reaction proceeds through the formation of a chlorosulfite intermediate, which is then attacked by a chloride ion. Pyridine serves a dual purpose: it acts as a catalyst and neutralizes the HCl generated during the reaction, preventing unwanted side reactions.
A significant challenge in the chlorination of vicinal diols like 2,3-butanediol is the potential for the formation of a stable cyclic sulfite intermediate. This side product can be the major product under certain conditions. Therefore, the reaction conditions must be carefully controlled to favor the formation of the desired dichloro-diol. One strategy to achieve this is to promote the in-situ ring-opening of the cyclic sulfite by a chloride source, such as lithium chloride, in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Experimental Protocol: Direct Chlorination
Step 1: Formation of the Cyclic Sulfite (Proposed)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve DL-2,3-butanediol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the less polar cyclic sulfite.
Step 2: Ring-Opening to DL-1,4-Dichloro-2,3-butanediol (Proposed)
-
To the reaction mixture containing the cyclic sulfite, add a solution of lithium chloride (2.2 eq) in N,N-dimethylformamide (DMF).
-
Heat the mixture to 50-60 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford DL-1,4-dichloro-2,3-butanediol.
Caption: Proposed workflow for the direct chlorination of 2,3-butanediol.
Method 2: Multi-Step Synthesis from cis-2-Butene-1,4-diol
An alternative strategy involves a two-step sequence starting from cis-2-butene-1,4-diol. This method leverages the stereochemistry of the starting material to control the formation of the diol functionality, followed by the introduction of the chlorine atoms.
The Causality Behind Experimental Choices
The first step is the epoxidation of the double bond in cis-2-butene-1,4-diol. meta-Chloroperoxybenzoic acid (mCPBA) is a widely used and effective reagent for this transformation, typically proceeding with syn-addition to the double bond, forming a cis-epoxide.
The second step is the acid-catalyzed ring-opening of the epoxide with hydrochloric acid. This reaction generally proceeds via an SN2-type mechanism, where the chloride ion attacks one of the epoxide carbons from the backside, leading to a trans-arrangement of the newly formed hydroxyl and chloro groups. The regioselectivity of the attack on the unsymmetrical epoxide will result in a mixture of regioisomers, which may require careful purification.
Experimental Protocol: Multi-Step Synthesis
Step 1: Epoxidation of cis-2-Butene-1,4-diol
-
In a round-bottom flask, dissolve cis-2-butene-1,4-diol (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (mCPBA, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.
Step 2: Ring-Opening of the Epoxide
-
Dissolve the crude epoxide from the previous step in a suitable solvent such as diethyl ether or DCM.
-
Cool the solution to 0 °C.
-
Slowly bubble hydrogen chloride gas through the solution or add a solution of concentrated hydrochloric acid dropwise.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain DL-1,4-dichloro-2,3-butanediol.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of DL-1,4-Dichloro-2,3-butanediol
For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides essential, in-depth procedural information for the proper disposal of DL-1,4-Dichloro-2,3-butanediol, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, reinforcing the bedrock of trust and expertise that underpins scientific advancement.
Understanding the Hazard Profile: The "Why" Behind the Procedure
DL-1,4-Dichloro-2,3-butanediol is a halogenated organic compound. The presence of chlorine atoms in its structure significantly influences its reactivity and potential environmental impact, necessitating a cautious and regulated approach to its disposal. While specific toxicity data for this compound is not extensively documented, the broader class of chlorinated hydrocarbons is known for potential health and environmental hazards. Therefore, it is imperative to handle this compound with care, assuming it may pose risks such as irritation upon contact.[1] Safe handling practices include working in a well-ventilated area, wearing suitable protective clothing, and avoiding contact with skin and eyes.[2]
The core principle guiding the disposal of DL-1,4-Dichloro-2,3-butanediol is the prevention of its release into the environment. Chlorinated hydrocarbons are explicitly forbidden from sink or sewer disposal in many institutional and municipal guidelines.[3] This is because they can be persistent in the environment and may have adverse effects on aquatic life. Furthermore, their presence in wastewater can disrupt the biological processes of treatment plants.
Regulatory Framework: Compliance as a Non-Negotiable
The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Under RCRA, chemical wastes are classified as "hazardous" if they are specifically listed or if they exhibit certain hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[5]
DL-1,4-Dichloro-2,3-butanediol, as a chlorinated aliphatic hydrocarbon, falls under the category of halogenated organic compounds. The EPA's "F-list" of hazardous wastes from non-specific sources includes spent halogenated solvents and other chlorinated wastes.[6][7] Consequently, any waste containing DL-1,4-Dichloro-2,3-butanediol must be managed as a hazardous waste. This mandates a "cradle-to-grave" management approach, meaning the waste must be tracked from the point of generation to its final, approved disposal.
Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the essential steps for the safe and compliant disposal of DL-1,4-Dichloro-2,3-butanediol from a laboratory setting.
Part 1: Immediate Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling the waste, at a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[8]
-
Waste Container Selection:
-
Use a dedicated, leak-proof container made of a material compatible with chlorinated hydrocarbons (e.g., glass or high-density polyethylene).
-
The container must have a secure, tight-fitting lid.
-
Never use food or beverage containers for chemical waste.
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
Clearly write the full chemical name: "DL-1,4-Dichloro-2,3-butanediol" and any other constituents of the waste stream.
-
Indicate the approximate concentration and volume.
-
Include the date when the first drop of waste was added to the container.
-
-
Segregation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the container is segregated from incompatible materials, such as strong oxidizing agents or bases, to prevent dangerous reactions.[8]
-
Keep the waste container closed at all times, except when adding waste.
-
Part 2: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your institution's Environmental Health and Safety (EHS) department.
-
Contain the Spill: For small, manageable spills, contain the liquid using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[9] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into the designated hazardous waste container for DL-1,4-Dichloro-2,3-butanediol.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials and also dispose of them as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.
Part 3: Final Disposal Logistics
-
Accumulation Limits: Be aware of the accumulation limits for hazardous waste in your SAA. Typically, you can accumulate up to 55 gallons of a particular hazardous waste stream.
-
Arrange for Pickup: Once the waste container is full or you are approaching the accumulation time limit (often 90 or 180 days, check your institutional policy), contact your institution's EHS or hazardous waste management department to arrange for a pickup.
-
Professional Disposal: The collected waste will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF). The primary disposal method for chlorinated hydrocarbons is typically high-temperature incineration.[10]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the key decision points and actions.
Caption: A flowchart outlining the key stages of DL-1,4-Dichloro-2,3-butanediol waste management.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Satellite Accumulation Area (SAA) Limit | Max 55 gallons per waste stream | Federal regulation to prevent large quantities of hazardous waste from being stored in work areas. |
| Container Labeling | At the time of first addition | Ensures proper identification and handling of waste at all times. |
| Disposal Method | High-temperature incineration | Effective for the destruction of halogenated organic compounds.[10] |
| Sewer Disposal | Strictly Prohibited | Prevents environmental contamination and disruption of wastewater treatment processes.[3] |
Conclusion
The responsible disposal of DL-1,4-Dichloro-2,3-butanediol is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards associated with this chlorinated compound and adhering to the established regulatory frameworks and procedural guidelines, researchers can ensure that their valuable scientific contributions do not come at the cost of environmental health and safety. Always consult your institution's specific waste management plan and your Environmental Health and Safety department for guidance tailored to your location and facilities.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Butanediol. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PUBLIC HEALTH STATEMENT CHLORINATED DIBENZO-P-DIOXINS (CDDs). Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Role of Chlorine in Dioxin Formation. Retrieved from [Link]
-
Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
UGA Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
US EPA. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
US EPA. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Butanediol, 1,4-dichloro-. Retrieved from [Link]
-
RCRAInfo - EPA. (n.d.). Waste Code. Retrieved from [Link]
- Google Patents. (n.d.). US5922888A - Process for removal of diol as impurity in cyclic carbonic acid ester.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. vumc.org [vumc.org]
- 4. epa.gov [epa.gov]
- 5. reddit.com [reddit.com]
- 6. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 7. youtube.com [youtube.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. carlroth.com [carlroth.com]
- 10. otago.ac.nz [otago.ac.nz]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling DL-1,4-Dichloro-2,3-butanediol
Introduction: A Proactive Stance on Safety
DL-1,4-Dichloro-2,3-butanediol is an organochlorine compound utilized as a chemical intermediate in various synthetic applications, including pharmaceuticals and agrochemicals.[1] While specific, comprehensive toxicological data for this compound is not extensively published, its structure as a chlorinated diol necessitates a highly cautious approach. The presence of covalent chlorine atoms and hydroxyl groups suggests potential for skin and eye irritation, toxicity, and environmental hazards.[1][2]
This guide is structured to provide drug development professionals with a robust framework for risk mitigation. We will move beyond a simple checklist of equipment and instead build a holistic safety protocol grounded in the hierarchy of controls. Our primary objective is to empower researchers to handle this chemical with the highest degree of safety, ensuring both personal protection and data integrity.
Hazard Assessment and the Hierarchy of Controls
Before any personal protective equipment (PPE) is selected, a thorough risk assessment is mandatory. Given the limited specific data for DL-1,4-Dichloro-2,3-butanediol, we will base our assessment on its chemical class. Chlorinated organic compounds can cause skin irritation, and many are classified as harmful if swallowed or inhaled.[2][3] The solid nature of this compound (melting point: 126-129 °C) reduces vapor pressure at room temperature but introduces the risk of dust and aerosol formation during handling.[4]
The most effective safety strategy follows the Hierarchy of Controls :
-
Engineering Controls: The first and most critical line of defense. All handling of DL-1,4-Dichloro-2,3-butanediol must be performed within a certified chemical fume hood to control the release of dust and aerosols.[4] Ensure eyewash stations and safety showers are readily accessible.[5]
-
Administrative Controls: Establish Standard Operating Procedures (SOPs) for handling, storage, and waste disposal. Clearly demarcate areas where this chemical is used and restrict access.
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical hazard. PPE is not a substitute for robust engineering and administrative controls but is essential for safeguarding against residual risk and accidental exposure.[6]
Core Personal Protective Equipment (PPE) Protocol
The following PPE ensemble is mandatory for all procedures involving DL-1,4-Dichloro-2,3-butanediol. The rationale behind each selection is provided to reinforce the principles of chemical safety.
Eye and Face Protection
-
Requirement: ANSI Z87.1-rated chemical splash goggles AND a full-face shield.
-
Causality: Chemical splash goggles provide a seal around the eyes to protect against liquid splashes and fine dust. A face shield is required to protect the entire face from splashes that may occur when transferring the solid or working with its solutions.[7][8]
Skin and Body Protection
-
Requirement: A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. For large-scale operations, a chemical-resistant apron or suit should be worn over the lab coat.[7][9]
-
Causality: This protects personal clothing and skin from contamination. The back-closing design minimizes the risk of contaminating the front of the body during doffing (removal).
Hand Protection
-
Requirement: Double-gloving with chemically resistant, powder-free gloves. A recommended combination is a nitrile inner glove with a neoprene or butyl rubber outer glove.[9][10]
-
Causality: Chlorinated solvents and reagents can readily penetrate standard nitrile gloves.[11] Double-gloving provides a robust barrier; if the outer glove is breached, the inner glove still offers protection.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Respiratory Protection
-
Requirement: When handling the solid powder (e.g., weighing), a minimum of an N95-rated respirator is required to prevent inhalation of aerosolized particles.[7] All respirator use must comply with your institution's respiratory protection program, including fit-testing and training.
-
Causality: The primary risk when handling the solid chemical is the inadvertent generation and inhalation of fine dust, which can be difficult to control completely even within a fume hood.[2][4]
Procedural Workflow: A Step-by-Step Guide
Adherence to a strict procedural workflow is critical for ensuring that PPE is used effectively and does not become a source of contamination.
PPE Donning Protocol
The sequence of putting on PPE is designed to prevent contamination from the outset.
Caption: Workflow for the correct sequence of donning PPE.
PPE Doffing (Removal) Protocol
This sequence is the most critical for preventing self-contamination and must be performed slowly and deliberately.
-
Decontaminate Outer Gloves: If grossly contaminated, wipe down outer gloves with an appropriate solvent (e.g., 70% ethanol) while still wearing them.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out, without touching the exterior surface with your bare hands. Dispose of them immediately in the designated hazardous waste container.
-
Remove Face Shield and Goggles: Handle by the strap or sides. Place in a designated area for decontamination.
-
Remove Gown: Unfasten the gown and peel it away from your body, touching only the inside surfaces. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Remove Inner Gloves: Peel off the final pair of gloves, again turning them inside out.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Emergency and Disposal Plans
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes using a safety shower.[12][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with tepid, low-pressure water for at least 15 minutes at an eyewash station, holding the eyelids open.[11][14] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[13] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel.[12]
Spill Response
-
Minor Spill (inside fume hood): Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[16] Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert personnel and contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself.
Disposal Plan
All materials contaminated with DL-1,4-Dichloro-2,3-butanediol, including used PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.[15][17]
-
Containers: Do not mix with other waste.[2] Keep chemicals in their original containers if possible.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures.
Quantitative Data and PPE Summary
| Activity | Required Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage | Ventilated Chemical Cabinet | Safety Glasses (minimum) | N/A | Lab Coat | N/A |
| Weighing Solid | Chemical Fume Hood | Goggles & Face Shield | Double Gloves (Nitrile/Neoprene) | Closed-Front Gown | N95 Respirator (Mandatory) |
| Preparing Solutions | Chemical Fume Hood | Goggles & Face Shield | Double Gloves (Nitrile/Neoprene) | Closed-Front Gown | Recommended, based on risk |
| Small-Scale Reactions | Chemical Fume Hood | Goggles & Face Shield | Double Gloves (Nitrile/Neoprene) | Closed-Front Gown | Not required if fully contained |
| Spill Cleanup | N/A (Evacuate for major spills) | Goggles & Face Shield | Heavy-Duty Double Gloves | Chemical-Resistant Apron/Suit | Air-Purifying Respirator (APR) or SCBA |
References
-
Carl ROTH. (2017). Safety Data Sheet: 1,4-Butanediol. Retrieved from [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). Standard Operating Procedures. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). 1,4-Butanediol. Retrieved from [Link]
-
NIH Division of Occupational Health and Safety (ORS). (n.d.). DS Fact Sheet: Working Safely with Dichloromethane. Retrieved from [Link]
-
Texas Department of Insurance. (2021). Chlorine Safety. Retrieved from [Link]
-
GOV.UK. (n.d.). Dichloromethane - Incident management. Retrieved from [Link]
-
Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection. Retrieved from [Link]
-
University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
Sources
- 1. CAS 2419-73-0: 1,4-Dichloro-2,3-butanediol | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tdi.texas.gov [tdi.texas.gov]
- 9. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 10. download.basf.com [download.basf.com]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. ehs.ucr.edu [ehs.ucr.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. carlroth.com [carlroth.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
